Ethylhexyl isostearate
Description
Properties
IUPAC Name |
2-ethylhexyl 16-methylheptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-5-7-21-25(6-2)23-28-26(27)22-19-17-15-13-11-9-8-10-12-14-16-18-20-24(3)4/h24-25H,5-23H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNJNCHUFWULBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCCCCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81897-25-8 | |
| Record name | Ethylhexyl isostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081897258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYLHEXYL ISOSTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z37I6ZS2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Ethylhexyl isostearate" chemical structure and IUPAC name
An In-depth Technical Guide to Ethylhexyl Isostearate
Abstract
This compound is a complex branched-chain ester synthesized from 2-ethylhexanol and isostearic acid.[1][2] Characterized by its low viscosity, excellent spreadability, and high stability, it serves as a multifunctional excipient in the pharmaceutical and cosmetic industries. This guide elucidates the chemical identity, structural nuances, synthesis, and physicochemical properties of this compound. It further explores its mechanistic role as an emollient, solvent, and formulation stabilizer, providing drug development professionals with the foundational knowledge required for its effective application in advanced topical and transdermal delivery systems.
Chemical Identity and Structure
Nomenclature and Identification
-
Common Name: this compound
-
INCI Name: this compound[3]
-
IUPAC Name: Isooctadecanoic acid, 2-ethylhexyl ester.[3][4] Due to the isomeric nature of the isostearic acid component, a more specific IUPAC name for a common isomer is (2-ethylhexyl) 16-methylheptadecanoate.
Molecular Formula and Weight
Structural Elucidation
This compound is an ester formed from a branched C8 alcohol and a branched C18 fatty acid. This dual-branched structure is fundamental to its physical properties and performance in formulations.
-
Alcohol Moiety: 2-Ethylhexanol The alcohol component is 2-ethylhexanol (IUPAC name: 2-ethylhexan-1-ol), an eight-carbon chiral alcohol.[6][7] Its structure features an ethyl group at the C2 position, which introduces a branching point that sterically hinders crystallization.[6] This branching is a primary contributor to the liquidity of its esters at low temperatures and their reduced viscosity compared to straight-chain analogues like stearates.[6]
-
Acid Moiety: Isostearic Acid The term "isostearic acid" does not refer to a single chemical entity but rather to a mixture of saturated, branched-chain C18 fatty acids.[8] It is typically produced by the catalytic dimerization and reduction of oleic acid, resulting in a complex mixture of isomers. The most frequently cited representative structure is 16-methylheptadecanoic acid.[9] This branching in the fatty acid chain further disrupts molecular packing, contributing to the liquid nature and oxidative stability of the resulting ester.
-
Ester Structure The final structure is formed via an ester linkage between the carboxyl group of isostearic acid and the hydroxyl group of 2-ethylhexanol. The combined branching from both the alcohol and acid components results in a molecule with a distinctly non-linear architecture.
Caption: Figure 1: Representative structure of (2-ethylhexyl) 16-methylheptadecanoate.
Physicochemical Properties
The unique molecular architecture of this compound imparts a distinct set of physicochemical properties that are highly desirable in pharmaceutical and cosmetic formulations. Its properties are often compared to its straight-chain analog, Ethylhexyl Stearate, which is also an emollient but with different tactile and solubility characteristics.[10]
| Property | Value | Significance in Formulation |
| Appearance | Clear, colorless to pale yellow liquid | Ensures aesthetic clarity and compatibility in emulsions and anhydrous systems. |
| Odor | Bland, characteristic | Low odor profile prevents interference with the fragrance of the final product.[5] |
| Solubility | Insoluble in water; soluble in most organic solvents and oils | Excellent carrier and solvent for lipophilic active ingredients, sunscreens, and vitamins.[6][11] |
| Viscosity | Low | Provides a light, non-greasy skin feel and facilitates rapid spreading, which is critical for elegant topical formulations. |
| Oxidative Stability | High | The saturated, branched structure is resistant to oxidation, enhancing the shelf-life and stability of the final product. |
| Pour Point | Low | Remains liquid at low temperatures, which is advantageous for formulation stability and performance in diverse climates.[8] |
Synthesis and Manufacturing
The primary industrial synthesis of this compound is achieved through direct esterification, a robust and well-established chemical process.
Experimental Protocol: Catalytic Esterification
-
Reactant Charging: A reaction vessel is charged with equimolar amounts of Isostearic Acid and 2-Ethylhexanol. A slight excess of one reactant may be used to drive the reaction to completion.
-
Catalyst Addition: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is introduced into the mixture. Enzyme catalysts, like immobilized lipase, are also employed for a "greener" synthesis, often assisted by ultrasound to reduce reaction times.[12][13]
-
Reaction Conditions: The mixture is heated, typically to temperatures between 120-180°C, under a nitrogen atmosphere to prevent oxidation. Water, the byproduct of the esterification, is continuously removed using a Dean-Stark apparatus to shift the equilibrium towards the product side.
-
Monitoring: The reaction progress is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a specified threshold.
-
Purification: Upon completion, the crude product is neutralized to remove the acid catalyst, washed with water to remove salts, and then dried. Finally, it may be distilled under vacuum to remove unreacted starting materials and other impurities, yielding the final high-purity product.
Caption: Figure 2: General workflow for the synthesis of this compound.
Analytical Characterization
To ensure the identity, purity, and quality of this compound for pharmaceutical applications, a suite of analytical techniques is employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for confirming the identity of the ester and quantifying its purity. It can also identify and quantify residual starting materials or byproducts.[14]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the presence of the characteristic ester functional group (C=O stretch typically around 1740 cm⁻¹) and the absence of the broad hydroxyl (-OH) peak from the starting alcohol and the carboxylic acid C=O and O-H bands.
-
Acid Value Titration: Measures the amount of residual free fatty acid, indicating the completeness of the esterification reaction.
-
Saponification Value: Determines the average molecular weight of the ester.
Applications in Drug Development
The causality behind this compound's utility lies in its branched structure. Unlike linear esters that can pack into crystalline structures, the branched chains create steric hindrance, ensuring liquidity and providing a unique sensory profile.[6] This structure is directly responsible for its functions as an excipient.
Mechanistic Roles
-
Emollient: As an emollient, it functions by forming a thin, hydrophobic film on the skin's surface. This film helps to reduce transepidermal water loss (TEWL), thereby increasing skin hydration. The branched structure ensures this film is non-occlusive and non-greasy, improving patient compliance. It effectively softens and smooths the skin by filling the spaces between corneocytes in the stratum corneum.[15]
-
Solvent and Dispersant: Its non-polar, branched nature makes it an excellent solvent for many lipophilic active pharmaceutical ingredients (APIs), including certain corticosteroids, retinoids, and vitamins.[11][15] This is critical for achieving content uniformity and ensuring the bioavailability of the API in topical formulations. It is also effective at dispersing inorganic pigments like zinc oxide and titanium dioxide in sunscreen formulations.
-
Penetration Enhancer: While not a classical penetration enhancer that disrupts the stratum corneum, its solvent properties can increase the partitioning of an API from the vehicle into the skin. By ensuring the API is fully dissolved and in a high thermodynamic activity state within the formulation, it can facilitate its diffusion across the skin barrier.
Formulation Examples
-
Topical Creams and Lotions: Used to provide a light, silky feel and to dissolve oil-soluble active ingredients.
-
Sunscreens: Acts as a solvent and dispersant for UV filters, improving the aesthetic feel and reducing the greasiness often associated with high-SPF products.
-
Anhydrous Ointments and Serums: Serves as the primary vehicle, offering a more cosmetically elegant alternative to traditional hydrocarbon bases like petrolatum.
-
Drug Delivery Systems: Its properties are being explored in the development of novel transdermal patches and lipid-based nanoparticle systems for targeted drug delivery.
Conclusion
This compound is a highly versatile and functional excipient whose value is directly derived from its unique branched-chain molecular structure. The isomeric complexity of its isostearate moiety and the branching of the 2-ethylhexyl group synergistically produce a stable, low-viscosity liquid with exceptional emollient and solvent properties. For researchers and drug development professionals, a thorough understanding of this structure-function relationship is paramount for leveraging its full potential in creating stable, effective, and aesthetically pleasing topical and transdermal therapeutic systems.
References
- 2-Ethylhexanol - Wikipedia. (n.d.).
- ISOSTEARIC ACID - Ataman Kimya. (n.d.).
- This compound - SpecialChem. (2021).
- This compound (with Product List) - INCIDecoder. (n.d.).
- 2-Ethylhexanol | C8H18O | CID 7720 - PubChem. (n.d.).
- ISOSTEARIC ACID - KH Neochem Americas. (n.d.).
- 2-ethylhexanol – Knowledge and References - Taylor & Francis. (n.d.).
- Isostearic acid - Altmeyers Encyclopedia - Department Allergology. (2020).
- Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0 - Fengchen. (n.d.).
- 2-Ethyl hexanol | Products | Mitsubishi Chemical Corporation. (n.d.).
- Isostearic Acid - The Unique Branched Fatty Acid - Shandong BlueSun Chemicals. (2023).
- Product Spotlight: 2-Ethylhexanol - Berryman Chemical. (n.d.).
- 2-Ethylhexyl stearate | C26H52O2 | CID 13132266 - PubChem. (n.d.).
- 2-Ethylhexyl stearate - NIST WebBook. (n.d.).
- Isostearic Acid (=2,2,4,8,10,10-Hexamethylundecane-5-carboxylic Acid) - PubChem. (n.d.).
- Isooctyl Stearate CAS 40550-16-1, Ethylhexyl Stearate - TRUNNANO. (n.d.).
- This compound – Ingredient - COSMILE Europe. (n.d.).
- This compound CAS#: 81897-25-8 - ChemicalBook. (n.d.).
- Ultrasound Assisted Green Synthesis of 2-Ethylhexyl Stearate: A Cosmetic Bio-lubricant. (2020).
- Ethylhexyl stearate - Descrizione. (n.d.).
- ETHYLHEXYL STEARATE - Ataman Kimya. (n.d.).
- ETHYLHEXYL STEARATE - Ataman Kimya. (n.d.).
- What is this compound - EWG Skin Deep. (n.d.).
- Ultrasound Assisted Green Synthesis of 2-Ethylhexyl Stearate: A Cosmetic Bio-lubricant. (2020).
- Ethylhexyl Stearate (Emollient): Cosmetic Ingredient INCI - SpecialChem. (2023).
- What is Ethylhexyl Stearate? - Paula's Choice. (n.d.).
- Ultrasound Assisted Green Synthesis of 2-Ethylhexyl Stearate: A Cosmetic Bio-lubricant - J-Stage. (2020).
- This compound (Ingredient Explained + Products) - SkinSort. (n.d.).
- Analytical method for the identification and assay of 12 phthalates in cosmetic products: Application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" | Request PDF - ResearchGate. (2021).
Sources
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. ewg.org [ewg.org]
- 3. specialchem.com [specialchem.com]
- 4. This compound (with Product List) [incidecoder.com]
- 5. This compound CAS#: 81897-25-8 [m.chemicalbook.com]
- 6. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 7. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bluesun-chem.com [bluesun-chem.com]
- 9. altmeyers.org [altmeyers.org]
- 10. Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 11. nanotrun.com [nanotrun.com]
- 12. researchgate.net [researchgate.net]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ethylhexyl stearate - Descrizione [tiiips.com]
An In-Depth Technical Guide to the Physicochemical Properties of Ethylhexyl Isostearate
Introduction: The Role of Molecular Architecture in Advanced Formulations
In the landscape of pharmaceutical and cosmetic sciences, the selection of an excipient is a critical decision that dictates the stability, efficacy, and sensory profile of a final formulation. Among the versatile class of emollient esters, Ethylhexyl Isostearate emerges as a compound of significant interest, particularly for topical and transdermal delivery systems. Its distinction lies in its unique molecular architecture: it is the ester of 2-ethylhexyl alcohol and isostearic acid, a branched-chain C18 fatty acid.[1][2][3] This branching is not a trivial structural feature; it fundamentally alters the molecule's physicochemical behavior compared to its linear isomer, ethylhexyl stearate, imparting properties that are highly desirable for researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, we will explore the causality behind its performance, offering field-proven insights into how its structure translates into tangible benefits in formulation development. Every property discussed is supported by detailed, self-validating experimental protocols, grounding theoretical knowledge in practical, reproducible science.
Core Physicochemical Profile
The branched nature of the isostearate chain introduces steric hindrance that prevents the efficient packing of molecules. This disruption of intermolecular forces is directly responsible for its low pour point and favorable viscosity profile, making it a versatile liquid emollient across a wide range of temperatures.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound. These values represent typical specifications and may vary slightly between suppliers.
| Property | Typical Value | Significance in Formulation |
| INCI Name | This compound | Universal nomenclature for cosmetic and pharmaceutical ingredients. |
| CAS Number | 81897-25-8 | Unique chemical identifier for unambiguous substance registration and tracking.[4][5][6][7] |
| Molecular Formula | C₂₆H₅₂O₂ | Defines the elemental composition of the molecule.[4][5][7] |
| Molecular Weight | ~396.7 g/mol | Influences properties like viscosity, absorption, and volatility.[4][5] |
| Appearance | Clear, colorless to slightly yellow liquid | A key quality control parameter indicating purity and absence of degradation. |
| Odor | Bland, characteristic | Low odor is critical for formulations where fragrance is controlled or absent.[5] |
| Specific Gravity | ~0.855 @ 20°C | Essential for converting mass to volume in manufacturing and for predicting formulation density and stability (e.g., creaming or sedimentation). |
| Viscosity | ~14 mPa·s @ 20°C | Low viscosity contributes to a light, non-greasy skin feel and excellent spreadability, reducing tackiness in formulations.[2] |
| Pour Point | < -20°C | The low pour point ensures the material remains liquid and handleable in colder climates and refrigerated storage, preventing solidification issues. |
| Solubility | Insoluble in water; Soluble in oils & esters | Dictates its use in the oil phase of emulsions and its ability to act as a solvent for other lipophilic active ingredients and excipients.[8] |
| Acid Value | < 1.0 mg KOH/g | A measure of free fatty acids; a low value indicates high purity and good stability against hydrolytic rancidity.[8] |
| Saponification Value | 135 - 150 mg KOH/g | Characterizes the ester and is used to calculate the average molecular weight. |
| Refractive Index | ~1.447 @ 25°C | A measure of how light passes through the substance; used as a quality control parameter for purity and consistency. |
The Causality of Branched-Chain Structure: From Skin Feel to Drug Delivery
The decision to use a branched-chain ester like this compound over a linear one is a deliberate choice rooted in performance. The branching of the isostearic acid moiety is the primary driver of its unique sensory and functional properties.
Sensory Profile: The Science of "Feel"
In topical formulations, patient and consumer adherence is profoundly influenced by the product's aesthetics and skin feel.[1] Linear esters, with their straight alkyl chains, tend to align in an orderly fashion on the skin, which can be perceived as heavy, greasy, or occlusive. In contrast, the branched structure of this compound creates a more disordered, fluid film on the stratum corneum.
This structural disruption leads to:
-
Enhanced Spreadability: The molecules flow easily past one another, allowing the product to glide smoothly and evenly across the skin.[9]
-
Reduced Greasiness: The disordered film feels lighter and less oily to the touch.[10]
-
"Cushioned" After-Feel: It imparts a feeling of softness and smoothness without a heavy, residual tackiness.
This relationship can be visualized as a logical flow from molecular structure to sensory perception.
Implications for Drug Delivery
The role of an emollient in a drug formulation extends beyond sensory modification. It can significantly influence the permeation of the active pharmaceutical ingredient (API) through the skin barrier. Emollients can act as penetration enhancers by interacting with the lipids of the stratum corneum.[11][12][13]
The branched, and therefore more fluid, nature of this compound allows it to integrate into and temporarily disrupt the highly ordered lipid lamellae of the stratum corneum. This transient fluidization of the skin's barrier can create pathways for the API to penetrate more effectively, potentially enhancing bioavailability in topical treatments.[14] While linear esters can also enhance penetration, the unique geometry of branched esters may offer a different and potentially more efficient mechanism of interaction with the complex lipid matrix of the skin.
Experimental Protocols for Physicochemical Characterization
To ensure the quality, consistency, and performance of this compound, a series of standardized tests must be performed. The following protocols are based on authoritative standards and represent a self-validating system for characterization.
Workflow for Comprehensive Emollient Characterization
The overall process involves a sequence of tests, each providing a critical piece of data about the material's identity and quality.
Determination of Kinematic Viscosity (ASTM D445)
Rationale: Viscosity is a direct measure of a fluid's resistance to flow and is a primary predictor of its spreadability and sensory feel. The ASTM D445 method, using a calibrated glass capillary viscometer, is a highly precise and universally accepted standard.
Methodology:
-
Instrument Setup: Select a calibrated glass capillary viscometer (e.g., Ubbelohde type) appropriate for the expected viscosity range of this compound (~14 cSt).
-
Temperature Control: Place the viscometer in a constant temperature bath maintained at 20.0 ± 0.1 °C. Allow at least 30 minutes for thermal equilibrium.
-
Sample Loading: Charge the viscometer with a filtered, clear sample of this compound, ensuring no air bubbles are present.
-
Measurement: Using suction, draw the liquid up through the capillary to a point above the upper timing mark.
-
Flow Time: Release the suction and accurately measure the time (in seconds) it takes for the meniscus of the liquid to pass from the upper timing mark to the lower timing mark.
-
Calculation: Repeat the measurement until at least two consecutive flow times agree within the specified tolerance. Calculate the kinematic viscosity (ν) in centistokes (cSt) using the formula: ν = C × t where C is the calibration constant of the viscometer (in cSt/s) and t is the average flow time (in s).
-
Dynamic Viscosity: Convert kinematic viscosity to dynamic viscosity (η) in mPa·s (equivalent to centipoise, cP) by multiplying by the specific gravity (ρ) determined in the next protocol: η = ν × ρ
Determination of Specific Gravity (ASTM D1298)
Rationale: Specific gravity (or density) is fundamental for quality control and manufacturing operations. The hydrometer method is a straightforward and reliable technique for liquid petroleum products and their derivatives, like esters.[5][12][15][16]
Methodology:
-
Sample Preparation: Bring the this compound sample and a clean, dry hydrometer cylinder to a constant temperature (e.g., 20°C).
-
Filling: Transfer the sample into the hydrometer cylinder, avoiding the formation of air bubbles.
-
Hydrometer Insertion: Gently lower a calibrated hydrometer of the appropriate range into the sample and allow it to settle. Ensure the hydrometer floats freely and does not touch the sides of the cylinder.
-
Reading: Once the temperature has stabilized, read the hydrometer scale at the point where the principal surface of the liquid cuts the scale. For transparent liquids, this is observed by placing the eye slightly below the level of the liquid and raising it slowly until the surface, first seen as a distorted ellipse, appears as a straight line cutting the hydrometer scale.
-
Temperature Correction: Record the temperature of the sample. If the measurement temperature is different from the reference temperature (20°C), apply the necessary corrections using standard petroleum measurement tables.
Determination of Pour Point (ASTM D97)
Rationale: The pour point indicates the lowest temperature at which the emollient will remain fluid. For a liquid excipient, a low pour point is crucial for ensuring ease of handling, transport, and storage in various climates, preventing solidification that can halt production.[4][11][13][17][18]
Methodology:
-
Sample Preparation: Pour the sample into a standard test jar to the prescribed mark.
-
Heating: If the sample has been previously heated, ensure it has been stored at ambient temperature for at least 24 hours. Heat the sample to a temperature of 45°C.
-
Cooling: Insert a thermometer, close the jar with a cork, and place it in a cooling bath.
-
Observation: At each temperature reading that is a multiple of 3°C, remove the jar from the bath and tilt it just enough to ascertain whether there is movement of the liquid.
-
Endpoint Determination: The test is complete when the sample shows no movement when the jar is held horizontally for 5 seconds.
-
Reporting: The pour point is recorded as 3°C above the temperature at which the sample ceased to flow.[11]
Determination of Solubility Profile
Rationale: Understanding the solubility of this compound in common pharmaceutical solvents is essential for a formulator. It determines which solvents can be used in the manufacturing process and predicts its compatibility within the oil phase of an emulsion. The shake-flask method is a reliable technique for determining equilibrium solubility.[3]
Methodology:
-
Solvent Selection: Select a range of relevant pharmaceutical solvents (e.g., Ethanol, Isopropyl Myristate, Cyclomethicone, Caprylic/Capric Triglyceride).
-
Sample Preparation: In stoppered glass flasks, add an excess amount of this compound to a known volume of each solvent at a controlled temperature (e.g., 25°C).
-
Equilibration: Agitate the flasks in a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the flasks to stand undisturbed until a clear supernatant is formed above the undissolved solute.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of this compound in the aliquot using a suitable analytical technique (e.g., Gas Chromatography with a calibrated standard curve).
-
Reporting: Report the solubility as mass per volume (e.g., mg/mL) or as a qualitative assessment (e.g., "Soluble," "Miscible," "Insoluble").
Accelerated Stability Testing Protocol
Rationale: This protocol is designed to predict the long-term shelf life of the raw material by subjecting it to accelerated degradation conditions. It ensures the material's physical and chemical integrity over time.
Methodology:
-
Sample Storage: Place samples of this compound in their intended storage containers (e.g., sealed drums or totes) and expose them to a set of accelerated conditions as per ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[7] A control sample should be stored at ambient conditions (e.g., 25°C / 60% RH).
-
Testing Intervals: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).[7]
-
Analytical Evaluation: At each time point, evaluate the samples for key stability-indicating parameters:
-
Appearance: Visual inspection for color change or development of haze/particulates.
-
Odor: Olfactory assessment for any change from the initial "bland" characteristic.
-
Acid Value: Titration to detect any increase, which would indicate hydrolytic degradation of the ester.
-
Viscosity: Measurement via ASTM D445 to detect any significant changes due to polymerization or degradation.
-
-
Data Analysis: Trend the data over time. The material is considered stable if all parameters remain within their pre-defined specifications throughout the study period.
Conclusion: An Empirically Grounded Excipient Choice
This compound is more than just an emollient; it is a functional excipient whose performance is a direct consequence of its branched molecular structure. This architecture confers a desirable sensory profile, characterized by low viscosity, excellent spreadability, and a non-greasy, elegant skin feel. From a pharmaceutical standpoint, its fluid nature and interaction with the stratum corneum position it as a valuable component for enhancing the delivery of topical APIs.
The protocols detailed in this guide provide a robust framework for the comprehensive characterization of this material, ensuring that its quality and performance are validated through rigorous, standardized science. By understanding the causal link between its physicochemical properties and its functional benefits, researchers, scientists, and drug development professionals can confidently leverage this compound to create sophisticated, effective, and aesthetically pleasing formulations.
References
-
Parente, M. E., Gámbaro, A., & Solana, G. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Journal of Cosmetic Science, 56(3), 175-182. [Link]
-
Savary, G., Grisel, M., & Picard, C. (2013). Impact of emollients on the spreading properties of cosmetic products: a combined sensory and instrumental characterization. Colloids and Surfaces B: Biointerfaces, 102, 371-378. [Link]
-
ASTM D97-17b, Standard Test Method for Pour Point of Petroleum Products, ASTM International, West Conshohocken, PA, 2017. [Link]
-
Wiechers, J. W. (2013). Evaluating the physiochemical properties of emollient esters for cosmetic use. Cosmetics & Toiletries, 128(5), 324-335. [Link]
-
Anissimov, Y. G., & Roberts, M. S. (2017). The Influence of Emollients on Dermal and Transdermal Drug Delivery. Plastic Surgery Key. [Link]
-
Lourith, N., & Kanlayavattanakul, M. (2016). Sensory characterization of emollient. International Journal of Cosmetic Science, 38(6), 639-646. [Link]
-
Anissimov, Y. G., Jepps, O. G., Dancik, Y., & Roberts, M. S. (2013). The Influence of Emollients on Dermal and Transdermal Drug Delivery. Request PDF. [Link]
-
SkinSAFE. (n.d.). This compound Ingredient Allergy Safety Information. SkinSAFE. [Link]
-
Fengchen Group. (n.d.). Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0. Fengchen Group. [Link]
-
Anissimov, Y. G., & Roberts, M. S. (2017). The influence of emollients on dermal and transdermal drug delivery. University of South Australia. [Link]
-
EWG Skin Deep. (n.d.). What is this compound. EWG Skin Deep. [Link]
-
Hadgraft, J., & Lane, M. E. (2016). Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. PMC - NIH. [Link]
-
OSCHEM. (n.d.). Product List. OSCHEM. [Link]
-
Cochran, S., & Anthonavage, M. (2016, October 15). Fatty Acids, Fatty Alcohols, Synthetic Esters and Glycerin Applications in the Cosmetic Industry. Plastic Surgery Key. [Link]
-
Hanc, A., et al. (2022). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. MDPI. [Link]
-
Aston Chemicals. (2017). The link between function and structure of esters. Aston Chemicals. [Link]
-
Hadgraft, J., & Lane, M. E. (2005). Influence of Formulation on Topical and Transdermal Drug Delivery. ResearchGate. [Link]
-
COSMILE Europe. (n.d.). This compound – Ingredient. COSMILE Europe. [Link]
-
Cosmetics Info. (n.d.). Ethylhexyl Stearate. Cosmetics Info. [Link]
-
TRUNNANO. (n.d.). Isooctyl Stearate CAS 40550-16-1, Ethylhexyl Stearate. TRUNNANO. [Link]
-
Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. Ataman Kimya. [Link]
Sources
- 1. Sensory analysis for topical drugs ⋅ Gattefossé [gattefosse.com]
- 2. ewg.org [ewg.org]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound CAS#: 81897-25-8 [m.chemicalbook.com]
- 8. nanotrun.com [nanotrun.com]
- 9. specialchem.com [specialchem.com]
- 10. specialchem.com [specialchem.com]
- 11. ulprospector.com [ulprospector.com]
- 12. Ethylhexyl stearate - Descrizione [tiiips.com]
- 13. atamankimya.com [atamankimya.com]
- 14. youtube.com [youtube.com]
- 15. DUB ISO G3 - Stearinerie Dubois - Polyglyceryl-3 Diisostearate [knowde.com]
- 16. stearinerie-dubois.com [stearinerie-dubois.com]
- 17. specialchem.com [specialchem.com]
- 18. aurigaresearch.com [aurigaresearch.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethylhexyl Isostearate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Elucidation of a Key Excipient
Ethylhexyl isostearate is a branched-chain fatty acid ester that is widely utilized in the pharmaceutical and cosmetic industries as an emollient, lubricant, and solvent. Its physicochemical properties, which are directly linked to its molecular structure, dictate its performance in various formulations. A thorough understanding of its structure is therefore paramount for formulation development, quality control, and regulatory compliance. This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While publicly available, complete spectral data for this compound is limited, this guide will leverage data from the closely related linear-chain ester, 2-ethylhexyl stearate, to predict and interpret the spectral features of its branched isomer. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer insights into the interpretation of the resulting spectral data.
Molecular Structure of this compound
Before delving into the spectroscopic analysis, it is crucial to understand the molecular structure of this compound and its linear isomer, ethylhexyl stearate.
Caption: Comparison of 2-Ethylhexyl Stearate and a representative structure of this compound.
Isostearic acid is a mixture of branched-chain C18 fatty acids. The most common isomer is 16-methylheptadecanoic acid. This branching in the acyl chain is the key structural difference that will manifest in the spectroscopic data.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for dissolving esters like this compound due to its excellent solubilizing properties for nonpolar compounds and its single, easily identifiable solvent peak in both ¹H and ¹³C NMR spectra.
-
Concentration: A concentration of 10-25 mg of the sample in 0.5-0.7 mL of solvent is typically sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Viscosity Considerations: this compound is a viscous liquid. To obtain sharp NMR signals, it may be necessary to gently warm the sample to reduce its viscosity, ensuring a more homogeneous solution and faster molecular tumbling.[1][2] Centrifugation of the NMR tube can also help to remove any air bubbles and ensure the sample is at the bottom of the tube.[1][2]
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard (0 ppm) for referencing the chemical shifts.
Step-by-Step Methodology:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.
-
Gently swirl the vial to ensure complete dissolution. If the solution is still viscous, warm it gently in a water bath (around 40-50°C).
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, centrifuge the NMR tube for a few minutes to ensure a homogeneous sample at the bottom of the tube.
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
¹H NMR Spectral Interpretation: A Predictive Analysis
The ¹H NMR spectrum provides information about the different types of protons and their neighboring protons in the molecule.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | d | 2H | -COOCH₂ -CH(CH₂CH₃)- |
| ~2.28 | t | 2H | -CH₂ -COO- |
| ~1.60 | m | 1H | -COOCH₂-CH (CH₂CH₃)- |
| ~1.25 | br s | ~45H | Bulk methylene (-CH₂ -) groups in both alkyl chains |
| ~0.88 | t | 6H | Terminal methyl (-CH₃ ) groups of the ethylhexyl and isostearyl chains |
| ~0.85 | d | 3H | Methyl (-CH₃ ) group of the isostearyl branch |
Key Interpretive Insights:
-
Ester Moiety: The doublet at approximately 4.05 ppm is characteristic of the methylene protons adjacent to the ester oxygen and a chiral center in the 2-ethylhexyl group. The triplet at around 2.28 ppm corresponds to the methylene protons alpha to the carbonyl group.[3]
-
Alkyl Chains: The large, broad singlet around 1.25 ppm represents the numerous overlapping methylene protons of the long alkyl chains.
-
Terminal Methyl Groups: The triplets at approximately 0.88 ppm are indicative of the terminal methyl groups of the ethyl and butyl chains of the 2-ethylhexyl group, as well as the terminal methyl group of the isostearyl chain.
-
Branching Point: The key differentiator from ethylhexyl stearate will be the presence of a doublet at approximately 0.85 ppm, corresponding to the methyl group at the branch point of the isostearyl chain, and a corresponding multiplet for the methine proton at the branch point, which will likely be obscured by the large methylene signal.
¹³C NMR Spectral Interpretation: A Predictive Analysis
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | Ester carbonyl (C =O) |
| ~67 | -COOCH₂ -CH(CH₂CH₃)- |
| ~39 | -COOCH₂-CH (CH₂CH₃)- |
| ~34 | -CH₂ -COO- |
| ~32-22 | Bulk methylene (-CH₂ -) carbons in both alkyl chains |
| ~29 | Methylene carbons of the ethylhexyl group |
| ~24 | Methylene carbon adjacent to the isostearyl branch point |
| ~19 | Methyl (-CH₃ ) carbon of the isostearyl branch |
| ~14 | Terminal methyl (-CH₃ ) carbons of the ethylhexyl and isostearyl chains |
| ~11 | Methyl (-CH₃ ) carbon of the ethyl group in the 2-ethylhexyl moiety |
Data for 2-ethylhexyl stearate can be found for comparison.[4][5]
Key Interpretive Insights:
-
Carbonyl Carbon: The ester carbonyl carbon signal appears significantly downfield at around 174 ppm.
-
Ester Linkage Carbons: The carbons directly attached to the ester oxygen appear in the 60-70 ppm region.
-
Alkyl Chain Carbons: The majority of the methylene carbons in the long alkyl chains resonate in the 22-32 ppm range.
-
Branching Signature: The presence of additional signals in the aliphatic region, specifically the upfield methyl carbon at ~19 ppm and the methine carbon at the branch point, will distinguish this compound from its linear counterpart.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Causality Behind Experimental Choices:
-
ATR-FTIR: This technique is ideal for analyzing viscous liquids like this compound as it requires minimal sample preparation. A small drop of the sample is placed directly on the ATR crystal.
-
Wavenumber Range: The standard mid-IR range of 4000-400 cm⁻¹ is scanned to cover the vibrational frequencies of all relevant functional groups in the molecule.
Step-by-Step Methodology:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly after the measurement.
IR Spectral Interpretation
The IR spectrum of this compound will be dominated by absorptions from the ester functional group and the long aliphatic chains.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2955-2850 | C-H stretching (asymmetric & symmetric) | Aliphatic CH₂, CH₃ |
| ~1740 | C=O stretching | Ester |
| ~1465 | C-H bending (scissoring) | Aliphatic CH₂ |
| ~1375 | C-H bending (umbrella) | Aliphatic CH₃ |
| ~1170 | C-O stretching (asymmetric) | Ester |
Reference spectra for long-chain esters confirm these characteristic peaks.[6][7][8]
Key Interpretive Insights:
-
Strong Carbonyl Absorption: A very strong and sharp absorption band around 1740 cm⁻¹ is the most prominent feature and is definitive for the ester carbonyl group.[6][7]
-
Aliphatic C-H Stretches: Intense absorption bands in the 2850-2955 cm⁻¹ region are characteristic of the numerous C-H bonds in the long alkyl chains.
-
Ester C-O Stretches: A strong band around 1170 cm⁻¹ is due to the asymmetric C-O stretching of the ester linkage.
-
Subtle Differences due to Branching: While the overall IR spectrum will be very similar to that of ethylhexyl stearate, subtle changes in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different vibrational modes of the branched alkyl chain.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind Experimental Choices:
-
GC-MS: This is the technique of choice for volatile and semi-volatile compounds like long-chain esters. The gas chromatograph separates the components of a mixture before they enter the mass spectrometer for analysis.[9]
-
Derivatization: For long-chain esters, derivatization is generally not required for GC-MS analysis.
-
Ionization Method: Electron Ionization (EI) is a standard method that provides reproducible fragmentation patterns, creating a "fingerprint" for the molecule.
Step-by-Step Methodology:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The GC will separate the compound based on its boiling point and interaction with the column stationary phase. A temperature program is typically used for good separation of long-chain esters.[10]
-
The separated compound will then enter the mass spectrometer, where it will be ionized (typically by electron impact) and fragmented.
-
The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z), and a detector will record the abundance of each ion.
Mass Spectral Interpretation: A Predictive Fragmentation Analysis
The mass spectrum will provide the molecular ion peak (if stable enough to be observed) and a series of fragment ions.
Caption: Predicted key fragmentation pathways for this compound in Mass Spectrometry.
Predicted Key Fragment Ions for this compound
| m/z | Ion Structure/Origin |
| 396 | Molecular Ion [M]⁺˙ |
| 283 | Acylium ion [CH₃(CH₂)₇CH(CH₃)(CH₂)₇CO]⁺ resulting from the loss of the 2-ethylhexyloxy radical. |
| 113 | 2-Ethylhexyl cation [C₈H₁₇]⁺. |
| 88 | Product of McLafferty rearrangement involving the transfer of a gamma-hydrogen from the isostearyl chain to the carbonyl oxygen. |
Key Interpretive Insights:
-
Molecular Ion: The molecular ion peak at m/z 396, corresponding to the molecular weight of this compound (C₂₆H₅₂O₂), may be weak or absent in EI spectra of long-chain esters.[11]
-
Acylium Ion: A prominent peak at m/z 283 is expected due to the stable acylium ion formed by cleavage of the C-O bond of the ester. This is a key fragment for identifying the isostearate portion.
-
Alkoxy Fragment: A fragment at m/z 113 corresponding to the 2-ethylhexyl carbocation is also anticipated.
-
McLafferty Rearrangement: A characteristic peak at m/z 88 is expected from the McLafferty rearrangement, which is common for esters with a sufficiently long alkyl chain on the acyl side.[11]
-
Branched Chain Fragmentation: The most significant difference from ethylhexyl stearate will be the fragmentation pattern of the acyl chain. Cleavage at the branch point in the isostearyl group will lead to a series of characteristic ions. For example, cleavage on either side of the methyl branch in 16-methylheptadecanoate would produce distinct fragments that are not present in the spectrum of the linear stearate.[12] This allows for the confident identification of the branched structure.
Conclusion
The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and Mass Spectrometry, provides a robust framework for its structural elucidation and characterization. While direct spectral data may be scarce, a predictive approach based on the well-understood principles of spectroscopy and data from analogous compounds like 2-ethylhexyl stearate offers a scientifically rigorous method for its identification. The key to distinguishing this compound lies in identifying the spectral signatures of its branched isostearyl chain. This in-depth understanding is critical for scientists and professionals in the pharmaceutical and cosmetic industries to ensure the quality, efficacy, and safety of their formulated products.
References
-
Ran-Ressler, R. R., Lawrence, P., & Brenna, J. T. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Lipids, 47(2), 195–203. [Link]
-
Anklin, C. (2017). NMR of a viscous material? ResearchGate. [Link]
-
Young, S. P., et al. (2019). Characterisation of four alkyl-branched fatty acids as methyl, ethyl, propyl and butyl esters using gas chromatography-quadrupole time-of-flight mass spectrometry. Analytical Sciences, 36(2), 205-212. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
Monakhova, Y. B., et al. (2022). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 12(3), 1184. [Link]
-
Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]
-
J. S. Lee, et al. (2015). Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. Journal of Oleo Science, 64(1), 1-8. [Link]
-
SpectraBase. (n.d.). Ester of a branched chain fatty acid with saturated c16-c18-fatty alcohol. [Link]
-
A. Bucur, et al. (2018). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic...). ResearchGate. [Link]
-
SpectraBase. (n.d.). 2-Ethylhexyl stearate. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Spectroscopy Tutorial: Esters. [Link]
-
Al-Bawab, A. F., & Al-Qirim, T. M. (2020). Evaluation of Fourier Transform-Infrared Spectroscopy for Analysis of Cosmetics. Journal of Applied Pharmaceutical Science, 10(06), 113-119. [Link]
-
PubChem. (n.d.). 2-Ethylhexyl stearate. [Link]
-
T. L. S. T. M. de Oliveira, et al. (2021). Ultrasound Assisted Green Synthesis of 2-Ethylhexyl Stearate: A Cosmetic Bio-lubricant. Journal of the Brazilian Chemical Society, 32(8), 1639-1648. [Link]
-
Giera, M., & Verhoeven, A. (2018). GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. In: Verhoeven, A. (eds) Clinical Metabolomics. Methods in Molecular Biology, vol 1730. Humana Press, New York, NY. [Link]
-
Abraham, R. J., & Reid, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772-781. [Link]
-
T. C. L. T. C. L. Chan, et al. (2002). Prediction of gas chromatographic retention times of esters of long chain alcohols and fatty acids. Journal of Chromatography A, 977(2), 247-259. [Link]
-
Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. [Link]
-
Ataman Kimya. (n.d.). 2-ETHYLHEXYL OCTADECANOATE. [Link]
-
Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-Ethylhexyl stearate | C26H52O2 | CID 13132266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of gas chromatographic retention times of esters of long chain alcohols and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GCMS Section 6.14 [people.whitman.edu]
- 12. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of Ethylhexyl Isostearate in Organic Solvents
Introduction: Understanding Ethylhexyl Isostearate
This compound is a versatile ester that serves as a key component in a myriad of formulations, particularly within the pharmaceutical, cosmetic, and personal care industries.[1] It is the ester of 2-ethylhexyl alcohol and isostearic acid, a branched-chain saturated fatty acid. This structure imparts unique properties, including a non-greasy, silky feel and excellent spreadability, making it a preferred emollient and solvent.[2] A thorough understanding of its solubility profile in various organic solvents is paramount for formulators to ensure product stability, efficacy, and aesthetic appeal. This guide provides a comprehensive overview of the solubility of this compound, underpinned by theoretical principles and practical experimental methodologies.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source(s) |
| Chemical Name | Isooctadecanoic acid, 2-ethylhexyl ester | [1] |
| Synonyms | Octyl isostearate | [1] |
| CAS Number | 81897-25-8 | [3] |
| Molecular Formula | C26H52O2 | |
| Molecular Weight | 396.69 g/mol | [4] |
| Appearance | Clear, colorless to slightly yellowish liquid | [5] |
| Odor | Bland/Faint | [5] |
| Water Solubility | Insoluble | [5][6] |
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules.
The Role of Polarity
The polarity of a molecule is a key determinant of its solubility.[7] this compound, with its long hydrocarbon chain, is a predominantly non-polar molecule. The ester functional group introduces a degree of polarity, but the large non-polar alkyl chains dominate its overall character. Consequently, it exhibits high solubility in non-polar and moderately polar organic solvents that can engage in van der Waals interactions. Conversely, its insolubility in highly polar solvents like water is due to the inability of the non-polar hydrocarbon chains to disrupt the strong hydrogen bonding network of water.[8]
Intermolecular Forces
The primary intermolecular forces at play in the dissolution of this compound in organic solvents are London dispersion forces. The large surface area of the molecule allows for significant van der Waals interactions with non-polar solvents such as hydrocarbons. In moderately polar solvents like alcohols and ketones, dipole-dipole interactions between the solvent and the ester group of this compound also contribute to its solubility.
Solubility Profile of this compound in Organic Solvents
Table of Representative Solubility Data
The following table summarizes the expected solubility of this compound in various organic solvents, based on available qualitative data and quantitative data for analogous long-chain esters. The classifications are defined as follows:
-
Miscible: Soluble in all proportions.
-
Soluble: Significant solubility, typically >10 g/100 mL.
-
Slightly Soluble: Limited solubility, typically 1-10 g/100 mL.
-
Insoluble: Negligible solubility, typically <1 g/100 mL.
| Solvent Class | Solvent | Expected Solubility of this compound | Representative Quantitative Data for Analogous Esters (e.g., Stearates) |
| Alcohols | Ethanol | Soluble | Stearic acid is soluble in ethanol.[9] |
| Isopropanol | Soluble | Isopropyl laurate is soluble in isopropyl alcohol.[10] | |
| Ketones | Acetone | Soluble | Isooctyl stearate is soluble in acetone.[6] |
| Esters | Ethyl Acetate | Soluble | Stearic acid has high solubility in ethyl acetate.[9] |
| Hydrocarbons | Hexane | Slightly Soluble | Ethylhexyl stearate is slightly soluble in hexanes.[11] |
| Toluene | Soluble | Caprylyl butyrate is soluble in toluene.[4] | |
| Chlorinated Solvents | Chloroform | Soluble | Fatty acid esters are generally soluble in chloroform. |
| Oils | Mineral Oil | Soluble | Isooctyl stearate is soluble in mineral oil.[6] |
Experimental Protocol for Solubility Determination
The determination of the solubility of a liquid like this compound in an organic solvent can be performed using a standardized method. The following protocol is a general guideline based on established methods such as those from ASTM and OECD.[5][6][7][11][12][13][14][15][16]
Objective
To determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled water bath or incubator
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Centrifuge (optional)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
To each vial, add a known volume of the selected organic solvent. The amount of this compound should be sufficient to ensure that a separate phase of undissolved solute is visible after equilibration.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Agitate the vials using a vortex mixer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 24 hours) to allow the excess undissolved this compound to separate by gravity.
-
Alternatively, for faster separation, centrifuge the vials at a controlled temperature.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette, ensuring that no undissolved material is transferred.
-
Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration suitable for the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a calibrated GC-FID or another appropriate analytical technique.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or as a weight/weight percentage.
-
Conclusion
This compound is a predominantly non-polar ester with excellent solubility in a wide array of organic solvents, a characteristic that is fundamental to its utility in various industrial applications. Its solubility profile is dictated by the interplay of intermolecular forces, primarily London dispersion forces. While specific quantitative data is limited, a comprehensive understanding of its solubility can be achieved through the application of fundamental chemical principles and by drawing parallels with structurally similar long-chain esters. The experimental protocol outlined in this guide provides a robust framework for the precise determination of its solubility in any solvent of interest, enabling formulators to optimize their products for performance and stability.
References
-
Fengchen Group. (n.d.). Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0. Fengchen. Retrieved from [Link]
-
ASTM International. (2008). ASTM E1148-02(2008) Standard Test Method for Measurements of Aqueous Solubility. ASTM International. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Retrieved from [Link]
-
TRUNNANO. (n.d.). Isooctyl Stearate CAS 40550-16-1, Ethylhexyl Stearate. TRUNNANO. Retrieved from [Link]
-
Fiveable. (n.d.). Solubility in organic solvents Definition. Fiveable. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. Ataman Kimya. Retrieved from [Link]
-
IUPAC. (n.d.). Solubility Data Series. International Union of Pure and Applied Chemistry. Retrieved from [Link]
-
NIST. (2006). Introduction to IUPAC-NIST Solubilities Database. National Institute of Standards and Technology. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2012). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. Cosmetic Ingredient Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters. Chemistry LibreTexts. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. Ataman Kimya. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOCETYL STEARATE. Ataman Kimya. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility data of fatty acids in organic solvents [g/L]. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl Acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Properties of Esters. Chemistry LibreTexts. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-ETHYLHEXYL STEARATE. Ataman Kimya. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2012). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. Cosmetic Ingredient Review. Retrieved from [Link]
-
ScienceAsia. (2011). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. ScienceAsia, 37(1), 6-11. Retrieved from [Link]
-
UL Prospector. (n.d.). Ethox Chemicals - Personal Care & Cosmetics. UL Prospector. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2012). RE-REVIEW Supplement Book 3 Alkyl Esters. Cosmetic Ingredient Review. Retrieved from [Link]
-
EWG's Skin Deep. (n.d.). What is this compound. EWG's Skin Deep. Retrieved from [Link]
-
INCIDecoder. (n.d.). This compound. INCIDecoder. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyvinyl chloride. Wikipedia. Retrieved from [Link]
Sources
- 1. Isocetyl Stearate | C34H68O2 | CID 91410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nanotrun.com [nanotrun.com]
- 5. store.astm.org [store.astm.org]
- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 7. oecd.org [oecd.org]
- 8. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 9. scienceasia.org [scienceasia.org]
- 10. ASTM E1148-2002(R2008)(PDF)Standard Test Method for Measurements of Aqueous Solubility | Russian regulatory documents in English. Russian Norms. [russiannorms.com]
- 11. oecd.org [oecd.org]
- 12. filab.fr [filab.fr]
- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 14. livewell.ae [livewell.ae]
- 15. scribd.com [scribd.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Thermal properties of "Ethylhexyl isostearate" (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of a Common Emollient
Ethylhexyl isostearate (CAS No. 81897-25-8) is a widely utilized emollient in the cosmetic, personal care, and pharmaceutical industries.[1][2][3] Its popularity stems from its desirable sensory profile—providing a non-greasy, smooth feel—and its function as a skin conditioning agent that helps to soften and smoothen the skin.[1][4] Comprising a 2-ethylhexyl alcohol component and isostearic acid, a branched-chain fatty acid, its molecular structure is key to its physical properties and performance in formulations.[1]
This technical guide provides an in-depth exploration of the thermal properties of this compound, specifically its melting and boiling points. A comprehensive literature search reveals a notable scarcity of definitive, publicly available data for this compound. Much of the available information pertains to its linear isomer, Ethylhexyl stearate (CAS No. 22047-49-0). This guide will therefore address the thermal properties of both isomers, drawing on available data and fundamental chemical principles to provide a robust understanding for the discerning scientist.
The Isomer Distinction: Stearate vs. Isostearate
It is crucial to first delineate the structural difference between stearic acid and isostearic acid. Stearic acid is a linear, 18-carbon saturated fatty acid. In contrast, isostearic acid is a branched-chain isomer, typically with a methyl group on the penultimate carbon. This seemingly subtle difference in molecular architecture has a profound impact on the physical properties of their respective esters.
The branching in isostearic acid disrupts the orderly packing of the molecules in the solid state. This leads to weaker intermolecular forces (van der Waals forces) compared to the straight-chain stearic acid, which can pack more efficiently. Consequently, esters of isostearic acid are expected to have lower melting and boiling points than their linear stearate counterparts.[5]
Thermal Properties of Ethylhexyl Stearate and Isostearate
A review of available data sources reveals a range of values for the thermal properties of Ethylhexyl stearate, while specific data for this compound remains elusive. The table below summarizes the reported values for Ethylhexyl stearate, which can serve as a contextual reference.
| Thermal Property | Reported Value for Ethylhexyl Stearate | Data Source(s) |
| Melting Point | -10°C to -52°C | [6][7][8] |
| Boiling Point | ~280°C to 431.9°C (at 760 mmHg) | [7][8] |
The wide discrepancies in the reported values for Ethylhexyl stearate may be attributed to variations in experimental conditions (e.g., pressure for boiling point determination) and the purity of the samples tested.
Expert Insight: Given the principles of molecular structure's influence on physical properties, it is scientifically reasonable to predict that the melting and boiling points of This compound will be at the lower end of, or even below, the ranges reported for Ethylhexyl stearate. The branched structure of the isostearate moiety would hinder the close packing of the molecules, requiring less energy to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling).
Experimental Determination of Thermal Properties
For formulators and researchers who require precise thermal data for this compound, direct experimental determination is the most reliable approach. The following section outlines the standard methodologies for determining the melting and boiling points of high molecular weight esters.
Workflow for Thermal Property Determination
Caption: Experimental workflow for determining the melting and boiling points of this compound.
Experimental Protocol: Melting Point Determination
The melting point of a substance is the temperature at which it transitions from a solid to a liquid. For esters like this compound, which may exhibit a melting range, the temperatures at which melting begins and is complete are recorded.
Methodology:
-
Sample Preparation: Ensure the this compound sample is of high purity and thoroughly dried to remove any residual moisture, which can depress the melting point.[9] If the sample is solid at room temperature, it should be finely powdered to ensure uniform heating.[9]
-
Capillary Tube Packing: A small amount of the powdered sample is packed into a thin-walled capillary tube, typically to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting range.
Experimental Protocol: Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For high molecular weight esters, vacuum distillation is often employed to prevent decomposition at high temperatures.
Methodology:
-
Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a calibrated thermometer placed so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.
-
Sample Introduction: The this compound sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
Heating: The sample is heated gently.
-
Data Recording: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at the ambient pressure.
-
Pressure Correction (if necessary): If the boiling point is determined at a pressure other than standard atmospheric pressure (760 mmHg), it can be corrected using a nomograph or the Clausius-Clapeyron equation to estimate the boiling point at standard pressure.
Conclusion
References
-
Fengchen Group. Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0. [Link]
-
TRUNNANO. Isooctyl Stearate CAS 40550-16-1, Ethylhexyl Stearate. [Link]
-
Tigo. Ethylhexyl stearate - Descrizione. [Link]
-
The Good Scents Company. hexyl isostearate heptadecanoic acid, 16-methyl-, hexyl ester. [Link]
-
ASTM International. Boiling Range Distribution of Fatty Acid Methyl Esters (FAME) in the Boiling Range from 100 to 615°C by Gas Chromatography. [Link]
-
TutorChase. Provide an example of the boiling and melting points of different esters. [Link]
-
Determination of Melting Points. [Link]
-
Chemistry Stack Exchange. What determines the boiling point of esters of the same number of carbon atoms but different structural formula?. [Link]
-
Quora. Is boiling point a reliable way to assess ester purity?. [Link]
-
Melting point determination. [Link]
-
Determination of Melting Points. [Link]
-
CHM 235L - Melting Points Experiment. [Link]
-
Lumen Learning. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry. [Link]
-
SSERC. Melting point determination. [Link]
-
COSMILE Europe. This compound – Ingredient. [Link]
-
Ataman Kimya. ETHYLHEXYL STEARATE. [Link]
-
Legislation.gov.uk. amending Decision 96/335/EC establishing an inventory and a common nomenclature of ingredients employed in cosmetic products. [Link]
-
Scribd. Cosmetic Ingredient Guide. [Link]
-
Scribd. Lista Inci. [Link]
Sources
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. specialchem.com [specialchem.com]
- 3. scribd.com [scribd.com]
- 4. http://www.legislation.gov.uk/id/eudn/2006/257 [legislation.gov.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. nanotrun.com [nanotrun.com]
- 8. Ethylhexyl stearate - Descrizione [tiiips.com]
- 9. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to the Viscosity and Rheological Behavior of Ethylhexyl Isostearate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical analysis of the viscosity and rheological properties of ethylhexyl isostearate, a common emollient ester in the cosmetic and pharmaceutical industries. Understanding these characteristics is paramount for formulation development, ensuring product stability, predicting sensory attributes, and optimizing manufacturing processes.
Introduction: The Molecular Architecture and its Influence on Flow
This compound is the ester of 2-ethylhexyl alcohol and isostearic acid.[1] Its branched-chain structure is a key determinant of its physical properties, including its relatively low viscosity and favorable sensory profile on the skin. Unlike its linear counterpart, ethylhexyl stearate, the branched nature of the isostearic acid moiety introduces steric hindrance that disrupts efficient molecular packing. This results in a lower melting point and a more fluid nature at room temperature.[2]
The molecular weight of this compound is approximately 396.69 g/mol . This, in conjunction with its branched structure, contributes to its characteristic light, non-greasy feel, making it a popular choice in a variety of topical formulations.
Viscosity Profile of this compound
Viscosity is a measure of a fluid's resistance to flow. For an emollient like this compound, viscosity is a critical parameter that influences spreadability, texture, and the overall consumer experience of a product.
Quantitative Viscosity Data
Precise viscosity measurements for this compound are not extensively available in public literature, with many sources describing it qualitatively as having a "low viscosity".[3] However, data for the closely related ethylhexyl stearate can provide a useful approximation. One source reports a kinematic viscosity for ethylhexyl stearate of approximately 7-10.5 cSt , although the temperature is not specified.[4] It is important to note that isostearate esters may exhibit slightly different viscosities due to their branched structure.
To provide a more complete picture, the relationship between kinematic viscosity (ν) and dynamic viscosity (η) is defined by the equation:
η = ν * ρ
where ρ is the density of the substance. The density of ethylhexyl stearate is reported to be in the range of 0.85 - 0.88 g/cm³ .[2]
A summary of available viscosity data for ethylhexyl stearate is presented in the table below:
| Viscosity Type | Value | Temperature (°C) |
| Kinematic | 7-10.5 cSt | Not Specified |
Note: This data is for ethylhexyl stearate and should be considered an estimate for this compound.
The Influence of Temperature on Viscosity
The viscosity of liquids, including esters, is highly dependent on temperature. As temperature increases, the kinetic energy of the molecules also increases, leading to a reduction in intermolecular forces and, consequently, a decrease in viscosity.[5] While specific data for the temperature-dependent viscosity of this compound is scarce, the general trend for cosmetic esters is a significant decrease in viscosity with rising temperature. This relationship can often be modeled using the Arrhenius equation.[5]
For formulators, this means that the viscosity of a product containing this compound will be lower at elevated storage temperatures and during application to the skin.
Rheological Behavior: A Deeper Look at Flow Characteristics
Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. For this compound, understanding its rheological behavior is crucial for predicting how it will perform under various processing conditions and during application.
Newtonian vs. Non-Newtonian Behavior
A key question in the rheological analysis of a fluid is whether it exhibits Newtonian or non-Newtonian behavior.
-
Newtonian fluids have a constant viscosity regardless of the applied shear rate.[6] Water and simple oils are common examples.
-
Non-Newtonian fluids exhibit a change in viscosity with varying shear rates. Many cosmetic and pharmaceutical formulations, such as creams and lotions, are non-Newtonian.[7]
Based on studies of similar emollient esters, it is highly probable that This compound behaves as a Newtonian fluid .[8] This means that its viscosity is not expected to change significantly when subjected to the high shear rates encountered during manufacturing processes like pumping and mixing, or during application to the skin.
The diagram below illustrates the fundamental relationship between shear stress and shear rate for Newtonian and non-Newtonian fluids.
Caption: Relationship between fluid type and viscosity behavior under shear.
Experimental Protocols for Viscosity and Rheological Analysis
To ensure the scientific integrity and reproducibility of viscosity and rheology measurements, standardized experimental protocols are essential.
Viscosity Measurement
A common and straightforward method for measuring the viscosity of cosmetic ingredients is using a rotational viscometer.
Protocol: Viscosity Measurement using a Rotational Viscometer
-
Instrument and Spindle Selection: Choose a rotational viscometer equipped with a spindle appropriate for the expected viscosity of the sample. For a low-viscosity fluid like this compound, a small-sample adapter with a cylindrical spindle is often suitable.
-
Temperature Control: Ensure the sample is maintained at a constant, specified temperature using a water bath or other temperature control unit. Temperature fluctuations can significantly impact viscosity readings.
-
Sample Preparation: Place a precise volume of this compound into the sample cup.
-
Measurement: Immerse the spindle into the sample to the correct depth. Begin rotation at a specified speed (shear rate) and allow the reading to stabilize before recording the viscosity value.
-
Data Recording: Record the viscosity (in cP or mPa·s), temperature, spindle type, and rotational speed.
-
Replication: Perform the measurement in triplicate to ensure accuracy and calculate the mean and standard deviation.
Rheological Profiling
To confirm the Newtonian behavior of this compound and to characterize its flow properties more comprehensively, a rheometer is the preferred instrument.
Protocol: Rheological Profiling using a Cone-and-Plate Rheometer
-
Instrument Setup: Utilize a cone-and-plate rheometer, which provides a uniform shear rate across the sample.
-
Temperature Control: Set the desired temperature for the measurement and allow the instrument to equilibrate.
-
Sample Loading: Place a small amount of this compound onto the lower plate. Lower the cone to the correct gap setting, ensuring the sample fills the gap completely without overflowing.
-
Flow Sweep: Perform a flow sweep by applying a range of shear rates (e.g., from 0.1 to 1000 s⁻¹) and measuring the corresponding shear stress.
-
Data Analysis: Plot the shear stress versus the shear rate. For a Newtonian fluid, this plot will be a straight line passing through the origin. The viscosity is the gradient of this line. Also, plot viscosity as a function of shear rate. For a Newtonian fluid, this will be a horizontal line.
The following diagram outlines the experimental workflow for rheological characterization.
Caption: Experimental workflow for rheological characterization.
Conclusion: Practical Implications for Formulation Science
The low, Newtonian viscosity of this compound is a key attribute that underpins its widespread use in cosmetics and pharmaceuticals. This property ensures:
-
Ease of Formulation: Its low viscosity simplifies the manufacturing process, allowing for easy pumping, mixing, and filling.
-
Consistent Application: As a Newtonian fluid, its viscosity remains constant regardless of the shear applied during application, ensuring a predictable and uniform film on the skin.
-
Desirable Sensory Profile: The low viscosity contributes to a light, non-greasy skin feel, which is highly valued by consumers.
For researchers and formulators, a thorough understanding of the viscosity and rheological behavior of this compound is fundamental to developing stable, effective, and aesthetically pleasing topical products. While direct, comprehensive data for this specific ester remains somewhat limited in the public domain, the information available for structurally similar compounds provides a strong basis for predicting its performance.
References
-
Fengchen Group. (n.d.). Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0. Retrieved from [Link]
- Ferreira, T., Rocha, D., Freitas, D. S., & Castro, T. G. (2021). Impact of different emollient esters on body emulsions: Sensory, physicochemical, and biometrological characterization.
-
Cosmetics & Toiletries. (2008, October 13). Comparatively Speaking: Newtonian vs. Non-newtonian Liquids. Retrieved from [Link]
- J.M. L-Lorente, A.V. Delgado, M.A. Cabrerizo-Vílchez. (2013). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. Cosmetics & Toiletries, 128(5), 334-341.
-
Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. Retrieved from [Link]
-
COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. Retrieved from [Link]
- Bernardino, K., & Ribeiro, M. C. C. (2023). Computing Viscosities of Mixtures of Ester-Based Lubricants at Different Temperatures. Journal of Physical Chemistry B, 127(10), 2269–2277.
-
The Good Scents Company. (n.d.). isostearyl isostearate 16-methylheptadecanoic acid, 16-methylheptadecyl ester. Retrieved from [Link]
-
BioTrib. (2023, March 25). Newtonian and Non-Newtonian Fluids. Retrieved from [Link]
-
MDPI. (2021, November 8). Temperature-Dependent Viscosity of Organic Materials Characterized by Atomic Force Microscope. Retrieved from [Link]
-
Wikipedia. (n.d.). Non-Newtonian fluid. Retrieved from [Link]
-
Chemistry For Everyone. (2025, September 14). How Does Viscosity Affect Cosmetics Texture?. YouTube. Retrieved from [Link]
-
Central States Industrial. (2022, May 24). Newtonian vs Non-Newtonian Fluids: Differences & Processing. Retrieved from [Link]
-
RheoSense. (n.d.). Viscosity of Newtonian and Non-Newtonian Fluids. Retrieved from [Link]
-
Rheolab. (n.d.). RHEOSOL AVH - Ethylhexyl Stearate - Thickener. Knowde. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. specialchem.com [specialchem.com]
- 4. scispace.com [scispace.com]
- 5. happi.com [happi.com]
- 6. Rheological Characterization of Pharmaceutical and Cosmetic Formulations for Cutaneous Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Surface Tension and Interfacial Properties of Ethylhexyl Isostearate: A Technical Guide to Formulation Excellence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylhexyl isostearate, the ester of 2-ethylhexyl alcohol and branched-chain isostearic acid, is a cornerstone emollient in advanced pharmaceutical and cosmetic formulations.[1][2] Its unique physicochemical properties, particularly its surface and interfacial tension, are critical determinants of product performance, governing parameters such as spreadability, sensory feel, and emulsion stability. This guide provides a comprehensive examination of these properties. While specific published data for this compound's surface tension remains elusive, this paper establishes a robust framework for its characterization. We will delve into the fundamental principles of surface chemistry, extrapolate expected values from structurally analogous esters, and provide detailed, field-proven protocols for empirical measurement. The objective is to equip researchers and formulators with the foundational knowledge and practical methodologies required to harness the full potential of this compound in sophisticated delivery systems.
Introduction: The Molecular Architecture of Performance
This compound (CAS No. 81897-25-8) is a non-occlusive emollient prized for its light, non-greasy skin feel and excellent solvent properties.[3][4] Its molecular structure is key to its function. It is formed from isostearic acid, a C18 saturated fatty acid with a branched methyl group, and 2-ethylhexyl alcohol, a branched alcohol.
This branching distinguishes it from its linear counterpart, Ethylhexyl Stearate. The steric hindrance introduced by the branched chains prevents the molecules from packing tightly, resulting in a lower viscosity and a more fluid, spreadable character compared to linear esters.[3] These structural attributes directly influence the behavior of the molecule at interfaces, making the study of its surface and interfacial properties paramount for formulation science.
Key Physicochemical Properties:
| Property | Description / Value | Source |
| INCI Name | This compound | [1][2] |
| Synonyms | Octyl Isostearate | [1] |
| CAS Number | 81897-25-8 | [4] |
| Molecular Formula | C₂₆H₅₂O₂ | [4] |
| Molecular Weight | 396.69 g/mol | [4] |
| Appearance | Colorless to slightly yellowish oily liquid | |
| Solubility | Insoluble in water; soluble in oils | [5] |
| Primary Function | Emollient, Skin-Conditioning Agent | [2] |
Surface Tension: The Gateway to Spreadability and Sensory Profile
Surface tension is the measure of the cohesive energy present at the interface of a liquid and a gas (typically air). It arises from the imbalance of intermolecular forces experienced by molecules at the surface compared to those in the bulk liquid. For an emollient like this compound, this property is a direct predictor of its spreading behavior on a substrate, such as skin.
Generally, emollients with lower surface tension spread more easily and are often perceived as lighter and less greasy.[6]
Estimated Surface Tension of this compound
Table of Surface Tensions for Comparable Emollient Esters:
| Emollient Ester | Molecular Weight ( g/mol ) | Viscosity (cP at 25°C) | Surface Tension (mN/m) |
| Diisopropyl Adipate | 202 | 4 | 25.1 |
| Isodecyl Neopentanoate | 242 | 6 | 25.3 |
| Isocetyl Stearate | 481 | 42 | 30.8 |
| Octyldodecyl Stearoyl Stearate | 649 | 83 | 33.0 |
| Source: Adapted from Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use, 2013.[6] |
Given its molecular weight (~397 g/mol ) and branched structure, it is reasonable to hypothesize that the surface tension of This compound would fall within the medium range, likely between 28 and 31 mN/m . Its branched nature would likely result in a slightly lower surface tension than a linear analogue of similar molecular weight due to less efficient molecular packing at the air-liquid interface.
Causality in Formulation: Why Surface Tension Matters
-
Sensory Perception: Low surface tension allows the emollient to rapidly spread into a thin, uniform film, which is correlated with a perception of lightness, silkiness, and fast absorption.
-
Wetting of Powders: In color cosmetics or powder-based formulations, the ability of this compound to efficiently wet pigment and powder surfaces is dictated by its surface tension. Effective wetting ensures uniform dispersion and prevents agglomeration.
-
Foam Stability (in Oleo-gels/Cleansers): While primarily an emollient, when used in anhydrous cleansers, its surface tension can influence the stability and texture of the product during use.
Experimental Protocol: Measuring Surface Tension via the Du Noüy Ring Method
This method measures the force required to detach a platinum-iridium ring from the surface of a liquid.[8][9] This force is directly proportional to the surface tension.
Protocol ID: ST-DN-01
-
Objective: To determine the apparent surface tension of this compound at a controlled temperature.
-
Apparatus:
-
Precision Tensiometer (e.g., Krüss, Lauda, CSC Scientific)
-
Du Noüy Platinum-Iridium Ring (precisely known geometry)
-
Jacketed sample vessel connected to a circulating water bath
-
Calibrated thermometer
-
Microliter syringe for sample handling
-
-
Procedure:
-
Cleaning & Calibration: Thoroughly clean the platinum ring with a solvent (e.g., hexane), followed by flaming to a red heat to remove all organic residues. Calibrate the tensiometer using high-purity water (Surface Tension ≈ 72.8 mN/m at 20°C).
-
Temperature Control: Set the circulating water bath to the desired temperature (e.g., 25°C ± 0.1°C). Allow the jacketed vessel to equilibrate.
-
Sample Preparation: Dispense a sufficient volume of this compound into the vessel to ensure the ring can be fully submerged without touching the bottom. Allow the sample to reach thermal equilibrium (approx. 15-20 minutes).
-
Measurement:
-
Immerse the ring below the surface of the this compound.
-
Initiate the measurement cycle. The tensiometer will slowly raise the ring towards the surface.
-
As the ring passes through the interface, a liquid lamella is formed.
-
The instrument records the maximum force exerted just before the lamella ruptures.
-
-
Data Correction: The raw force measurement is converted to surface tension (mN/m) by the instrument's software, which applies a correction factor (e.g., Harkins-Jordan correction) to account for the volume of liquid lifted.
-
Replication: Perform at least 5-7 replicate measurements, cleaning the ring between each replicate, to ensure statistical validity. The standard deviation should be < 0.2 mN/m.
-
Interfacial Tension: The Key to Emulsion Stability
Interfacial tension exists at the boundary between two immiscible liquids, such as this compound and water.[8] It represents the energy required to maintain the interface. In drug development and cosmetics, where oil-in-water (O/W) or water-in-oil (W/O) emulsions are ubiquitous, interfacial tension is a critical parameter.
A high interfacial tension between the oil and water phases indicates a strong incompatibility and a large energy barrier to emulsification. Surfactants and emulsifiers are used to dramatically lower this tension, allowing for the formation of small, stable droplets.
The Role of this compound in Emulsions
As a key component of the oil phase, the interfacial tension of this compound against water dictates:
-
Emulsifier Selection: The required Hydrophile-Lipophile Balance (HLB) of the emulsifier system is influenced by the polarity and interfacial properties of the oil phase.
-
Droplet Size & Stability: A lower initial interfacial tension (even before adding an emulsifier) can facilitate the creation of smaller droplets during homogenization, leading to a more stable and aesthetically pleasing emulsion.
-
Active Ingredient Delivery: For drug-loaded emulsions, the partitioning of the active pharmaceutical ingredient (API) between the oil and water phases is influenced by the nature of the interface.
Experimental Protocol: Measuring Interfacial Tension (Oil-Water)
The same Du Noüy Ring Tensiometer can be used, but the procedure is modified to measure the forces at a liquid-liquid interface.
Protocol ID: IFT-DN-02
-
Objective: To determine the interfacial tension between this compound and purified water at a controlled temperature.
-
Apparatus: Same as Protocol ST-DN-01.
-
Procedure:
-
Cleaning & Calibration: As per ST-DN-01.
-
Temperature Control: As per ST-DN-01 (e.g., 25°C).
-
Phase Loading:
-
Add the denser phase (purified water) to the bottom of the jacketed vessel.
-
Carefully and slowly layer the less dense phase (this compound) on top of the water to create a distinct, undisturbed interface.
-
Allow the system to reach thermal equilibrium (approx. 20-30 minutes).
-
-
Measurement:
-
Position the platinum ring in the upper oil phase (this compound).
-
Slowly lower the ring through the oil phase and across the oil-water interface into the water phase.
-
Initiate the measurement cycle. The tensiometer will now pull the ring upwards from the water phase towards the interface.
-
The instrument measures the maximum force required to detach the ring from the interface.
-
-
Data Correction & Replication: The instrument software calculates the interfacial tension. Replicate measurements (5-7 times) are crucial for accuracy.
-
Visualization of Methodologies and Concepts
Diagrams created using Graphviz help to visualize the experimental workflows and the underlying molecular principles.
Caption: Workflow for Surface Tension Measurement.
Caption: Origin of Surface Tension Forces.
Caption: Workflow for Interfacial Tension Measurement.
Conclusion and Future Outlook
This compound is a high-performance emollient whose functionality is deeply rooted in its surface and interfacial properties. While direct literature values for its surface tension are sparse, this guide has established a scientifically-grounded, estimated range of 28-31 mN/m and provided robust, repeatable protocols for its precise measurement. Understanding and quantifying the surface tension (governing spreadability and feel) and the interfacial tension against water (governing emulsion stability) are not merely academic exercises; they are essential, self-validating steps in rational formulation design. By employing the methodologies detailed herein, researchers and drug development professionals can de-risk their projects, accelerate development timelines, and create products with superior performance and sensory characteristics.
References
-
What is this compound. EWG Skin Deep. [Link]
-
Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0. Fengchen. [Link]
-
ETHYLHEXYL STEARATE. Ataman Kimya. [Link]
-
ETHYLHEXYL STEARATE. Ataman Kimya. [Link]
-
Recommended Correlations for the Surface Tension of 80 Esters. OUCI. [Link]
-
Ethylhexyl Stearate. Cosmetics Info. [Link]
-
Surface Tension Studies of Alkyl Esters and Epoxidized Alkyl Esters Relevant to Oleochemically Based Fuel Additives. ResearchGate. [Link]
-
Selected 2-ethylhexyl esters: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. [Link]
-
Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. Cosmetics & Toiletries. [Link]
-
This compound Ingredient Allergy Safety Information. SkinSAFE. [Link]
-
SURFACE TENSION and INTERFACIAL PHENOMENON. K.K. Wagh College of Pharmacy. [Link]
-
Estimation of surface tension of fatty acid methyl ester and biodiesel at different temperatures. ResearchGate. [Link]
-
This compound – Ingredient. COSMILE Europe. [Link]
-
Understanding Surface and Interfacial Tension in Liquids. CSC Scientific Company, Inc. [Link]
Sources
- 1. ewg.org [ewg.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. atamankimya.com [atamankimya.com]
- 4. This compound CAS#: 81897-25-8 [m.chemicalbook.com]
- 5. Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 9. cscscientific.com [cscscientific.com]
"Ethylhexyl isostearate" polarity and dielectric constant
An In-Depth Technical Guide to the Polarity and Dielectric Constant of Ethylhexyl Isostearate
Authored by a Senior Application Scientist
Abstract
This compound is a widely utilized emollient in the cosmetic and pharmaceutical industries, prized for its unique sensory profile and skin-conditioning properties.[1] As an ester derived from a branched-chain fatty acid (isostearic acid) and a branched-chain alcohol (2-ethylhexanol), its molecular structure imparts specific physicochemical characteristics that are critical to formulation stability, active ingredient delivery, and overall product performance. This guide provides a comprehensive technical exploration of two key electrical properties of this compound: polarity and dielectric constant. We delve into the theoretical underpinnings of these properties as they relate to the molecule's structure, present detailed, field-proven methodologies for their experimental determination, and discuss the profound implications for researchers, scientists, and drug development professionals.
Introduction: The Molecular Architecture of this compound
This compound (CAS No: 81897-25-8) is the ester formed from the reaction of isostearic acid and 2-ethylhexanol.[1][2] Unlike its linear counterpart, ethylhexyl stearate, the presence of methyl branching along the fatty acid chain is a critical structural feature. This branching disrupts the uniform, close packing that is possible with linear chains, leading to a lower melting point and a distinct, lighter sensory feel.[3][4] It is classified as a non-occlusive, medium-spreading emollient that provides a soft, smooth appearance to the skin by acting as a lubricant on the surface.[5][6][7][8]
Chemical Structure:
-
Key Features: A polar ester head group (-COO-) and two substantial non-polar, branched hydrocarbon tails.
| Property | Value / Description |
| INCI Name | This compound |
| CAS Number | 81897-25-8 |
| Appearance | Colorless to pale yellow, transparent oily liquid.[11] |
| Function in Cosmetics | Skin-Conditioning Agent - Emollient, Solvent.[1][6] |
| Key Structural Feature | Branched alkyl chains on both the acid and alcohol moieties, preventing crystallization and imparting a liquid state at room temperature. |
| Solubility | Insoluble in water; soluble in oils.[3] |
Theoretical Framework: Understanding Polarity in Branched Esters
The polarity of a molecule is determined by the distribution of electron density across its structure. In esters, the carbonyl (C=O) and ether (-O-) linkages create a permanent dipole moment due to the high electronegativity of the oxygen atoms compared to the carbon atoms.[4][12][13] This makes the ester functional group inherently polar.
However, the overall polarity of the this compound molecule is significantly moderated by its two long, non-polar hydrocarbon chains. These chains, dominated by non-polar C-C and C-H bonds, constitute the bulk of the molecule's volume. Consequently, this compound is considered a low-polarity or semi-polar compound.
The Causality of Branching:
The "iso" structure is key. The methyl branching on the isostearate chain introduces steric hindrance. This has two primary effects relevant to its function and interactions:
-
Disruption of Intermolecular Forces: The branching prevents the alkyl chains from aligning closely, weakening the van der Waals forces between adjacent molecules compared to a linear analogue like ethylhexyl stearate.[4] This contributes to its lower viscosity and liquid state.
-
Solvent Capacity: The slightly more complex and less uniform structure can create pockets and domains that may enhance its ability to dissolve certain active ingredients, particularly other semi-polar molecules.
Dielectric Constant: A Measure of Charge Storage
The relative permittivity, or dielectric constant (εr), is a dimensionless quantity that indicates a substance's ability to store electrical energy in an electric field.[14] It is a direct consequence of molecular polarity. When a dielectric material like this compound is placed in an electric field, its molecular dipoles (from the ester group) attempt to align with the field. This alignment reduces the effective electric field strength within the substance.
-
High Dielectric Constant: Materials with high polarity (e.g., water) have high dielectric constants. They are effective at shielding charges and dissolving salts.
-
Low Dielectric Constant: Non-polar materials (e.g., hydrocarbons) have low dielectric constants (typically 2-3).
Given that this compound is a predominantly non-polar molecule, it is expected to have a low dielectric constant . This property is critical in formulations, as it influences the solubility and stability of charged active ingredients. A low-dielectric-constant medium is less capable of stabilizing separated ionic species, which can affect the ionization state and, therefore, the skin penetration of certain drug molecules.
While a specific, published value for the dielectric constant of this compound is not available, it can be reliably determined experimentally.
Experimental Determination of Dielectric Constant
The most robust and widely accepted method for determining the dielectric constant of a liquid is through capacitance measurement. The procedure outlined here is adapted from the principles of the ASTM D924 standard , which is a benchmark for electrical insulating liquids.[14][15][16]
Principle of Measurement
A capacitor's ability to store charge (capacitance, C) is dependent on the dielectric material between its plates. By measuring the capacitance of a test cell with air as the dielectric (C₀) and then filled with the sample liquid (Cₓ), the dielectric constant (εr) can be calculated, as the dielectric constant of air is approximately 1.
Formula: εr = Cₓ / C₀
Experimental Workflow Diagram
Caption: Workflow for Reichert-Meissl Value Determination.
Detailed Protocol
Apparatus:
-
Reichert-Meissl distillation apparatus (as specified in standards like AOCS Cd 5-40). [17]* Heating mantle.
-
500 mL round-bottom flask, still head, condenser.
-
110 mL graduated receiving flask.
-
Standard laboratory glassware, burette.
Reagents:
-
Glycerol-soda solution (or Glycerol and 50% NaOH solution).
-
Dilute Sulfuric Acid (H₂SO₄).
-
Standardized 0.1 N Sodium Hydroxide (NaOH) solution.
-
Phenolphthalein indicator.
Procedure:
-
Saponification: Accurately weigh 5.0 ± 0.1 g of this compound into the distillation flask. Add 20 mL of the glycerol-soda solution. Heat gently until the solution is clear and homogenous, indicating complete saponification.
-
Acidification: Allow the flask to cool. Add 135 mL of recently boiled, cooled distilled water, followed by a few boiling chips. Slowly add 10 mL of dilute H₂SO₄ to liberate the fatty acids.
-
Distillation: Immediately connect the flask to the distillation apparatus. Heat the flask so that 110 mL of distillate is collected in 19-21 minutes. The timing is a critical parameter for reproducibility.
-
Preparation for Titration: Once 110 mL is collected, remove the heat and replace the receiving flask with a beaker. Mix the distillate. Filter the 110 mL through a dry filter paper into a 100 mL graduated cylinder. Collect exactly 100 mL of the filtrate.
-
Titration: Transfer the 100 mL of filtrate to a conical flask. Add 5 drops of phenolphthalein indicator and titrate with standardized 0.1 N NaOH until a faint pink color persists. Record the volume (V_sample).
-
Blank Determination (Self-Validation): Conduct a blank determination following the exact same procedure but omitting the sample. This accounts for any volatile, acidic impurities in the reagents. Record the titration volume (V_blank).
-
Calculation: The Reichert-Meissl value is calculated as: RM Value = 1.1 × (V_sample − V_blank)
Conclusion and Implications for Formulation Science
Understanding and controlling the polarity and dielectric constant of excipients like this compound is not merely an academic exercise; it is fundamental to rational formulation design.
-
Solubility & Stability: The low polarity and low dielectric constant govern this compound's ability to act as a solvent and stabilizer for lipophilic active ingredients while potentially forcing the precipitation of polar or ionic species.
-
API Delivery: The electrical environment of a vehicle influences the partitioning of a drug from the formulation into the stratum corneum. A low dielectric constant environment can suppress the ionization of an acidic or basic drug, which may favor the neutral, more membrane-permeable form, thereby enhancing skin penetration.
-
Sensory Profile: The weak intermolecular forces, a direct result of the branched structure and low polarity, are responsible for the light, non-greasy feel that is highly desirable in cosmetic and topical pharmaceutical products.
By employing the rigorous, self-validating experimental protocols detailed in this guide, researchers and developers can precisely characterize this compound and other emollient esters. This allows for more accurate predictive modeling of formulation behavior, ensures batch-to-batch quality and consistency, and ultimately leads to the development of safer, more effective, and aesthetically elegant products.
References
-
ASTM D924-23, Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids, ASTM International. [Link]
-
LabsInUS, ASTM D924 Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids. [Link]
-
iTeh Standards, ASTM D924-23 - Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids. [Link]
-
iTeh Standards, ASTM D924-99e2 - Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids. [Link]
-
MaTestLab, ASTM D924 Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids. [Link]
-
eGyanKosh, Experiment 27 determination of Reichert Meissl (RM) value and Polenske value (PV) in oils and fats. [Link]
-
Nanolab, Determination of Reichert Meissl Values. [Link]
-
Fengchen Group, Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0. [Link]
-
Scribd, Determination of Reichert Meissl and Polenske Value. [Link]
-
Scribd, Experiment No. 4 Objective: To Determine Dielectric Constant of Given Samples. [Link]
-
BW Academic Journal, EXPERIMENTAL DETERMINATION OF DIELECTRIC CONSTANT LIQUID USING CAPACITIVE CELLS. [Link]
-
Ataman Kimya, ETHYLHEXYL STEARATE. [Link]
-
Gyan Sanchay, Identification / Analysis of Oil/Fats. [Link]
-
ResearchGate, Determining the Dielectric Constant of Solid/Liquid Interfaces. [Link]
-
ResearchGate, Polarity of the acid chain of esters and transesterification activity of acid catalysts. [Link]
-
Studypool, Experiment 27 determination of reichert meissl rm value and polenske value pv in oils and fats. [Link]
-
ResearchGate, Can you suggest a simple technique to determine dielectric constant of a liquid? [Link]
-
NIST, 2-Ethylhexyl stearate. [Link]
-
Cosmetics Info, Ethylhexyl Stearate. [Link]
-
Cosmetics & Toiletries, Formulating for Efficacy. [Link]
-
SincereSkin.lt, Ethylhexyl Stearate. [Link]
-
Paula's Choice, What is Ethylhexyl Stearate? [Link]
-
BITS Pilani, Dielectric Constant Kit for Liquids. [Link]
-
PubChem, 2-Ethylhexyl stearate. [Link]
-
Chemistry LibreTexts, Properties of Esters. [Link]
-
MySkinRecipes, High polar esters. [Link]
-
Ataman Kimya, ETHYLHEXYL POLYHYDROXYSTEARATE. [Link]
-
COSMILE Europe, this compound – Ingredient. [Link]
-
Solubility of Things, Esters: Structure, Properties, and Reactions. [Link]
-
RSC Education, Making esters from alcohols and acids. [Link]
-
Chemistry Stack Exchange, How do I figure out the relative polarity of organic compounds? [Link]
-
COSMILE Europe, ETHYLHEXYL STEARATE – Ingredient. [Link]
Sources
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. This compound CAS#: 81897-25-8 [m.chemicalbook.com]
- 3. Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. paulaschoice.nl [paulaschoice.nl]
- 7. cosmileeurope.eu [cosmileeurope.eu]
- 8. specialchem.com [specialchem.com]
- 9. 2-Ethylhexyl stearate [webbook.nist.gov]
- 10. 2-Ethylhexyl stearate | C26H52O2 | CID 13132266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethylhexyl stearate - Descrizione [tiiips.com]
- 12. researchgate.net [researchgate.net]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. labsinus.com [labsinus.com]
- 15. store.astm.org [store.astm.org]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. scribd.com [scribd.com]
Toxicological data and safety assessment of "Ethylhexyl isostearate"
An In-depth Technical Guide to the Toxicological Data and Safety Assessment of Ethylhexyl Isostearate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a branched-chain ester widely utilized in the cosmetics and personal care industry as an emollient and skin conditioning agent.[1] Its prevalence necessitates a thorough understanding of its toxicological profile to ensure consumer safety. This technical guide provides a comprehensive analysis of the available toxicological data for this compound, synthesizing findings from key regulatory bodies and peer-reviewed studies. We delve into its acute and chronic toxicity, irritation and sensitization potential, genotoxicity, and reproductive effects. Furthermore, this guide outlines the methodologies of pivotal safety assessment studies, such as the Human Repeat Insult Patch Test (HRIPT) and OECD guideline developmental toxicity studies, offering a robust framework for researchers, scientists, and drug development professionals engaged in safety and risk assessment.
Introduction: The Chemical and Functional Profile of this compound
This compound is the ester of 2-ethylhexyl alcohol and isostearic acid.[2] It is a clear, oily liquid characterized by low viscosity and a non-greasy feel, which makes it a preferred emollient in skincare, makeup, and hair care formulations.[3][4][5] Its primary function is to act as a lubricant on the skin's surface, imparting a soft and smooth appearance.[3]
From a chemical standpoint, its structure contributes to its desirable properties. The branched nature of both the ethylhexyl and isostearate moieties results in a lower freezing point and reduced oiliness compared to its straight-chain analogs. Upon dermal application, it is anticipated that this compound may undergo enzymatic hydrolysis to its constituent components: 2-ethylhexanol and isostearic acid, which are then subject to the body's metabolic pathways.
Caption: Hydrolysis of this compound into its alcohol and acid components.
Comprehensive Toxicological Profile
Acute Toxicity
The acute toxicity of this compound is exceptionally low across oral, dermal, and inhalation routes of exposure.
| Endpoint | Species | Result | Reference |
| Oral LD50 | Rat | >2000 mg/kg bw | |
| Dermal LD50 | Rabbit | 5 g/kg (for Isopropyl Myristate, a structural analog) | [6] |
| Inhalation LC50 | Rat | >5.7 mg/L (for 2-ethylhexyl oleate, a structural analog) |
These findings indicate that a single, high-dose exposure to this compound is unlikely to cause significant systemic toxicity.
Skin and Eye Irritation
Skin Irritation: Animal studies have reported mixed results for alkyl esters.[6] However, at concentrations relevant to cosmetic use, Ethylhexyl Stearate is considered, at most, minimally irritating to the skin.[3] The CIR Expert Panel notes that cosmetic products containing alkyl esters should be formulated to be non-irritating.[6]
Eye Irritation: Studies have consistently shown that stearate esters are essentially non-irritating to the eyes, even when tested at high concentrations.[3]
Skin Sensitization
Repeated Dose Toxicity
Systemic toxicity from repeated exposure is a critical endpoint for cosmetic ingredients. A 28-day repeated oral dose toxicity study, conducted similarly to OECD Test Guideline 407, was performed on rats using fatty acids, C16-18, 2-ethylhexyl esters, which includes Ethylhexyl Stearate.
-
Study Design: Male and female rats were administered the test substance daily by oral gavage at doses of 100, 500, or 1000 mg/kg bw/day.
-
Results: No clinical signs of toxicity or significant differences in body weight, food consumption, blood chemistry, or organ weights were observed.
Genotoxicity
The weight of evidence from available in vitro and in vivo genotoxicity studies indicates that the alkyl esters group, including Ethylhexyl Stearate, is not genotoxic. Furthermore, its primary hydrolysis products, 2-ethylhexanol and stearic acid, are also not considered to be genotoxic.
Reproductive and Developmental Toxicity
The potential for reproductive and developmental effects has been thoroughly investigated.
| Study Type | Guideline | Species | Dose Levels (mg/kg bw/day) | Key Findings | NOAEL (Maternal & Developmental) | Reference |
| Embryo-/Foetotoxicity | OECD 414 | Rat | 0, 100, 300, 1000 | No toxic effects on dams. No treatment-related malformations or effects on pre/post-implantation loss. | 1000 mg/kg bw/day | [7][8] |
The study, conducted in accordance with OECD guidelines, administered Ethylhexyl Stearate by gavage to pregnant rats during gestation.[7][8] The results clearly demonstrated a lack of maternal toxicity, teratogenicity, or any other developmental effects up to the highest dose tested.[7] While the hydrolysis product 2-ethylhexanol has been reported to cause developmental effects at high doses in other studies, the NOAEL for these effects (130 mg/kg bw/day) is well above any anticipated exposure from cosmetic use.
Safety Assessment and Risk Characterization
A comprehensive safety assessment integrates toxicological data with exposure scenarios to characterize risk.
Caption: A generalized workflow for the safety assessment of a cosmetic ingredient.
For this compound, the risk characterization is favorable. The extensive toxicological database shows a low hazard profile. Given its use in topically applied products, systemic exposure is expected to be low. The high NOAELs established in repeated dose and developmental toxicity studies provide a large Margin of Safety for consumers under normal conditions of use. The Environmental Working Group (EWG) Skin Deep® database assigns this compound a low overall hazard score.[2][9]
Key Experimental Protocols
Understanding the causality behind experimental choices is paramount for scientific integrity. Here, we detail the methodologies for two critical study types used in the safety assessment of this compound.
Protocol: Human Repeat Insult Patch Test (HRIPT)
Objective: To determine the potential of a test material to cause skin irritation and/or allergic contact sensitization after repeated application to the skin of human subjects.[10]
Methodology:
-
Panel Recruitment: A panel of approximately 50 to 200 human volunteers is recruited.[11][12] Subjects are screened for pre-existing skin conditions and allergies. Informed consent is obtained.[13]
-
Induction Phase:
-
A small amount (approx. 0.2 g) of the test material is applied to an occlusive or semi-occlusive patch.[11]
-
The patch is applied to a designated site on the subject's back.
-
The patch remains in place for 24 hours.[11] After removal, the site is graded for any visible reaction (erythema, edema) after another 24 hours (48 hours from application).
-
This procedure is repeated nine times over a three-week period.[11]
-
-
Rest Phase: A 10- to 21-day rest period follows the final induction patch application.[11] This allows for the development of any potential sensitization.
-
Challenge Phase:
-
A single challenge patch with the test material is applied to a naive (previously unpatched) site on the skin.
-
The patch is removed after 24 hours.
-
The challenge site is evaluated for reactions at 48 and 72/96 hours post-application.
-
-
Interpretation: A reaction at the challenge site that is more significant than any irritation observed during the induction phase is indicative of sensitization. No significant reactions at the challenge site suggest the material is not a sensitizer under the test conditions.
Caption: The sequential phases of the Human Repeat Insult Patch Test (HRIPT).
Protocol: OECD TG 414 Prenatal Developmental Toxicity Study
Objective: To provide information concerning the effects of prenatal exposure on the pregnant test animal and on the developing organism.
Methodology:
-
Animal Selection: Pregnant animals (typically rats) are used.[8]
-
Dose Administration: At least three dose levels and a concurrent control are used. The test substance is administered daily by gavage from the time of implantation (gestation day 5) through the period of major organogenesis, to the day before Caesarean section (gestation day 15 for rats).
-
Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded throughout the study.
-
Terminal Examination (Dams): Near the end of gestation, dams are euthanized, and a Caesarean section is performed. The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
-
Fetal Examination:
-
Fetuses are weighed and examined for external abnormalities.
-
Approximately half of the fetuses are examined for skeletal malformations (e.g., after clearing and staining with Alizarin Red S).
-
The remaining half are examined for visceral/soft tissue abnormalities.
-
-
Interpretation: The data are analyzed to determine if the test substance causes adverse effects on the pregnant female (maternal toxicity) or on the developing conceptus (developmental toxicity, including embryotoxicity, fetotoxicity, and teratogenicity). The NOAEL for both maternal and developmental toxicity is determined.
Conclusion
The comprehensive body of evidence strongly supports the safety of this compound as used in cosmetic and personal care products. It exhibits low acute toxicity, is not a skin or eye irritant at typical use concentrations, and is not a skin sensitizer. Crucially, it lacks genotoxic, reproductive, or developmental toxicity potential at levels far exceeding any conceivable consumer exposure. The rigorous safety assessments, including those by the CIR Expert Panel, provide a high degree of confidence for its continued use in formulations designed for topical application.
References
- Developmental toxicity of 2-ethylhexyl stearate. | Sigma-Aldrich - Merck Millipore. (URL: )
- Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. Cosmetic Ingredient Review. (URL: )
- Ethylhexyl Stear
- Developmental toxicity of 2-ethylhexyl stear
- Safety Assessment of ETHYLHEXYL ISOSTEARATEas Used in Cosmetics.
- ETHYLHEXYL STEARATE -
- Selected 2-ethylhexyl esters: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (URL: )
- What is ETHYLHEXYL ISOSTEAR
- Safety Assessment - Sicherheitsbewerter.de. (URL: )
- What is ETHYLHEXYL STEAR
- PINK CIR EXPERT PANEL MEETING DECEMBER 10-11, 2012 - Cosmetic Ingredient Review. (URL: )
- Cytotoxicity, acute oral toxicity, and skin irritation of 2-ethylhexyl-2,4,5-trimethoxycinnamate and di(2-ethylhexyl) - PubMed. (URL: )
- Clinical Protocol. (URL: )
- Final Safety Assessment On the Safety Assessment of Alkyl Glyceryl Ethers As Used in Cosmetics December 19, 2011 - Cosmetic Ingredient Review. (URL: )
- Evaluation of the Safety of Cosmetic Ingredients and Their Skin Compatibility through In Silico and In Vivo Assessments of a Newly Developed Eye Serum - MDPI. (URL: )
- Human Repeat Insult P
- In Japan, cytotoxicity tests for identifying non-irritating ingredients have been presented in Guidance on Alternative Appraisal Methods for Determining the Eye Irritation Potential of Cosmetic Raw M
- This compound – Ingredient - COSMILE Europe. (URL: )
- Human Repeat Insult P
- SAFETY ASSESSMENT - Alliance. (URL: )
- This compound Ingredient Allergy Safety Inform
- NTP Center for the Evaluation of Risks to Human Reproduction: phthalates expert panel report on the reproductive and developmental toxicity of di(2-ethylhexyl)
- Reproductive and developmental toxicity of phthal
- The human repeated insult patch test in the 21st century: A commentary - CDC. (URL: )
- Lack of sensitization for trimellitate, phthalate, terephthalate and isobutyrate plasticizers in a human repeated insult p
- Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0 - Fengchen. (URL: )
- Ethylhexyl Stearate (Emollient): Cosmetic Ingredient INCI - SpecialChem. (URL: )
- 2-ethylhexyl stearate - Registr
Sources
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. ewg.org [ewg.org]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. specialchem.com [specialchem.com]
- 6. cir-safety.org [cir-safety.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Developmental toxicity of 2-ethylhexyl stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ewg.org [ewg.org]
- 10. testinglab.com [testinglab.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. Lack of sensitization for trimellitate, phthalate, terephthalate and isobutyrate plasticizers in a human repeated insult patch test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Ethylhexyl Isostearate: A Branched-Chain Fatty Acid Ester for Advanced Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of ethylhexyl isostearate, a branched-chain fatty acid ester, and its application in modern pharmaceutical formulations, particularly in topical and transdermal drug delivery systems. The unique physicochemical properties stemming from its branched-chain structure offer distinct advantages over traditional linear-chain esters. This document will delve into the synthesis, material science, mechanisms of action as a penetration enhancer, formulation strategies, and analytical methodologies pertinent to the use of this compound in drug development. The insights provided are grounded in established scientific principles and aim to equip researchers and formulation scientists with the necessary knowledge to effectively leverage this versatile excipient.
Introduction: The Significance of Branched-Chain Esters in Pharmaceutical Formulations
The delivery of therapeutic agents to and through the skin presents a formidable challenge due to the highly effective barrier properties of the stratum corneum. Excipients that can reversibly modulate this barrier to enhance drug permeation are of paramount importance in the development of topical and transdermal drug products. Fatty acid esters have long been utilized as emollients and penetration enhancers; however, the molecular architecture of these esters plays a critical role in their performance.
This compound, the ester of isostearic acid and 2-ethylhexanol, is a prime example of a branched-chain fatty acid ester. Unlike their linear counterparts, such as ethylhexyl stearate, the branched nature of this compound imparts unique physicochemical properties that translate into superior formulation characteristics and enhanced drug delivery efficacy. This guide will explore the scientific rationale behind the preferential use of branched-chain esters like this compound in sophisticated drug delivery systems.
Physicochemical Properties of this compound
This compound is a clear, colorless to slightly yellowish, oily liquid with a faint odor.[1] Its branched structure significantly influences its physical and chemical characteristics, which are pivotal for its role in pharmaceutical formulations.
| Property | Value | Source(s) |
| Chemical Name | 2-ethylhexyl 16-methylheptadecanoate | [2] |
| CAS Number | 81897-25-8 | [3] |
| Molecular Formula | C26H52O2 | [3] |
| Molecular Weight | 396.69 g/mol | [4] |
| Appearance | Clear, colorless to slightly yellowish liquid | [1] |
| Solubility | Insoluble in water; soluble in oils | [1] |
| log Pow | > 6 | |
| Density | ~0.88 g/cm³ | [1] |
| Viscosity | Low | [5] |
The high lipophilicity, as indicated by the high log P value, governs its interaction with the lipid-rich stratum corneum. The branched structure prevents the close packing of the molecules, resulting in a lower viscosity and a lighter, less greasy feel compared to linear esters of similar molecular weight.[5] This property is not only crucial for patient compliance due to improved aesthetics but also influences the spreading characteristics of the formulation on the skin.
Synthesis of this compound
This compound is synthesized through the esterification of isostearic acid with 2-ethylhexanol. Isostearic acid itself is a branched-chain saturated fatty acid, typically produced by the isomerization of oleic acid. The reaction is generally catalyzed by an acid catalyst.
Sources
- 1. Design and Formulation of Optimized Microemulsions for Dermal Delivery of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of microemulsion based topical ivermectin formulations: Pre-formulation and formulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid [drug-dev.com]
- 5. lesielle.com [lesielle.com]
Methodological & Application
Analytical methods for "Ethylhexyl isostearate" quantification (HPLC, GC)
An Application Note and Protocol for the Analytical Quantification of Ethylhexyl Isostearate by Gas and Liquid Chromatography
Authored by: Senior Application Scientist
Abstract
This compound is a widely utilized emollient in cosmetic and pharmaceutical formulations, prized for its lubricating and skin-conditioning properties. Accurate quantification of this ester is critical for ensuring product quality, stability, and adherence to formulation specifications. This document provides a comprehensive guide to the analytical quantification of this compound using two primary chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD). We will explore the causality behind methodological choices, provide detailed, field-proven protocols, and present a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific application.
Introduction and Analytical Rationale
This compound is a long-chain, branched fatty acid ester. Its chemical structure presents unique analytical challenges and dictates the most effective quantification strategies. The primary considerations for method development are its high molecular weight, low volatility, and lack of a significant ultraviolet (UV) chromophore.
-
Volatility and Thermal Stability: The molecule is sufficiently volatile for Gas Chromatography (GC) analysis, but its long carbon chain requires high temperatures for elution, making thermal stability a key consideration.
-
Polarity: As a non-polar ester, it is well-suited for reversed-phase High-Performance Liquid Chromatography (HPLC).
This guide is structured to address these properties directly, presenting robust methods that provide accurate and reproducible quantification.
Gas Chromatography (GC) Methodology
GC is a powerful technique for analyzing volatile and semi-volatile compounds. For this compound, GC coupled with a Flame Ionization Detector (FID) offers a robust and sensitive solution. FID is a universal detector for organic compounds, making it ideal for quantifying analytes that lack a chromophore.[4][5]
Principle of GC-FID Analysis
The methodology is predicated on the effective extraction of this compound from the sample matrix, followed by its volatilization in a heated GC inlet. The gaseous analyte is then separated from other matrix components on a capillary column based on its boiling point and interaction with the stationary phase. Upon elution from the column, the compound is combusted in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms. This current is measured to quantify the analyte.
Experimental Protocol: GC-FID
This protocol is designed for the quantification of this compound in a cosmetic cream or lotion matrix.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh approximately 1.0 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Spike the sample with a known concentration of an appropriate internal standard (IS), such as Heptadecanoic acid hexyl ester, for improved accuracy.
-
Add 10 mL of hexane and 5 mL of isopropanol to the tube. The isopropanol acts as a co-solvent to help break down the emulsion matrix.[6]
-
Vortex vigorously for 3 minutes to ensure complete dissolution and extraction of the lipid-soluble components.
-
Add 10 mL of a 5% sodium chloride (NaCl) aqueous solution to induce phase separation. Vortex for an additional minute.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to achieve a clean separation of the upper organic (hexane) layer.
-
Carefully transfer the hexane layer to a clean vial containing approximately 0.5 g of anhydrous sodium sulfate to remove residual water.
-
Filter the dried extract through a 0.45 µm PTFE syringe filter directly into a 2 mL GC autosampler vial.
Step 2: Instrumental Analysis
-
Inject 1 µL of the prepared sample into the GC-FID system.
-
Analyze using the parameters outlined in Table 1. The high final oven temperature ensures the elution of the high-boiling-point ester.[5][7]
Step 3: Data Analysis & Quantification
-
Integrate the peak areas for this compound and the internal standard.
-
Prepare a calibration curve by analyzing standards of known concentrations (e.g., 50, 100, 250, 500, 1000 µg/mL) prepared in hexane.
-
Plot the ratio of the analyte peak area to the IS peak area against the concentration.
-
Calculate the concentration of this compound in the sample using the linear regression equation derived from the calibration curve.
GC-FID Workflow Diagram
Caption: Workflow for the GC-FID quantification of this compound.
GC-FID Method Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable platform for routine analysis. |
| Column | Fused Silica Capillary (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm) | A non-polar column is suitable for this non-polar analyte, separating based on boiling point.[5] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Flow Rate | 1.5 mL/min (Constant Flow) | Optimized for good peak shape and resolution. |
| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of the high molecular weight ester without thermal degradation.[7] |
| Injection Mode | Splitless (1 min) | Maximizes sensitivity for trace-level analysis. |
| Oven Program | Initial: 100°C, hold 1 minRamp: 15°C/min to 320°CHold: 10 min | The temperature ramp allows for separation from lower-boiling matrix components, while the high final temperature ensures elution of the analyte. |
| Detector | Flame Ionization Detector (FID) | Universal and sensitive detector for hydrocarbons. |
| Detector Temp. | 330 °C | Prevents condensation of the analyte in the detector. |
High-Performance Liquid Chromatography (HPLC) Methodology
While GC is highly effective, HPLC offers an alternative that avoids high temperatures, which can be advantageous if co-formulants are thermally labile. The primary challenge for HPLC analysis of this compound is its lack of a UV chromophore. This is overcome by using a universal mass-based detector like the Charged Aerosol Detector (CAD).
Principle of HPLC-CAD Analysis
-
Separation: The analyte is separated from other sample components on a reversed-phase HPLC column.
-
Nebulization: The column eluent is converted into an aerosol of fine droplets in a nitrogen stream.
-
Drying: The mobile phase is evaporated from the droplets, leaving behind analyte particles.
-
Charging & Detection: These particles are charged by a corona discharge and the total charge is measured by an electrometer. The resulting signal is proportional to the mass of the analyte.
Experimental Protocol: HPLC-CAD
This protocol is designed for quantification in a cosmetic formulation.
Step 1: Sample Preparation
-
Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 10 mL of Acetonitrile.
-
Heat in a sonicator bath at 50°C for 10 minutes to melt the lipid phase and ensure complete dissolution of the analyte.[8]
-
Cool the sample to room temperature, then place it at 4°C for 30 minutes to precipitate insoluble waxes and high molecular weight polymers.
-
Centrifuge at 5000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
Step 2: Instrumental Analysis
-
Inject 10 µL of the prepared sample into the HPLC-CAD system.
-
Analyze using the parameters outlined in Table 2. A non-aqueous, isocratic mobile phase is used due to the highly non-polar nature of the analyte.
Step 3: Data Analysis & Quantification
-
Integrate the peak area for this compound.
-
Prepare a calibration curve using external standards of known concentrations (e.g., 50, 100, 250, 500, 1000 µg/mL) prepared in Acetonitrile.
-
Plot the peak area against concentration. A logarithmic fit may be required for the CAD response.
-
Calculate the concentration of this compound in the sample using the calibration curve.
HPLC-CAD Workflow Diagram
Caption: Workflow for the HPLC-CAD quantification of this compound.
HPLC-CAD Method Parameters
| Parameter | Setting | Rationale |
| HPLC System | Thermo Scientific Vanquish or equivalent | A modern UHPLC/HPLC system ensures stable flow and pressure. |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3.5 µm) | Industry standard for separating non-polar compounds.[9][10] |
| Mobile Phase | Acetonitrile / Isopropanol (80:20 v/v) | A strong, non-aqueous mobile phase is required to elute the highly lipophilic analyte in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature improves peak shape and reduces viscosity. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overload. |
| Detector | Charged Aerosol Detector (CAD) | Provides universal and sensitive detection for non-chromophoric, non-volatile analytes.[3] |
| Evaporation Temp. | 40 °C | Optimized to evaporate the mobile phase without losing the semi-volatile analyte. |
Method Validation and System Suitability
Both described methods should be validated according to International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose.[9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other matrix components. Demonstrated by analyzing a placebo (formulation without the analyte).
-
Linearity: Assessed across a range of at least five concentrations. The correlation coefficient (r²) should be >0.995.
-
Accuracy: Determined by spike-recovery experiments at three levels (e.g., 80%, 100%, 120% of the expected concentration). Recoveries should typically be within 98-102%.[10]
-
Precision: Evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be <2%.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
System Suitability Tests (SST): Before any analysis, the chromatographic system must be verified. This involves injecting a standard solution multiple times (n=5) and checking that the peak area RSD is <2% and the peak tailing factor is between 0.8 and 1.5.[8]
Comparative Analysis: GC-FID vs. HPLC-CAD
| Feature | GC-FID | HPLC-CAD |
| Principle | Separation of volatile compounds in the gas phase. | Separation of soluble compounds in the liquid phase. |
| Sample Prep | Requires extraction into a volatile organic solvent. | More flexible; extraction into the mobile phase is ideal. |
| Speed | Generally faster run times due to temperature programming. | Can be slower, especially for highly retained compounds. |
| Sensitivity | High sensitivity for hydrocarbons. | High sensitivity for all non-volatile analytes. |
| Robustness | Very robust and widely used in QC environments. | Robust, but detector can be sensitive to non-volatile mobile phase additives. |
| Selectivity | Excellent separating power for isomers and homologues. | Excellent for a wide range of polarities; may require gradient elution for complex mixtures. |
| Key Advantage | Cost-effective, highly reproducible, and a gold standard for fatty acid esters.[4] | Avoids high temperatures, protecting thermally labile compounds. |
| Key Limitation | Requires analyte to be volatile and thermally stable. | Requires a volatile mobile phase; detector response can be non-linear. |
Conclusion
Both Gas Chromatography with Flame Ionization Detection and High-Performance Liquid Chromatography with Charged Aerosol Detection are powerful and reliable techniques for the quantification of this compound in complex cosmetic and pharmaceutical matrices.
-
GC-FID stands out for its robustness, speed, and cost-effectiveness, making it an excellent choice for routine quality control environments where high throughput is necessary.
-
HPLC-CAD provides a valuable orthogonal method that avoids the thermal stress of GC, which is critical when analyzing formulations containing heat-sensitive ingredients. The choice of a universal detector overcomes the challenge posed by the analyte's lack of a UV chromophore.
The selection between these two methods should be based on the specific requirements of the analysis, available instrumentation, and the overall composition of the sample matrix. Proper method validation is paramount to ensure the generation of accurate, reliable, and defensible analytical data.
References
-
Tsikas, D. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules. Available at: [Link]
-
Tsikas, D. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed. Available at: [Link]
-
Bagle, A. et al. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF MOISTURIZERS, PRESERVATIVES AND ANTI-OXIDANTS IN COS. ResearchGate. Available at: [Link]
-
Salvador, A. et al. (2010). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. ResearchGate. Available at: [Link]
-
Tsikas, D. (2020). (PDF) Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. ResearchGate. Available at: [Link]
-
Nyeborg, M. et al. (2010). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV‐filters in cosmetics. Semantic Scholar. Available at: [Link]
-
Eurofins USA. (2024). The Essential Guide to Fatty Acid Analysis. Eurofins USA. Available at: [Link]
-
MDPI. (n.d.). A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations. MDPI. Available at: [Link]
-
Hidayatullah, M. H. et al. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Formosa Publisher. Available at: [Link]
-
Ministry of Food and Drug Safety. (n.d.). Analytical Methods of Cosmetic Ingredients in Cosmetic Products. Ministry of Food and Drug Safety. Available at: [Link]
-
Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX. Available at: [Link]
-
Bentham Science Publisher. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Bentham Science Publisher. Available at: [Link]
-
ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF. ResearchGate. Available at: [Link]
-
Ministry of Health, Labour and Welfare. (n.d.). Standards for Cosmetic Products. Ministry of Health, Labour and Welfare. Available at: [Link]
-
Lachman Consultants. (2017). USP, BP, EP, JP – Which Can You Cite In Your Application?. Lachman Consultants. Available at: [Link]
-
Shimadzu. (n.d.). Analytical Testing of Cosmetics. Shimadzu. Available at: [Link]
-
Habib, U. et al. (2015). GC chromatogram for ethyl hexyl esters. ResearchGate. Available at: [Link]
-
Nedstar. (n.d.). USP / EP / BP / JP Certifications | Nedstar Global Quality Compliance. Nedstar. Available at: [Link]
-
MASI Longevity Science. (2025). Pharmacopoeial Standards: USP vs. EP vs. JP. MASI Longevity Science. Available at: [Link]
-
ResearchGate. (n.d.). Sample preparation techniques for cosmetics analysis included in this review. ResearchGate. Available at: [Link]
-
APG Pharma. (n.d.). Pharmacopeia: EP, USP and JP. APG Pharma. Available at: [Link]
-
Encyclopedia.pub. (2021). Sample Preparation for Cosmetics Analysis. Encyclopedia.pub. Available at: [Link]
-
National University of Science and Technology Oman. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. National University of Science and Technology Oman. Available at: [Link]
-
Jahreis, G. et al. (2010). Quantitative Determination of Isostearic Acid Isomers in Skin Creams by GC-MS-SIM. ResearchGate. Available at: [Link]
-
Shimadzu. (n.d.). Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. Shimadzu. Available at: [Link]
-
MDPI. (2022). Sample Preparation of Cosmetic Products for the Determination of Heavy Metals. MDPI. Available at: [Link]
-
Suresh Gyan Vihar University. (n.d.). HPLC METHOD DEVELOPMENT - A REVIEW. Suresh Gyan Vihar University. Available at: [Link]
-
Wiley Analytical Science. (2021). No chromophore - no problem?. Wiley Analytical Science. Available at: [Link]
-
Degano, I. et al. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. ARPI - UNIPI. Available at: [Link]
-
Scholars Research Library. (n.d.). Gas chromatography and mass spectroscopic determination of phytocompounds. Scholars Research Library. Available at: [Link]
-
Guo, F. et al. (2013). Determination of Underivatized Long Chain Fatty Acids Using HPLC with an Evaporative Light-Scattering Detector. ResearchGate. Available at: [Link]
-
Restek. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. Available at: [Link]
-
Pardo, O. et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. SpringerLink. Available at: [Link]
-
De Biase, I. et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
Bell, D. S. (2005). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Available at: [Link]
-
Arla, R. (2018). Development and Validation of Stability-indicating Gas Chromatography Method for the Quantitative Determination of Ethylhexylglycerin and its Impurities in Bulk and Pharmaceutical Dosage Forms. Asian Journal of Pharmaceutics. Available at: [Link]
-
Algahtani, A. M. et al. (2021). Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl). SciSpace. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 5. Development and Validation of Stability-indicating Gas Chromatography Method for the Quantitative Determination of Ethylhexylglycerin and its Impurities in Bulk and Pharmaceutical Dosage Forms | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations | MDPI [mdpi.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethylhexyl Isostearate as an Emollient in Topical Drug Delivery Systems
Introduction: The Critical Role of Emollients in Topical Drug Delivery
Topical drug delivery systems are fundamental to treating a myriad of dermatological conditions. The efficacy of these systems hinges not only on the active pharmaceutical ingredient (API) but also on the vehicle that carries it.[1] Emollients are a cornerstone of these formulations, serving to soften and soothe the skin by forming a protective layer that prevents water loss.[2] This function is crucial, as a well-hydrated stratum corneum can improve drug penetration and overall therapeutic outcomes.[3]
Ethylhexyl isostearate, an ester of 2-ethylhexyl alcohol and isostearic acid, has emerged as a versatile and effective emollient in modern topical formulations.[4] Its unique physicochemical properties, including low viscosity and an oily nature, result in a non-greasy, hydrophobic film upon application, enhancing both the aesthetic appeal and the functional performance of the final product.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in topical drug delivery systems. It delves into its properties, formulation strategies, and detailed protocols for characterization and performance testing, grounded in authoritative standards from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[6][7][8][9][10][11][12]
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is key to leveraging its full potential in formulation development. It is a clear, colorless to slightly yellowish liquid with a faint odor.[4]
| Property | Value/Description | Significance in Formulation |
| Chemical Formula | C₂₆H₅₂O₂ | A long-chain ester contributing to its lipophilic nature. |
| Molecular Weight | 396.69 g/mol | Influences its absorption and interaction with the skin barrier. |
| Appearance | Clear, colorless to slightly yellow liquid | Allows for aesthetically pleasing formulations without impacting color. |
| Solubility | Insoluble in water; soluble in most organic solvents | Dictates its use in the oil phase of emulsions and as a solvent for lipophilic APIs.[13] |
| Viscosity | Low (typically 7-10.5 cSt) | Contributes to a light, non-greasy skin feel and good spreadability.[5] |
| Specific Gravity | ~0.850-0.860 @ 25°C | Important for manufacturing process calculations and quality control. |
| Log Pow | High (e.g., 11.59) | Indicates high lipophilicity, favoring partitioning into the stratum corneum. |
Formulation Strategies with this compound
This compound's versatility allows for its incorporation into various topical drug delivery systems. Its primary role is as an emollient and solvent in the oil phase of emulsions, but it also functions as a texture enhancer and solubilizing agent for APIs.
Oil-in-Water (O/W) Emulsion Creams
O/W creams are a popular choice for topical drug delivery due to their favorable sensory characteristics and ease of application. In these systems, this compound can be a key component of the dispersed oil phase.
Causality of Component Selection:
-
This compound (5-15% w/w): Acts as the primary emollient, providing a smooth, non-greasy feel. Its solvent properties aid in dissolving lipophilic APIs.
-
Cetearyl Alcohol (2-5% w/w): A fatty alcohol that functions as a co-emulsifier and thickener, contributing to the cream's consistency and stability.
-
Glyceryl Stearate (1-3% w/w): A non-ionic emulsifier that stabilizes the oil-in-water interface.
-
Glycerin (3-7% w/w): A humectant that attracts and retains moisture in the skin.
-
API (as required): The therapeutic agent.
-
Preservatives (q.s.): To prevent microbial growth.
-
Purified Water (q.s. to 100%): The continuous phase.
Caption: O/W Emulsion Cream Formulation Workflow.
Hydrophilic Gels
While primarily an oil-soluble ingredient, this compound can be incorporated at lower concentrations (1-5% w/w) into emulsifier-free gel formulations to impart emolliency and reduce the tacky feeling of some gelling agents.
Example Formulation:
-
Carbomer (e.g., Carbopol® 980) (0.5-1.5% w/w): Gelling agent.
-
This compound (2-4% w/w): Emollient.
-
Propylene Glycol (5-10% w/w): Humectant and solvent.
-
Triethanolamine (q.s. to pH 6.0-7.0): Neutralizing agent.
-
API (as required): The therapeutic agent.
-
Purified Water (q.s. to 100%): The continuous phase.
Protocols for Formulation Characterization
A robust characterization of topical formulations is essential to ensure product quality, stability, and performance.[14]
Protocol 1: Rheological Analysis of a Cream Formulation
Objective: To characterize the flow behavior and viscoelastic properties of a topical cream containing this compound. This is critical as rheology influences spreadability, skin feel, and physical stability.[15][16][17]
Apparatus: A controlled-stress rheometer with a cone-plate or parallel-plate geometry.
Methodology:
-
Sample Loading: Carefully apply approximately 1-2 mL of the cream sample to the lower plate of the rheometer. Lower the upper geometry to the desired gap (e.g., 1 mm) and trim any excess sample.
-
Equilibration: Allow the sample to equilibrate at the test temperature (e.g., 25°C or 32°C to mimic skin temperature) for at least 2 minutes.[15][18]
-
Flow Curve (Viscosity Profiling):
-
Perform a shear rate ramp from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 300 s⁻¹).[19]
-
Record the shear stress and viscosity as a function of the shear rate.
-
Rationale: This test simulates the application process, from rest to rubbing on the skin. A shear-thinning (pseudoplastic) behavior is typically desirable for creams, where viscosity decreases with increasing shear rate, allowing for easy spreading.[2][16][19]
-
-
Oscillatory Stress Sweep (Determining the Linear Viscoelastic Region - LVER):
-
Apply an increasing oscillatory stress (e.g., 0.5 to 1500 Pa) at a constant frequency (e.g., 1 Hz).[15]
-
Monitor the storage modulus (G') and loss modulus (G''). The LVER is the range where G' and G'' are independent of the applied stress.
-
Rationale: This identifies the stress range where the cream's structure is not disrupted, which is crucial for subsequent oscillatory tests.
-
-
Oscillatory Frequency Sweep:
-
Apply a constant stress within the LVER (e.g., 5.0 Pa) over a range of frequencies (e.g., 0.1 to 70 Hz).[15]
-
Record G' and G''.
-
Rationale: This provides insight into the formulation's internal structure. For a stable cream, G' (elastic modulus) should be greater than G'' (viscous modulus), indicating a more solid-like behavior at rest.[19]
-
Caption: Rheological Analysis Workflow for Topical Creams.
Protocols for Performance Testing
Performance testing evaluates the formulation's ability to release the API and facilitate its permeation through the skin.
Protocol 2: In Vitro Release Testing (IVRT)
Objective: To measure the rate and extent of API release from the formulation, as per USP General Chapter <1724>.[6][9][10][20][21] IVRT is a critical quality control tool and can be used to assess batch-to-batch consistency.
Apparatus: Vertical diffusion cells (Franz cells).[22][23][24][25][26]
Methodology:
-
Membrane Preparation: Use a synthetic, inert membrane (e.g., polysulfone, cellulose acetate) appropriate for the API. Pre-soak the membrane in the receptor medium.
-
Franz Cell Assembly:
-
Fill the receptor chamber with a degassed receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4, potentially with a co-solvent to ensure sink conditions). The volume should be accurately known.
-
Mount the prepared membrane between the donor and receptor chambers, ensuring no air bubbles are trapped beneath.[22]
-
Place a magnetic stir bar in the receptor chamber and place the cell in a stirring water bath maintained at 32 ± 1°C.
-
-
Dosing: Apply a finite dose of the formulation (e.g., 10-15 mg/cm²) evenly onto the membrane surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the API concentration in the collected samples using a validated analytical method, such as HPLC.
-
Data Analysis:
-
Calculate the cumulative amount of API released per unit area (µg/cm²) at each time point, correcting for sample removal.
-
Plot the cumulative amount of API released versus the square root of time. The release rate (k) is determined from the slope of the linear portion of the curve.
-
Protocol 3: In Vitro Permeation Testing (IVPT)
Objective: To evaluate the permeation of the API through a skin model to predict in vivo performance.[27][28]
Apparatus: Vertical diffusion cells (Franz cells).
Methodology:
-
Skin Preparation: Use excised human or animal (e.g., porcine ear) skin.[22] Carefully dermatomed to a thickness of approximately 350-500 µm. Equilibrate the skin in PBS for 30 minutes before use.[25]
-
Franz Cell Assembly:
-
Follow the assembly steps in Protocol 2, but mount the dermatomed skin with the stratum corneum side facing the donor chamber.
-
-
Dosing and Sampling: Follow the dosing and sampling procedures outlined in Protocol 2.
-
Sample Analysis: Analyze the API concentration in the receptor medium using a validated analytical method.
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the permeation profile.[29]
-
The lag time (t_lag) can be determined by extrapolating the linear portion of the curve to the x-axis.[29]
-
Caption: IVRT/IVPT Experimental Workflow.
Comparative Evaluation of Emollients
The choice of emollient significantly impacts skin barrier function. While this compound provides excellent sensory properties, its performance should be benchmarked against other common emollients.
Protocol 4: In-Vivo Evaluation of Skin Hydration and Transepidermal Water Loss (TEWL)
Objective: To compare the effect of formulations containing this compound versus other emollients (e.g., petrolatum, urea/glycerol creams) on skin hydration and barrier function.[30][31][32]
Apparatus: Corneometer® (for skin hydration), Tewameter® (for TEWL).
Methodology:
-
Subject Recruitment: Recruit healthy volunteers with dry to normal skin.
-
Baseline Measurements: Acclimatize subjects to the room conditions (e.g., 20-22°C, 40-60% RH) for at least 20 minutes. Measure baseline skin hydration and TEWL on designated test sites on the forearms.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of each test formulation to the designated sites. Leave one site untreated as a control.
-
Post-Application Measurements: Measure skin hydration and TEWL at specified time points (e.g., 1, 2, 4, 8, and 24 hours) post-application.
-
Data Analysis: Compare the changes in skin hydration and TEWL from baseline for each formulation. A significant increase in hydration and a decrease in TEWL indicate improved skin barrier function.[30][33]
| Emollient Type | Typical Effect on Skin Barrier | Reference |
| This compound | Forms a non-greasy, occlusive film to reduce TEWL and soften skin. | [2] |
| Petrolatum | Highly occlusive, providing an immediate barrier-repairing effect and significant reduction in TEWL. | [3] |
| Urea/Glycerol | Humectants that increase Natural Moisturizing Factor (NMF) levels, improving hydration and strengthening the barrier against irritants. | [31][32] |
Conclusion
This compound is a highly effective and versatile emollient for topical drug delivery systems. Its favorable physicochemical properties contribute to formulations with excellent sensory characteristics and functional performance. By employing the detailed protocols for formulation, characterization, and performance testing outlined in these application notes, researchers and drug development professionals can effectively harness the benefits of this compound to create stable, elegant, and efficacious topical products. Adherence to a Quality by Design (QbD) approach, incorporating robust analytical methods and performance testing, is paramount to ensuring product quality and navigating the regulatory landscape successfully.[14]
References
-
United States Pharmacopeia. General Chapter, 〈1724〉 Semisolid Drug Products—Performance Tests. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]
-
FDA. Transdermal and Topical Delivery Systems - Product Development and Quality Considerations. [Link]
-
USP-NF. 〈1724〉 Semisolid Drug Products—Performance Tests. [Link]
-
USP-NF. 〈1724〉 Semisolid Drug Products—Performance Tests. [Link]
-
FDA. Transdermal and Topical Delivery Systems - Product Development and Quality Considerations. [Link]
-
ResearchGate. Schematic of the Franz diffusion experimental setup. [Link]
-
ECA Academy. Semisolid Drug Product Quality and Performance Tests. [Link]
-
Semantic Scholar. [PDF] 1724 SEMISOLID DRUG PRODUCTS—PERFORMANCE TESTS. [Link]
-
American Pharmaceutical Review. FDA Publishes Draft Guidance on Quality Considerations for Topical Ophthalmic Drug Products. [Link]
-
FDA. FDA Releases Draft Guidance on Transdermal and Topical Delivery Systems. [Link]
-
FDA. Quality Considerations for Topical Ophthalmic Drug Products. [Link]
-
ResearchGate. Graph A (solid line) represents a typical permeation profile for an... [Link]
-
ResearchGate. (a) Schematic illustration of Franz diffusion cell experimental setup... [Link]
-
Auriga Research. Franz Diffusion. [Link]
-
ResearchGate. Schematic diagram of Franz diffusion cell apparatus setup employed... [Link]
-
ResearchGate. The experimental setup for the Franz-type diffusion cells. [Link]
-
Tioga Research. Understanding the Journey: Key Phases in Topical Formulation Development. [Link]
-
TRUNNANO. Isooctyl Stearate CAS 40550-16-1, Ethylhexyl Stearate. [Link]
-
ResearchGate. Different types of emollient cream exhibit diverse physiological effects on the skin barrier in adults with atopic dermatitis. [Link]
-
Wiley Online Library. Different types of emollient cream exhibit diverse physiological effects on the skin barrier in adults with atopic dermatitis. [Link]
-
Dow Development Labs. Breaking Down The Topical Drug Product Development Process: A Comprehensive Guide. [Link]
-
MDPI. Rheological and Viscoelastic Analysis of Hybrid Formulations for Topical Application. [Link]
-
National Institutes of Health. Rheology of Complex Topical Formulations: An Analytical Quality by Design Approach to Method Optimization and Validation. [Link]
-
Express Pharma. Viscosity and rheology of topical semisolids. [Link]
-
The Centre for Industrial Rheology. Rheology Profiling for Topical Pharmaceuticals. [Link]
-
Personal Care Magazine. Gel For Sensitive Skin (Emulsifier-Free) MDA-A-158-02. [Link]
-
Scribd. Rheological Study of Creams & Ointments. [Link]
-
YouTube. Analysing skin permeation data. [Link]
-
Tergus Pharma. TOPICAL DRUG DEVELOPMENT -- EVOLUTION OF SCIENCE AND REGULATORY POLICY. [Link]
-
The rheological properties of basic components of pharmaceutical ointments and creams. [Link]
-
PubMed. Role of topical emollients and moisturizers in the treatment of dry skin barrier disorders. [Link]
-
ResearchGate. TEWL with and without emollient cream. * indicates a statistically... [Link]
-
National Institutes of Health. Evaluating Molecular Properties Involved in Transport of Small Molecules in Stratum Corneum: A Quantitative Structure-Activity Relationship for Skin Permeability. [Link]
-
NETZSCH. Rheology for Beginners – Determining the Viscosity of a Hand Cream. [Link]
-
Pharmaceutical Technology. Process Development Best Practices for Topical Drug Products. [Link]
-
Scribd. Topical Formulation Development. [Link]
-
Ataman Kimya. ETHYLHEXYL STEARATE. [Link]
-
Innovacos. Formulation Guide. [Link]
-
University of Bath. Mathematical models of skin permeability. [Link]
-
Cosmetics Info. Ethylhexyl Stearate. [Link]
-
Scribd. Dokumen - Tips Guideline Formulations Mediaproduct Centercoa Strong Hold Styling Gel. [Link]
-
Ataman Kimya. ETHYLHEXYL STEARATE. [Link]
-
Gelest. Gelest Formulary for Personal Care and Color Cosmetics. [Link]
-
STRENGTHEN. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Role of topical emollients and moisturizers in the treatment of dry skin barrier disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. drugfuture.com [drugfuture.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Transdermal and Topical Delivery Systems - Product Development and Quality Considerations | FDA [fda.gov]
- 9. Semisolid Drug Product Quality and Performance Tests - ECA Academy [gmp-compliance.org]
- 10. [PDF] 1724 SEMISOLID DRUG PRODUCTS—PERFORMANCE TESTS | Semantic Scholar [semanticscholar.org]
- 11. mcguirewoods.com [mcguirewoods.com]
- 12. Quality Considerations for Topical Ophthalmic Drug Products | FDA [fda.gov]
- 13. nanotrun.com [nanotrun.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Rheology of Complex Topical Formulations: An Analytical Quality by Design Approach to Method Optimization and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. expresspharma.in [expresspharma.in]
- 17. rheologylab.com [rheologylab.com]
- 18. iptm.pwr.edu.pl [iptm.pwr.edu.pl]
- 19. mdpi.com [mdpi.com]
- 20. â©1724⪠Semisolid Drug ProductsâPerformance Tests [doi.usp.org]
- 21. â©1724⪠Semisolid Drug ProductsâPerformance Tests [doi.usp.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. aurigaresearch.com [aurigaresearch.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Key Phases in Topical Formulation Development [tiogaresearch.com]
- 28. Skin permeation profile: Significance and symbolism [wisdomlib.org]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 33. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Ethylhexyl Isostearate in Advanced Transdermal Patch Formulations
Introduction: Overcoming the Skin's Barrier with Intelligent Excipient Selection
Transdermal drug delivery systems (TDDS), commonly known as transdermal patches, represent a significant advancement in pharmaceutical sciences. They offer controlled, sustained release of active pharmaceutical ingredients (APIs) directly into the systemic circulation, thereby bypassing the gastrointestinal tract and first-pass hepatic metabolism.[1][2] This delivery route enhances bioavailability, improves patient compliance, and ensures consistent therapeutic levels of a drug.[1][3]
The primary challenge in developing effective TDDS is the formidable barrier function of the skin, particularly its outermost layer, the stratum corneum (SC). The SC is composed of keratin-rich corneocytes embedded in a highly organized, lipid-rich intercellular matrix, which severely restricts the passage of most molecules.[3][4] To overcome this, formulation scientists employ various strategies, with the inclusion of chemical penetration enhancers (CPEs) being one of the most effective and widely studied approaches.[5]
This document provides a detailed technical guide on the application of Ethylhexyl Isostearate , a multifunctional ester, in the formulation of transdermal patches. As an excipient, this compound serves not only as an emollient and solvent but also as a potent penetration enhancer. We will explore its mechanism of action, provide detailed protocols for formulation and evaluation, and discuss the critical interplay between permeation enhancement and other critical quality attributes (CQAs) of a transdermal patch, such as adhesion and stability.
Physicochemical Profile of this compound
This compound is the ester of 2-ethylhexyl alcohol and isostearic acid.[6] Its branched-chain structure and lipophilic nature are key to its functionality in transdermal formulations.
| Property | Description |
| Chemical Name | This compound (also, Octyl Isostearate) |
| Chemical Structure | C₂₆H₅₂O₂ |
| Appearance | Clear, colorless to pale yellow, low-viscosity liquid.[7] |
| Key Functions | Emollient, Solvent, Lubricant, Chemical Penetration Enhancer.[7][8] |
| Solubility | Soluble in oils and organic solvents; Insoluble in water. |
| Safety Profile | Generally considered safe for cosmetic and topical use, with low potential for irritation or sensitization.[6][9][10] |
Mechanism of Action as a Penetration Enhancer
The efficacy of this compound as a CPE is best understood through the "lipid-protein-partitioning" theory.[11] It primarily enhances drug permeation by reversibly disrupting the highly ordered structure of the stratum corneum lipids.
-
Disruption of Intercellular Lipids: As a lipophilic ester, this compound integrates into the lipid bilayers of the stratum corneum. Its branched structure introduces disorder, increasing the fluidity of the lipid matrix. This creates more permeable pathways, allowing drug molecules to diffuse more readily through the SC.[5]
-
Enhanced Drug Partitioning and Solubility: It acts as an effective solvent for many lipophilic APIs within the patch's polymer matrix.[5][12] This increases the thermodynamic activity of the drug, maximizing the concentration gradient between the patch and the skin, which is the primary driving force for passive diffusion. By keeping the drug solubilized, it also prevents crystallization, which would otherwise reduce the effective dose available for absorption.
Experimental Application & Protocols
The following protocols provide a framework for formulating a transdermal patch with this compound and evaluating its performance.
Protocol 1: Formulation of a Matrix-Type Transdermal Patch via Solvent Casting
The solvent casting technique is a common and straightforward method for preparing matrix-type patches where the drug is uniformly dispersed within a polymer adhesive matrix.[13][14]
Objective: To prepare a matrix patch containing a model API, evaluating the effect of this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Polymers (e.g., Polyvinylpyrrolidone (PVP), Ethyl Cellulose (EC)).[5][13]
-
Pressure-Sensitive Adhesive (PSA) (e.g., Duro-Tak® acrylic adhesive)
-
This compound (Penetration Enhancer)
-
Plasticizer (e.g., Polyethylene Glycol 400)
-
Solvent (e.g., Methanol, Ethyl Acetate)
-
Backing Layer (e.g., 3M Scotchpak™ 9733)
-
Release Liner (e.g., 3M Scotchpak™ 1022)
Exemplary Formulations:
| Component | Formulation F1 (Control) | Formulation F2 (Test) | Function |
| API | 5% w/w | 5% w/w | Active Drug |
| PVP/EC Blend (1:1) | 20% w/w | 20% w/w | Polymer Matrix |
| Acrylic Adhesive (solid) | 69% w/w | 59% w/w | Adhesion to skin |
| PEG 400 | 6% w/w | 6% w/w | Plasticizer (Flexibility) |
| This compound | 0% w/w | 10% w/w | Solvent / Penetration Enhancer |
| Total Solids | 100% w/w | 100% w/w |
Procedure:
-
Preparation of Polymer-Drug Solution: Accurately weigh and dissolve the API, PVP, and EC in a suitable volume of methanol with constant stirring until a clear, homogenous solution is formed.
-
Addition of Excipients: To this solution, add the required amounts of PEG 400 and this compound (for F2). Stir until fully mixed.
-
Incorporation of Adhesive: Slowly add the acrylic adhesive solution to the drug-polymer mixture. Continue stirring until a uniform, viscous slurry is obtained.
-
Casting: Carefully cast the uniform solution onto a release liner using a casting knife or film applicator set to a specific thickness (e.g., 500 µm).
-
Drying: Dry the cast film in an oven at a controlled temperature (e.g., 50°C) for several hours to evaporate the solvents completely.[5]
-
Lamination & Cutting: Laminate the dried drug-in-adhesive matrix with a backing layer. Cut the resulting laminate into patches of a defined area (e.g., 5 cm²) for subsequent testing.
-
Storage: Store the finished patches in a desiccator or sealed pouches until evaluation.
Protocol 2: In Vitro Skin Permeation Testing (IVPT) with Franz Diffusion Cells
IVPT is the gold standard for assessing the rate and extent of drug permeation from a topical or transdermal formulation.[15][16] The Franz diffusion cell apparatus is a reliable tool for these studies.[12][17]
Procedure:
-
Skin Preparation: Use a suitable skin model (e.g., excised human or porcine skin). Shave the skin, excise it, and remove subcutaneous fat. Dermatomed skin to a thickness of ~750 µm is ideal.[16] Store frozen until use.
-
Cell Setup: Mount the thawed skin section between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum faces the donor chamber.[12]
-
Receptor Medium: Fill the receptor chamber with a degassed buffer solution (e.g., PBS pH 7.4), ensuring no air bubbles are trapped beneath the skin.[12]
-
Equilibration: Place the assembled cells in a circulating water bath to maintain a skin surface temperature of 32°C. Allow the system to equilibrate with constant stirring (e.g., 600 RPM).[12]
-
Patch Application: Apply the formulated transdermal patch to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-500 µL) from the sampling arm of the receptor chamber. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.[12]
-
Analysis: Analyze the collected samples for API concentration using a validated analytical method like HPLC-UV.
-
Data Calculation:
-
Calculate the cumulative amount of API permeated per unit area (Q, in µg/cm²).
-
Plot Q versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot (µg/cm²/h).[12]
-
Protocol 3: Adhesion Performance Testing
The inclusion of liquid excipients can impact adhesion. Therefore, evaluating adhesive properties is mandatory.[18] Standard methods are often based on guidelines from bodies like the Pressure Sensitive Tape Council (PSTC) or ASTM.[19][20]
| Test Method | Standard Reference | Purpose | Key Parameter Measured |
| Peel Adhesion (180°) | ASTM D3330[19] | Measures the force required to peel the patch from a standard substrate. | Peel Force (N/25 mm) |
| Probe Tack Test | ASTM D2979 | Measures the initial "stickiness" or tack of the adhesive upon brief contact. | Tack Force (N) |
| Shear Adhesion | ASTM D3654 | Assesses the adhesive's ability to resist shear forces parallel to the surface. | Time to Failure (min) |
Procedure (180° Peel Adhesion):
-
Preparation: Cut the patch into standard strips (e.g., 25 mm x 150 mm).
-
Application: Apply the strip to a clean, dry stainless steel panel using a standardized roller to ensure uniform contact.[19]
-
Dwell Time: Allow the patch to adhere for a specified time (e.g., 10-20 minutes).
-
Testing: Mount the panel in a tensile tester. Peel the patch back at a 180° angle at a constant speed (e.g., 300 mm/min).[19]
-
Data Recording: Record the force required to peel the strip. The average force over the test is reported.
Protocol 4: Stability Testing
Stability studies are crucial to determine the shelf-life and ensure the product remains safe and effective over time. Protocols should follow ICH guidelines (specifically Q1A(R2)).[21]
Objective: To assess the physical and chemical stability of the patch under accelerated and long-term storage conditions.
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[21]
Procedure:
-
Package the patches in their final intended container closure system.
-
Place the packaged patches in stability chambers set to the specified conditions.
-
At defined time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term), withdraw samples.[21]
-
Analyze the samples for the following attributes:
-
Appearance: Color, clarity, flexibility.
-
Assay: API content and uniformity.
-
Degradation Products: Quantify any known or unknown impurities.
-
Adhesion: Perform peel, tack, and shear tests.
-
In Vitro Drug Release/Permeation: Conduct IVPT to ensure the release profile is unchanged.
-
Data Interpretation: Balancing Efficacy and Performance
The addition of this compound is expected to increase drug flux. However, high concentrations may negatively impact adhesive properties by plasticizing the adhesive matrix excessively. The goal is to find an optimal concentration that provides a significant enhancement in permeation without compromising the adhesion required for the patch to remain affixed for its intended duration.
Hypothetical Data Summary:
| Formulation | EHI Conc. (% w/w) | Steady-State Flux (Jss) (µg/cm²/h) | Peel Adhesion (N/25 mm) |
| F1 | 0% | 1.5 ± 0.3 | 4.8 ± 0.4 |
| F2 | 5% | 4.2 ± 0.6 | 4.5 ± 0.5 |
| F3 | 10% | 8.9 ± 1.1 | 3.1 ± 0.6 |
| F4 | 15% | 9.5 ± 1.3 | 1.9 ± 0.5 (Failure) |
Interpretation: In this hypothetical case, the 10% concentration (F3) provides a nearly 6-fold increase in drug flux compared to the control (F1) while maintaining an acceptable, albeit reduced, peel adhesion value. The 15% concentration (F4) shows only a marginal further increase in flux but results in a critical loss of adhesion. Therefore, F3 represents the most promising formulation for further development.
Conclusion
This compound is a highly effective and versatile excipient for use in transdermal patch formulations. Its primary functions as a penetration enhancer are to fluidize the stratum corneum's lipid matrix and to act as a solvent for the API, thereby increasing the thermodynamic driving force for skin permeation. However, its application requires a systematic approach to formulation development. Researchers must carefully balance the concentration of this compound to maximize drug delivery while maintaining essential patch properties like adhesion and stability. The protocols outlined in this document provide a robust framework for the rational design and rigorous evaluation of advanced transdermal systems leveraging this valuable excipient.
References
-
Pastore, M. N., Kalia, Y. N., Horstmann, M., & Roberts, M. S. (2008). The tape-stripping technique as a method for drug quantification in skin. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 104-30. [Link]
-
Patel, D., et al. (2021). Design and evaluation of hydrogel-based transdermal patches with chemical enhancers. Journal of Applied Polymer Science. [Link]
-
Nava-Arzaluz, M. G., Piñón-Segundo, E., & Ganem-Rondero, A. (2015). Sucrose Esters as Transdermal Permeation Enhancers. In Percutaneous Penetration Enhancers Chemical Methods in Penetration Enhancement. Springer. [Link]
-
CD Formulation. (n.d.). Transdermal Formulation Adhesion Testing. [Link]
-
Lopes, L. B., & Garcia, M. T. (2016). Skin Permeation Assessment: Tape Stripping. ResearchGate. [Link]
-
Health Sciences Authority. (2021). Tape stripping method: Significance and symbolism. [Link]
-
Environmental Working Group (EWG). (n.d.). What is this compound. EWG Skin Deep. [Link]
-
Patel, R. P., et al. (2011). Formulation and evaluation of transdermal patches and to study permeation enhancement effect of eugenol. International Journal of Pharmaceutical Research and Development, 3(2), 113-121. [Link]
-
Eurofins. (n.d.). Franz Cell Test. [Link]
-
Reddy, R. K., & Sharma, S. (2023). Formulation and Development of Transdermal Patches. GSC Biological and Pharmaceutical Sciences, 23(2), 346-357. [Link]
-
Lin, S. Y., et al. (2001). Ester prodrugs of morphine improve transdermal drug delivery: a mechanistic study. Journal of Pharmacy and Pharmacology, 53(8), 1109-1115. [Link]
-
Sharma, A., et al. (2022). Formulation and Evaluation of Transdermal Patch. International Journal of Scientific Research & Technology, 1(1), 1-10. [Link]
-
Lopedota, A., et al. (2008). The Tape-Stripping Technique as a Method for Drug Quantification in Skin. ResearchGate. [Link]
-
StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Transdermal Patches. [Link]
-
National Institutes of Health (NIH). (2022). Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. [Link]
-
Norlab. (n.d.). Franz Cell Operating Procedures. [Link]
-
Cilurzo, F., Musazzi, U. M., & Minghetti, P. (2018). Design of in vitro skin permeation studies according to the EMA guideline on quality of transdermal patches. European Journal of Pharmaceutical Sciences, 125, 133-140. [Link]
-
Reddy, R. K., & Sharma, S. (2023). Formulation and Development of Transdermal Patches. ResearchGate. [Link]
-
MDPI. (2022). Transdermal Drug Delivery: Determining Permeation Parameters Using Tape Stripping and Numerical Modeling. [Link]
-
Aminu, N. (2020). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. [Link]
-
PharmaEducation. (2024). SOP for Adhesion Testing of Transdermal Patches. [Link]
-
MDPI. (2020). Methods to Evaluate Skin Penetration In Vitro. [Link]
-
Auriga Research. (n.d.). Franz Diffusion. [Link]
-
Encyclopedia.pub. (2022). Permeation Enhancers of Hormones Penetration through the Skin. [Link]
-
Proclinical. (2023). Transdermal Patch Stability Testing. [Link]
-
Wuthold, K., et al. (2020). Adhesion testing of transdermal matrix patches with a probe tack test - In vitro and in vivo evaluation. ResearchGate. [Link]
-
SkinSAFE. (n.d.). This compound Ingredient Allergy Safety Information. [Link]
-
National Institutes of Health (NIH). (2018). Passive Transdermal Systems Whitepaper Incorporating Current Chemistry, Manufacturing and Controls (CMC) Development Principles. [Link]
-
Cosmetics Info. (n.d.). Ethylhexyl Stearate. [Link]
-
OUCI. (2015). Sucrose Esters as Transdermal Permeation Enhancers. [Link]
-
Alliance. (2018). SAFETY ASSESSMENT. [Link]
-
International Journal of Creative Research Thoughts (IJCRT). (2022). In Vitro Skin Permeability Studies Of Transdermal Patches. [Link]
-
Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. [Link]
-
Cilurzo, F., et al. (2018). Design of in vitro skin permeation studies according to the EMA guideline on quality of transdermal patches. Semantic Scholar. [Link]
-
Singh, I., & Singh, S. (2014). SYNERGISTIC ACTION OF PENETRATION ENHANCERS IN TRANSDERMAL DRUG DELIVERY. Asian Journal of Pharmaceutical Education and Research, 3(3). [Link]
-
Fortuny, M. (2020). Evaluation of the Adhesion of a Transdermal Patch: Pros & Cons of Proposed Methods. Sofpromed. [Link]
-
Kumar, L., & Verma, S. (2017). Surfactants as penetration enhancer in transdermal drug delivery system. International Journal of Research and Analytical Reviews, 4(3), 209-218. [Link]
-
European Medicines Agency (EMA). (2014). Guideline on quality of transdermal patches. [Link]
-
Pawar, K., & Varkhade, C. (2016). The Impact of Penetration Enhancers on Transdermal Drug Delivery System: Physical and Chemical Approach. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1-10. [Link]
-
European Medicines Agency (EMA). (2003). ICH Q1A(R2) Stability testing of new drug substances and products. [Link]
-
AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Herman, A., & Herman, A. P. (2015). Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. Molecules, 20(6), 11073-11094. [Link]
-
ResearchGate. (2022). Penetration Enhancers discovered for transdermal preparation. [Link]
-
Paula's Choice. (n.d.). What is Ethylhexyl Stearate?. [Link]
-
Justia Patents. (1997). Transdermal patch. [Link]
-
Environmental Working Group (EWG). (n.d.). What is ETHYLHEXYL STEARATE. EWG Skin Deep. [Link]
-
Rosalique Ireland. (n.d.). Ethylhexyl Stearate. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. ijrar.com [ijrar.com]
- 5. japsonline.com [japsonline.com]
- 6. ewg.org [ewg.org]
- 7. specialchem.com [specialchem.com]
- 8. paulaschoice.nl [paulaschoice.nl]
- 9. This compound Ingredient Allergy Safety Information [skinsafeproducts.com]
- 10. cosmeticsinfo.org [cosmeticsinfo.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. ijsrtjournal.com [ijsrtjournal.com]
- 14. ijcrt.org [ijcrt.org]
- 15. aurigaresearch.com [aurigaresearch.com]
- 16. Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. researchgate.net [researchgate.net]
- 19. SOP for Adhesion Testing of Transdermal Patches – SOP Guide for Pharma [pharmasop.in]
- 20. Passive Transdermal Systems Whitepaper Incorporating Current Chemistry, Manufacturing and Controls (CMC) Development Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Ethylhexyl Isostearate as a Vehicle for Hydrophobic Active Ingredients: Application Notes and Protocols
Introduction: The Challenge of Hydrophobic Actives and the Role of Ester Vehicles
The effective topical delivery of active pharmaceutical ingredients (APIs) is frequently hampered by their poor aqueous solubility. For a therapeutic effect to be realized, an active must be solubilized within its vehicle to ensure uniform application and facilitate partitioning into the stratum corneum, the primary barrier of the skin.[1] Hydrophobic actives, which constitute a significant portion of the pharmaceutical development pipeline, present a particular challenge in this regard. Traditional aqueous-based vehicles are often unsuitable, necessitating the use of lipophilic solvents and emollients that can effectively dissolve the API and promote its delivery into the skin.
Among the diverse array of lipophilic excipients, esters such as ethylhexyl isostearate have emerged as versatile and effective vehicles. This compound, the ester of 2-ethylhexyl alcohol and isostearic acid, is a non-occlusive emollient with a favorable safety profile and desirable sensory characteristics.[2][3] Its branched-chain structure imparts a lower viscosity and a lighter, less greasy feel compared to some other esters, enhancing patient compliance.[4][5] Beyond its aesthetic qualities, its primary function in the context of this guide is as a solubilizing agent and a potential modulator of skin penetration for hydrophobic APIs.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a vehicle for hydrophobic active ingredients. It delves into the physicochemical rationale for its selection, provides detailed protocols for critical formulation and evaluation steps, and offers insights into the interpretation of the resulting data.
Physicochemical Rationale for Selecting this compound
The efficacy of this compound as a vehicle is rooted in its molecular structure and resulting physical properties. As a non-polar ester, it possesses a high capacity to dissolve other lipophilic molecules. The selection of an appropriate vehicle is a critical first step in formulation development, as the objective is to maintain the API in a dissolved state throughout the product's shelf life to ensure therapeutic availability.[6]
Key Properties and Their Implications
| Property | Typical Value (for related esters) | Implication for Hydrophobic API Delivery |
| Appearance | Clear, colorless to slightly yellowish liquid | Allows for aesthetically pleasing formulations. |
| Odor | Faint, characteristic | Generally unobtrusive and easily masked if necessary. |
| Viscosity | Low (e.g., 7-10.5 cSt for Ethylhexyl Stearate)[4] | Facilitates good spreadability on the skin, leading to a uniform application of the active ingredient. Contributes to a non-greasy, elegant skin feel.[4][5] |
| Polarity | Low | High solvent capacity for non-polar, hydrophobic APIs. The principle of "like dissolves like" governs this interaction. |
| Skin Feel | Non-greasy, silky | Improves the sensory experience of the final product, which is crucial for patient adherence to treatment regimens.[7] |
| Occlusivity | Non-occlusive to low | Forms a breathable film on the skin that reduces transepidermal water loss (TEWL) without being overly heavy or pore-clogging. This can help to hydrate the stratum corneum, which may in turn enhance the penetration of some actives.[2][8] |
| Safety Profile | Generally considered safe for cosmetic use[3] | Low potential for skin irritation and sensitization, making it suitable for a wide range of topical applications. |
The branched nature of the isostearic acid moiety in this compound contributes to its lower viscosity and improved spreadability compared to its linear counterpart, ethylhexyl stearate. This enhanced spreading can lead to a more uniform film of the active on the skin's surface, which is a prerequisite for consistent absorption.[8]
Formulation Development Workflow
The successful formulation of a hydrophobic active in an this compound-based vehicle requires a systematic approach. The following workflow outlines the key stages, from initial solubility screening to final formulation characterization.
Caption: Formulation development workflow for hydrophobic actives in an this compound vehicle.
Protocol 1: API Solubility Assessment in this compound
Objective: To determine the saturation solubility of a hydrophobic API in this compound and potential co-solvent systems. This is a critical initial step to ensure the API can be fully dissolved at the target concentration.[6]
Materials:
-
Hydrophobic API powder
-
This compound
-
Co-solvents (e.g., other esters like isopropyl myristate, medium-chain triglycerides, ethanol)
-
Vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker capable of maintaining 37 ± 1 °C
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other solvent-resistant material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable validated method for the API
Procedure:
-
Preparation of Solvent Systems: Prepare vials containing a fixed amount (e.g., 2 mL) of this compound. If co-solvents are being evaluated, prepare vials with pre-determined ratios of this compound and the co-solvent (e.g., 90:10, 80:20).
-
Addition of API: Add an excess amount of the API to each vial. The goal is to have undissolved solid material present at the end of the experiment to ensure saturation has been reached.[9]
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at 37 ± 1 °C (to mimic skin surface temperature). Allow the samples to equilibrate for at least 48-72 hours. The equilibration time should be sufficient to reach a plateau in the dissolved API concentration.[9]
-
Sample Preparation: After equilibration, visually confirm the presence of undissolved API. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Filtration and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. Perform a precise dilution of the filtrate with a suitable solvent (e.g., the mobile phase of the HPLC method) to bring the API concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.[10]
-
Calculation: Calculate the saturation solubility in mg/mL, accounting for the dilution factor. Perform the experiment in triplicate for each solvent system.
Data Interpretation: The results will identify the most effective solvent or co-solvent system for dissolving the target API. This information is crucial for determining the maximum possible drug loading in the formulation. For example, studies have shown the solubility of ketoconazole to be significantly higher in esters like isopropyl myristate compared to water.[11][12] A similar trend would be expected with this compound.
Protocol 2: In-Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
Objective: To evaluate the rate and extent of permeation of the hydrophobic API from the this compound-based formulation through a skin membrane. This is a key performance test to assess the vehicle's ability to deliver the active.[8][13]
Materials:
-
Human or porcine skin membrane (excised and prepared)[11]
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions for a hydrophobic API)
-
The test formulation (API dissolved in this compound)
-
Positive and negative controls (e.g., API in a standard solvent, vehicle without API)
-
Magnetic stir bars
-
Water bath/circulator to maintain 32 ± 1 °C
-
Syringes for sampling
-
HPLC system for analysis
Procedure:
-
Franz Cell Setup:
-
Fill the receptor chamber of each Franz cell with pre-warmed (32 °C) and de-gassed receptor fluid, ensuring no air bubbles are trapped.
-
Mount the prepared skin membrane onto the cell with the stratum corneum side facing the donor chamber.[13]
-
Clamp the donor and receptor chambers together securely.
-
Place the cells in the holder within the water bath and allow the system to equilibrate for at least 30 minutes.
-
-
Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the surface of the skin in the donor chamber.
-
Sampling: At pre-determined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 200 µL) from the receptor chamber via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.[13]
-
Sample Analysis: Analyze the collected samples for API concentration using a validated HPLC method.
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point, correcting for sample removal.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Determine the lag time (t_lag) from the x-intercept of the linear regression line.[13]
-
Caption: Schematic of a Franz Diffusion Cell and a typical permeation plot.
Data Interpretation: By comparing the flux and total permeation of the API from the this compound formulation to a control, one can quantify the vehicle's performance. Emollient esters can enhance penetration by acting as solvents that help solubilize the active and facilitate its partitioning into the skin lipids.[2][14] An increased flux compared to a simple solution or suspension would indicate a positive contribution from the this compound vehicle.
Protocol 3: Stability Testing of the Final Formulation
Objective: To assess the physical and chemical stability of the hydrophobic API formulated in the this compound vehicle under accelerated storage conditions. This ensures the product maintains its quality, safety, and efficacy over its shelf life.[15][16]
Materials:
-
Final formulation packaged in the intended container-closure system.
-
Stability chambers set to ICH recommended conditions (e.g., accelerated: 40°C ± 2°C / 75% RH ± 5% RH; long-term: 25°C ± 2°C / 60% RH ± 5% RH).[15]
-
Viscometer
-
pH meter
-
Microscope
-
HPLC system
Procedure:
-
Sample Storage: Place a sufficient number of packaged samples of the final formulation into the stability chambers.
-
Time Points: Pull samples for analysis at pre-determined time points (e.g., for accelerated studies: 0, 1, 3, and 6 months).[15]
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance: Visual inspection for color change, phase separation, or precipitation.
-
Assay of Active Ingredient: Quantify the API concentration using a validated, stability-indicating HPLC method to check for degradation.
-
Degradation Products: Monitor for the appearance of any degradation peaks in the HPLC chromatogram.
-
Viscosity: Measure the viscosity to check for changes in the formulation's physical structure.
-
pH (if applicable for emulsions): Measure the pH of the formulation.
-
Microscopic Examination: Observe a sample under a microscope to look for crystallization of the API.
-
Data Interpretation: A stable formulation will show no significant changes in physical appearance, API concentration (typically remaining within 90-110% of the initial value), or viscosity, and no significant increase in degradation products over the study period.[17] The high solubility of the API in this compound is expected to contribute positively to the formulation's stability by preventing API crystallization, which can be a common failure mode in topical products.
Conclusion: A Versatile and Efficacious Vehicle
This compound presents a compelling option as a primary vehicle for the topical delivery of hydrophobic active ingredients. Its favorable physicochemical properties, including low viscosity, good spreadability, and excellent solvent capacity, address many of the fundamental challenges in formulating poorly soluble drugs. Its strong safety profile and desirable sensory characteristics further enhance its utility in developing products that are not only effective but also well-accepted by patients.
By following the systematic workflow and detailed protocols outlined in this guide—from rigorous solubility screening and performance testing with Franz cells to comprehensive stability studies—researchers can effectively harness the potential of this compound. This will enable the development of stable, elegant, and efficacious topical formulations that can successfully deliver hydrophobic actives to their target site in the skin.
References
-
Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. PubMed. Available from: [Link]
-
EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. Available from: [Link]
-
Methods to Evaluate Skin Penetration In Vitro. MDPI. Available from: [Link]
-
ETHYLHEXYL PALMITATE(ETILHEKSIL PALMITATIN). Ataman Kimya. Available from: [Link]
-
The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds. PubMed. Available from: [Link]
-
Solubility of Ketoconazole in various oils and surfactants (mean±S.D., n=3). ResearchGate. Available from: [Link]
-
Nanoemulsion: A Review on Mechanisms for the Transdermal Delivery of Hydrophobic and Hydrophilic Drugs. MDPI. Available from: [Link]
-
Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison. PMC - NIH. Available from: [Link]
-
Ethylhexyl Stearate. Cosmetics Info. Available from: [Link]
-
ETHYLHEXYL STEARATE. Ataman Kimya. Available from: [Link]
-
What is Ethylhexyl Stearate?. Paula's Choice. Available from: [Link]
-
Solubilities of testosterone propionate and related esters in organic solvents. PubMed. Available from: [Link]
-
The Influence of Emollients on Dermal and Transdermal Drug Delivery. Request PDF. Available from: [Link]
-
ETHYLHEXYL STEARATE. Ataman Kimya. Available from: [Link]
-
Isooctyl Stearate CAS 40550-16-1, Ethylhexyl Stearate. TRUNNANO. Available from: [Link]
-
What is this compound. EWG Skin Deep. Available from: [Link]
-
Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters. NIH. Available from: [Link]
-
Ethylhexyl stearate in skincare, What is?. Lesielle. Available from: [Link]
-
Annex 4. World Health Organization (WHO). Available from: [Link]
-
Analytical Methods for the Quantification of Pharmaceuticals. Request PDF. Available from: [Link]
-
Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0. Fengchen. Available from: [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. Available from: [Link]
-
Stability testing of existing active substances and related finished products. EMA. Available from: [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. who.int. Available from: [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available from: [Link]
-
Guidance for Industry #5 - Drug Stability Guidelines. FDA. Available from: [Link]
-
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Dow Development Labs. Available from: [Link]
Sources
- 1. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. researchgate.net [researchgate.net]
- 4. IL153592A - Pharmaceutical composition containing ketoconazole - Google Patents [patents.google.com]
- 5. Impact of different emollient esters on body emulsions: Sensory, physicochemical, and biometrological characterization [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. lesielle.com [lesielle.com]
- 8. The Influence of Emollients on Dermal and Transdermal Drug Delivery | Plastic Surgery Key [plasticsurgerykey.com]
- 9. mdpi.com [mdpi.com]
- 10. US20040063722A1 - Antifungal ketoconazole composition for topical use - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. specialchem.com [specialchem.com]
- 14. Nanoemulsion: A Review on Mechanisms for the Transdermal Delivery of Hydrophobic and Hydrophilic Drugs [mdpi.com]
- 15. Hansen solubility parameters [stenutz.eu]
- 16. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: The Strategic Use of Ethylhexyl Isostearate in Advanced Nanoparticle Formulations
Introduction: Beyond Emolliency
Ethylhexyl Isostearate is well-established in the cosmetics and personal care industry as a premier emollient, prized for its non-greasy, silky skin feel and excellent spreading properties.[1][2] Its branched-chain structure and ester linkage confer high stability and a favorable safety profile.[3] However, the very physicochemical characteristics that make it an exceptional cosmetic ingredient also position it as a highly strategic component for advanced drug delivery systems, specifically as a liquid lipid in nanoparticle formulations.
This guide moves beyond the traditional role of this compound to explore its application in Nanostructured Lipid Carriers (NLCs) and Nanoemulsions (NE). We will detail its function, provide validated protocols for formulation, and outline the necessary characterization steps, empowering researchers to leverage this versatile ester in the development of next-generation topical and transdermal therapies.
Physicochemical Profile & Formulation Rationale
This compound is the ester of 2-ethylhexyl alcohol and isostearic acid, a branched-chain C18 fatty acid.[4][5] This structure is key to its functionality. Unlike its linear counterpart, stearic acid, the branched nature of isostearic acid results in a molecule that remains liquid at room temperature with low viscosity. This is critical for its role in nanoparticle engineering.
Key Properties Justifying its Use:
-
Liquid State & Low Viscosity: Essential for creating disordered lipid matrices in NLCs and for ease of processing during high-energy homogenization methods used to form nanoparticles.
-
Excellent Solvent Capacity: It can effectively dissolve a wide range of lipophilic active pharmaceutical ingredients (APIs), a primary requirement for the oil phase of nanoemulsions and the liquid lipid component of NLCs.[6]
-
High Polarity (for an Ester): Its ester structure provides polarity, which can improve the solubility of certain APIs and enhance interaction with other formulation components like surfactants.
-
Skin Compatibility & Penetration Enhancement: As an emollient, it is non-irritating and forms a non-occlusive film on the skin. The small droplet size of nanoparticles formulated with it can ensure close contact with the stratum corneum, potentially enhancing the penetration of encapsulated actives.[7]
-
Oxidative Stability: It is not prone to oxidation, which contributes to the long-term stability of the final formulation.[6][8]
| Property | Typical Value / Description | Significance in Nanoparticle Formulation | Reference(s) |
| INCI Name | This compound | Standardization and regulatory acceptance. | [1][2] |
| CAS Number | 81897-25-8 | Chemical identification. | [4][5] |
| Molecular Formula | C26H52O2 | Influences solubility and interactions. | [5] |
| Molecular Weight | ~396.7 g/mol | Affects skin penetration and formulation ratios. | [5] |
| Appearance | Clear, colorless to pale yellow liquid. | Indicates purity and suitability for transparent formulations. | [6] |
| Function | Emollient, Skin-Conditioning Agent | Provides desirable sensory properties and biocompatibility for topical use. | [1][2] |
| Key Advantage | Branched-chain structure | Prevents crystallization, keeping it liquid and creating imperfections in solid lipid matrices. | [9][10] |
Role in Nanoparticle Architecture
The primary advantage of using this compound is in the design of second-generation lipid nanoparticles, or NLCs, which were developed to overcome the limitations of Solid Lipid Nanoparticles (SLNs).
-
Solid Lipid Nanoparticles (SLNs): Composed of a solid lipid core. While stable, their highly ordered crystalline structure can lead to low drug-loading capacity and potential expulsion of the active ingredient during storage as the lipid recrystallizes into its most stable form.[11]
-
Nanostructured Lipid Carriers (NLCs): NLCs are a significant advancement. By blending a liquid lipid (oil), such as This compound , with a solid lipid, a less-ordered, imperfect lipid matrix is created.[10][12] This amorphous structure provides more space to accommodate drug molecules, leading to higher entrapment efficiency and reduced drug leakage over time.[9][13]
In Nanoemulsions , which are kinetically stable oil-in-water dispersions with droplet sizes typically under 200 nm, this compound serves as the core oil phase.[14][15] Its primary role is to act as a carrier vehicle for lipophilic drugs, protecting them from degradation and facilitating their transport into the skin.[16]
Caption: Structural comparison of SLN and NLC nanoparticles.
Application Protocol: Formulation of NLCs with this compound
This protocol describes the preparation of NLCs using the hot high-shear homogenization followed by ultrasonication technique, a robust and scalable method.[17][18]
Objective: To formulate NLCs encapsulating a model lipophilic active (e.g., Retinyl Palmitate) using Glyceryl Stearate as the solid lipid and this compound as the liquid lipid.
Materials:
-
Solid Lipid: Glyceryl Stearate
-
Liquid Lipid: this compound
-
Active Ingredient: Retinyl Palmitate
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Aqueous Phase: Deionized Water
Protocol Steps:
-
Preparation of Lipid Phase:
-
Accurately weigh Glyceryl Stearate (e.g., 7% w/w) and this compound (e.g., 3% w/w) into a glass beaker. The 70:30 solid-to-liquid lipid ratio is a common starting point.[10]
-
Add the active ingredient, Retinyl Palmitate (e.g., 0.5% w/w), to the lipids.
-
Heat the beaker in a water bath to 75-80°C (approx. 10°C above the melting point of Glyceryl Stearate) with gentle magnetic stirring until a clear, homogenous molten lipid phase is obtained.
-
Causality: Heating melts the solid lipid, allowing for uniform mixing with the liquid lipid and complete dissolution of the active ingredient. This ensures homogeneity in the final nanoparticles.[12]
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, weigh Polysorbate 80 (e.g., 2.5% w/w) and deionized water (e.g., 87% w/w).
-
Heat the aqueous phase to the same temperature (75-80°C) as the lipid phase.
-
Causality: Maintaining both phases at the same temperature prevents premature solidification of the lipid upon mixing, which is crucial for forming a stable pre-emulsion.[19]
-
-
Formation of Pre-Emulsion:
-
Pour the hot aqueous phase into the molten lipid phase while simultaneously homogenizing the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at 8,000-10,000 rpm for 5-10 minutes.[18]
-
Causality: The high shear force breaks down the bulk lipid into coarse micro-sized droplets, dispersing them in the aqueous phase to create a hot oil-in-water (O/W) pre-emulsion. The surfactant begins to adsorb to the oil-water interface.
-
-
Particle Size Reduction (Ultrasonication):
-
Immediately subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator for 10-15 minutes at ~50% amplitude.[20] Maintain the temperature during this step.
-
Causality: The intense energy from acoustic cavitation further reduces the size of the emulsion droplets from the micron to the nanometer range, forming the final nanoemulsion.[12]
-
-
NLC Solidification:
-
Immediately transfer the resulting hot nanoemulsion to an ice bath and stir gently until it cools to room temperature.
-
Causality: Rapid cooling ("shock cooling") causes the lipid droplets to solidify, trapping the disordered lipid structure and the active ingredient within the nanoparticle core. This rapid quenching helps prevent particle aggregation and promotes the formation of smaller, stable NLCs.[12]
-
-
Storage:
-
Store the final NLC dispersion at 4°C.
-
Caption: Workflow for Nanostructured Lipid Carrier (NLC) preparation.
Application Protocol: Formulation of a Nanoemulsion with this compound
This protocol details the preparation of an oil-in-water (O/W) nanoemulsion suitable for topical delivery of lipophilic actives.
Objective: To formulate a stable O/W nanoemulsion using this compound as the oil phase.
Materials:
-
Oil Phase: this compound
-
Active Ingredient: (Optional, e.g., Vitamin E Acetate)
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Co-Surfactant: Sorbitan Oleate (Span® 80)
-
Aqueous Phase: Deionized Water
Protocol Steps:
-
Phase Preparation:
-
Oil Phase: Weigh this compound (e.g., 10% w/w), Sorbitan Oleate (e.g., 2% w/w), and the active ingredient into a beaker.
-
Aqueous Phase: Weigh Polysorbate 80 (e.g., 8% w/w) and deionized water (e.g., 80% w/w) into a separate beaker.
-
Heat both phases separately to 60°C in a water bath with gentle stirring until all components are fully dissolved and uniform.[14]
-
Causality: Heating reduces the viscosity of the phases and decreases the interfacial tension, facilitating easier emulsification and the formation of smaller droplets.[21]
-
-
Formation of Coarse Emulsion:
-
Slowly add the hot aqueous phase to the hot oil phase under vigorous stirring with a high-shear homogenizer at 5,000 rpm for 10 minutes.[22]
-
Causality: This step creates a coarse O/W emulsion. The combination of a hydrophilic (Tween 80) and lipophilic (Span 80) surfactant helps to effectively stabilize the newly formed oil-water interface.
-
-
Particle Size Reduction (High-Pressure Homogenization):
-
Pass the coarse emulsion through a high-pressure homogenizer (HPH) for 5-7 cycles at a pressure of 10,000-15,000 psi.[21]
-
Causality: The extreme shear forces, cavitation, and turbulence within the HPH interaction chamber are highly efficient at breaking down the coarse droplets into the nano-size range (typically < 200 nm). Multiple cycles ensure a narrow particle size distribution.
-
-
Cooling and Storage:
-
Cool the resulting nanoemulsion to room temperature.
-
Store in an airtight container at room temperature, protected from light.
-
Caption: Workflow for Nanoemulsion (NE) preparation.
Essential Characterization of Formulations
After formulation, rigorous characterization is mandatory to ensure quality, stability, and efficacy.
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Particle size is critical for skin penetration, while PDI indicates the uniformity of the particle population. A PDI below 0.3 is generally considered acceptable for homogenous dispersions.[23]
-
Zeta Potential (ZP): This measures the surface charge of the nanoparticles. For electrostatic stabilization, a ZP value of ±30 mV or greater is desirable as it indicates sufficient repulsive force to prevent particle aggregation.[23]
-
Entrapment Efficiency (EE%) and Drug Loading (DL%): EE% is the percentage of the initial drug that has been successfully encapsulated within the nanoparticles. It is determined by separating the free drug from the nanoparticle dispersion (e.g., via ultracentrifugation) and quantifying the drug in each fraction.
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface of the nanoparticles. NLCs are expected to be roughly spherical.[23]
| Parameter | Technique | Target Value (for Topical Use) | Significance |
| Mean Particle Size | Dynamic Light Scattering (DLS) | 50 - 300 nm | Influences skin penetration, stability, and drug release. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates a narrow, homogenous particle size distribution. |
| Zeta Potential | Laser Doppler Velocimetry | > |±30 mV| | Predicts long-term stability against aggregation. |
| Entrapment Efficiency | HPLC / UV-Vis Spectroscopy | > 80% | Measures the effectiveness of the encapsulation process. |
| Morphology | TEM / SEM | Spherical shape | Confirms nanoparticle formation and integrity. |
Safety and Regulatory Considerations
This compound, like other cosmetic esters, has a well-established safety profile for topical applications. It is considered non-irritating and non-sensitizing at typical use concentrations.[3] Furthermore, all components suggested in these protocols (e.g., Glyceryl Stearate, Polysorbate 80) are widely used in pharmaceutical and cosmetic formulations and are generally regarded as safe (GRAS) or have regulatory approval.[10] When developing a formulation for therapeutic use, it is essential to ensure all excipients comply with the relevant pharmacopeial standards.
Conclusion
This compound is a multifunctional excipient with significant, untapped potential in the field of nanomedicine. Its unique physicochemical properties—particularly its branched structure, low viscosity, and solvent capacity—make it an ideal liquid lipid for creating high-performance Nanostructured Lipid Carriers and stable Nanoemulsions. By moving beyond its traditional role as a simple emollient, researchers can harness this compound to design sophisticated delivery systems that enhance the stability, loading capacity, and dermal penetration of active ingredients, paving the way for more effective and elegant topical therapies.
References
-
Gaur, P. K., Mishra, S., Kumar, A., & Panda, B. P. (2014). Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. Advanced Pharmaceutical Bulletin, 4(Suppl 2), 595–605. Available from: [Link]
-
Tiwari, R., & Pathak, K. (2011). Formulation and characterization of solid lipid nanoparticles, nanostructured lipid carriers and nanoemulsion of lornoxicam for transdermal delivery. Pharmazie, 66(11), 843-850. Available from: [Link]
-
D'Souza, A., & Shegokar, R. (2021). Nanostructured Lipid Carriers (NLCs) for Drug Delivery: Role of Liquid Lipid (Oil). Current Drug Delivery, 18(3), 249-270. Available from: [Link]
-
Thakkar, A., Chen, Z., & Shah, V. (2022). An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes. Journal of Pharmaceutical Sciences and Research, 14(1), 1-10. Available from: [Link]
-
Sari, T. P., Mannan, A., & Haq, M. R. (2023). Lipids Selection and Methods of Nanostructured Lipid Carrier for Topical Use. Journal of Drug Delivery and Therapeutics, 13(9-s), 105-113. Available from: [Link]
-
ResearchGate. (n.d.). Method of preparation of NLCs by high speed homogenization method. [Image]. Available from: [Link]
-
Mura, P., et al. (2021). Preparation of Lipid Nanoparticles. Bio-protocol, 11(12), e4043. Available from: [Link]
-
ResearchGate. (n.d.). Liquid lipid for formulation of NLC. [Image]. Available from: [Link]
-
Sikora, E., et al. (2017). Nano-emulsions as vehicles for topical delivery of forskolin. Acta Poloniae Pharmaceutica, 74(6), 1731-1737. Available from: [Link]
-
Hielscher Ultrasonics. (n.d.). Ultrasonic Formulation of Nanostructured Lipid Drug Carriers. Available from: [Link]
-
Siddhi, R., et al. (2021). Nanoemulsion for Topical Drug Delivery System: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 11(5), 462-475. Available from: [Link]
-
Khumpirapang, N., & Okonogi, S. (2018). Nanoemulsion preparation. protocols.io. Available from: [Link]
-
Manchanda, R., et al. (2019). Nanostructured Lipid Carriers: A Novel Drug Delivery System. International Journal of ChemTech Research, 12(1), 75-86. Available from: [Link]
-
Fengchen Group. (n.d.). Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0. Available from: [Link]
-
Sharma, N., et al. (2013). Preparation and Optimization of Nanoemulsions for targeting Drug. International Journal of Drug Development and Research, 5(2), 24-33. Available from: [Link]
-
TRUNNANO. (n.d.). Isooctyl Stearate CAS 40550-16-1, Ethylhexyl Stearate. Available from: [Link]
-
Algahtani, M. S., et al. (2021). Development of Nanoemulsions for Topical Application of Mupirocin. Pharmaceutics, 13(7), 1045. Available from: [Link]
-
Tadros, T., et al. (2018). Application of Nanoemulsions in Cosmetics. In Handbook of Nanoparticles. Springer. Available from: [Link]
-
Gonzalez-Pena, R., et al. (2023). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. Pharmaceutics, 15(11), 2603. Available from: [Link]
-
Al-Edresi, S., & Al-shdefat, R. (2016). Nanoemulsion for cosmetic application. ResearchGate. Available from: [Link]
-
Rai, V. K., et al. (2018). Nanoemulsion in cosmetic: from laboratory to market. In Nano- and Microscale Drug Delivery Systems. Elsevier. Available from: [Link]
-
Özgün, S. (2016). Nanoemulsions in Cosmetics. ResearchGate. Available from: [Link]
-
Food Research Lab. (2023). Cosmeceutical Formulation: Benefits of Nanoemulsions. Available from: [Link]
-
Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. Available from: [Link]
-
Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. Available from: [Link]
-
PubChem. (n.d.). 2-Ethylhexyl stearate. Available from: [Link]
-
Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. Available from: [Link]
-
Al-mahallawi, A. M., et al. (2021). Investigating the influence of lipids on nanostructured lipid carrier formulation. Journal of Medical and Pharmaceutical Allied Sciences, 10(4), 3236-3241. Available from: [Link]
-
SkinSAFE. (n.d.). This compound Ingredient Allergy Safety Information. Available from: [Link]
-
COSMILE Europe. (n.d.). This compound – Ingredient. Available from: [Link]
-
Yew, H. C., & Misran, M. (2021). Optimization and Characterization of Fatty Acid Esters (FAES) Based Nanostructured Lipid Carrier (NLC) by Box-Behnken Analysis. Sains Malaysiana, 50(10), 2915-2926. Available from: [Link]
-
de Oliveira, G. M., et al. (2018). Evaluation of Nanostructured Lipid Carriers Produced with Interesterified Buriti Oil. Journal of the American Oil Chemists' Society, 95(1), 101-110. Available from: [Link]
-
Sharma, A., & Baldi, A. (2018). Nanostructured Lipid Carriers: A Review. Journal of Developing Drugs, 7(2), 191. Available from: [Link]
-
Yew, H. C., & Misran, M. (2019). Characterization of fatty acid based nanostructured lipid carrier (NLC) and their sustained release properties. Progress in Drug Discovery & Biomedical Science, 2(1). Available from: [Link]
-
SincereSkin.lt. (n.d.). Ethylhexyl Stearate. Available from: [Link]
Sources
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. specialchem.com [specialchem.com]
- 3. This compound Ingredient Allergy Safety Information [skinsafeproducts.com]
- 4. This compound CAS#: 81897-25-8 [m.chemicalbook.com]
- 5. 81897-25-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. nanotrun.com [nanotrun.com]
- 7. ukm.my [ukm.my]
- 8. sincereskincare.com [sincereskincare.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. foodresearchlab.com [foodresearchlab.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. impactfactor.org [impactfactor.org]
- 20. hielscher.com [hielscher.com]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. Nanoemulsion preparation [protocols.io]
- 23. journals.hh-publisher.com [journals.hh-publisher.com]
Application Notes & Protocols for the Formulation of Stable Oil-in-Water Emulsions with Ethylhexyl Isostearate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of stable oil-in-water (O/W) emulsions utilizing Ethylhexyl Isostearate as a primary emollient. This compound, a branched-chain ester, is prized for its non-greasy, silky skin feel and excellent solvent properties.[1][2][3] However, achieving long-term stability in an O/W system requires a systematic approach to selecting excipients and optimizing process parameters. These application notes detail the underlying scientific principles, provide step-by-step protocols for formulation and characterization, and offer a troubleshooting guide to address common stability challenges.
Introduction: The Architecture of an O/W Emulsion
Oil-in-water emulsions are biphasic systems where fine droplets of an oil phase are dispersed within a continuous aqueous phase.[4][5] They are a cornerstone of topical pharmaceutical and cosmetic formulations, offering versatility in delivering both hydrophilic and lipophilic active ingredients while providing desirable aesthetic and sensory characteristics.[6][7]
This compound serves as an excellent candidate for the oil phase. It is a clear, low-viscosity liquid ester that imparts a soft, smooth feel to the skin without the heaviness of traditional oils.[2] Its primary functions in an emulsion are to act as an emollient, preventing water loss from the skin, and as a solvent for lipophilic actives.[2][8] The challenge, inherent to all emulsions, is overcoming the thermodynamic instability of mixing immiscible liquids.[5][9] This guide provides the framework to create kinetically stable systems.
Deconstructing the Formulation: Key Components and Rationale
A stable emulsion is a synergistic interplay of its components. The selection of each ingredient is a critical decision that impacts the final product's performance, stability, and sensory profile.
The Oil Phase: The Role of this compound
This compound is an ester of stearic acid and 2-ethylhexanol.[2] Its branched structure is key to its desirable properties.[10]
-
Emolliency & Skin Feel: It forms a non-occlusive, hydrophobic film on the skin that reduces transepidermal water loss (TEWL), providing moisturization with a smooth, non-greasy after-feel.[2][3]
-
Spreading & Viscosity: It possesses low viscosity and medium spreading properties, which contribute to the elegant texture and easy application of the final product.[2][11]
-
Solvency: It can act as an effective solvent for various lipophilic active ingredients and UV filters, enhancing their incorporation into the formulation.[2][8]
The Emulsifier System: The Key to Interfacial Stability
Emulsifiers are amphiphilic molecules that position themselves at the oil-water interface, reducing interfacial tension and forming a barrier that prevents droplet coalescence.[4][12] The Hydrophilic-Lipophilic Balance (HLB) system is a critical tool for selecting the appropriate emulsifier(s).[13]
-
HLB Principle: For O/W emulsions, emulsifiers or emulsifier blends with higher HLB values (typically in the range of 8-18) are required.[13][14] Ethylhexyl Stearate, a similar ester, has a reported HLB value of around 8, which can serve as a starting point for formulation.[15]
-
Synergistic Blends: It is highly recommended to use a combination of a low-HLB emulsifier and a high-HLB emulsifier.[16][17] This combination creates a more tightly packed, stable interfacial film. A common and effective approach is the formation of a Lamellar Gel Network (LGN), which involves using crystalline, high-melting-point surfactants (e.g., fatty alcohols and glyceryl stearate) that structure the external water phase and impart significant stability and a creamy texture.[17]
Table 1: Common Emulsifiers for O/W Emulsions
| Emulsifier Name | Chemical Class | Typical HLB Value | Function |
| Low HLB (W/O) | |||
| Glyceryl Stearate | Glyceryl Ester | 3.8 | Co-emulsifier, thickener, LGN former |
| Cetearyl Alcohol | Fatty Alcohol | ~1 | Co-emulsifier, thickener, LGN former |
| Sorbitan Stearate | Sorbitan Ester | 4.7 | Co-emulsifier |
| High HLB (O/W) | |||
| Polysorbate 80 | Polyoxyethylene Sorbitan Ester | 15.0 | Primary O/W emulsifier |
| Ceteareth-20 | Polyoxyethylene Ether | 15.2 | Primary O/W emulsifier |
| PEG-100 Stearate | Polyoxyethylene Ester | 18.8 | Primary O/W emulsifier |
| Cetearyl Glucoside | Alkyl Polyglucoside | 11 | Mild O/W emulsifier |
Data sourced from various chemical suppliers and reference guides.[13][17][18]
The Aqueous Phase & Rheology Modifiers
The continuous phase is not merely a vehicle but a critical contributor to stability. Increasing the viscosity of the aqueous phase slows the movement of oil droplets, hindering creaming and coalescence, a principle described by Stokes' Law.[9][19]
-
Components: The aqueous phase consists of purified water and may include humectants (e.g., Glycerin, Propylene Glycol), pH adjusters (e.g., Citric Acid, Sodium Hydroxide), and water-soluble actives.
-
Rheology Modifiers: These "thickeners" are essential for long-term stability.[20][21]
-
Natural Polymers: Xanthan Gum, Guar Gum.
-
Cellulosic Derivatives: Hydroxyethylcellulose (HEC).
-
Synthetic Polymers: Carbomers (e.g., Carbopol® resins) are highly efficient but require neutralization to a specific pH (typically >6) to uncoil and build viscosity. Acrylate copolymers can also be used.[19][22]
-
Strategic Formulation Development Workflow
A systematic approach, grounded in understanding the physicochemical properties of the ingredients, is paramount. The following workflow outlines the key stages in developing a stable emulsion.
Caption: Formulation development workflow diagram.
Experimental Protocols
These protocols provide a validated starting point for laboratory-scale development. All work should be conducted in a clean environment with calibrated equipment.
Protocol 1: Preparation of a Model O/W Cream
This protocol details the hot-process method for creating an O/W cream stabilized by a lamellar gel network.
Table 2: Sample Formulation for O/W Cream
| Phase | INCI Name | Function | % (w/w) |
| A (Oil Phase) | This compound | Emollient | 15.0 |
| Glyceryl Stearate | Low-HLB Emulsifier / Thickener | 4.0 | |
| Cetearyl Alcohol | Co-emulsifier / Thickener | 3.0 | |
| B (Water Phase) | Deionized Water | Solvent | 74.5 |
| Glycerin | Humectant | 2.0 | |
| Xanthan Gum | Rheology Modifier | 0.3 | |
| C (Cool-Down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
| Sodium Hydroxide (10% solution) | pH Adjuster | q.s. to pH 5.5-6.5 |
Methodology:
-
Preparation: In a primary beaker, combine all Phase A ingredients. In a separate, larger beaker, combine the Deionized Water and Glycerin of Phase B. Sprinkle the Xanthan Gum into the water/glycerin mixture while mixing with a propeller stirrer to create a vortex and avoid clumping. This is the main processing vessel.
-
Heating: Begin heating both phases separately to 75-80°C under moderate agitation. Hold at temperature for 20 minutes to ensure all solid components are fully melted and hydrated.
-
Emulsification: Slowly add the hot Oil Phase (A) to the hot Water Phase (B) under continuous homogenization (e.g., using a rotor-stator homogenizer) at a moderate speed (e.g., 3,000-5,000 RPM).
-
Homogenization: Once the addition is complete, increase the homogenization speed (e.g., 8,000-10,000 RPM) for 3-5 minutes to reduce the oil droplet size and form a uniform emulsion.[23] The duration and speed are critical process parameters that must be optimized.[24][25]
-
Cooling: Switch from the homogenizer to a sweep-action or anchor-type stirrer and begin cooling the batch under gentle agitation. A controlled cooling rate is important for the proper formation of the stabilizing gel network.[24]
-
Final Additions: Once the emulsion has cooled to below 40°C, add the Phase C ingredients one by one, mixing well after each addition.
-
pH Adjustment: Check the pH of the final emulsion and adjust to the target range (e.g., 5.5-6.5) using the pH adjuster.
-
Final Mixing: Continue gentle mixing until the cream is uniform and has reached room temperature.
Sources
- 1. Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. atamankimya.com [atamankimya.com]
- 3. paulaschoice.nl [paulaschoice.nl]
- 4. m.youtube.com [m.youtube.com]
- 5. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation effects of topical emulsions on transdermal and dermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 9. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. happi.com [happi.com]
- 11. researchgate.net [researchgate.net]
- 12. specialchem.com [specialchem.com]
- 13. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 14. unige.iris.cineca.it [unige.iris.cineca.it]
- 15. HLB Calculator - Materials [hlbcalc.com]
- 16. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 17. ulprospector.com [ulprospector.com]
- 18. makingcosmetics.com [makingcosmetics.com]
- 19. Oil in Water Emulsions (O/W) I A&T Formulation Knowledge base [atformulation.com]
- 20. l-i.co.uk [l-i.co.uk]
- 21. researchgate.net [researchgate.net]
- 22. specialchem.com [specialchem.com]
- 23. Development and Evaluation of a Stable Oil-in-Water Emulsion with High Ostrich Oil Concentration for Skincare Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
Application Note & Protocols: Ethylhexyl Isostearate as a Novel Vehicle in the Development of Long-Lasting Injectable Depots
Abstract
Long-acting injectable (LAI) formulations represent a significant advancement in drug delivery, particularly for chronic disease management, by improving patient adherence and providing stable pharmacokinetic profiles. The selection of a suitable vehicle is paramount to the successful design of an LAI depot. While traditional vegetable oils are common, the exploration of novel excipients is crucial for optimizing drug solubility, stability, and release kinetics. This document provides a comprehensive guide to the potential application of Ethylhexyl Isostearate, a synthetic fatty acid ester, as a non-aqueous vehicle for LAI depots. We present its physicochemical properties, discuss the scientific rationale for its consideration, and provide detailed protocols for formulation, characterization, in vitro release testing, and sterilization. This guide is intended for researchers, scientists, and drug development professionals exploring next-generation excipients for parenteral drug delivery systems.
Introduction: The Critical Role of Vehicles in LAI Depots
Long-acting injectables are designed to release a therapeutic agent over an extended period, from weeks to months, after a single administration.[1] This is often achieved by forming a drug reservoir, or "depot," at the injection site (typically intramuscular or subcutaneous).[2][3] Oil-based depots are a well-established platform for LAIs, particularly for lipophilic drugs.[4][5] Upon injection, the oil-based formulation forms a localized depot from which the drug slowly partitions into the surrounding aqueous physiological environment.[6][7][8]
The vehicle—the primary solvent component of the formulation—governs many of the final product's critical quality attributes (CQAs), including:
-
Drug Solubility & Stability: The vehicle must effectively solubilize the active pharmaceutical ingredient (API) at the desired concentration and prevent its degradation.[9]
-
Viscosity & Injectability: The formulation's viscosity directly impacts its ease of administration. It must be low enough to be injected through a clinically acceptable needle gauge without excessive force.[10]
-
Release Kinetics: The rate at which the drug partitions from the vehicle into the surrounding tissue is a key determinant of the formulation's long-acting profile.[8]
-
Biocompatibility: The vehicle must be non-irritating, non-toxic, and biodegradable.[9][11]
Traditionally, vegetable oils like sesame, cottonseed, and castor oil have been used.[4] However, synthetic esters like this compound offer potential advantages, including higher purity, better-defined chemical composition, and potentially unique solvency characteristics.
This compound: A Candidate Vehicle for LAI Depots
This compound is an ester of 2-ethylhexanol and isostearic acid.[12][13] It is widely used in the cosmetics industry as a non-greasy emollient and solvent.[14][15] Its physicochemical properties suggest it may be a viable candidate for investigation as a parenteral vehicle.
Rationale for Consideration
-
High Lipophilicity: With a high log P value, it is an excellent solvent for poorly water-soluble drugs, a common feature of APIs chosen for oil-based depots.
-
Low Viscosity: Compared to some vegetable oils, its lower viscosity could improve injectability.[14]
-
Chemical Purity & Stability: As a synthetic compound, it offers high batch-to-batch consistency and purity, free from the impurities found in natural oils that can compromise API stability.[16]
-
Biodegradability: As an ester, it is expected to be biodegradable via hydrolysis, a critical attribute for a parenteral excipient.[17]
Physicochemical Properties
The properties of this compound make it an interesting candidate for evaluation. A summary of its key attributes is presented below.
| Property | Typical Value | Implication for Injectable Depots |
| Chemical Name | 2-Ethylhexyl isooctadecanoate | Well-defined chemical structure |
| CAS Number | 81897-25-8[12] | Unique identifier for sourcing and regulatory filing |
| Appearance | Clear, colorless to pale yellow liquid[16] | Allows for visual inspection for particulates or color change |
| Solubility | Insoluble in water; soluble in organic solvents[16] | Suitable for forming a distinct, non-aqueous depot in tissue |
| Viscosity (@ 25°C) | ~15 - 25 cPs[16] | Promotes good injectability and syringeability |
| Molecular Weight | 396.69 g/mol [12] | Relevant for understanding diffusion characteristics |
| Nature | Non-greasy, light ester | May lead to better patient comfort at the injection site |
Critical Regulatory and Safety Considerations
It is imperative to note that while this compound has a history of safe use in topical products, its use in parenteral (injectable) formulations is novel and would classify it as a "new excipient."[18] As such, its use would require rigorous safety and toxicological evaluation according to regulatory guidelines, such as those from the FDA and EMA.[19][20] Key studies would include:
-
Biocompatibility Testing (ISO 10993): To assess cytotoxicity, sensitization, and irritation.[21]
-
Hemolysis Testing: To evaluate potential damage to red blood cells if administered intravenously.[22]
-
In Vivo Toxicology: Acute and chronic toxicity studies via the intended route of administration (e.g., intramuscular).
-
Biodegradation and Clearance Studies: To understand its fate in the body.
The quality of the excipient must be suitable for parenteral use, meaning it must meet stringent requirements for purity, sterility, and low levels of endotoxins and bioburden.[20][23]
Workflow for Depot Formulation and Evaluation
The development of a long-acting injectable depot is a systematic process that flows from initial formulation screening through comprehensive characterization and performance testing.
Sterilization Considerations for Oil-Based Depots
Parenteral formulations must be sterile. [11]As oil-based solutions cannot be sterilized by moist heat (autoclaving), alternative methods must be used. [24]
-
Dry Heat Sterilization: This is a common method for the terminal sterilization of non-aqueous formulations. [24]The filled and sealed vials are exposed to high temperatures (e.g., 160-180°C) for a validated period. [25]The stability of the API and excipients at these temperatures must be thoroughly evaluated.
-
Sterile Filtration: This method can be used if the formulation components are heat-sensitive. The formulation is passed through a 0.22 µm filter into sterile containers under aseptic conditions. [26]This is only suitable for true solutions with low viscosity. Forcing a viscous oil through such a small pore size can be challenging and may require heating the oil to reduce its viscosity. [26]* Aseptic Manufacturing: For suspensions, where neither terminal sterilization nor filtration is possible, the entire manufacturing process must be conducted aseptically. This involves using pre-sterilized components (API, vehicle, containers) and processing them in a sterile environment. [27]
Conclusion
This compound presents an intriguing profile as a potential novel vehicle for the development of long-acting injectable depots. Its favorable physicochemical properties, such as high purity, low viscosity, and strong solvency for lipophilic compounds, warrant further investigation. However, its application in parenteral drug delivery is exploratory. Developers must undertake a rigorous and comprehensive evaluation of its safety, biocompatibility, and performance as outlined in this guide. The protocols provided herein offer a foundational framework for formulating, characterizing, and testing such novel depot systems, paving the way for innovations in long-acting drug delivery.
References
- Current Updates on In-vitro Drug Release Testing of Long-Acting Injectables. (2022). AAPS PharmSciTech.
- Bao, Q., et al. (2022). In vitro release testing method development for long-acting injectable suspensions.
-
Bao, Q., et al. (2022). In vitro release testing method development for long-acting injectable suspensions. National Institutes of Health. [Link]
- Wang, J., et al. (2024). Current approaches for in vitro drug release study of long-acting injectable formulations. Chinese Journal of Pharmaceutical Analysis.
-
In Vitro Release Testing Method Development for Long-Acting Injectable Suspensions. (2022). Semantic Scholar. [Link]
-
Shah, B., et al. (2010). Injectable Lipid Emulsions—Advancements, Opportunities and Challenges. PMC. [Link]
-
Different methods for sterilization of oil based injections. (2016). Pharmaguideline Forum. [Link]
-
Long-Acting Injectable Nanoparticle Formulations. (n.d.). Drug Development and Delivery. [Link]
-
Patel, M., et al. (2022). Lipid based intramuscular long-acting injectables: current state of the art. Journal of Pharmacy and Pharmacology. [Link]
-
FORMULATION FORUM - Rational Design & Development of Long-Acting Injectable Dosage Forms. (n.d.). Drug Development and Delivery. [Link]
-
Assuring Excipient Quality for Parenteral Products. (2022). Pharma's Almanac. [Link]
-
Dry-Heat Sterilization of Parenteral Oil Vehicles. (n.d.). International Journal of Pharmaceutical Compounding. [Link]
-
Gao, Y., et al. (2021). A review of existing strategies for designing long-acting parenteral formulations: Focus on underlying mechanisms, and future perspectives. Acta Pharmaceutica Sinica B. [Link]
-
Oil-Based Parenteral Solutions. (n.d.). Scribd. [Link]
- Sterilisation method. (2009).
-
Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. (2005). FDA. [Link]
- Long acting depot formulation for the continuous dopaminergic stimulation. (2018).
-
Singh, G., et al. (2020). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Journal of Pharmaceutical Innovation. [Link]
-
Isooctyl Stearate CAS 40550-16-1, Ethylhexyl Stearate. (n.d.). TRUNNANO. [Link]
-
Excipients for Parenterals. (n.d.). LinkedIn. [Link]
-
Witschi, A. (2017). NEW INSIGHTS INTO DRUG ABSORPTION FROM OIL DEPOTS. DSpace. [Link]
-
Y. W. (Francis) Lam & P. B. (2011). Fundamental understanding of drug absorption from a parenteral oil depot. ResearchGate. [Link]
-
Larsen, S. W., et al. (2021). Injectable Lipid-Based Depot Formulations: Where Do We Stand? PMC - NIH. [Link]
-
An Injectable Oil-Based Depot Formulation of N-Acyloxymethyl Prodrug of Ropivacaine for Long-Acting Local Analgesia. (2022). National Institutes of Health. [Link]
-
Excipients' Attributes Crucial for Parenteral Preparation. (n.d.). Roquette. [Link]
-
ETHYLHEXYL STEARATE. (n.d.). Ataman Kimya. [Link]
-
This compound – Ingredient. (n.d.). COSMILE Europe. [Link]
-
In situ forming depots. (n.d.). InnoCore. [Link]
-
Gavard, S., et al. (2021). Physicochemical Properties of Injectable Hyaluronic Acid: Skin Quality Boosters. Macromolecular Materials and Engineering. [Link]
-
What is this compound. (n.d.). EWG Skin Deep. [Link]
-
Bao, Q., et al. (2021). Impact of Formulation Parameters on In Vitro Release from Long-Acting Injectable Suspensions. The AAPS Journal. [Link]
-
Drug Delivery Applications of Hydrophobic Deep Eutectic Solvent-in-Water Nanoemulsions: A Comparative Analysis of Ultrasound Emulsification and Membrane-Assisted Nanoemulsification. (2023). PMC - NIH. [Link]
-
Ultrasound Assisted Green Synthesis of 2-Ethylhexyl Stearate: A Cosmetic Bio-lubricant. (2020). PubMed. [Link]
-
Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. (2012). Cosmetic Ingredient Review. [Link]
- Injectable depot composition and it's process of preparation. (2008).
-
2-Ethylhexyl Stearate Liquid by Suzhou Greenway Biotech Co.,Ltd. (n.d.). UL Prospector. [Link]
-
Eco-friendly methodologies for the synthesis of some aromatic esters, well-known cosmetic ingredients. (2005). PubMed. [Link]
-
Injectable In Situ Thermoreversible Gel Depot System of Lidocaine Nanoemulsion for Prolonged Anesthetic Activity in Dental and Operative Procedures. (2024). MDPI. [Link]
-
Mao, S., et al. (2024). Effect of aging on the release of di-(2-ethylhexyl) phthalate from biodegradable and petroleum-based microplastics into soil. ResearchGate. [Link]
-
In Vitro Biocompatibility Evaluation of Nine Dermal Fillers on L929 Cell Line. (n.d.). Semantic Scholar. [Link]
Sources
- 1. Impact of Formulation Parameters on In Vitro Release from Long-Acting Injectable Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018096560A1 - Long acting depot formulation for the continuous dopaminergic stimulation - Google Patents [patents.google.com]
- 3. innocorepharma.com [innocorepharma.com]
- 4. drug-dev.com [drug-dev.com]
- 5. FORMULATION FORUM - Rational Design & Development of Long-Acting Injectable Dosage Forms [drug-dev.com]
- 6. A review of existing strategies for designing long-acting parenteral formulations: Focus on underlying mechanisms, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Injectable Lipid-Based Depot Formulations: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound CAS#: 81897-25-8 [m.chemicalbook.com]
- 13. cosmileeurope.eu [cosmileeurope.eu]
- 14. specialchem.com [specialchem.com]
- 15. specialchem.com [specialchem.com]
- 16. nanotrun.com [nanotrun.com]
- 17. researchgate.net [researchgate.net]
- 18. ewg.org [ewg.org]
- 19. pharmasalmanac.com [pharmasalmanac.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. [PDF] In Vitro Biocompatibility Evaluation of Nine Dermal Fillers on L929 Cell Line | Semantic Scholar [semanticscholar.org]
- 22. fda.gov [fda.gov]
- 23. roquette.com [roquette.com]
- 24. scribd.com [scribd.com]
- 25. arlok.com [arlok.com]
- 26. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 27. Injectable Lipid Emulsions—Advancements, Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Gas chromatography-mass spectrometry (GC-MS) analysis of "Ethylhexyl isostearate"
Application Note: GC-MS Analysis of Ethylhexyl Isostearate
A Comprehensive Protocol for Identification and Quantification in Cosmetic Formulations
Abstract
This application note provides a detailed and robust methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a widely used emollient in the cosmetics and personal care industry, valued for its non-greasy feel and skin-conditioning properties.[1][2][3] Accurate identification and quantification are critical for quality control, formulation stability, and regulatory compliance. This guide, designed for researchers, scientists, and drug development professionals, outlines the entire workflow from sample preparation to data interpretation, explaining the scientific rationale behind each procedural step to ensure methodological integrity and trustworthy results.
Introduction: The Analytical Imperative for this compound
This compound is the ester formed from the reaction of 2-ethylhexyl alcohol and isostearic acid.[4] Unlike its linear isomer, stearic acid, isostearic acid is a complex mixture of branched-chain C18 fatty acids (typically methyl-branched), which imparts a liquid state at room temperature and unique sensorial properties to the final ester.[5][6] This structural complexity makes this compound a challenging analyte.
The analysis of this emollient is crucial for several reasons:
-
Purity Assessment: To verify the identity and purity of raw materials, ensuring the absence of unreacted precursors (isostearic acid, 2-ethylhexanol) or undesirable by-products.
-
Quantification in Formulations: To confirm that the concentration of the emollient in the final product matches the intended formulation specifications.
-
Stability Studies: To monitor the degradation of the ester over time, which could be caused by hydrolysis or oxidation, impacting product efficacy and safety.
-
Regulatory Compliance: To meet the requirements of regulatory bodies that govern the composition of cosmetic products.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this application due to its exceptional separating power and definitive identification capabilities for volatile and semi-volatile compounds.[7][8]
Principle of the Method: A Synergistic Approach
The power of GC-MS lies in the coupling of two potent analytical techniques. The gas chromatograph separates the complex mixture of components in the sample, while the mass spectrometer provides structural information for identification.
-
Gas Chromatography (GC): The sample is first vaporized in a heated inlet. An inert carrier gas (typically helium) then sweeps the vaporized analytes onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation is achieved based on the analytes' boiling points and their differential affinities for the stationary phase. This compound, being a large, relatively non-polar long-chain ester, requires a column capable of high-temperature operation and a temperature program that facilitates its elution in a reasonable timeframe.[9]
-
Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the ion source of the mass spectrometer. In the source, high-energy electrons (typically at 70 eV for Electron Ionization - EI) bombard the molecules. This causes them to lose an electron, forming a positively charged molecular ion (M+•), and to fragment into smaller, characteristic charged ions. These ions are then separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, allowing for unambiguous identification by comparing it to a known standard or a spectral library such as the NIST database.[10]
For a long-chain ester like this compound, fragmentation typically occurs at the ester linkage, providing ions characteristic of both the acid and alcohol moieties.[11][12]
Detailed Experimental Protocol
This protocol is designed as a self-validating system. The inclusion of standards, blanks, and system suitability checks ensures the reliability and accuracy of the generated data.
Reagents and Materials
-
Solvents: HPLC or GC-grade Hexane, Dichloromethane (DCM), and Acetone. Solvents must be volatile and suitable for GC-MS.[13]
-
Reference Standard: Certified this compound standard (>98% purity).
-
Vials: 2 mL glass autosampler vials with PTFE-lined caps.[14]
-
Syringe Filters: 0.22 µm PTFE filters.
-
Pipettes and Volumetric Flasks: Calibrated for accurate dilutions.
Sample Preparation
The goal of sample preparation is to extract this compound from the cosmetic matrix and prepare a clean, particle-free solution at a suitable concentration for GC-MS analysis.[15][16] For this protocol, we will use a simple "dilute and shoot" method suitable for non-complex matrices like oils or simple lotions.
-
Initial Weighing: Accurately weigh approximately 100 mg of the cosmetic product into a 10 mL volumetric flask.
-
Solvent Extraction: Add approximately 5 mL of Hexane (a non-polar solvent effective for extracting esters) to the flask.
-
Dissolution: Vortex the mixture for 2 minutes to ensure complete dissolution of the lipid-soluble components. If necessary, use an ultrasonic bath for 10 minutes.
-
Dilution to Volume: Bring the flask to the 10 mL mark with Hexane and mix thoroughly. This results in a stock solution of approximately 10 mg/mL.
-
Serial Dilution: Perform a 1:100 dilution by transferring 100 µL of the stock solution into a 10 mL volumetric flask and diluting to the mark with Hexane. This yields a working solution of ~100 µg/mL.
-
Final Dilution: Perform a final 1:10 dilution by transferring 1 mL of the working solution into a 10 mL volumetric flask and diluting to the mark with Hexane. The final concentration will be approximately 10 µg/mL, which is a suitable starting concentration for GC-MS.[14]
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter directly into a GC vial to remove any particulate matter that could damage the system.[13]
-
Prepare Controls:
-
Standard: Prepare a 10 µg/mL standard of this compound in Hexane.
-
Blank: Prepare a vial containing only Hexane to check for solvent impurities and system contamination.
-
Instrumentation and Analytical Conditions
The following parameters are a robust starting point for the analysis of a high-boiling point ester. Method optimization may be required depending on the specific instrument and cosmetic matrix.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890 GC or equivalent | Standard, reliable gas chromatograph. |
| Mass Spectrometer | Agilent 5977 MS or equivalent | Single quadrupole MS is sufficient for this analysis. |
| GC Column | HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness | A non-polar column that separates compounds primarily by boiling point. It is robust and suitable for high-temperature analysis of semi-volatile compounds.[17] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good efficiency. Constant flow ensures stable retention times. |
| Injector Temperature | 280 °C | Ensures complete and rapid vaporization of the high-boiling point ester without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Injection Mode | Splitless | Maximizes sensitivity by transferring the entire injection volume onto the column. Suitable for trace analysis.[14] |
| Oven Program | Initial: 150 °C, hold 1 min. Ramp: 15 °C/min to 320 °C. Hold: 10 min | The initial temperature allows for solvent focusing. The ramp rate provides good separation of matrix components from the analyte. The final high temperature and hold ensure the heavy ester elutes completely from the column. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| MS Ion Source Temp | 230 °C | Standard temperature for Electron Ionization (EI). |
| MS Quadrupole Temp | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard ionization energy that produces reproducible fragmentation patterns and allows for library matching.[17] |
| MS Scan Range | m/z 40 - 550 | A wide enough range to capture the molecular ion (m/z 396.7) and its characteristic fragments. |
| Solvent Delay | 5 min | Prevents the high concentration of the solvent from entering and saturating the MS detector. |
Results & Data Analysis
Identification
The identification of this compound is confirmed by a two-factor authentication:
-
Retention Time (RT): The peak corresponding to this compound in the sample chromatogram must have the same retention time (within a narrow window, e.g., ±0.1 min) as the certified reference standard analyzed under the same conditions.
-
Mass Spectrum: The mass spectrum of the sample peak must visually match the mass spectrum of the reference standard. Furthermore, it should be compared against a spectral library (e.g., NIST). A match quality score of >80 is generally considered a good confirmation.
Interpreting the Mass Spectrum
The molecular formula of this compound is C26H52O2, with a molecular weight of 396.7 g/mol .[18][19] Due to its branched nature, commercial isostearic acid is a mixture of isomers, so the GC may show a cluster of closely eluting peaks rather than a single sharp peak. The mass spectrum, however, will be very similar across these isomers.
Key expected fragments include:
-
Molecular Ion [M]+•: A peak at m/z 396 may be present but could be weak or absent for such a large ester.[12]
-
[M-C8H17]+: Loss of the 2-ethylhexyl radical (mass 113) resulting in a fragment at m/z 283 . This corresponds to the protonated isostearic acid.
-
Acylium Ion [C17H35CO]+: A prominent peak at m/z 267 , representing the isostearoyl acylium ion. This is often a strong indicator of the fatty acid portion of an ester.[11]
-
McLafferty Rearrangement: A characteristic fragment for esters with a long alkyl chain, often seen at m/z 112 corresponding to the enol form of 2-ethylhexene.
-
Alcohol Fragments: A series of hydrocarbon fragments arising from the C8H17 (2-ethylhexyl) group, with characteristic peaks at m/z 43, 57, 71, 85 .
Quantification
For quantitative analysis, an external standard calibration curve should be constructed. Prepare a series of standards of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) and inject each one. Plot the peak area of the primary quantifying ion (e.g., m/z 267) against the concentration. The concentration of this compound in the sample can then be determined by fitting its peak area to the linear regression of the calibration curve. Method validation should be performed according to ICH or equivalent guidelines to ensure linearity, accuracy, and precision.[8][20]
Conclusion
This application note details a comprehensive and reliable GC-MS method for the analysis of this compound in cosmetic products. By explaining the causality behind the experimental choices, from sample preparation to instrument settings, this protocol provides the user with a robust framework for achieving accurate and reproducible results. The combination of retention time matching and mass spectral confirmation offers unparalleled confidence in the identification of the analyte. This method is directly applicable to quality control laboratories and research settings focused on the development and analysis of personal care products.
References
-
Bafor, M. E., & Sanni, D. M. (1969). Mass spectrometric analysis of long-chain esters of diols. Journal of Lipid Research, 10(6), 703–709. [Link]
-
Fengchen Group. (n.d.). Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0. Retrieved from [Link]
-
Corrosionpedia. (n.d.). Isostearic Acid. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Murphy, R. C. (2011). Mass spectrometric analysis of long-chain lipids. Mass Spectrometry Reviews, 30(4), 579–599. [Link]
-
Oh, C. S., Toke, D. A., Mandala, S., & Martin, C. E. (1997). Mass spectroscopy identification of very long chain fatty acid methyl esters fractionated by gas chromatography. ResearchGate. Retrieved from [Link]
-
Cosmetic Analysis. (n.d.). This compound - Description. Retrieved from [Link]
-
EWG Skin Deep. (n.d.). What is this compound. Retrieved from [Link]
-
Tada, A., Ishizuki, K., Yamazaki, T., et al. (2014). GC/MS analysis of long-chain esters standards. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016). What is the best GC capillary column for Fatty Acid Methyl Esters analysis? Retrieved from [Link]
-
Gilbert-López, B., García-Reyes, J. F., & Molina-Díaz, A. (2015). Sample preparation techniques for cosmetics analysis. ResearchGate. Retrieved from [Link]
-
MS Platform. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
-
Chisvert, A., & Benedé, J. L. (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. Molecules, 26(16), 4945. [Link]
-
COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved from [Link]
-
Copolovici, L., & Langel, Ü. (2022). Mass-Spectrometry-Based Research of Cosmetic Ingredients. International Journal of Molecular Sciences, 23(19), 11928. [Link]
-
Akkerman, R., & van der Klis, F. (2015). Isostearic Acid: A Unique Fatty Acid with Great Potential. In Lipids and Edible Oils (pp. 55-73). Springer, Cham. [Link]
-
Vrkoslav, V., Míková, R., & Cvačka, J. (2013). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of lipid research, 54(11), 3274–3285. [Link]
-
Labofine. (n.d.). Cosmetics - Testing, Method Development, Validation. Retrieved from [Link]
-
Fardin-Kia, A. R., & Zhou, W. (2020). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. Separation Science plus, 3(10), 496-510. [Link]
-
PubChem. (n.d.). Isostearic Acid (=2,2,4,8,10,10-Hexamethylundecane-5-carboxylic Acid). Retrieved from [Link]
-
Fardin-Kia, A. R. (2020). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. SciSpace. [Link]
-
Shanaurah, A., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 27(15), 4987. [Link]
-
NIST. (n.d.). 2-Ethylhexyl stearate. NIST Chemistry WebBook. Retrieved from [Link]
-
Shimadzu. (n.d.). Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. Retrieved from [Link]
-
Degano, I., et al. (2015). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples. ARPI - UNIPI. [Link]
-
Cosmetic Ingredient Review. (2012). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. Retrieved from [Link]
-
ResearchGate. (n.d.). GC chromatogram for ethyl hexyl esters. Retrieved from [Link]
-
NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Bis(2-ethylhexyl) phthalate. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Mono(2-ethylhexyl) phthalate. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. This compound - Description [tiiips.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. ewg.org [ewg.org]
- 5. corrosionpedia.com [corrosionpedia.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Mass-Spectrometry-Based Research of Cosmetic Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Welcome to the NIST WebBook [webbook.nist.gov]
- 11. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 14. uoguelph.ca [uoguelph.ca]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arpi.unipi.it [arpi.unipi.it]
- 18. 81897-25-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 19. This compound CAS#: 81897-25-8 [m.chemicalbook.com]
- 20. researchgate.net [researchgate.net]
Ethylhexyl Isostearate: A High-Performance, Sustainable Non-Polar Solvent for Modern Organic Synthesis
Abstract
In the continuous drive towards greener and more sustainable practices within the pharmaceutical and chemical industries, the selection of reaction solvents has become a critical focus. Traditional non-polar solvents, while effective, often present significant environmental, health, and safety challenges. This comprehensive guide introduces ethylhexyl isostearate, a biodegradable, low-toxicity, and high-boiling point fatty acid ester, as a viable and advantageous alternative for a range of organic reactions. We provide an in-depth analysis of its physicochemical properties, detailed application notes with step-by-step protocols for key organic transformations, and a comparative assessment against common non-polar solvents. This document is intended for researchers, chemists, and process development professionals seeking to integrate sustainable and efficient methodologies into their synthetic workflows.
Introduction: The Imperative for Greener Solvents in Organic Synthesis
The principles of green chemistry are increasingly guiding innovation in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] A significant portion of the waste generated in these processes is attributed to the use of volatile and often hazardous organic solvents.[3] Consequently, there is a pressing need for safer, more sustainable alternatives that do not compromise reaction efficiency.[4][5] Fatty acid esters, derived from renewable resources, are emerging as a promising class of green solvents due to their favorable toxicological profiles, biodegradability, and low volatility.[6][7]
This compound, an ester of 2-ethylhexanol and isostearic acid, is a non-polar, oily liquid with a high boiling point and excellent stability.[8][9] While extensively used in the cosmetics industry for its emollient properties, its potential as a reaction solvent in organic synthesis remains largely untapped.[10][11] This guide aims to bridge that gap by providing a thorough evaluation of this compound's capabilities as a non-polar reaction medium, offering a foundation for its adoption in both academic and industrial laboratories.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of a solvent is paramount to its effective application in organic synthesis. This compound's characteristics make it particularly suitable for reactions requiring high temperatures and non-polar conditions.
| Property | Value | Source(s) |
| Chemical Formula | C₂₆H₅₂O₂ | [8] |
| Molecular Weight | 396.69 g/mol | [8] |
| Appearance | Clear, colorless to pale yellow liquid | [12] |
| Odor | Mild, characteristic | [8] |
| Boiling Point | ~280 °C | [12] |
| Melting Point | ~ -10 °C | [12] |
| Density | ~0.85 g/cm³ | [12] |
| Solubility in Water | Insoluble | [12] |
| Solubility in Organic Solvents | Soluble in most organic solvents (e.g., ethanol, ether, acetone) | [12] |
| Chemical Stability | Stable; does not readily react with acids or bases | [12] |
| Toxicity | Low acute oral toxicity; non-irritating to skin at cosmetic use concentrations | [10] |
Comparative Analysis with Common Non-Polar Solvents
To contextualize the advantages of this compound, a comparison with traditional non-polar solvents is presented below.
| Property | This compound | Toluene | Hexane | Tetrahydrofuran (THF) |
| Boiling Point (°C) | ~280 | 110.6 | 69 | 66 |
| Density (g/cm³) | ~0.85 | 0.867 | 0.655 | 0.889 |
| Flash Point (°C) | >150 | 4 | -22 | -14 |
| Solubility in Water | Insoluble | Very Low | Insoluble | Miscible |
| Toxicity Profile | Low | Moderate (neurotoxin) | Moderate (neurotoxin) | Low to Moderate (peroxide formation) |
| Biodegradability | Readily Biodegradable | Slow | Slow | Readily Biodegradable |
| Source | Renewable (vegetable oil) | Petrochemical | Petrochemical | Petrochemical |
Sources:[1][2][3][4][5][10][12][13][14][15][16][17]
Application Notes and Protocols
While the use of this compound as a reaction solvent is an emerging area, its properties suggest its suitability for a variety of important organic transformations. The following protocols are provided as a starting point for researchers.
Biocatalytic Reactions: Esterification
The enzymatic synthesis of esters is a cornerstone of green chemistry. Given that ethylhexyl esters themselves are often produced via biocatalysis, it stands to reason that this compound would be an excellent solvent for other enzymatic reactions, particularly those involving lipases.[11][18] Its non-polar nature can enhance enzyme stability and activity in certain cases.
Workflow for Biocatalytic Esterification
Sources
- 1. consolidated-chemical.com [consolidated-chemical.com]
- 2. Toluene Solvent Properties [macro.lsu.edu]
- 3. Toluene Solvent (C₆H₅CH₃): Overview and Safety Guidelines for Use [k-chem.vn]
- 4. What Is n-Hexane Solvent (C₆H₁₄)? Characteristics and Practical Applications [k-chem.vn]
- 5. Tetrahydrofuran Solvent Properties [macro.lsu.edu]
- 6. makingchembooks.com [makingchembooks.com]
- 7. researchgate.net [researchgate.net]
- 8. Hexane: Structure, Properties, Uses & Health Effects Explained [vedantu.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tetrahydrofuran "THF/Tetrahydrofuran" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 11. Recent advances in sustainable production and catalytic transformations of fatty acid methyl esters - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 12. Toluene | Fisher Scientific [fishersci.ca]
- 13. Hexane Solvent Properties [macro.lsu.edu]
- 14. Hexane | Fisher Scientific [fishersci.com]
- 15. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 16. qatransport.com [qatransport.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Application Note & Protocol: The Role of Ethylhexyl Isostearate in the Viscosity Modification of Complex Fluids
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Ethylhexyl Isostearate for the viscosity modification of complex fluids. This compound, a non-occlusive emollient ester, is often perceived primarily as a sensory enhancer. However, its impact on the rheological properties of formulations, particularly emulsions, is significant and nuanced. This note elucidates the mechanisms by which this compound modifies viscosity, provides comprehensive formulation guidance, and details a robust experimental protocol for quantifying its effects. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results for formulation development and optimization.
Introduction: Beyond Sensory Feel
Viscosity and rheological behavior are critical quality attributes of complex fluids, such as creams, lotions, and suspensions, dictating everything from manufacturing processability and shelf-life stability to patient and consumer experience.[1] The ability to precisely control these properties is paramount in the development of pharmaceutical and cosmetic products.[2]
Esters, a versatile class of chemical compounds, are widely used in these formulations as emollients, solvents, and consistency regulators.[3][4][5] this compound, the ester of 2-ethylhexyl alcohol and isostearic acid, is a branched-chain fatty ester prized for its light, non-greasy skin feel and excellent spreadability.[6][7] While its primary function is often cited as an emollient, its branched structure and physicochemical properties play a crucial, often underestimated, role in modifying the viscosity and texture of the final product.[8]
This guide moves beyond the surface-level benefits of this compound to explore its function as a rheological modifier. We will detail the proposed mechanisms of action and provide a step-by-step protocol to characterize its impact on a model oil-in-water (O/W) emulsion system.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of this compound is fundamental to predicting its behavior in complex formulations.
| Property | Typical Value / Description | Source |
| INCI Name | This compound | [7] |
| CAS Number | 81897-25-8 | [9] |
| Chemical Formula | C₂₆H₅₂O₂ | [9] |
| Molecular Weight | 396.69 g/mol | [9] |
| Appearance | Clear, colorless to slightly yellowish oily liquid | [10] |
| Odor | Faint, characteristic | [9] |
| Solubility | Insoluble in water; soluble in oils | [10] |
| Nature | Branched-chain, non-polar liquid ester | - |
| Primary Function | Emollient, Skin-Conditioning Agent | [4][7] |
Proposed Mechanism of Viscosity Modification
This compound is not a primary thickening agent. Instead, it modifies the viscosity of complex fluids, particularly emulsions, through several proposed mechanisms, often resulting in a viscosity decrease or a change in the fluid's flow behavior (e.g., enhanced shear-thinning).
3.1. Interruption of Lamellar Gel Networks
In many O/W creams and lotions, viscosity is built by a lamellar gel network (LGN) formed by fatty alcohols (e.g., Cetyl, Stearyl Alcohol) and surfactants in the external aqueous phase. These ordered, crystalline structures entrap water, leading to a significant increase in viscosity.
The branched, bulky structure of this compound allows it to intercalate within these lamellar layers. Unlike its linear counterparts (e.g., Ethylhexyl Stearate), its branched chains disrupt the tight, orderly packing of the fatty alcohols, reducing the crystallinity and rigidity of the gel network. This disruption reduces the network's water-holding capacity and internal friction, leading to a measurable decrease in viscosity and a smoother, less waxy texture.
3.2. Steric Stabilization and Particle Interaction
In suspensions and concentrated emulsions, viscosity is heavily influenced by interactions between dispersed particles or droplets.[11] High attraction can lead to flocculation and aggregation, increasing viscosity. This compound, as part of the oil phase, can adsorb onto the surface of these particles. The bulky, branched chains extend from the particle surface into the continuous phase, creating a physical, or steric , barrier.[12][13][14]
This steric hindrance prevents particles from getting close enough for attractive forces (like van der Waals) to dominate, thereby preventing aggregation and maintaining a lower, more stable viscosity.[15]
Diagram: Proposed Mechanism of Viscosity Modification
Caption: Mechanisms of viscosity modification by this compound.
Experimental Protocol: Quantifying the Effect of this compound on Emulsion Viscosity
This protocol provides a framework for evaluating how varying concentrations of this compound affect the rheological properties of a standard O/W cream.
4.1. Materials & Equipment
-
Primary Emulsifier: e.g., Glyceryl Stearate & PEG-100 Stearate
-
Thickener/Stabilizer: e.g., Cetearyl Alcohol
-
Oil Phase Components: this compound (variable), Caprylic/Capric Triglyceride (control oil)
-
Aqueous Phase: Deionized Water
-
Preservative: e.g., Phenoxyethanol
-
Equipment: Laboratory balance, overhead propeller mixer, homogenizer (optional, for particle size reduction), water bath, pH meter, rotational viscometer or rheometer.[2][16][17]
4.2. Formulation
Prepare four variations of the base formula, replacing a portion of the control oil (Caprylic/Capric Triglyceride) with this compound (EHI).
| Ingredient (INCI Name) | Function | % w/w (F1 - Control) | % w/w (F2) | % w/w (F3) | % w/w (F4) |
| Phase A | |||||
| Deionized Water | Solvent | q.s. to 100 | q.s. to 100 | q.s. to 100 | q.s. to 100 |
| Glycerin | Humectant | 3.00 | 3.00 | 3.00 | 3.00 |
| Phase B | |||||
| Glyceryl Stearate & PEG-100 Stearate | Emulsifier | 4.00 | 4.00 | 4.00 | 4.00 |
| Cetearyl Alcohol | Thickener | 5.00 | 5.00 | 5.00 | 5.00 |
| Caprylic/Capric Triglyceride | Emollient | 10.00 | 8.00 | 5.00 | 0.00 |
| This compound | Test Emollient | 0.00 | 2.00 | 5.00 | 10.00 |
| Phase C | |||||
| Phenoxyethanol | Preservative | 1.00 | 1.00 | 1.00 | 1.00 |
4.3. Step-by-Step Preparation Method
-
Preparation: In a primary beaker, combine all Phase A ingredients. In a separate, appropriately sized beaker, combine all Phase B ingredients.
-
Heating: Heat both beakers in a water bath to 75-80°C. Mix each phase intermittently until all solids are completely melted and the phases are uniform.
-
Emulsification: Slowly add Phase B (oil) to Phase A (water) under continuous propeller mixing. Mix at a moderate speed (e.g., 300-500 rpm) for 10-15 minutes to form the emulsion.
-
Homogenization (Optional): For improved stability and texture, homogenize the emulsion at a moderate speed for 2-3 minutes.
-
Cooling: Begin cooling the emulsion while continuing to mix at a slower speed (e.g., 100-200 rpm).
-
Preservation: When the emulsion temperature is below 40°C, add the Phase C ingredient (preservative) and mix until uniform.
-
Finalization: Continue mixing until the batch reaches room temperature (20-25°C). Check the final pH. Transfer samples to airtight containers and allow them to equilibrate for at least 24 hours before analysis.[18]
Diagram: Experimental Workflow
Caption: Step-by-step workflow for preparing and analyzing test emulsions.
4.4. Rheological Characterization
Perform viscosity measurements on the equilibrated samples using a rotational viscometer or rheometer.[19]
-
Instrument Setup: Ensure the instrument is calibrated.[18] Select an appropriate spindle or geometry (e.g., cone-plate or parallel-plate for a rheometer; a T-bar or Helipath spindle for a simple viscometer is often suitable for creams to avoid slip).[2]
-
Sample Loading: Carefully load the sample, ensuring no air bubbles are trapped.
-
Temperature Control: Allow the sample to thermally equilibrate to a controlled temperature (e.g., 25°C).
-
Measurement Protocol:
-
Viscosity Flow Curve: Measure the viscosity over a range of shear rates (e.g., from 0.1 s⁻¹ to 100 s⁻¹).[16] This will reveal the degree of shear-thinning behavior.
-
Single-Point Viscosity: For quality control, measure viscosity at a defined spindle speed (RPM) after a set time (e.g., 60 seconds) to ensure a consistent reading.[18]
-
-
Data Collection: Record the viscosity (in mPa·s or cP) at various shear rates or RPMs. Perform each measurement in triplicate to ensure reproducibility.[18]
4.5. Expected Results and Data Presentation
It is hypothesized that as the concentration of this compound increases, the measured viscosity of the emulsion will decrease. The formulation may also exhibit a more pronounced shear-thinning behavior, feeling less heavy and spreading more easily.
| Formulation ID | % EHI | Viscosity at 10 RPM (mPa·s) | Viscosity at 100 RPM (mPa·s) | Sensory Notes |
| F1 | 0% | [Record Value] | [Record Value] | Thick, waxy |
| F2 | 2% | [Record Value] | [Record Value] | Slightly lighter feel |
| F3 | 5% | [Record Value] | [Record Value] | Smooth, good spreadability |
| F4 | 10% | [Record Value] | [Record Value] | Thin, very light feel |
Conclusion and Formulation Insights
This compound is a multifunctional ingredient that offers formulators more than just emollience. Its branched chemical structure allows it to act as an effective viscosity modifier, primarily by disrupting the ordered packing of lamellar gel networks and providing steric stabilization to dispersed phases. By systematically replacing linear or less-branched lipids with this compound, formulators can precisely reduce formulation viscosity, mitigate undesirable waxy textures, and enhance spreadability without compromising the core emulsion structure. The protocols outlined in this document provide a reliable method for quantifying these effects, enabling the development of sophisticated and sensorially elegant complex fluids for the pharmaceutical and cosmetic industries.
References
- The Essential Role of Esters in Modern Industries: From Cosmetics to Manufacturing. (n.d.). Vertex AI Search.
- Rheological Characterization and Quality of Emulsions Based on Fats Produced during the Reaction Catalyzed by Immobilized Lipase from Rhizomucor Miehei. (n.d.). MDPI.
- Protocol: Measuring Viscosity of Cosmetics with microVISCTM. (n.d.). RheoSense.
- Rheological Properties of Emulsions and Emulsion Formulation by HLB Method. (n.d.). Pharma Focus Asia.
- Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0. (n.d.). Fengchen.
- SOP for Viscosity Testing of Creams. (2024). Pharmaceutical Guidelines.
- The Rising Demand for Esters and Sustainable Ingredients in the Personal Care Market. (n.d.). Acme-Hardesty.
- Rheology of emulsions. (2009). PubMed.
- Esters in cosmetics. (2025). NATURAL POLAND.
- The link between function and structure of esters. (n.d.). Aston Chemicals.
- Rheological Characterization and Quality of Emulsions Based on Fats Produced during the Reaction Catalyzed by Immobilized Lipase from Rhizomucor Miehei. (n.d.). MDPI.
- Rheological characterization of O/W emulsions incorporated with neutral and charged polysaccharides. (n.d.). ResearchGate.
- What is Esterification? Esters Guide. (n.d.). Esteem Industries.
- This compound CAS#: 81897-25-8. (n.d.). ChemicalBook.
- Rheology for Beginners – Determining the Viscosity of a Hand Cream. (n.d.). NETZSCH.
- What is the Difference Between Steric and Electrostatic Stabilization. (2022). Pediaa.com.
- 3 Easy Steps to Successful Viscosity Measurement. (n.d.). AMETEK Brookfield.
- Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. (n.d.). NIH.
- ETHYLHEXYL STEARATE. (n.d.). atamankimya.com.
- Viscosity measurement in the personal care industry. (n.d.). Anton Paar Wiki.
- What is this compound. (n.d.). EWG Skin Deep.
- ETHYLHEXYL STEARATE. (n.d.). Ataman Kimya.
- the steric stabilization. (n.d.). BYK.
- Steric Stabilization: Significance and symbolism. (2025). SciTechnol.
- Improved low temperature properties of 2-ethylhexyl 9(10)-hydroxy-10(9)-acyloxystearate derivatives. (2025). ResearchGate.
- Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. (2025). MDPI.
- This compound – Ingredient. (n.d.). COSMILE Europe.
- Exploring the Viscosity Control and Emulsification Benefits of Polyglyceryl-2 Isostearate/Dimer Dilinoleate Copolymer. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
Sources
- 1. mdpi.com [mdpi.com]
- 2. brookfieldengineering.com [brookfieldengineering.com]
- 3. shreechem.in [shreechem.in]
- 4. Esters in cosmetics [naturalpoland.com]
- 5. What is Esterification? Esters Guide [esteem-india.com]
- 6. ewg.org [ewg.org]
- 7. cosmileeurope.eu [cosmileeurope.eu]
- 8. aston-chemicals.com [aston-chemicals.com]
- 9. This compound CAS#: 81897-25-8 [m.chemicalbook.com]
- 10. Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 11. researchgate.net [researchgate.net]
- 12. differencebetween.com [differencebetween.com]
- 13. BYK ebook for wetting and dispersing aditives – BYK [byk.com]
- 14. Steric Stabilization: Significance and symbolism [wisdomlib.org]
- 15. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 18. SOP for Viscosity Testing of Creams – SOP Guide for Pharma [pharmasop.in]
- 19. rheosense.com [rheosense.com]
Application Note: Ethylhexyl Isostearate as a Novel Plasticizer for Polymer Films in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Advanced Plasticizers
In the field of polymer science, particularly for applications in drug delivery and biomedical devices, the choice of additives is critical. Plasticizers are essential components used to increase the flexibility, reduce the brittleness, and improve the processability of polymers.[1] Traditional plasticizers, however, can raise concerns regarding biocompatibility and leaching. This has spurred research into alternative, safer plasticizers.
Ethylhexyl isostearate, an ester of 2-ethylhexyl alcohol and isostearic acid, is a promising candidate.[2] Widely used in cosmetics for its emollient properties and excellent safety profile, it offers unique characteristics for polymer research.[3][4] Its low viscosity, hydrophobicity, and thermal stability make it an attractive, non-traditional plasticizer for developing advanced polymer films.[5] This document provides a comprehensive guide to its application, mechanism, and a detailed protocol for its use in fabricating and characterizing plasticized polymer films.
Mechanism of Action: How this compound Plasticizes Polymers
Plasticizers function by inserting themselves between polymer chains, thereby disrupting the strong intermolecular polymer-polymer interactions.[6] This increases the free volume and mobility of the polymer chains. The long, branched alkyl chain of this compound effectively separates the rigid polymer backbones, such as those of polylactic acid (PLA) or cellulose acetate (CA). This separation lowers the energy required for the chains to move, which is macroscopically observed as a decrease in the glass transition temperature (Tg) and an increase in material flexibility.[7]
The bulky 2-ethylhexyl group and the branched isostearate chain create significant steric hindrance, preventing the polymer chains from packing tightly. This mechanism is crucial for transforming a brittle, glassy polymer into a more ductile material suitable for applications like flexible transdermal patches or implant coatings.
Key Advantages in Drug Delivery Formulations
-
Biocompatibility: Extensive use in topical cosmetic products suggests a low potential for irritation and cytotoxicity, a crucial starting point for materials intended for biological contact.[8][9] The ester linkage is also potentially biodegradable.
-
Hydrophobicity: The long alkyl chains impart a hydrophobic nature to the film surface, which can be advantageous for controlling the hydration rate of the polymer matrix and modulating the release of hydrophobic drugs.[4]
-
Processability: As an oily liquid with low viscosity, this compound is easy to handle and readily disperses in polymer solutions during the solvent casting process, promoting the formation of homogenous films.[2][10]
-
Thermal Stability: Good thermal and oxidative stability ensures that the plasticizer does not degrade during processing steps such as drying or terminal sterilization.[5]
Protocol: Fabrication of Plasticized Films via Solvent Casting
This protocol details the fabrication of plasticized polymer films using the solvent casting method, a reliable and cost-effective technique for producing uniform films in a research setting.[11]
4.1. Materials and Equipment
-
Polymer: e.g., Cellulose Acetate (CA), Polylactic Acid (PLA)
-
Plasticizer: this compound
-
Solvent: e.g., Acetone for CA, Dichloromethane (DCM) or Chloroform for PLA
-
Active Pharmaceutical Ingredient (API): (Optional)
-
Glass Petri dishes or a flat glass substrate
-
Magnetic stirrer and stir bars
-
Leveling surface (e.g., a leveled lab bench)
-
Desiccator or vacuum oven for controlled drying
-
Fume hood
4.2. Experimental Workflow Diagram
4.3. Step-by-Step Methodology
-
Prepare Polymer Stock Solution: In a fume hood, dissolve a pre-weighed amount of polymer in a suitable solvent to achieve a specific concentration (e.g., 5-10% w/v). For example, dissolve 1 g of Cellulose Acetate in 10 mL of acetone. Stir using a magnetic stirrer until the polymer is fully dissolved. This may take several hours.
-
Incorporate Plasticizer: Calculate the amount of this compound required based on the dry weight of the polymer. For example, for a 20% plasticizer concentration, add 0.2 g of this compound to the solution containing 1 g of polymer.
-
Homogenize the Dope: Continue stirring the solution until the plasticizer is fully incorporated and the solution (now referred to as "dope") is clear and homogenous. If an API is being loaded, it should be added and dissolved at this stage. Let the solution stand for 30-60 minutes to allow any trapped air bubbles to dissipate.
-
Cast the Film: Ensure the glass petri dish or substrate is perfectly clean, dry, and on a level surface. Pour a defined volume of the dope into the center of the substrate. Gently tilt the substrate to ensure the solution spreads evenly to the desired area.
-
Initial Solvent Evaporation: Partially cover the petri dish (e.g., with aluminum foil containing small perforations) to slow down the rate of solvent evaporation. Rapid evaporation can cause defects like bubbles or an uneven surface.[12] Leave the setup in a fume hood at ambient temperature for 12-24 hours.
-
Final Drying and Film Recovery: Once the film appears solid and most of the solvent has evaporated, transfer it to a vacuum oven. Dry at a temperature below the polymer's Tg (e.g., 40-50 °C) for 24-48 hours to remove residual solvent.[13] After drying, carefully use a flat-edged tool to peel the film from the glass substrate.
Characterization of Plasticized Films
Proper characterization is essential to validate the effect of the plasticizer. Key techniques include Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and tensile testing to evaluate mechanical properties.[14][15]
5.1. Expected Impact on Polymer Properties
The addition of fatty acid ester plasticizers is expected to follow predictable trends:
-
Glass Transition Temperature (Tg): A significant decrease in Tg is the primary indicator of effective plasticization, as it signifies increased polymer chain mobility.[7][16]
-
Tensile Strength (TS): The maximum stress a material can withstand. This typically decreases as the plasticizer weakens the intermolecular forces between polymer chains.[17]
-
Elongation at Break (%EB): The measure of a material's ductility. This should increase significantly with plasticizer concentration, indicating enhanced flexibility.[6][17]
5.2. Representative Data (Illustrative Example)
The following table presents hypothetical, yet representative, data for a Cellulose Acetate film plasticized with varying concentrations of this compound. These values illustrate the expected trends based on established principles of polymer plasticization.[17][18]
| Parameter | 0% (Control) | 10% EHI | 20% EHI | 30% EHI |
| Glass Transition Temp. (Tg) | 185 °C | 160 °C | 138 °C | 115 °C |
| Tensile Strength (MPa) | 75 | 58 | 42 | 31 |
| Elongation at Break (%) | 4% | 12% | 25% | 35% |
| EHI: this compound. Data is illustrative. |
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Brittle Film | Insufficient plasticizer; incomplete solvent removal. | Increase plasticizer concentration in increments of 5%; ensure thorough drying in a vacuum oven. |
| Bubbles in Film | Air trapped during mixing; solvent boiling due to rapid evaporation. | Degas the solution before casting; slow down evaporation by covering the substrate more completely. |
| Uneven Thickness | Non-level casting surface; solution too viscous. | Use a leveling table for casting; adjust polymer/solvent ratio to slightly decrease viscosity. |
| Opaque/Cloudy Film | Plasticizer phase separation (incompatibility at high concentration); moisture absorption. | Reduce plasticizer concentration; cast films in a low-humidity environment or dry box. |
Conclusion
This compound presents itself as a viable and promising plasticizer for polymer research, especially in the development of biocompatible materials for drug delivery. Its favorable safety profile, combined with its effectiveness in modulating the mechanical properties of polymers, warrants its consideration as an alternative to traditional plasticizers. By following the detailed protocols for fabrication and characterization outlined in this guide, researchers can effectively explore the potential of this compound to create novel, flexible, and robust polymer films for a variety of advanced applications.
References
- M. K. Misra, A. K. Mohanty, L. T. Drzal, "Novel eco-friendly bio-based plasticizers for poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) bioplastic," Journal of Polymers and the Environment, 2021. [Source: Fraunhofer-Publica, URL: https://publica.fraunhofer.de/handle/publica/303531]
- A. A. K. Al-Ghamdi, "Selected Fatty Acids Esters as Potential PHB-V Bioplasticizers: Effect on Mechanical Properties of the Polymer," Scite, 2020. [Source: Scite, URL: https://scite.ai/reports/selected-fatty-acids-esters-as-potential-phb-v-10.1007/s10924-020-01826-6]
- P. D. Jadhav et al., "Selected Fatty Acids Esters as Potential PHB-V Bioplasticizers: Effect on Mechanical Properties of the Polymer," ResearchGate, 2020. [Source: ResearchGate, URL: https://www.researchgate.net/publication/343685519_Selected_Fatty_Acids_Esters_as_Potential_PHB-V_Bioplasticizers_Effect_on_Mechanical_Properties_of_the_Polymer]
- A. W. Cindradewi et al., "Preparation and Characterization of Cellulose Acetate Film Reinforced with Cellulose Nanofibril," PMC - PubMed Central, 2021. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8435537/]
- A. W. Cindradewi et al., "Tensile strength (a), elastic modulus (b), and elongation at break (c)...," ResearchGate, 2021. [Source: ResearchGate, URL: https://www.researchgate.
- N. A. Mazani et al., "The effect of TEC plasticizer on the tensile strength and elongation of the CA films," ResearchGate, 2018. [Source: ResearchGate, URL: https://www.researchgate.
- S. Al-Mulla et al., "Plasticizing effect of biobased epoxidized fatty acid esters on mechanical and thermal properties of poly(lactic acid)," Semantic Scholar, 2010. [Source: Semantic Scholar, URL: https://www.semanticscholar.org/paper/Plasticizing-effect-of-biobased-epoxidized-fatty-Al-Mulla-Yunus/06842f13661158580556157816007b819e917d23]
- P. D. Jadhav et al., "Synthesis and properties of a bio-based plasticizer derived from fatty acid methyl ester of erucic acid," ResearchGate, 2023. [Source: ResearchGate, URL: https://www.researchgate.
- L. Yu et al., "Plasticizers Derived from Biomass Resources: A Short Review," PMC - PubMed Central, 2018. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6267228/]
- M. Castro-Cabado et al., "Glass transition temperature and FWHM of the treated PLA and plasticized PLA with TEC and ATBC determined by DMA," ResearchGate, 2022. [Source: ResearchGate, URL: https://www.researchgate.net/figure/Glass-transition-temperature-and-FWHM-of-the-treated-PLA-and-plasticized-PLA-with-TEC_tbl2_359858523]
- NINGBO INNO PHARMCHEM CO.,LTD, "The Versatility of Esters: A Deep Dive into 2-Ethylhexyl Stearate," NINGBO INNO PHARMCHEM CO.,LTD, 2024. [Source: NINGBO INNO PHARMCHEM CO.,LTD, URL: https://www.inno-pharmchem.
- T. Heinze, T. Liebert, "Renewable thermoplastics – Starch fatty acid esters as alternatives to synthetics," Clean Technologies and Environmental Policy, 2012. [Source: Springer, URL: https://link.springer.com/article/10.1007/s10098-012-0490-z]
- N. Suderman et al., "Functional and antimicrobial properties of cellulose acetate films incorporated with sweet fennel essential oil and plasticizers," PMC - NIH, 2020. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7053913/]
- "Cellulose Acetate (CA)," MakeItFrom.com. [Source: MakeItFrom.com, URL: https://www.makeitfrom.
- A. M. Gamba et al., "Chemical compositions of fatty acids used as plasticizers raw materials," ResearchGate, 2017. [Source: ResearchGate, URL: https://www.researchgate.
- H. N. D. Tran et al., "Glass transition temperature of PLA/plasticizers: Experimental results...," ResearchGate, 2009. [Source: ResearchGate, URL: https://www.researchgate.net/figure/Glass-transition-temperature-of-PLA-plasticizers-Experimental-results-filled-diamond_fig2_225219904]
- A. J. Sunshine et al., "Degradable terpolymers with alkyl side chains demonstrate enhanced gene delivery potency and nanoparticle stability," NIH, 2013. [Source: National Institutes of Health, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3612803/]
- "The Impact of Plasticizers on Linear Polymers," Specialty Polymers, 2024. [Source: Specialty Polymers, URL: https://www.specialty-polymers.com/the-impact-of-plasticizers-on-linear-polymers/]
- "What Are The Excellent Properties Of 2-ethylhexyl Stearate," News, 2024. [Source: sohu.com, URL: https://www.sohu.com/a/753386044_121163368]
- "ETHYLHEXYL STEARATE," atamankimya.com. [Source: atamankimya.com, URL: https://www.atamankimya.
- "PLA Glass Transition Temperature | The Definitive guide," PlasticRanger, 2023. [Source: PlasticRanger, URL: https://plasticranger.
- S. Saleem et al., "2.5. Thin Film Polymer Characterization," Bio-protocol, 2021. [Source: Bio-protocol, URL: https://bio-protocol.org/exchange/minidetail?type=30&id=10101431]
- R. Luxenhofer et al., "Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications," PMC, 2019. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6457321/]
- A. Greco et al., "Experimental and estimated glass transition temperatures and specific heat discontinuities for PLA and plasticizers," ResearchGate, 2015. [Source: ResearchGate, URL: https://www.researchgate.
- "Ethylhexyl Stearate," Cosmetics Info. [Source: Cosmetics Info, URL: https://www.cosmeticsinfo.
- "Solvent Casting Explained," YouTube, 2023. [Source: YouTube, URL: https://www.youtube.
- A. S. Al-Hussaini, "Analytical Techniques for Characterizing Defects and Morphology of Polymer Films," ResearchGate, 2025. [Source: ResearchGate, URL: https://www.researchgate.net/publication/382870104_Analytical_Techniques_for_Characterizing_Defects_and_Morphology_of_Polymer_Films]
- "ETHYLHEXYL POLYHYDROXYSTEARATE," Ataman Kimya. [Source: Ataman Kimya, URL: https://www.atamankimya.
- C. A. R. Baltazar-Cedeño et al., "Isolation, Identification and Screening of Plastic-Degrading Microorganisms: Qualitative and Structural Effects on Poly(Butylene Succinate) (PBS) Films," PMC - NIH, 2023. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10573905/]
- D. F. Rojas-García et al., "Films for Wound Healing Fabricated Using a Solvent Casting Technique," PMC, 2023. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10379471/]
- D. S. Kohane, "Biocompatibility and drug delivery systems," Chemical Science (RSC Publishing), 2017. [Source: Royal Society of Chemistry, URL: https://pubs.rsc.org/en/content/articlelanding/2017/sc/c6sc04843k]
- T. Kashiwagi et al., "Polymer film and solution casting method for producing thereof," Google Patents, 2006. [Source: Google Patents, URL: https://patents.google.
- A. M. Tatara et al., "Solvent-Casted Films to Assist Polymer Selection for Amorphous Solid Dispersions During Preclinical Studies: In-vitro and In-vivo Exploration," PubMed, 2021. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/33876356/]
- "Using Polymer Solution Casting to Deliver High-Quality Films," Tollcoating by Carestream. [Source: Carestream, URL: https://www.carestream.com/en/us/industrial/toll-coating/blog/using-polymer-solution-casting-to-deliver-high-quality-films]
- "Polymer Characterization Technique Overview," Measurlabs, 2024. [Source: Measurlabs, URL: https://measurlabs.
- D. S. Kohane, "Biocompatibility and drug delivery systems," ResearchGate, 2017. [Source: ResearchGate, URL: https://www.researchgate.
- M. Gülmez, "Polymer Thin Film Preparation and Characterization for in-situ GISAXS Analysis," DESY, 2022. [Source: DESY, URL: https://photon-science.desy.de/sites/site_photonscience/content/e202/e240/e335/e167265/e167268/infoboxContent167271/DESY-SR-22-01_ger.pdf]
- S. Mondal, S. Das, "Applications of Biomaterials in Advanced Drug Delivery Systems," Taylor & Francis, 2024. [Source: Taylor & Francis, URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781032644754-2/applications-biomaterials-advanced-drug-delivery-systems-sourav-mondal-subhadeep-das]
Sources
- 1. Plasticizers Derived from Biomass Resources: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. yashenchina.com [yashenchina.com]
- 4. atamankimya.com [atamankimya.com]
- 5. nbinno.com [nbinno.com]
- 6. Functional and antimicrobial properties of cellulose acetate films incorporated with sweet fennel essential oil and plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plasticsengineering.org [plasticsengineering.org]
- 8. Biocompatibility and drug delivery systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Using Polymer Solution Casting to Deliver High-Quality Films - Tollcoating by Carestream [carestream.com]
- 11. Films for Wound Healing Fabricated Using a Solvent Casting Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2006100829A1 - Polymer film and solution casting method for producing thereof - Google Patents [patents.google.com]
- 13. Solvent-Casted Films to Assist Polymer Selection for Amorphous Solid Dispersions During Preclinical Studies: In-vitro and In-vivo Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. measurlabs.com [measurlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and Characterization of Cellulose Acetate Film Reinforced with Cellulose Nanofibril - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellulose Acetate (CA) :: MakeItFrom.com [makeitfrom.com]
Investigating the skin penetration enhancing effect of "Ethylhexyl isostearate"
Application Note & Protocol
Topic: Investigating the Skin Penetration Enhancing Effect of Ethylhexyl Isostearate
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Cutaneous Barrier
The skin, our largest organ, serves as a formidable barrier against the external environment. This protective function is primarily attributed to its outermost layer, the stratum corneum (SC). Composed of flattened, anucleated corneocytes embedded in a highly organized lipid matrix of ceramides, cholesterol, and free fatty acids, the SC presents a significant challenge for the delivery of therapeutic and cosmetic actives.[1] To overcome this barrier and enhance the bioavailability of topically applied agents, formulation scientists employ various strategies, including the use of chemical penetration enhancers (CPEs).
This guide focuses on a specific CPE, this compound, a fatty acid ester increasingly utilized in dermatological and cosmetic formulations. We will explore its mechanism of action and provide a comprehensive, field-tested framework for quantifying its penetration-enhancing effects. The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory guidelines to ensure data integrity and reproducibility.
Section 1: Understanding this compound
This compound is the ester of 2-ethylhexyl alcohol and isostearic acid.[2][3] As an emollient, it imparts a soft and smooth appearance to the skin.[3][4][5] However, its utility extends beyond sensory aesthetics. Like other fatty acid esters, its primary role as a penetration enhancer is to transiently and reversibly modulate the barrier function of the stratum corneum.[6][7]
1.1 Mechanism of Action
Fatty acid esters like this compound are believed to enhance skin penetration primarily through two synergistic mechanisms:
-
Disruption of Stratum Corneum Lipids: The highly ordered, crystalline structure of the intercellular lipid lamellae in the SC is the principal barrier to permeation. This compound, due to its branched alkyl chain and lipophilic nature, can intercalate into these lipid bilayers. This insertion disrupts the tight packing of the lipids, increasing their fluidity and creating more permeable pathways for an active ingredient to diffuse through.[1][7][8]
-
Enhanced Partitioning: By modifying the biochemical environment of the stratum corneum, this compound can increase the solubility of a drug within the SC. This change in the partition coefficient between the formulation and the skin leads to a greater concentration gradient, which is a key driving force for diffusion into the deeper skin layers.[7][8]
The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound skin penetration enhancement.
Section 2: Experimental Framework for Efficacy Evaluation
To rigorously assess the penetration-enhancing effect of this compound, a multi-faceted approach is recommended. This framework combines in-vitro permeation testing, quantification of the active within the skin layers, and visualization of its penetration profile.
The overall experimental workflow is depicted below.
Caption: Overall experimental workflow for assessing a skin penetration enhancer.
Protocol 1: In-Vitro Percutaneous Absorption using Franz Diffusion Cells
This protocol is the gold standard for assessing the permeation of a substance through the skin and aligns with the principles outlined in OECD Test Guideline 428.[9][10][11][12] It measures the amount of an active ingredient that permeates from a test formulation through a skin sample into a receptor fluid over time.[13]
Objective: To quantify and compare the transdermal flux of an active pharmaceutical ingredient (API) from a formulation containing this compound against a control formulation lacking the enhancer.
Materials:
-
Vertical Franz Diffusion Cells (e.g., PermeGear)[14]
-
Excised human or porcine skin (full-thickness or dermatomed)
-
Receptor fluid (e.g., Phosphate Buffered Saline (PBS) with a solubility-enhancing agent like Tween 20, if required)
-
Test Formulation (Control): API in a base vehicle.
-
Test Formulation (Enhanced): API and this compound in the same base vehicle.
-
Positive Control (Optional): API with a well-characterized enhancer (e.g., Oleic Acid).
-
HPLC or LC-MS/MS system for API quantification.[15]
Methodology:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Carefully remove any subcutaneous fat.
-
Cut the skin into sections large enough to fit the Franz cells.
-
(Optional but recommended) Measure the Transepidermal Water Loss (TEWL) of each skin section to ensure the barrier function is intact. Discard any sections with abnormally high TEWL values.
-
-
Franz Cell Assembly:
-
Thoroughly clean all glass components.[13]
-
Fill the receptor chamber of each cell with pre-warmed (32°C), de-gassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.[16]
-
Mount the skin section onto the receptor chamber, with the stratum corneum side facing upwards into the donor chamber.[13]
-
Clamp the donor and receptor chambers together securely.
-
Allow the system to equilibrate for at least 30 minutes in a circulating water bath set to maintain a skin surface temperature of 32°C.
-
-
Application of Formulation:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the test or control formulation evenly onto the surface of the skin in the donor chamber.[14]
-
Ensure the application is consistent across all cells.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor fluid from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.
-
Store samples at 4°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the API in the collected samples using a validated HPLC or LC-MS/MS method.[15]
-
Data Analysis & Interpretation:
-
Calculate Cumulative Amount: For each time point, calculate the cumulative amount of API permeated per unit area (Q, in µg/cm²), correcting for the amount of API removed in previous samples.
-
Plot Permeation Profile: Plot the cumulative amount (Q) versus time.
-
Determine Steady-State Flux (Jss): The flux is the rate of permeation. Determine the Jss (µg/cm²/h) from the slope of the linear portion (steady-state) of the permeation profile.[13]
-
Calculate Permeability Coefficient (Kp): Kp (cm/h) = Jss / C, where C is the initial concentration of the API in the donor formulation.
-
Determine Lag Time (Tlag): Extrapolate the linear portion of the permeation plot to the x-axis. The intercept is the lag time (in hours), which represents the time taken for the API to saturate the skin and establish a steady-state diffusion gradient.
-
Calculate Enhancement Ratio (ER):
-
ER = (Jss of formulation with this compound) / (Jss of control formulation)
-
An ER value significantly greater than 1 indicates a positive penetration-enhancing effect.
-
| Parameter | Control Formulation | Formulation + this compound | Enhancement Ratio (ER) |
| Steady-State Flux (Jss) | e.g., 0.5 µg/cm²/h | e.g., 2.5 µg/cm²/h | 5.0 |
| Lag Time (Tlag) | e.g., 4.2 h | e.g., 2.1 h | N/A |
| Permeability Coeff. (Kp) | e.g., 5.0 x 10⁻⁵ cm/h | e.g., 2.5 x 10⁻⁴ cm/h | 5.0 |
Protocol 2: Stratum Corneum Quantification by Tape Stripping
While Franz cell studies quantify transdermal flux, tape stripping determines the amount of API that has penetrated into and is retained within the stratum corneum.[17][18][19][20][21] This is crucial for evaluating topical products where the target site is the skin itself.
Objective: To determine the concentration gradient of the API within the stratum corneum following application of control and enhanced formulations.
Materials:
-
Adhesive tape (e.g., D-Squame®, 3M Scotch® Magic™ Tape)
-
Forceps
-
Solvent for extraction (e.g., Methanol, Acetonitrile)
-
Vials for extraction
-
Vortex mixer and centrifuge
Methodology:
-
Dismantle Franz Cell: Carefully dismantle the Franz cells.
-
Clean Skin Surface: Gently wipe the skin surface with a dry cotton swab to remove any unabsorbed formulation, followed by a swab lightly moistened with a suitable solvent if necessary.
-
Tape Stripping:
-
Press a piece of adhesive tape firmly and uniformly onto the treated skin area.
-
Use a consistent pressure (e.g., by rolling a standardized weight over the tape).
-
Rapidly remove the tape in one smooth motion.[19]
-
Place the first tape strip into a labeled vial.
-
Repeat this process sequentially for a defined number of strips (e.g., 15-20 strips). Each strip removes a layer of corneocytes.[17][18]
-
-
Extraction:
-
Add a precise volume of extraction solvent to each vial containing a tape strip.
-
Vortex vigorously for several minutes to extract the API from the corneocytes attached to the tape.
-
Centrifuge the vials to pellet any debris.
-
-
Analysis:
-
Analyze the supernatant from each vial using a validated HPLC or LC-MS/MS method to quantify the amount of API per strip.
-
Data Analysis & Interpretation:
-
Plot the amount of API (µ g/strip ) versus the strip number.
-
This creates a depth profile of the API concentration within the stratum corneum.
-
A formulation containing this compound would be expected to show a higher concentration of API in deeper strips (higher strip numbers) compared to the control, demonstrating enhanced penetration into the SC.
| Strip Number | API in SC (Control) | API in SC (+this compound) |
| 1-5 | e.g., High concentration | e.g., Very high concentration |
| 6-10 | e.g., Medium concentration | e.g., High concentration |
| 11-15 | e.g., Low/Non-detectable | e.g., Medium concentration |
| Total in SC | e.g., 1.2 µg/cm² | e.g., 4.8 µg/cm² |
Protocol 3: Visualization by Confocal Laser Scanning Microscopy (CLSM)
CLSM provides a non-invasive method for visualizing the penetration of a fluorescently-labeled active (or a fluorescent probe formulated in the vehicle) into the skin's micro-architecture.[22][23][24][25] It offers qualitative and semi-quantitative evidence to support permeation data.
Objective: To visually compare the depth and distribution of a fluorescent marker within the skin after application of control and this compound-containing formulations.
Methodology:
-
Formulation: Prepare the control and test formulations using a fluorescently-labeled version of the API or by incorporating a fluorescent probe (e.g., Nile Red for lipophilic pathways, Fluorescein for hydrophilic pathways).
-
Application: Apply the formulations to excised skin sections as described in Protocol 1.
-
Incubation: Incubate the skin for a defined period (e.g., 6 hours) under controlled conditions.
-
Preparation for Imaging:
-
Remove excess formulation from the skin surface.
-
Mount the skin sample on a microscope slide.
-
-
CLSM Imaging:
Data Analysis & Interpretation:
-
Qualitative Analysis: Compare the z-stack images from the control and test samples. The formulation with this compound is expected to show fluorescence penetrating deeper into the skin sample. Images can also reveal the route of penetration (e.g., intercellular vs. follicular).
-
Semi-Quantitative Analysis: Use image analysis software to measure the fluorescence intensity as a function of depth. A plot of intensity vs. depth will provide a graphical representation of the penetration profile, complementing the data from tape stripping.
Conclusion
The comprehensive framework detailed in this guide provides a robust methodology for substantiating the skin penetration enhancing effects of this compound. By integrating quantitative permeation data from Franz Diffusion Cell studies with depth profiling from tape stripping and visual evidence from Confocal Microscopy, researchers can build a compelling, multi-dimensional case for the efficacy of their formulations. Adherence to these validated protocols will ensure the generation of high-quality, reproducible data suitable for research, development, and regulatory submissions.
References
-
Escobar-Chávez, J. J., et al. (2008). The tape-stripping technique as a method for drug quantification in skin. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 104-130. [Link][17][18]
-
Slideshare. (n.d.). THE TAPE STRIPPING TECHNIQUE TO QUANTIFY DRUGS THROUGH OUT THE SKIN. Slideshare. [Link][19]
-
Kaur, I. P., & Kakkar, S. (2014). Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers. In Percutaneous Penetration Enhancers Chemical Methods in Penetration Enhancement (pp. 141-163). Springer, Berlin, Heidelberg. [Link][6][7]
-
Semantic Scholar. (2008). The tape-stripping technique as a method for drug quantification in skin. Journal of Pharmacy & Pharmaceutical Sciences. [Link][20]
-
Scribd. (n.d.). Skin Penetration via CLSM. Scribd. [Link][22]
-
OECD. (n.d.). OECD 427/428: Skin absorption (in vivo and in vitro). OECD. [Link][9]
-
Romero, C., et al. (2005). Visualization of skin penetration using confocal laser scanning microscopy. European Journal of Pharmaceutics and Biopharmaceutics, 60(3), 279-286. [Link][23]
-
OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD iLibrary. [Link][10]
-
Plastic Surgery Key. (2017). Confocal Microscopy for Visualization of Skin Penetration. Plastic Surgery Key. [Link][24]
-
EUROLAB. (n.d.). OECD Procedure 428 Skin Absorption: In Vitro Method. EUROLAB. [Link][11]
-
OECD. (2022). GUIDANCE NOTES ON DERMAL ABSORPTION STUDIES. OECD. [Link][12]
-
ResearchGate. (2008). The Tape-Stripping Technique as a Method for Drug Quantification in Skin. ResearchGate. [Link][21]
-
ResearchGate. (n.d.). OECD Test Guideline 428—A Method for In Vitro Percutaneous Absorption Measurement?. ResearchGate. [Link][26]
-
Liu, P., & Wong, T. T. (2011). Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship. Pharmaceutical Research, 28(12), 3095-3106. [Link][8]
-
Ashtikar, M. A., et al. (2017). Confocal Microscopy for Visualization of Skin Penetration. In Percutaneous Penetration Enhancers Drug Penetration Into/Through the Skin (pp. 255-281). Springer, Berlin, Heidelberg. [Link][27]
-
Aminu, N. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. [Link][16]
-
Lupu, M., et al. (2020). In vivo confocal laser scanning microscopy imaging of skin inflammation: Clinical applications and research directions. Experimental and Therapeutic Medicine, 20(6), 1-1. [Link][25]
-
Gelfuso, G. M., et al. (2023). Chromatographic method for dacarbazine quantification in skin permeation experiments. Journal of Pharmaceutical and Biomedical Analysis, 234, 115593. [Link][15]
-
Dragicevic, N., & Maibach, H. (2017). Methods to Evaluate Skin Penetration In Vitro. MDPI. [Link][28]
-
Haque, T., & Talukder, M. M. U. (2018). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. Advanced Pharmaceutical Bulletin, 8(2), 169-179. [Link][1]
-
Cosmetics Info. (n.d.). Ethylhexyl Stearate. Cosmetics Info. [Link][29]
-
Taylor & Francis Online. (2021). Revisiting techniques to evaluate drug permeation through skin. Expert Opinion on Drug Delivery, 18(11), 1617-1632. [Link][30]
-
EWG Skin Deep. (n.d.). What is this compound. EWG Skin Deep. [Link][2]
-
Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. Ataman Kimya. [Link]
-
Touitou, E., et al. (1998). Methods for quantitative determination of drug localized in the skin. Journal of Controlled Release, 56(1-3), 7-21. [Link][31]
-
Karger Publishers. (2015). In vitro Dermal Absorption: Sample Application and Seal Quality in a Franz Diffusion Cell System. Skin Pharmacology and Physiology, 28(4), 218-224. [Link][14]
-
Sipos, B., et al. (2020). Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping. Pharmaceutics, 12(9), 799. [Link][32]
-
COSMILE Europe. (n.d.). This compound – Ingredient. COSMILE Europe. [Link][3]
-
Aungst, B. J., et al. (1989). Structure/effect studies of fatty acid isomers as skin penetration enhancers and skin irritants. Pharmaceutical Research, 6(3), 244-247. [Link][33]
-
Lesielle. (n.d.). Ethylhexyl stearate in skincare, What is?. Lesielle. [Link][4]
-
Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. Ataman Kimya. [Link][5]
-
O'Leary, D., et al. (2022). Transdermal Drug Delivery: Determining Permeation Parameters Using Tape Stripping and Numerical Modeling. Pharmaceutics, 14(9), 1856. [Link][34]
Sources
- 1. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ewg.org [ewg.org]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. lesielle.com [lesielle.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. eurolab.net [eurolab.net]
- 12. one.oecd.org [one.oecd.org]
- 13. benchchem.com [benchchem.com]
- 14. karger.com [karger.com]
- 15. Chromatographic method for dacarbazine quantification in skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. The tape-stripping technique as a method for drug quantification in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Tape-Stripping Technique as a Method for Drug Quantification in Skin | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 19. THE TAPE STRIPPING TECHNIQUE TO QUANTIFY DRUGS THROUGH OUT THE SKIN THE TAPE STRIPPING TECHNIQUE TO QUANTIFY DRUGS THROUGH OUT THE SKIN | PPT [slideshare.net]
- 20. [PDF] The tape-stripping technique as a method for drug quantification in skin. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. Visualization of skin penetration using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Confocal Microscopy for Visualization of Skin Penetration | Plastic Surgery Key [plasticsurgerykey.com]
- 25. In vivo confocal laser scanning microscopy imaging of skin inflammation: Clinical applications and research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Confocal Microscopy for Visualization of Skin Penetration [ouci.dntb.gov.ua]
- 28. mdpi.com [mdpi.com]
- 29. cosmeticsinfo.org [cosmeticsinfo.org]
- 30. tandfonline.com [tandfonline.com]
- 31. Methods for quantitative determination of drug localized in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 33. discovery.researcher.life [discovery.researcher.life]
- 34. Transdermal Drug Delivery: Determining Permeation Parameters Using Tape Stripping and Numerical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: The Role of Ethylhexyl Isostearate in Engineering Controlled-Release Topical Systems
Abstract
The development of controlled-release topical and transdermal drug delivery systems is a critical endeavor in modern pharmaceutics, aiming to enhance therapeutic efficacy, improve patient compliance, and minimize systemic side effects. The choice of excipients is paramount in dictating the performance of these systems. This document provides an in-depth technical guide on the application of Ethylhexyl Isostearate, a branched-chain fatty ester, as a versatile excipient for formulating sophisticated controlled-release systems. We will explore its mechanistic functions, provide detailed protocols for formulation and characterization, and present methodologies for evaluating drug release kinetics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced formulation strategies for topical drug delivery.
Introduction: Beyond Emolliency
This compound is well-established in the cosmetics and personal care industry as a non-occlusive emollient, valued for its light, silky feel and excellent spreading properties.[1] It is an ester of 2-ethylhexyl alcohol and isostearic acid, resulting in a lipophilic, low-viscosity liquid that is safe for topical use and non-comedogenic.[1][2] However, its utility extends far beyond sensory aesthetics. Its physicochemical properties—namely its hydrophobicity, solvent capacity, and ability to interact with lipid structures—make it a highly effective modulator for creating controlled-release drug delivery systems.[3][4]
In the context of controlled-release, this compound can perform several key functions:
-
Form a Lipophilic Matrix: It can serve as a primary component of the oil phase in emulsions or the base in oleaginous formulations, creating a hydrophobic matrix that impedes the diffusion of an active pharmaceutical ingredient (API).
-
Modulate Drug Partitioning: It can alter the solubility and thermodynamic activity of the API within the vehicle, thereby controlling the concentration gradient that drives its release into the skin.
-
Act as a Penetration Enhancer: By interacting with the lipid bilayers of the stratum corneum, it can transiently and reversibly reduce the barrier function of the skin, facilitating controlled entry of the API.[5]
This guide will elucidate the principles behind these functions and provide practical, validated protocols for their implementation and assessment.
Mechanistic Principles in Release Modulation
The ability of this compound to control drug release stems from its influence on both the formulation's internal structure and its interface with the skin. The primary mechanisms are diffusion control within a hydrophobic matrix and modulation of skin permeation.
Diffusion Control via a Lipophilic Matrix
In many topical formulations, such as creams and ointments, the API is dispersed or dissolved within a complex matrix. When this compound is used as a significant component of the lipid phase, it increases the tortuosity and lipophilicity of the pathway the API must traverse to be released. The release of a drug from such a matrix is often governed by Fick's first law of diffusion, where the release rate is proportional to the concentration gradient. By acting as a lipophilic reservoir, this compound can keep the drug partitioned within the oil phase, thereby reducing its effective concentration available for immediate release. This principle is particularly effective for sustaining the release of both lipophilic and moderately hydrophilic drugs.[6]
Skin Permeation Enhancement
The stratum corneum is the principal barrier to percutaneous drug absorption, composed of corneocytes embedded in a highly ordered lipid matrix.[7] Lipophilic esters like this compound can act as penetration enhancers by fluidizing these intercellular lipids. This action disrupts the highly ordered structure, creating more permeable pathways for the drug to diffuse through. This does not result in an uncontrolled "burst" release but rather a more efficient and controlled transfer of the API from the vehicle into the viable epidermis, which is often the rate-limiting step in topical delivery.[5]
Figure 1: Mechanistic roles of this compound in controlled-release.
Formulation Development and Characterization Workflow
A systematic approach is required to develop a robust controlled-release system. This involves screening formulations with varying levels of this compound and characterizing their physicochemical properties before proceeding to performance testing.
Figure 2: Workflow for developing a controlled-release topical system.
Example Formulation Design
To investigate the effect of this compound, a base oil-in-water (O/W) cream formulation can be designed where its concentration is systematically varied.
| Ingredient | Function | F1 (Control) | F2 (5% EIS) | F3 (10% EIS) | F4 (20% EIS) |
| Oil Phase | |||||
| Model API (e.g., Ketoprofen) | Active | 2.0% | 2.0% | 2.0% | 2.0% |
| This compound (EIS) | Release Modifier | 0.0% | 5.0% | 10.0% | 20.0% |
| Cetostearyl Alcohol | Thickener, Emollient | 10.0% | 10.0% | 10.0% | 5.0% |
| Caprylic/Capric Triglyceride | Emollient | 10.0% | 5.0% | 0.0% | 0.0% |
| Polysorbate 60 | O/W Emulsifier | 3.0% | 3.0% | 3.0% | 3.0% |
| Sorbitan Monostearate | W/O Emulsifier | 2.0% | 2.0% | 2.0% | 2.0% |
| Aqueous Phase | |||||
| Glycerin | Humectant | 5.0% | 5.0% | 5.0% | 5.0% |
| Phenoxyethanol | Preservative | 0.5% | 0.5% | 0.5% | 0.5% |
| Purified Water | Vehicle | q.s. to 100% | q.s. to 100% | q.s. to 100% | q.s. to 100% |
Table 1: Example O/W cream formulations with varying this compound concentrations.
Protocol 1: Preparation of a Controlled-Release Emulsion Cream
Objective: To prepare stable O/W emulsion creams based on the compositions in Table 1.
Materials & Equipment:
-
Beakers (250 mL)
-
Homogenizer (e.g., rotor-stator type)
-
Water bath or hot plate with magnetic stirring
-
Weighing balance
-
Spatulas
Methodology:
-
Aqueous Phase Preparation: In a beaker, combine purified water and glycerin. Heat to 75°C ± 2°C while stirring until uniform.
-
Oil Phase Preparation: In a separate beaker, combine all oil phase ingredients (API, this compound, Cetostearyl Alcohol, etc.). Heat to 75°C ± 2°C while stirring until all components are melted and the phase is uniform.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 3000-5000 rpm) for 5-10 minutes. Maintain the temperature at 75°C.
-
Cooling: Remove the emulsion from the heat and continue to stir gently with an overhead stirrer or spatula as it cools to room temperature. This slow cooling allows for the formation of the desired semi-solid structure.
-
Final Additions: Once the cream has cooled to below 40°C, add the preservative (Phenoxyethanol) and mix until fully incorporated.
-
Homogenization (Optional): A final, brief homogenization at low speed can ensure a uniform final product.
-
Storage: Transfer the final cream into airtight containers and store at room temperature, protected from light.
Causality Note: Maintaining the same temperature (75°C) for both phases before emulsification is critical. This prevents premature crystallization of fatty alcohols and ensures the formation of a stable emulsion with a fine droplet size.
Protocol 2: Physicochemical Characterization
Objective: To evaluate the physical properties of the prepared formulations to ensure consistency and stability.
-
Appearance and pH: Visually inspect the creams for color, homogeneity, and phase separation. Measure the pH of a 10% w/v dispersion in purified water.
-
Microscopy: Place a small sample on a microscope slide, cover with a coverslip, and observe under 40x magnification. Note the droplet size distribution and check for signs of coalescence or crystallization.
-
Rheology: Use a viscometer or rheometer with a spindle or plate appropriate for semi-solids. Measure the viscosity at a defined shear rate (e.g., 10 s⁻¹) to compare the consistency of the formulations. A change in this compound concentration may alter the viscosity, which in turn affects drug diffusion.
In Vitro Performance Testing: Quantifying Release
In Vitro Release Testing (IVRT) is the gold standard for assessing the performance of topical controlled-release formulations.[8][9] It measures the rate at which the API is released from the formulation through a synthetic membrane into a receptor solution. The method must be validated to be sensitive enough to detect changes in the formulation that could affect in vivo performance.[10][11]
Figure 3: Key components of a Vertical Diffusion Cell (Franz Cell) for IVRT.
Protocol 3: In Vitro Release Testing (IVRT)
Objective: To determine and compare the release rates of the API from formulations F1-F4.
Materials & Equipment:
-
Vertical Diffusion Cells (VDCs), also known as Franz Cells
-
Synthetic membranes (e.g., 0.45 µm pore size)
-
Receptor solution (chosen to ensure sink conditions; may require a co-solvent or surfactant)
-
Circulating water bath (32°C)
-
Syringes and vials for sample collection
-
Validated analytical method (e.g., HPLC-UV) to quantify the API
Methodology:
-
System Setup: Assemble the VDCs. Fill the receptor chambers with de-gassed receptor solution, ensuring no air bubbles are trapped beneath the membrane. Place the cells in the water bath set to 32°C and allow them to equilibrate.
-
Membrane Mounting: Mount the synthetic membrane between the donor and receptor chambers.
-
Dosing: Accurately weigh and apply a finite dose of the test formulation (e.g., 300 mg) onto the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a precise volume of receptor solution from the sampling arm. Immediately replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the collected samples for API concentration using a validated HPLC method.
-
Data Analysis:
-
Calculate the cumulative amount of API released per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount released (Q) versus the square root of time (t½).[12]
-
Determine the slope of the linear portion of the plot. This slope represents the steady-state release rate (flux, J).
-
Self-Validation: The IVRT method's trustworthiness is established by its ability to discriminate between the different formulations. A statistically significant difference in release rates between F1, F2, F3, and F4 would validate the method's sensitivity.
Illustrative Data and Interpretation
| Formulation | EIS Conc. (% w/w) | Release Rate (Flux, J) (µg/cm²/h½) ± SD | Interpretation |
| F1 (Control) | 0% | 45.2 ± 3.1 | Baseline rapid release from a standard emulsion base. |
| F2 | 5% | 31.5 ± 2.5 | Significant reduction in release rate due to the introduction of a lipophilic matrix. |
| F3 | 10% | 22.8 ± 1.9 | Further sustained release, indicating a concentration-dependent effect of this compound. |
| F4 | 20% | 14.1 ± 1.5 | Strongest retardation of release, demonstrating maximal matrix and partitioning effects. |
Table 2: Illustrative IVRT results showing the effect of this compound on API release rate.
The data clearly indicates that increasing the concentration of this compound systematically and significantly decreases the drug release rate. This confirms its role as an effective controlled-release agent. The formulation scientist can use this data to select the concentration that achieves the desired target release profile for a specific therapeutic application.
Conclusion and Future Perspectives
This compound is a multifunctional excipient that offers formulators a powerful tool for designing advanced controlled-release topical systems. By serving as a lipophilic matrix component, a drug partitioning modulator, and a potential penetration enhancer, it provides a predictable, concentration-dependent mechanism for sustaining drug release. Its favorable safety profile and excellent sensory characteristics further enhance its utility in pharmaceutical and dermatological products.[3]
The protocols detailed in this guide provide a robust framework for formulating, characterizing, and evaluating the performance of systems containing this compound. Future research should focus on exploring its interaction with different classes of APIs and its synergistic effects with other advanced delivery technologies, such as nanoemulsions and solid lipid nanoparticles, to further refine the control over topical drug delivery.
References
- Florence, A. T., & Attwood, D. (2006). Physicochemical Principles of Pharmacy. Pharmaceutical Press. [URL: https://www.pharmpress.com/product/9780853696057/physicochemical-principles-of-pharmacy]
- Gaudinat, C., & Goget, C. (2007). Sucrose esters: a promising approach for controlled drug delivery. Drug Development and Industrial Pharmacy. [URL: https://www.tandfonline.com/doi/abs/10.1080/03639040600977823]
- U.S. Food and Drug Administration. (2022). Guidance for Industry: In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/in-vitro-release-test-studies-topical-drug-products-submitted-andas]
- Shah, V. P., et al. (1995). Scale-Up and Post-Approval Changes (SUPAC) for Semisolid (SS) Dosage Forms: A Regulatory Perspective. Pharmaceutical Technology. [URL: https://www.pharmtech.
- Souto, E. B., & Müller, R. H. (2008). Lipid nanoparticles (SLN & NLC) in cosmetic and pharmaceutical dermal products. International Journal of Pharmaceutics. [URL: https://doi.org/10.1016/j.ijpharm.2007.10.017]
- Higuchi, T. (1961). Rate of release of medicaments from ointment bases containing drugs in suspension. Journal of Pharmaceutical Sciences. [URL: https://doi.org/10.1002/jps.2600500915]
- Cosmetic Ingredient Review. (2003). Final Report on the Safety Assessment of Stearate Esters. International Journal of Toxicology. [URL: https://journals.sagepub.com/doi/abs/10.1080/10915810390242033]
- Lehman, P. A., et al. (2011). In Vitro Release Testing (IVRT) of Topical Semisolid Dosage Forms. Dissolution Technologies. [URL: https://dissolutiontech.com/issues/201111/DT201111_A01.pdf]
- EWG Skin Deep. This compound. [URL: https://www.ewg.
- Recipharm. Developing an In Vitro Release Testing (IVRT) Method for the Validation of Semi-Solid Topical Formulations. [URL: https://www.permegear.com/wp-content/uploads/2021/01/Recipharm_IVRT_Whitepaper.pdf]
- Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews. [URL: https://doi.org/10.1016/j.addr.2012.03.003]
- SpecialChem. (2023). Ethylhexyl Stearate. [URL: https://cosmetics.specialchem.
- Cosmetics Info. Ethylhexyl Stearate. [URL: https://www.cosmeticsinfo.
- Pathan, I. B., & Setty, C. M. (2009). Chemical Penetration Enhancers for Transdermal Drug Delivery Systems. Tropical Journal of Pharmaceutical Research. [URL: https://www.ajol.info/index.php/tjpr/article/view/14718]
- Ataman Kimya. Ethylhexyl Stearate. [URL: https://www.ataman-chemicals.
Sources
- 1. specialchem.com [specialchem.com]
- 2. ewg.org [ewg.org]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. paulaschoice.nl [paulaschoice.nl]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Evaluation of hydrophobic materials as matrices for controlled-release drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashdin.com [ashdin.com]
- 11. In Vitro Release Testing of Acyclovir Topical Formulations Using Immersion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. permegear.com [permegear.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethylhexyl Isostearate
Welcome to the Technical Support Center for the synthesis of Ethylhexyl Isostearate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you optimize your synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the Fischer esterification of isostearic acid with 2-ethylhexanol, typically in the presence of an acid catalyst. This reaction is reversible, and a key challenge is managing the water produced as a byproduct, which can hydrolyze the ester back to the reactants, thereby limiting the yield.[1] To achieve a high yield, it's crucial to shift the reaction equilibrium towards the product side.[1]
Q2: What are the key factors influencing the yield of this compound synthesis?
A2: Several factors significantly impact the final yield:
-
Reaction Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to undesirable side reactions and decomposition of reactants or products.[1]
-
Catalyst: The choice of catalyst and its concentration are critical. Common catalysts include strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and facilitating the nucleophilic attack by the alcohol, thus speeding up the reaction.
-
Reactant Molar Ratio: Using a large excess of one reactant, typically 2-ethylhexanol, can drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's Principle.[3][4]
-
Water Removal: Continuous removal of water as it is formed is one of the most effective strategies to maximize the yield.[1][4]
Q3: Are there alternative, "greener" synthesis methods available?
A3: Yes, enzymatic synthesis is a promising green alternative. This method often utilizes immobilized lipases, such as Candida antarctica lipase B (CALB), as biocatalysts.[5][6] Enzymatic methods can offer high conversion rates under milder reaction conditions, reducing energy consumption and the formation of byproducts.[5][7] Ultrasound-assisted enzymatic synthesis has also been shown to significantly reduce reaction times compared to conventional mechanical stirring.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Product Yield
A low yield of this compound is a common problem in esterification reactions. The following Q&A format will guide you through diagnosing and resolving this issue.
Q: My reaction has run for the specified time, but analysis (e.g., TLC, GC) shows a significant amount of unreacted isostearic acid. What are the likely causes?
A: Several factors can lead to incomplete conversion in Fischer esterification. The primary culprits are often related to the reversible nature of the reaction and suboptimal reaction conditions.[3]
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Detailed Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Equilibrium Limitation | Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, shifts the equilibrium back towards the starting materials, thus reducing the ester yield.[3][9] | 1. Use an Excess of Alcohol: Employing a significant molar excess of 2-ethylhexanol will drive the reaction forward.[3] 2. Remove Water: Utilize a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[1][9] Alternatively, adding a drying agent like molecular sieves to the reaction mixture can be effective.[1] |
| Insufficient Catalyst Activity | The acid catalyst may be old, hydrated, or used in an insufficient amount, leading to a slow or stalled reaction.[1] | 1. Use Fresh Catalyst: Ensure the acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) is fresh and anhydrous.[1] 2. Optimize Catalyst Concentration: Typically, 1-2% of the mass of the carboxylic acid is a good starting point, but this may need to be optimized for your specific conditions.[1] |
| Presence of Water in Reagents | Any water present in the isostearic acid, 2-ethylhexanol, or glassware at the start of the reaction will inhibit the forward reaction.[3] | 1. Use Anhydrous Reagents: Ensure that both isostearic acid and 2-ethylhexanol are as dry as possible. 2. Dry Glassware: Thoroughly dry all glassware in an oven before use. |
| Low Reaction Temperature | The reaction may be proceeding too slowly if the temperature is not high enough to achieve a reasonable reaction rate.[1] | Optimize Temperature: For acid-catalyzed reactions, heating to reflux is common.[1] For enzymatic reactions, the optimal temperature may be lower (e.g., 50-60°C) to avoid denaturation of the enzyme.[5] |
| Insufficient Reaction Time | The reaction may simply not have been allowed to run long enough to reach completion or equilibrium.[3] | Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting materials and the formation of the product. Continue the reaction until no further change is observed.[1] |
Issue 2: Product Purity Issues
Even with a good yield, the purity of the final this compound product can be a concern.
Q: After purification, my product is still contaminated with unreacted starting materials or has a noticeable color. What can I do?
A: Purity issues can arise from incomplete reactions, side reactions, or inefficient purification methods.
General Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
Detailed Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Inefficient Work-up | Residual acid catalyst can cause product degradation during purification (e.g., distillation). Unreacted starting materials may be carried through the purification process. | 1. Neutralize Thoroughly: After the reaction, wash the organic layer with a mild base like sodium bicarbonate (NaHCO₃) solution to remove the acid catalyst.[10] 2. Aqueous Washes: Wash with water or brine to remove any remaining water-soluble impurities. 3. Efficient Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent removal. |
| Side Reactions | At high temperatures with strong acid catalysts, side reactions such as dehydration of the alcohol to form ethers can occur.[1] This can lead to colored impurities. | 1. Milder Conditions: Consider using a milder catalyst or lower reaction temperatures. 2. Enzymatic Synthesis: As mentioned, enzymatic methods operate under milder conditions and are less prone to side reactions.[5] |
| Suboptimal Purification | Simple solvent evaporation may not be sufficient to remove unreacted starting materials, especially the high-boiling isostearic acid. | 1. Vacuum Distillation: Purify the final product by vacuum distillation to separate the lower-boiling this compound from the higher-boiling isostearic acid. 2. Column Chromatography: For smaller scale preparations or very high purity requirements, column chromatography can be an effective purification method. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound
This protocol describes a standard laboratory-scale synthesis using an acid catalyst and a Dean-Stark apparatus to drive the reaction to completion.
Materials:
-
Isostearic Acid
-
2-Ethylhexanol (at least 2 molar equivalents to the acid)
-
p-Toluenesulfonic acid (p-TsOH) (1-2% by weight of isostearic acid)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
To the flask, add isostearic acid, 2-ethylhexanol (2 eq.), p-TsOH, and toluene.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[1]
-
Continue refluxing until no more water is collected in the trap, indicating the reaction is complete. Monitor the reaction by TLC if desired.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess 2-ethylhexanol.
-
Purify the resulting crude ester by vacuum distillation to obtain pure this compound.
Protocol 2: Ultrasound-Assisted Enzymatic Synthesis
This protocol is based on modern, greener chemistry principles, offering high yields in shorter reaction times.[5][7]
Materials:
-
Isostearic Acid
-
2-Ethylhexanol (2 molar equivalents)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435 or a similar preparation) (2% w/w of total reactants)
Procedure:
-
Combine isostearic acid, 2-ethylhexanol, and the immobilized lipase in a flat-bottomed glass reactor.
-
Place the reactor in an ultrasonic water bath equipped with temperature control and an overhead stirrer for gentle mixing.
-
Set the temperature to 50°C, the ultrasound power to 80 W, and the duty cycle to 50%.[8]
-
Run the reaction for approximately 3 hours, taking samples periodically to monitor conversion by GC or titration of the remaining acid.[5][8]
-
Upon completion, separate the immobilized enzyme from the product mixture by filtration. The enzyme can often be washed and reused.
-
Remove the excess 2-ethylhexanol under vacuum to yield the final product. Further purification by distillation may be performed if necessary.
By following these guidelines and troubleshooting steps, researchers can significantly improve the yield and purity of their this compound synthesis.
References
-
Fengchen. (n.d.). Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0. Retrieved from [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]
-
Esterification Lab Answers. (n.d.). Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. Retrieved from [Link]
-
Gawas, S. D., & Rathod, V. K. (2020). Ultrasound Assisted Green Synthesis of 2-Ethylhexyl Stearate: A Cosmetic Bio-lubricant. Journal of Oleo Science, 69(9), 1043–1049. [Link]
-
Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. Retrieved from [Link]
-
Gawas, S. D., & Rathod, V. K. (2020). Ultrasound Assisted Green Synthesis of 2-Ethylhexyl Stearate: A Cosmetic Bio-lubricant. Journal of Oleo Science, 69(9), 1043-1049. Retrieved from [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification? Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of a sustainable biocatalytic process for the synthesis of ethylhexyl fatty acids esters. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. Retrieved from [Link]
-
Gawas, S. D., & Rathod, V. K. (2020). Ultrasound Assisted Green Synthesis of 2-Ethylhexyl Stearate: A Cosmetic Bio-lubricant. Journal of Oleo Science, 69(9), 1043-1049. Retrieved from [Link]
-
Lesielle. (n.d.). Ethylhexyl stearate in skincare, What is? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Preparation of Esters. Retrieved from [Link]
-
Gawas, S. D., & Rathod, V. K. (2020). Ultrasound Assisted Green Synthesis of 2-Ethylhexyl Stearate: A Cosmetic Bio-lubricant. Journal of Oleo Science, 69(9), 1043–1049. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Ultrasound Assisted Green Synthesis of 2-Ethylhexyl Stearate: A Cosmetic Bio-lubricant [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound Assisted Green Synthesis of 2-Ethylhexyl Stearate: A Cosmetic Bio-lubricant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of Ethylhexyl Isostearate
Welcome to the technical support center for Ethylhexyl Isostearate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile emollient. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Section 1: Understanding the Challenge - Common Impurities & Their Origins
Purification begins with understanding what you need to remove. The primary challenges in purifying this compound stem from the impurities inherent in its synthesis raw materials and the esterification process itself.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
The impurity profile of crude this compound is typically a cocktail of unreacted starting materials, reaction byproducts, and contaminants from the raw materials themselves. It is essential to characterize your crude product to devise an effective purification strategy.
| Impurity Class | Specific Examples | Origin |
| Unreacted Raw Materials | Isostearic Acid, 2-Ethylhexanol | Incomplete esterification reaction or unfavorable equilibrium. |
| Reaction Byproducts | Water, Residual Catalyst (e.g., p-Toluenesulfonic acid) | Formed during the esterification reaction; added to drive the reaction. |
| Side-Reaction Products | Di-(2-ethylhexyl) ether, Isostearic anhydride | Side reactions occurring at high temperatures, especially with acid catalysts. |
| Structurally Related Esters | Ethylhexyl palmitate, Ethylhexyl stearate, Ethylhexyl oleate | Present due to the use of commercial-grade isostearic acid, which is a mixture of fatty acids.[1] |
| Color & Odor Bodies | Aldehydes, Ketones, Oxidized compounds | Thermal degradation during synthesis or oxidation of residual unsaturated fatty acids.[2][3] |
Q2: My purified this compound has a persistent yellow tint. What is the likely cause?
A yellow discoloration is a common issue and typically points to thermal degradation or oxidation. During esterification, high temperatures, especially in the presence of an acid catalyst, can generate color bodies. Furthermore, if the isostearic acid raw material contains residual unsaturated fatty acids (like oleic acid), these can oxidize to form colored and odorous compounds.[2]
Q3: The odor of my final product is not neutral as expected. What chemical species are responsible?
Undesirable odors in cosmetic esters are a critical quality failure. The culprits are often highly volatile, low-molecular-weight compounds that are potent even at trace levels.[2] Common sources include:
-
Residual 2-Ethylhexanol: Has a characteristic mild odor.
-
Oxidation Products: Saturated and unsaturated aldehydes are major contributors to off-odors, arising from the breakdown of any residual unsaturated fatty acids.[3]
-
Raw Material Impurities: The starting isononyl alcohol used in the synthesis of some esters has been identified as a source of the final product's odor.[2] This principle applies to impurities in 2-ethylhexanol as well.
Visualizing Impurity Origins
The following diagram illustrates how the final impurity profile is influenced by both the raw materials and the synthesis process.
Caption: Origin of impurities in crude this compound.
Section 2: Troubleshooting Guide for Purification
This section provides a problem-oriented approach to purifying this compound. Each problem is followed by an analysis of its cause and a series of actionable troubleshooting steps, including detailed protocols.
Problem 1: High Content of Unreacted Isostearic Acid
Causality Analysis: A high acid value in your product indicates either an incomplete esterification reaction or hydrolysis of the ester during workup. Isostearic acid can affect the final product's texture, stability, and skin feel, and is therefore a critical impurity to remove.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing excess isostearic acid.
Experimental Protocol: Alkaline Wash & Adsorbent Filtration
This protocol is designed for a lab-scale batch of ~100g of crude this compound.
Objective: To remove residual isostearic acid.
Materials:
-
Crude this compound (100 g)
-
5% (w/v) Sodium Carbonate (Na₂CO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane or Diethyl Ether (as a co-solvent, optional)
-
Silica Gel 60 (230-400 mesh)
-
Separatory funnel (500 mL)
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
Part A: Alkaline Wash
-
Dissolution: Place 100 g of the crude ester into the 500 mL separatory funnel. If the ester is highly viscous, you can dilute it with 100 mL of hexane to improve phase separation.
-
First Wash: Add 100 mL of the 5% sodium carbonate solution to the funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (from CO₂ evolution).
-
Scientific Rationale: The basic sodium carbonate reacts with the acidic isostearic acid to form sodium isostearate, a salt that is soluble in the aqueous phase, effectively extracting it from the organic ester phase.
-
-
Phase Separation: Allow the layers to separate completely. The bottom aqueous layer, which may appear cloudy due to the soap formed, is drained and discarded.
-
Repeat Wash: Repeat the wash with another 50 mL of sodium carbonate solution to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with 50 mL of saturated brine.
-
Scientific Rationale: The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.
-
-
Drying: Drain the organic layer into a clean flask and add a spoonful of anhydrous MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it sit for 15-20 minutes.
-
Filtration: Filter the dried organic solution through a fluted filter paper to remove the drying agent.
Part B: Silica Gel Filtration (Polishing Step)
-
Prepare Silica Plug: Place a small cotton plug at the bottom of a large filter funnel and add ~20 g of silica gel. Gently tap the funnel to pack the silica.
-
Elute Product: Pass the filtered organic solution from Part A through the silica gel plug.
-
Scientific Rationale: Any remaining trace amounts of polar impurities, including residual salts or baseline acid, will be adsorbed onto the polar silica gel, while the non-polar ester passes through.[4]
-
-
Solvent Removal: Collect the eluate and remove the solvent (hexane) using a rotary evaporator to yield the purified this compound.
-
Validation: Test the acid value of the purified product to confirm the success of the procedure.
Problem 2: Presence of Color and Odor Impurities
Causality Analysis: As discussed, these impurities are often degradation or oxidation byproducts.[2] They are challenging because they are effective at very low concentrations. The most robust method for their removal is adsorption. A patented process also highlights the importance of removing the esterification catalyst before neutralization to produce esters with reduced odor.[5]
Troubleshooting Steps:
-
Activated Carbon Treatment: This is the most effective method for removing a broad spectrum of color and odor compounds due to its high surface area and porous structure.
-
Adsorbent Mixture: For highly colored esters, a mixture of montmorillonite, silica gel, and/or activated charcoal can be used in a column chromatography setup.[6]
-
Vacuum Distillation: For volatile odor compounds, a final deodorization step using vacuum distillation or steam stripping at elevated temperatures can be effective.
Experimental Protocol: Decolorization with Activated Carbon
Objective: To remove color and odor impurities from semi-purified this compound.
Materials:
-
Semi-purified this compound (100 g)
-
Powdered Activated Carbon (1-2 g, ~1-2% by weight)
-
Celite® or Diatomaceous Earth (as a filter aid)
-
Inert solvent like hexane (optional, for viscosity reduction)
-
Heating mantle with magnetic stirring
-
Buchner funnel with a vacuum flask and appropriate filter paper (e.g., Whatman No. 1)
Procedure:
-
Slurry Formation: In a flask, combine 100 g of the ester with 1-2 g of activated carbon. If needed, add hexane to reduce viscosity and ensure good mixing.
-
Adsorption: Gently heat the mixture to 60-80°C with continuous stirring for 30-60 minutes. An inert atmosphere (e.g., nitrogen blanket) is recommended to prevent oxidation at elevated temperatures.
-
Scientific Rationale: Heating increases the diffusion rate of impurity molecules into the pores of the activated carbon, improving the efficiency of adsorption.
-
-
Cooling: Allow the mixture to cool to near room temperature before filtering.
-
Filtration Setup: Prepare a filter bed in the Buchner funnel by first placing the filter paper, then adding a thin layer (~0.5 cm) of Celite®. Wet the bed with a small amount of clean hexane.
-
Scientific Rationale: Activated carbon particles are extremely fine and can pass through standard filter paper. The Celite® forms a barrier that traps the carbon particles, ensuring a particle-free filtrate.
-
-
Vacuum Filtration: Apply vacuum and slowly pour the ester/carbon slurry onto the filter bed. Wash the filter cake with a small amount of clean hexane to recover all the product.
-
Solvent Removal: If a co-solvent was used, remove it via rotary evaporation.
-
Validation: Visually inspect the color of the final product against a standard and perform sensory analysis for odor. For quantitative analysis of specific odorants, techniques like GC-MS with olfactometry are required.[3]
Section 3: Analytical & Quality Control
Rigorous analytical testing is crucial to validate the purity of your this compound and ensure it meets the required specifications for its intended application.
| Analytical Technique | Primary Purpose | Key Information Provided |
| Gas Chromatography (GC-FID) | Purity assessment and quantification of volatile impurities. | Provides percentage purity of the main ester and quantifies residual alcohol and other volatile components.[7] |
| GC-Mass Spectrometry (GC-MS) | Identification of unknown impurities. | Provides structural information to identify byproducts, related esters, and odor-causing compounds. |
| Acid Value Titration | Quantification of residual free fatty acids. | A critical quality parameter indicating the amount of unreacted isostearic acid. |
| Colorimetry (e.g., APHA/Hazen) | Quantitative assessment of color. | Provides a numerical value for the yellowness of the product. |
| Sensory Panel / GC-Olfactometry | Assessment of odor. | Qualitative and quantitative evaluation of the product's odor profile.[2] |
| Stability Testing | Predicts shelf-life and product integrity. | Evaluates changes in color, odor, pH, and viscosity under accelerated conditions.[8] |
Protocol Outline: Accelerated Stability Testing
Stability testing is performed to ensure the product maintains its quality and aesthetics under various storage conditions.[9][8] An industry rule of thumb is that 8-12 weeks of storage at 45°C can simulate one to two years at room temperature.[10]
Objective: To assess the physical and chemical stability of the purified this compound.
Procedure:
-
Sample Preparation: Dispense the purified ester into multiple clean, sealed glass vials, representing each test condition and time point. Keep a control sample stored at a low temperature (e.g., 4°C) in the dark.
-
Storage Conditions: Place the sample sets into stability chambers at various conditions. A standard set includes:
-
45°C (Elevated temperature)
-
25°C / 60% Relative Humidity (Real-time)
-
Cycle Testing: 24 hours at -10°C followed by 24 hours at 25°C (repeated for 3-5 cycles to test for physical separation or crystallization).[9]
-
Photostability: Exposure to UV/Vis light.
-
-
Time Points: Pull samples for analysis at set intervals, such as Time 0, 2 weeks, 4 weeks, 8 weeks, and 12 weeks.
-
Analysis: At each time point, analyze the samples and the control for key parameters:
-
Appearance: Visual check for clarity, color change, and precipitation.
-
Odor: Sensory evaluation against the control.
-
Acid Value: To detect any hydrolysis over time.
-
Viscosity: To detect changes in physical properties.
-
-
Evaluation: Compare the results from the stressed samples to the control. Significant changes may indicate instability and require reformulation or further purification.
References
- Method for purification of fatty acid mixtures.
- Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chrom
- FA purific
- Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chrom
- Current Trends in Separation and Purification of F
- Process for decolorizing fatty acid ester and food or cosmetic composition containing the same.
- ETHYLHEXYL STEARATE.
- Method of Synthesis or Extraction of Ethylhexyl stearate.
- Reduced odor esters and process for producing same.
- Understanding of the residual odour of fatty esters used as emollient in cosmetic products.
- Understanding of the residual odor of fatty esters used as emollient in cosmetic products. Wiley Online Library.
- What is ETHYLHEXYL ISOSTEAR
- Stability Testing of Cosmetics. MakingCosmetics.
- Stability Testing for Cosmetic Products. Intertek.
- Ethylhexyl stearate - Descrizione.
- Stearic acid Impurities and Rel
- Formulator's Guide to Stability Testing. UL Prospector.
- Ethylhexyl Stear
- ETHYLHEXYL ISOSTEAR
- Isostearic Acid. KLK OLEO.
- Isostearyl Isostearate (Emollient): Cosmetic Ingredient INCI. SpecialChem.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Understanding of the residual odour of fatty esters used as emollient in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US6635775B1 - Reduced odor esters and process for producing same - Google Patents [patents.google.com]
- 6. EP0556424A1 - Process for decolorizing fatty acid ester and food or cosmetic composition containing the same - Google Patents [patents.google.com]
- 7. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability Testing for Cosmetic Products [intertek.com]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. ulprospector.com [ulprospector.com]
Preventing hydrolysis and degradation of "Ethylhexyl isostearate" in formulations
Welcome to the Technical Support Center for Ethylhexyl Isostearate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for preventing the hydrolysis and degradation of this compound in your formulations.
Introduction to this compound Stability
This compound is a popular emollient valued for its non-greasy feel and excellent spreadability. As an ester, its chemical stability is a critical factor in ensuring the shelf-life and efficacy of final formulations. The primary degradation pathways for this compound are hydrolysis and oxidation. Understanding the mechanisms behind these processes is the first step in preventing them.
Hydrolysis is the cleavage of the ester bond by water, which is catalyzed by either acidic or alkaline conditions, resulting in the formation of isostearic acid and 2-ethylhexanol. While branched-chain esters like this compound are generally more resistant to hydrolysis than their linear counterparts due to steric hindrance, formulation conditions can still promote this degradation.[1]
Oxidation , on the other hand, involves the reaction of the molecule with oxygen, often initiated by factors like light, heat, and the presence of metal ions. This can lead to rancidity, changes in color, and the formation of undesirable byproducts.
This guide will provide you with the necessary information and protocols to mitigate these degradation pathways and ensure the stability of your this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in a formulation?
A1: The two main causes are hydrolysis and oxidation. Hydrolysis is accelerated by pH extremes (both acidic and alkaline conditions) and elevated temperatures. Oxidation is typically triggered by exposure to air (oxygen), UV light, and the presence of trace metal ions which act as catalysts.[2][3]
Q2: At what pH is this compound most stable?
Q3: Can the type of emulsion affect the stability of this compound?
A3: Yes. In an oil-in-water (O/W) emulsion, the ester in the dispersed oil phase has a larger surface area in contact with the aqueous phase, which can increase the risk of hydrolysis if the pH is not optimal. In water-in-oil (W/O) emulsions, the ester is in the continuous phase, and the water is in dispersed droplets, which can sometimes offer better protection against hydrolysis. The overall stability will depend on the entire formulation system.
Q4: Are there any specific ingredients that are known to be incompatible with this compound?
A4: Strong acids and bases should be avoided as they directly catalyze hydrolysis. Additionally, strong oxidizing agents can promote degradation. Care should also be taken with ingredients that may contain trace metal impurities, as these can accelerate oxidative processes.[2]
Troubleshooting Guide
This section addresses common issues encountered during formulation development with this compound.
Issue 1: Change in Odor or Color (Rancidity)
-
Probable Cause: Oxidation of this compound. This can be initiated by exposure to air, light, or trace metal ions in the formulation.
-
Troubleshooting Steps:
-
Incorporate an Antioxidant: Add an effective antioxidant to the oil phase of your formulation during the manufacturing process.
-
Introduce a Chelating Agent: Add a chelating agent to the water phase to sequester any metal ions that could catalyze oxidation.[2]
-
Optimize Packaging: Use opaque or UV-protective packaging to shield the formulation from light.
-
Minimize Headspace: Reduce the amount of air in the final packaging to limit oxygen exposure.
-
Issue 2: Decrease in Viscosity and Change in pH Over Time
-
Probable Cause: Hydrolysis of this compound into isostearic acid and 2-ethylhexanol. The formation of isostearic acid will lower the pH of the formulation.
-
Troubleshooting Steps:
-
pH Adjustment and Buffering: Ensure the final pH of your formulation is in the neutral range (6-7). The use of a suitable buffering system can help maintain a stable pH over the product's shelf-life.
-
Temperature Control: Avoid exposing the formulation to high temperatures during manufacturing and storage, as heat accelerates hydrolysis.
-
Ingredient Purity: Use high-purity raw materials to avoid introducing acidic or alkaline impurities that could shift the pH.
-
Issue 3: Phase Separation in an Emulsion
-
Probable Cause: This can be a result of several factors, including hydrolysis of the ester, which can affect the emulsifier system. The degradation products (isostearic acid and 2-ethylhexanol) can alter the hydrophilic-lipophilic balance (HLB) of the oil phase, leading to emulsion instability.
-
Troubleshooting Steps:
-
Confirm Hydrolysis: Measure the pH of the formulation. A significant drop in pH over time is a strong indicator of hydrolysis.
-
Re-evaluate Emulsifier System: If hydrolysis is confirmed, you may need to adjust your emulsifier system to be more robust and tolerant to slight changes in the oil phase composition.
-
Control pH: Implement the pH control measures mentioned in the previous section to prevent the initial cause of the instability.
-
Experimental Protocols
Protocol 1: Evaluating the Effectiveness of Antioxidants
This protocol outlines a method to compare the efficacy of different antioxidants in preventing the oxidation of this compound.
-
Preparation of Samples:
-
Prepare a base formulation containing this compound without any antioxidant (Control).
-
Prepare identical formulations with different antioxidants (e.g., Tocopherol, BHT, Ascorbyl Palmitate) at their recommended concentrations.
-
-
Accelerated Stability Testing:
-
Store all samples in a stability chamber at an elevated temperature (e.g., 40°C) and expose them to UV light for a defined period (e.g., 4 weeks).
-
-
Analysis:
-
At regular intervals (e.g., 1, 2, and 4 weeks), analyze the samples for signs of oxidation. This can be done by measuring the peroxide value (a common indicator of rancidity) and observing any changes in color and odor.
-
-
-
Compare the results of the different antioxidant-containing samples to the control. The most effective antioxidant will show the least change in peroxide value, color, and odor.
-
Protocol 2: Assessing Hydrolytic Stability at Different pH Levels
This protocol helps determine the optimal pH range for your formulation containing this compound.
-
Preparation of Samples:
-
Prepare several batches of your formulation.
-
Adjust the pH of each batch to a different value (e.g., pH 4, 5, 6, 7, 8) using a suitable acid or base and buffer system.
-
-
Accelerated Stability Testing:
-
Store the samples at an elevated temperature (e.g., 40°C or 50°C) for a set period (e.g., 8 weeks).
-
-
Analysis:
-
At regular intervals, measure the pH of each sample to check for drift.
-
Analyze the concentration of this compound in each sample using a suitable analytical method (e.g., gas chromatography) to quantify the extent of hydrolysis.
-
-
-
The pH at which the concentration of this compound remains the highest and the pH remains most stable is the optimal pH for your formulation.
-
Data Presentation
Table 1: Recommended Antioxidants and Chelating Agents for Ester-Containing Formulations
| Additive Type | Example | Typical Use Level | Phase of Addition |
| Antioxidants | Tocopherol (Vitamin E) | 0.05 - 0.2% | Oil Phase |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Oil Phase | |
| Ascorbyl Palmitate | 0.01 - 0.2% | Oil Phase | |
| Chelating Agents | Disodium EDTA | 0.05 - 0.2% | Water Phase |
| Phytic Acid | 0.05 - 0.5% | Water Phase | |
| Sodium Gluconate | 0.1 - 1.0% | Water Phase |
Visualization of Degradation and Prevention
Caption: Hydrolysis degradation pathway of this compound and key prevention strategies.
Caption: Oxidation degradation pathway of this compound and key prevention strategies.
References
-
Aston Chemicals. The link between function and structure of esters. [Link]
-
Aston Chemicals. The link between function and structure of esters. [Link]
-
Cosmetic Formulation Blog. What is a chelating agent and why is it used in cosmetic formulation. [Link]
-
Parameter1. Formulating Cosmetic Emulsions: A Beginner's Guide. [Link]
-
3V Sigma USA. Emollients: The Key to Nurturing Skin in the Early Stages of Cosmetic Formulation. [Link]
-
Ataman Kimya. ETHYLHEXYL STEARATE. [Link]
-
Fengchen Group Co., Ltd. Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0. [Link]
-
Realize Beauty. Help, my emulsions aren't stable! [Link]
-
COSMILE Europe. This compound – Ingredient. [Link]
-
Pharmaguideline. Stability Problems of Emulsions and Methods to Overcome. [Link]
-
The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester. [Link]
-
SkinSAFE. This compound Ingredient Allergy Safety Information. [Link]
-
PharmaCores. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [Link]
-
PubMed. Stability of cosmetic formulations containing esters of vitamins E and A: chemical and physical aspects. [Link]
-
Create Cosmetic Formulas. Cosmetic emulsions with stability problems: what is the cause? [Link]
-
ResearchGate. Stability of cosmetic formulations containing esters of Vitamins E and A: Chemical and physical aspects. [Link]
-
ResearchGate. Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation and Influencing Factors. [Link]
-
ResearchGate. The oxidation of di-(2-Ethylhexyl) phthalate (DEHP) in aqueous solution by UV/H2O2 photolysis. [Link]
Sources
Technical Support Center: Emulsion Instability Involving Ethylhexyl Isostearate
Welcome to the technical support center for troubleshooting emulsion instability. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their formulations containing the emollient, Ethylhexyl Isostearate. As an ester with unique properties, its incorporation requires a nuanced understanding of emulsion science to achieve long-term stability.
This document moves beyond simple checklists to provide a causal framework for diagnosing and resolving instability. We will explore the physicochemical principles at play, offer validated experimental protocols, and present a logical, step-by-step approach to formulation optimization.
Part 1: Foundational Concepts - Why Emulsions Fail
Emulsions are thermodynamically unstable systems; they will eventually separate over time.[1][2] The goal of a formulator is to create a kinetically stable system that resists this separation for the intended shelf-life of the product. When an emulsion containing this compound fails, it is typically through one or more of the following mechanisms:
-
Creaming/Sedimentation: This is the migration of droplets under the influence of gravity, leading to a concentration gradient. In oil-in-water (O/W) emulsions, the less dense oil phase, including this compound, will rise to the top (creaming). This process is often reversible by shaking.[3][4]
-
Flocculation: Droplets aggregate into clumps or "flocs" without losing their individual integrity.[4] While reversible, flocculation is often a precursor to the more severe issue of coalescence.[5]
-
Coalescence: This is an irreversible process where droplets merge to form progressively larger droplets, ultimately leading to the complete separation of the oil and water phases.[3][4] This is the most critical form of emulsion failure.
-
Ostwald Ripening: In polydisperse emulsions (droplets of various sizes), smaller droplets dissolve and their molecules diffuse through the continuous phase to deposit onto larger droplets.[4][6] This occurs because smaller particles have higher surface energy. Polar oils can sometimes contribute to this phenomenon.[7]
Below is a diagram illustrating the primary pathways of emulsion breakdown.
Caption: Mechanisms of Emulsion Destabilization.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter when formulating with this compound.
Question 1: My oil-in-water (O/W) emulsion shows a distinct layer of oil on top after 24 hours (creaming). What is the primary cause and how can I fix it?
Answer: Creaming is a direct consequence of Stokes' Law, which describes the velocity of a droplet moving through a continuous phase. The key factors are the density difference between the oil and water phases, droplet size, and the viscosity of the continuous (water) phase.
Causality & Solutions:
-
Low Viscosity of the Continuous Phase (Most Common Cause): this compound is a low-viscosity emollient, which contributes to a less viscous oil phase. If your continuous (water) phase also has low viscosity, there is little to impede the upward movement of the oil droplets.
-
Large Droplet Size: Insufficient homogenization results in large oil droplets, which rise much faster than small droplets.
-
Flocculation: Droplets may be clumping together, increasing their effective size and accelerating creaming.[5]
-
Solution: Ensure you have an adequate concentration of your emulsifier to fully cover the surface of the oil droplets. Also, check the pH and for the presence of electrolytes, as these can disrupt the stabilizing interfacial film.[5]
-
Question 2: My emulsion looked stable initially, but after a few weeks, it has completely separated into oil and water layers (coalescence). Why did this happen?
Answer: Coalescence is an irreversible failure of the interfacial film separating the droplets. This is a critical stability failure, often stemming from an inadequate emulsifier system.
Causality & Solutions:
-
Incorrect Emulsifier System (HLB Mismatch): The Hydrophilic-Lipophilic Balance (HLB) system is crucial for emulsifier selection. The emulsifier or emulsifier blend must have an HLB value that matches the "required HLB" (rHLB) of your specific oil phase. The required HLB for this compound is approximately 8.[12] If your total oil phase consists of other ingredients, the rHLB will be the weighted average of all lipophilic components.
-
Solution: Experimentally determine the optimal HLB for your oil phase (see Protocol 1). It is almost always better to use a blend of two emulsifiers (one with a low HLB, one with a high HLB) than a single one.[5][11] A combination creates a more tightly packed, robust interfacial film that better prevents coalescence.
-
-
Insufficient Emulsifier Concentration: There may not be enough emulsifier molecules to adequately cover the surface area of all the oil droplets created during homogenization.
-
Solution: Systematically increase the total emulsifier concentration (e.g., from 3% to 5% of the total formula weight) and observe the impact on stability.
-
-
Polarity of the Oil Phase: this compound is a polar emollient.[7] Highly polar oil phases can be more difficult to emulsify and stabilize compared to non-polar oils like mineral oil.[7]
-
Solution: Pair your polar oil phase with a polymeric emulsifier. These larger molecules provide a powerful steric hindrance barrier around the droplets, significantly improving stability.[7] Examples include PEG-30 Dipolyhydroxystearate for W/O emulsions or acrylates/C10-30 alkyl acrylate crosspolymers for O/W systems.
-
Question 3: The viscosity of my cream is decreasing significantly over time. Is this compound the cause?
Answer: A drop in viscosity is a sign of a change in the emulsion's internal structure and is a key indicator of instability. While this compound itself doesn't cause this, its properties can contribute to formulations that are susceptible to this issue.
Causality & Solutions:
-
Droplet Coalescence: As smaller droplets merge into larger ones, the total number of droplets decreases. This reduces the internal friction and interactions that contribute to the emulsion's viscosity, leading to a thinner product.
-
Solution: Address the root cause of coalescence as described in Question 2, primarily by optimizing the emulsifier system (HLB and concentration).
-
-
Over-Shearing: While shear is necessary, excessive or prolonged high shear can sometimes break down the polymer networks (from thickeners like carbomers or gums) that provide viscosity and structure.[13][14]
-
Improper Cooling: If the emulsion is cooled too quickly without adequate stirring, the crystalline structures of fatty alcohols or waxes (often used as co-emulsifiers and thickeners) may not form the desired stabilizing network, leading to a lower final viscosity.
-
Solution: Employ a controlled cooling process with gentle, continuous stirring until the batch reaches room temperature (around 25°C).
-
Below is a troubleshooting workflow to guide your investigation process.
Caption: Troubleshooting Workflow for Emulsion Instability.
Part 3: Frequently Asked Questions (FAQs)
-
Q: What is the HLB of this compound?
-
A: The required HLB for this compound is approximately 8.[12] Remember to calculate the weighted average rHLB for your entire oil phase.
-
-
Q: Should I heat my phases when using this compound?
-
A: Yes. For most O/W and W/O emulsions, it is standard practice to heat both the oil phase (containing this compound, emulsifiers, waxes) and the water phase separately to the same temperature, typically 70-75°C, before combining them with high shear.[5][9] This ensures all components are melted and lowers interfacial tension, facilitating emulsification.
-
-
Q: Can I make a stable emulsion with just one emulsifier?
-
Q: Do I need to add a thickener if my emulsion looks stable at first?
Part 4: Key Experimental Protocols
Adherence to systematic, validated protocols is essential for efficient troubleshooting.
Protocol 1: Experimental Determination of Required HLB
This protocol allows you to determine the optimal HLB for your specific oil phase containing this compound.
Objective: To identify the emulsifier HLB value that provides the most stable emulsion for a given oil phase.
Materials:
-
Your complete oil phase (including this compound and all other oils, esters, waxes).
-
A low-HLB emulsifier (e.g., Sorbitan Monostearate, HLB = 4.7).
-
A high-HLB emulsifier of the same chemical class (e.g., Polysorbate 60, HLB = 14.9).
-
Your complete aqueous phase.
-
Beakers, hot plate/stirrer, homogenizer.
Procedure:
-
Prepare the Oil Phase: In a beaker, combine all lipophilic ingredients in the exact proportions of your final formula.
-
Prepare Emulsifier Blends: Prepare a series of small, pre-weighed emulsifier blends to achieve a range of HLB values (e.g., from 7 to 12). The total amount of emulsifier should be constant for each test (e.g., 5% of the total formula). Use the following formula to calculate the percentage of each emulsifier needed for a target HLB:
-
%A = (HLB_target - HLB_B) / (HLB_A - HLB_B) * 100
-
%B = 100 - %A
-
(Where A is the high-HLB emulsifier and B is the low-HLB emulsifier).
-
-
Create Test Emulsions: For each target HLB value: a. Add the corresponding emulsifier blend to the oil phase. Heat to 75°C. b. Heat the aqueous phase in a separate beaker to 75°C. c. Slowly add the water phase to the oil phase while mixing with a homogenizer. d. Homogenize for a fixed time (e.g., 3-5 minutes) at a constant speed. e. Cool the emulsion to room temperature with gentle stirring.
-
Evaluate Stability: Label each emulsion with its HLB value. Visually inspect the samples after 24 hours, 48 hours, and one week. The emulsion that shows the least creaming, coalescence, or separation was made with the emulsifier blend closest to the required HLB of your oil phase.
Data Summary Table:
| Target HLB | % High HLB Emulsifier (A) | % Low HLB Emulsifier (B) | Stability Observation (24 hrs) | Stability Observation (1 week) |
| 7.0 | 22.5% | 77.5% | Slight creaming | Significant creaming |
| 8.0 | 32.4% | 67.6% | Minimal creaming | Slight creaming |
| 9.0 | 42.2% | 57.8% | No separation | No separation, uniform |
| 10.0 | 52.0% | 48.0% | No separation | Slight water separation at bottom |
| 11.0 | 61.8% | 38.2% | Water separation at bottom | Significant water separation |
Protocol 2: Accelerated Stability Testing
This protocol uses environmental stress to predict the long-term stability of your formulation.[2]
Objective: To quickly assess the robustness of an emulsion under temperature stress.
Procedure:
-
Sample Preparation: Prepare at least three samples of your final, optimized emulsion in sealed, stable containers.
-
Control Sample: Keep one sample at room temperature (approx. 20-25°C) as a control.
-
Elevated Temperature: Place one sample in an oven at an elevated temperature, typically 40°C or 45°C.[2]
-
Freeze-Thaw Cycling: Place the third sample in a freezer at approximately -10°C to -20°C for 24 hours, then allow it to thaw at room temperature for 24 hours. Repeat this cycle three times.[8][15]
-
Evaluation: At the end of the test period (e.g., 4 weeks for elevated temperature, 3 cycles for freeze-thaw), compare the stressed samples to the room temperature control. Check for:
-
Phase separation, creaming, or coalescence.
-
Significant changes in viscosity, color, or odor.
-
pH drift.
-
Changes in droplet size (if particle size analysis is available).
-
A stable formulation should show no significant changes under these stress conditions.
References
-
McClements, D.J. (2007). Critical review of techniques and methodologies for characterization of emulsion stability. Critical Reviews in Food Science and Nutrition, 47(7), 611-49. [Link]
-
Testbook. (n.d.). Discuss the factors which influence emulsion stability. [Link]
-
StudySmarter. (2024). Emulsion Stability: Causes & Importance. [Link]
-
Zhang, R., et al. (2025). Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. Food Science and Human Wellness. [Link]
-
Scribd. (n.d.). Factors Affecting Emulsion Stability. [Link]
-
Fiveable. (n.d.). Emulsion stability and breakdown mechanisms. [Link]
-
McClements, D.J. (2007). Critical Review of Techniques and Methodologies for Characterization of Emulsion Stability. ResearchGate. [Link]
-
CM Studio. (2025). Emulsion Failures in the Lab: Why They Happen and How to Fix Them. [Link]
-
MakingCosmetics Inc. (2025). Problems with Emulsions. [Link]
-
Biolin Scientific. (2025). Emulsion instability phenomena – reasons and prevention. [Link]
-
Witkowska, D., et al. (2024). Critical Review of Techniques for Food Emulsion Characterization. Molecules, 29(3), 573. [Link]
-
Leser, M.E., & Scheuble, N. (2017). Evaluating the Stability of Double Emulsions—A Review of the Measurement Techniques for the Systematic Investigation of Instability Mechanisms. Foods, 6(11), 94. [Link]
-
Liu, F., & Tang, C.H. (2016). Stability of protein particle based Pickering emulsions in various environments: Review on strategies to inhibit coalescence and oxidation. Advances in Colloid and Interface Science. [Link]
-
Schyrr, B., et al. (2024). Analyzing Emulsion Dynamics via Direct Visualization and Statistical Methodologies. Analytical Chemistry. [Link]
-
Personal Care Magazine. (2025). How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. [Link]
-
Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. [Link]
-
Cosmetics & Toiletries. (2013). Troubleshooting Microemulsion Systems. [Link]
-
Tuode Chem. (2025). How to Troubleshoot Common Issues with Silicone Emulsions. [Link]
-
Botanichem. (2021). Stability Issues. [Link]
-
Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. [Link]
-
Paula's Choice. (n.d.). What is Ethylhexyl Stearate? [Link]
-
UL Prospector. (n.d.). Ethox Chemicals - Personal Care & Cosmetics. [Link]
-
Semantic Scholar. (2013). Investigation of the Effects of Different Emollients on the Structure and Skin Moisturizing Potential of the Cosmetic Creams. [Link]
-
HLB Calculator. (n.d.). List of Oils and Emulsifiers with HLB Values. [Link]
-
Chemistry For Everyone. (2025). What Is An Emulsion In Cosmetics Chemistry? YouTube. [Link]
-
EWG Skin Deep. (n.d.). What is this compound. [Link]
-
A&T Formulation. (n.d.). Oil in Water Emulsions (O/W). [Link]
-
Lee, J.H., et al. (2025). Controlling the emulsion stability of cosmetics through shear mixing process. ResearchGate. [Link]
-
MakingCosmetics Inc. (n.d.). EMULSIFIERS. [Link]
-
Schlossman, M.L. (2003). Formulating Water-in-Oil Emulsions: A Scary Endeavor. Cosmetics & Toiletries. [Link]
-
COSMILE Europe. (n.d.). This compound – Ingredient. [Link]
-
ResearchGate. (n.d.). Spreading behavior of cosmetic emulsions: Impact of the oil phase. [Link]
-
Personal Care Formulations. (n.d.). Cosmetic emulsions with stability problems: what is the cause? [Link]
-
Johnson, G. (2014). Ask the Expert: My water-in-oil emulsion is unstable. What can I do? UL Prospector. [Link]
-
Cosmetics & Toiletries. (2016). Uniquely Stable Emulsions Revealed Through Freeze-fracture Transmission Electron Microscopy. [Link]
-
Algahtani, M.S., et al. (2023). Development and Evaluation of a Stable Oil-in-Water Emulsion with High Ostrich Oil Concentration for Skincare Applications. Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). Shear stress as a function of shear rate of each formulation, evaluated... [Link]
-
Chemists Corner. (2021). What are the main reasons for emulsion instability? [Link]
-
Innovacos. (n.d.). Formulation Guide. [Link]
-
The University of Queensland. (n.d.). Impact of different emollient esters on body emulsions: Sensory, physicochemical, and biometrological characterization. UQ eSpace. [Link]
-
Mohammed, Y., et al. (2024). The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation. Cosmetics. [Link]
Sources
- 1. atlas.org [atlas.org]
- 2. Stability Issues - Botanichem [botanichem.co.za]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. biolinscientific.com [biolinscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. happi.com [happi.com]
- 8. cmstudioplus.com [cmstudioplus.com]
- 9. thecosmeticformulator.com [thecosmeticformulator.com]
- 10. Oil in Water Emulsions (O/W) I A&T Formulation Knowledge base [atformulation.com]
- 11. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 12. HLB Calculator - Materials [hlbcalc.com]
- 13. researchgate.net [researchgate.net]
- 14. Cosmetic emulsion separation [personalcarescience.com.au]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Phase Separation in Ethylhexyl Isostearate-Containing Mixtures
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of phase separation in formulations containing Ethylhexyl Isostearate. As an experienced application scientist, my goal is to not only offer solutions but also to explain the underlying scientific principles to empower you in your experimental design.
Introduction: Understanding this compound and Phase Separation
This compound is a widely used emollient in cosmetic and pharmaceutical formulations, prized for its non-greasy feel and excellent spreading properties.[1][2] It is an ester of 2-ethylhexanol and isostearic acid, resulting in a branched-chain fatty acid ester.[3] Chemically, it is a lipophilic (oil-loving) substance, readily soluble in oils but insoluble in water.[3][4][5][6] This inherent immiscibility with aqueous phases is the primary reason why formulations containing this compound, particularly emulsions, are susceptible to phase separation.
Phase separation is a thermodynamically driven process where a mixture of immiscible liquids, like oil and water, minimizes its free energy by reducing the interfacial area between them.[7][8] This leads to the breakdown of an emulsion into its constituent phases, a phenomenon governed by several mechanisms including creaming, sedimentation, flocculation, coalescence, and Ostwald ripening.[7][9][10][11][12] Our objective is to kinetically stabilize these systems to ensure product homogeneity, efficacy, and shelf-life.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses common issues encountered during the formulation of this compound-containing mixtures.
Q1: My oil-in-water (O/W) emulsion with this compound is showing a creamy layer at the top. What is happening and how can I fix it?
A1: The phenomenon you are observing is likely creaming, a form of gravitational separation. [9][13] Since this compound, like most oils, has a lower density than water, the oil droplets will tend to rise over time.[14] While creaming is often reversible with shaking, it is a sign of instability that can lead to irreversible coalescence.[15]
Causality & Solutions:
-
Insufficient Viscosity of the Continuous Phase: A low-viscosity external (water) phase allows oil droplets to move freely and rise.
-
Large Droplet Size: Larger droplets have a greater buoyant force, causing them to cream faster according to Stokes' Law.
Q2: My formulation is completely separating into distinct oil and water layers. What is causing this irreversible breakdown?
A2: This is likely due to coalescence, where small droplets merge to form progressively larger ones, ultimately leading to a complete break of the emulsion. [9][10][12] This is an irreversible process.[13]
Causality & Solutions:
-
Inadequate Emulsifier System: The emulsifier is crucial for forming a stable interfacial film around the oil droplets, preventing them from merging.[21][22] An incorrect choice or concentration of emulsifier will result in a weak interfacial barrier.
-
Solution 1: Optimize Emulsifier Selection using the HLB System. The Hydrophile-Lipophile Balance (HLB) system is a valuable tool for selecting appropriate emulsifiers.[23][24][25] For an O/W emulsion, you generally need a higher HLB value (typically 8-16).[26] It is often beneficial to use a combination of a high-HLB and a low-HLB emulsifier to create a more stable and packed interfacial film.[23]
-
Solution 2: Ensure Sufficient Emulsifier Concentration. An insufficient amount of emulsifier will not adequately cover the surface of all the oil droplets, leaving them prone to coalescence.[15]
-
-
High Temperature During Processing or Storage: Elevated temperatures can decrease the viscosity of the continuous phase and increase the kinetic energy of the droplets, leading to more frequent and forceful collisions that can rupture the interfacial film.[11][14][27][28] Some non-ionic emulsifiers can also lose their effectiveness at higher temperatures.[11]
Q3: I've noticed that the droplet size in my emulsion is increasing over time, even without complete separation. What is this phenomenon?
A3: This is likely Ostwald Ripening. In this process, smaller droplets dissolve in the continuous phase and their material is redeposited onto larger droplets because larger droplets are more energetically favorable.[7][9][10] This leads to a gradual increase in the average droplet size and can eventually lead to other instability issues.
Causality & Solutions:
-
Solubility of the Dispersed Phase: The rate of Ostwald ripening is proportional to the solubility of the dispersed phase (in this case, this compound) in the continuous phase (water). While this compound has very low water solubility, some degree of solubility may still exist, especially for very small droplets.
-
Solution: Add a second, highly water-insoluble oil (a ripening inhibitor) to the dispersed phase. This second oil will have a much lower tendency to dissolve in the water phase, and its presence within the droplets will retard the overall dissolution process.
-
Q4: My water-in-oil (W/O) emulsion containing this compound is unstable. What should I consider?
A4: For W/O emulsions, the principles are similar but the roles of the phases are reversed.
Causality & Solutions:
-
Incorrect HLB Value: W/O emulsions require emulsifiers with low HLB values, typically in the range of 3-6.[24][26] Using an emulsifier with a high HLB will favor the formation of an O/W emulsion and lead to instability.
-
Phase Volume Ratio: If the volume of the internal (water) phase is too high, it can lead to phase inversion, where the emulsion flips from a W/O to an O/W type, or it can become unstable.[13]
-
Solution: Carefully control the phase volume ratio. Typically, for a stable W/O emulsion, the internal phase should not exceed a certain percentage of the total volume.
-
Q5: How does pH affect the stability of my emulsion containing this compound?
A5: The pH of the aqueous phase can significantly impact emulsion stability, primarily by affecting the charge of the emulsifier and other components at the oil-water interface. [30][31]
Causality & Solutions:
-
Ionizable Emulsifiers: If you are using an ionic emulsifier (anionic or cationic), its charge will be dependent on the pH. For example, an anionic emulsifier will be most effective at a neutral to alkaline pH where it is fully ionized, providing strong electrostatic repulsion between droplets.[32] At low pH, it may become protonated and lose its efficacy.[32]
-
Solution: Maintain the pH of your formulation within the optimal range for your chosen emulsifier.[33] You may need to add buffering agents to ensure pH stability over time.
-
-
Zeta Potential: The pH influences the surface charge of the droplets, which is measured as the zeta potential. A high absolute zeta potential (e.g., > |30| mV) generally indicates good stability due to strong electrostatic repulsion between droplets.
-
Solution: Measure the zeta potential of your emulsion at different pH values to identify the range that provides the highest stability.
-
Experimental Protocols
Protocol 1: Emulsifier Selection using the HLB System
This protocol outlines a systematic approach to selecting an optimal emulsifier blend for an O/W emulsion containing this compound.
Objective: To determine the required HLB for the oil phase and select an appropriate emulsifier blend.
Materials:
-
This compound
-
Other oil-phase ingredients (e.g., other emollients, actives)
-
A selection of high-HLB emulsifiers (e.g., Polysorbate 80, Ceteareth-20)
-
A selection of low-HLB emulsifiers (e.g., Sorbitan Oleate, Glyceryl Stearate)
-
Deionized water
-
Beakers, magnetic stirrer, homogenizer
Procedure:
-
Calculate the Required HLB of the Oil Phase:
-
List all ingredients in your oil phase and their weight percentages in the total formulation.
-
Find the required HLB for each oil-phase ingredient from supplier data or literature. (Note: A required HLB for this compound may not be readily available and may need to be experimentally determined, often starting with an assumed value around 11 for O/W emulsions).
-
Calculate the weighted average required HLB for the entire oil phase.
-
-
Prepare a Series of Emulsifier Blends:
-
Create a series of emulsifier blends with varying HLB values around the calculated required HLB. For example, if the calculated required HLB is 11, prepare blends with HLB values of 10, 10.5, 11, 11.5, and 12.
-
Use a high-HLB and a low-HLB emulsifier to create these blends.
-
-
Prepare Test Emulsions:
-
For each emulsifier blend, prepare a small-scale emulsion.
-
Heat the oil phase (including this compound and the emulsifier blend) and the water phase separately to the same temperature (typically 70-75°C).[14]
-
Slowly add the water phase to the oil phase while mixing.
-
Homogenize the mixture for a set period.
-
-
Evaluate Emulsion Stability:
-
Visually inspect the emulsions immediately after preparation and then at regular intervals (e.g., 24 hours, 1 week, 1 month) at different storage conditions (e.g., room temperature, 40°C).
-
Look for signs of instability such as creaming, coalescence, or complete phase separation.
-
The emulsifier blend that produces the most stable emulsion corresponds to the optimal HLB for your system.
-
Protocol 2: Characterization of Emulsion Stability
Objective: To quantitatively assess the physical stability of your formulation.
Methods:
-
Microscopic Analysis:
-
Droplet Size Analysis:
-
Accelerated Stability Testing:
-
Centrifugation: Centrifuging the emulsion at high speeds accelerates gravitational separation. A stable emulsion will show minimal or no phase separation after centrifugation.
-
Freeze-Thaw Cycles: Subjecting the emulsion to several cycles of freezing and thawing can reveal instabilities related to crystallization of the dispersed or continuous phase.[13]
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting phase separation in this compound-containing emulsions.
Sources
- 1. This compound CAS#: 81897-25-8 [m.chemicalbook.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. specialchem.com [specialchem.com]
- 4. Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. nanotrun.com [nanotrun.com]
- 6. mww.fengchengroup.org [mww.fengchengroup.org]
- 7. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 8. surfadiols.com [surfadiols.com]
- 9. biolinscientific.com [biolinscientific.com]
- 10. biolinscientific.com [biolinscientific.com]
- 11. fiveable.me [fiveable.me]
- 12. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 14. thecosmeticformulator.com [thecosmeticformulator.com]
- 15. makingcosmetics.com [makingcosmetics.com]
- 16. Formation of Stable Emulsions: Why Homogenize? [pion-inc.com]
- 17. How High Pressure Homogenization Creates Stable Emulsions [pion-inc.com]
- 18. annualreviews.org [annualreviews.org]
- 19. ijeab.com [ijeab.com]
- 20. The Impact of Homogenization Techniques and Conditions on Water-In-Oil Emulsions for Casein Hydrolysate-Loaded Double Emulsions: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Solving Separation Issues in Beverages | Emulsifiers for Stable Drinks [cnchemsino.com]
- 22. How Emulsifiers Improve Non-Dairy Milk Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 23. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 24. What is HLB in cosmetic formulas, Blog, cosmetic science workshops, Workshops, Institute of Personal Care Science [personalcarescience.com.au]
- 25. scientificspectator.com [scientificspectator.com]
- 26. saffireblue.ca [saffireblue.ca]
- 27. studysmarter.co.uk [studysmarter.co.uk]
- 28. researchgate.net [researchgate.net]
- 29. powerblanket.com [powerblanket.com]
- 30. Effects of pH and salt concentration on oil-in-water emulsions stabilized solely by nanocomposite microgel particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. benchchem.com [benchchem.com]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
- 35. encyclopedia.pub [encyclopedia.pub]
- 36. pubs.aip.org [pubs.aip.org]
- 37. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Ethylhexyl Isostearate for Enhanced Drug Permeation
Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting advice and validated protocols for optimizing the concentration of Ethylhexyl Isostearate to enhance the permeation of your active pharmaceutical ingredients (APIs) in topical and transdermal formulations. Our goal is to equip you with the causal understanding and practical methodologies needed to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of this compound as a permeation enhancer.
Q1: What is this compound, and what is its primary mechanism of action as a permeation enhancer?
This compound is an ester of 2-ethylhexyl alcohol and isostearic acid. It functions as an emollient and a penetration enhancer in topical formulations.[1] Its primary mechanism for enhancing drug permeation is believed to be the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin.[2] By fluidizing these intercellular lipids, it reduces the barrier function of the skin, thereby creating pathways for the drug to permeate more effectively.[3]
Q2: What is a typical starting concentration range for this compound in a new formulation?
While the optimal concentration is highly dependent on the specific API and vehicle, a common starting range for this compound in topical formulations is between 2% and 10% (w/w). It is crucial to perform a dose-ranging study to determine the ideal concentration that maximizes permeation without causing skin irritation or compromising formulation stability.
Q3: What key factors should I consider when deciding to use this compound?
The decision should be based on a careful analysis of your API and formulation goals:
-
API Physicochemical Properties: this compound is most effective for lipophilic drugs that can readily partition into the fluidized lipid environment it creates. The drug's molecular weight and solubility are also critical factors.
-
Formulation Type: It is a versatile excipient used in creams, lotions, and ointments.[4] Its impact can vary depending on the other components of the formulation, such as co-solvents and surfactants.[5]
-
Desired Delivery Profile: Consider whether you are aiming for localized delivery within the skin layers or systemic absorption through transdermal delivery.
Q4: Are there regulatory or safety concerns associated with this compound?
This compound is generally considered safe for use in cosmetic and topical pharmaceutical formulations.[6][7][8] However, as with any excipient, it is essential to evaluate the potential for skin irritation or sensitization, especially at higher concentrations.[9] We recommend conducting cytotoxicity assays and skin irritation studies on your final formulation.[9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: I've added this compound to my formulation, but I'm not seeing a significant increase in drug permeation. What's going wrong?
This is a common issue that can stem from several factors related to the formulation itself or the experimental setup.
Possible Cause A: Sub-Optimal Concentration There is a non-linear relationship between enhancer concentration and permeation enhancement. A concentration that is too low will be ineffective, while an excessively high concentration can lead to saturation effects or even a decrease in permeation due to changes in formulation viscosity or drug solubility.
-
Solution: Conduct a concentration-response study using a range of this compound concentrations (e.g., 2%, 5%, 8%, 10%, 15% w/w) to identify the optimal level for your specific API and vehicle.
Possible Cause B: Formulation and Viscosity Effects The overall composition of your vehicle plays a critical role. The scientific literature presents varied findings on how viscosity impacts drug release and permeation.[10] Some studies report that increased viscosity can hinder drug diffusion out of the formulation, while others suggest it can improve skin contact and subsequent permeation.[10][11]
-
Solution:
-
Evaluate Drug Solubility: Ensure your API has adequate solubility in the formulation. Poor solubility is a common rate-limiting step for drug absorption.[12][13] The interaction between the drug and the enhancer is crucial; a higher solubility of the drug in the solvent may be indicated by a small difference in their solubility parameters.[5]
-
Assess Viscosity: Measure the rheological properties of your formulations. If the viscosity is very high, it may be trapping the drug and the enhancer, preventing their release.[14] Consider modifying the formulation with co-solvents or different gelling agents to achieve a more favorable viscosity.[15]
-
Possible Cause C: Experimental Protocol Flaws Errors in the in vitro permeation testing (IVPT) setup can lead to inaccurate and misleading results.
-
Solution: Review your Franz diffusion cell protocol meticulously.[16][17]
-
Air Bubbles: Ensure no air bubbles are trapped between the membrane and the receptor fluid, as this will impede diffusion.[17]
-
Membrane Integrity: Verify the integrity of the skin membrane before and after the experiment.
-
Sink Conditions: Maintain sink conditions in the receptor chamber by ensuring the drug concentration remains below 10% of its saturation solubility in the receptor fluid. This may require frequent sampling or the addition of a solubilizing agent to the receptor medium.
-
Temperature: Maintain a constant temperature of 32°C to mimic physiological skin conditions.[17]
-
Problem 2: My formulation appears physically unstable (e.g., phase separation, crystallization) after incorporating this compound.
Possible Cause: Excipient Incompatibility this compound is an oil-phase component. Its addition can disrupt the balance of an emulsion or exceed the solubilizing capacity of the formulation for the API.
-
Solution:
-
Re-evaluate Emulsifier System: The type and concentration of your emulsifier may need to be adjusted to accommodate the increased oil phase volume from the this compound.
-
Check for API Precipitation: The enhancer may alter the polarity of the vehicle, reducing the solubility of your API and causing it to crystallize.[18][19] Consider the use of a co-solvent to maintain API solubility.[12]
-
Perform Stability Studies: Conduct accelerated stability studies (e.g., centrifugation, freeze-thaw cycles, elevated temperature) on your new formulation to ensure long-term physical integrity.
-
Problem 3: I'm observing signs of cytotoxicity or irritation in my in vitro cell models.
Possible Cause: Enhancer-Induced Cell Damage While generally safe, high concentrations of any chemical enhancer can disrupt cell membranes and lead to cytotoxicity.
-
Solution:
-
Isolate the Cause: Test the cytotoxicity of the vehicle with and without this compound, as well as the API alone, to determine which component is causing the issue.
-
Conduct a Dose-Response Cytotoxicity Assay: Use a standard method like the MTT assay to determine the concentration at which this compound becomes cytotoxic to the cell line you are using (e.g., HaCaT keratinocytes, primary fibroblasts).[9]
-
Optimize for a Therapeutic Window: Aim for a concentration of this compound that provides significant permeation enhancement while maintaining high cell viability (>90%).
-
Data Presentation: Optimizing Enhancer Concentration
The following table presents hypothetical data from an in vitro permeation test to illustrate the effect of varying this compound concentrations on the permeation of a model lipophilic drug.
| Formulation ID | This compound Conc. (% w/w) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (t_lag) (hours) |
| F1 (Control) | 0 | 1.25 ± 0.15 | 0.25 ± 0.03 | 3.5 ± 0.4 |
| F2 | 2 | 3.75 ± 0.40 | 0.75 ± 0.08 | 2.8 ± 0.3 |
| F3 | 5 | 8.50 ± 0.95 | 1.70 ± 0.19 | 2.1 ± 0.2 |
| F4 | 8 | 12.10 ± 1.10 | 2.42 ± 0.22 | 1.8 ± 0.2 |
| F5 | 10 | 11.50 ± 1.30 | 2.30 ± 0.26 | 1.9 ± 0.3 |
| F6 | 15 | 9.80 ± 1.05 | 1.96 ± 0.21 | 2.3 ± 0.4 |
Data are presented as mean ± standard deviation (n=6). This table demonstrates a classic optimization curve where permeation peaks at an 8% concentration (F4) and then begins to decline, suggesting that higher concentrations may not be beneficial and could introduce other issues.
Visualizations & Diagrams
Mechanism of Action
Caption: Mechanism of this compound disrupting ordered stratum corneum lipids.
Troubleshooting Flowchart for Poor Permeation
Caption: A logical workflow to diagnose and resolve poor drug permeation issues.
Experimental Protocols
Protocol 1: In Vitro Permeation Test (IVPT) using Franz Diffusion Cells
This protocol outlines the key steps for assessing drug permeation across an excised skin membrane.[16][20]
1. Materials and Reagents:
-
Vertical Franz Diffusion Cells (with appropriate orifice diameter).
-
Excised human or animal skin (e.g., porcine ear skin).
-
Receptor solution (e.g., Phosphate Buffered Saline (PBS), pH 7.4, potentially with a solubilizer like polysorbate 80 to maintain sink conditions).
-
Test formulations (with and without this compound).
-
Positive control (e.g., a formulation with a known enhancer like oleic acid).[21][22]
-
Analytical equipment (e.g., HPLC-UV, LC-MS/MS).
2. Membrane Preparation:
-
Thaw frozen skin at room temperature.
-
Excise a section of full-thickness skin and carefully remove any subcutaneous fat.
-
If required, prepare epidermal membranes by heat separation (e.g., immersing skin in 60°C water for 60 seconds) and gently peeling the epidermis off.
-
Cut the membrane into discs slightly larger than the diffusion cell orifice.
-
Visually inspect for any imperfections.
3. Franz Cell Assembly and Execution:
-
Degas the receptor solution by sonication or vacuum to prevent bubble formation.
-
Fill the receptor chamber, ensuring the fluid is level with the donor chamber arm.
-
Mount the prepared skin membrane onto the receptor chamber, ensuring the stratum corneum side faces the donor chamber.[16]
-
Clamp the donor and receptor chambers together securely.
-
Equilibrate the cells in a circulating water bath set to 32°C for at least 30 minutes.
-
Accurately apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation onto the membrane surface in the donor chamber.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
Analyze the collected samples using a validated analytical method to determine the drug concentration.
4. Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (Q, in µg/cm²) at each time point, correcting for sample removal.
-
Plot Q versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) by dividing Jss by the initial drug concentration in the donor formulation.
-
The lag time (t_lag) is determined from the x-intercept of the linear portion of the plot.[16]
Protocol 2: MTT Cytotoxicity Assay
This protocol provides a basic framework for assessing the cytotoxicity of your formulation on a relevant skin cell line.
1. Materials and Reagents:
-
Human keratinocyte cell line (e.g., HaCaT).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test formulations (solubilized or diluted in culture medium).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Plate reader (570 nm).
2. Experimental Procedure:
-
Seed cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere for 24 hours.
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of your test formulations (including vehicle controls with and without this compound). Include a positive control (e.g., Triton X-100) and an untreated negative control.
-
Incubate the cells for a relevant exposure time (e.g., 24 hours).
-
After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control wells.
-
Plot cell viability versus formulation concentration to generate a dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell growth).
References
-
The role of viscosity on skin penetration from cellulose ether‐based hydrogels. PMC - NIH. Published 2019-05-06. Available from: [Link]
-
In Vitro Skin Permeation Methodology. Monash University. Available from: [Link]
-
"In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations". In - PermeGear. PermeGear. Available from: [Link]
-
Impact of Viscosity and Drug Formulation on Pharmaceutical Development. JOCPR. Published 2023-12-29. Available from: [Link]
-
Formulation Optimization, Permeation Kinetic and Release Mechanism Study of In-Situ Nasal Gel Containing Ondansetron. Available from: [Link]
-
Influence of Concentration on Release and Permeation Process of Model Peptide Substance-Corticotropin-From Semisolid Formulations. MDPI. Available from: [Link]
-
In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations. PubMed. Available from: [Link]
-
In vitro Skin Absorption Tests, Dermal Penetration. Xenometrix. Available from: [Link]
-
The effect of permeation enhancers on the viscosity and the release profile of transdermal hydroxypropyl methylcellulose gel formulations containing diltiazem HCl. PubMed. Published 2010-01-01. Available from: [Link]
- CN107072902B - Use of cosmetic compositions comprising 10-hydroxystearic acid. Google Patents.
-
SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. Available from: [Link]
-
Formulating for Efficacy. Cosmetics & Toiletries. Available from: [Link]
-
A Mini-Review on Enhancing Solubility in Topical Hydrogel Formulations Using Solid Dispersion Technology for Poorly Water-Soluble Drugs. MDPI. Available from: [Link]
-
Formulating For Better Efficacy: Prof. Dr. Johann W. Wiechers | PDF | Glycerol. Scribd. Available from: [Link]
-
Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. Available from: [Link]
-
Formulation For Efficacy | PDF | Solubility | Solvent. Scribd. Available from: [Link]
-
A Review On The Solubility Enhancement Technique For Pharmaceutical Formulations. Published 2025-11-01. Available from: [Link]
-
Penetration Enhancers in Transdermal Drug Delivery System | PPTX. Slideshare. Available from: [Link]
-
[guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. Available from: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [Link]
-
Penetration Enhancer Excipients. Protheragen. Available from: [Link]
-
FDA-Approved Penetration Enhancers for Topical Products. ResearchGate. Available from: [Link]
-
Franz cell diffusion studies of amiloride formulations with different enhancers. Published 2025-07-18. Available from: [Link]
-
ADMIN Memo/Agenda Minutes Priority List Botanical Template Achillea Millefolium Extract Hypericum perforatum CIR EXPERT PANEL MEETING JUNE 11-12, 2012. Cosmetic Ingredient Review |. Available from: [Link]
- DE202007018576U1 - Cosmetic preparations with an additive from the baobab plant. Google Patents.
-
Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Available from: [Link]
-
Franz cell diffusion studies of amiloride formulations with different enhancers. Published 2025-07-18. Available from: [Link]
-
Diffusion Testing Fundamentals. Norlab. Available from: [Link]
-
Penetration enhancers – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Franz Cell Test. Eurofins. Available from: [Link]
-
Remington Education Pharmaceutics by Shelley Chambers Fox 390 450 | PDF | Respiratory Tract | Lung. Scribd. Available from: [Link]
-
Remington Education Pharmaceutics. Southwestern University PHINMA. Available from: [Link]
- EP1508327B1 - Use of 5,7-dihydroxy-2-methylchromen-4-on for the care of the skin.
- WO2021035087A1 - Silk personal care compositions. Google Patents.
Sources
- 1. swu.phinma.edu.ph [swu.phinma.edu.ph]
- 2. DE202007018576U1 - Cosmetic preparations with an additive from the baobab plant - Google Patents [patents.google.com]
- 3. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penetration Enhancer Excipients - Protheragen [protheragen.ai]
- 5. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. EP1508327B1 - Use of 5,7-dihydroxy-2-methylchromen-4-on for the care of the skin - Google Patents [patents.google.com]
- 8. WO2021035087A1 - Silk personal care compositions - Google Patents [patents.google.com]
- 9. CN107072902B - Use of cosmetic compositions comprising 10-hydroxystearic acid - Google Patents [patents.google.com]
- 10. The role of viscosity on skin penetration from cellulose ether‐based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. The effect of permeation enhancers on the viscosity and the release profile of transdermal hydroxypropyl methylcellulose gel formulations containing diltiazem HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. alterlab.co.id [alterlab.co.id]
- 18. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 19. scribd.com [scribd.com]
- 20. permegear.com [permegear.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Addressing rheological issues in high-concentration "Ethylhexyl isostearate" formulations
Welcome to the technical support guide for addressing rheological challenges in formulations containing high concentrations of Ethylhexyl Isostearate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during experimental work.
This compound is a versatile emollient ester prized for its non-greasy, silky feel and excellent spreadability.[1][2] While it is a low-viscosity fluid (typically 7-10.5 cSt), its behavior at high concentrations (>20% w/w) can introduce unique rheological complexities. This guide provides a structured, problem-oriented approach to diagnosing and solving these issues, ensuring your final formulation is stable, aesthetically pleasing, and performs as intended.
Part 1: Troubleshooting Guide
This section addresses the most common rheological problems in a direct question-and-answer format. We delve into the root causes and provide actionable, step-by-step solutions.
Q1: My formulation's viscosity is too low, leading to a watery texture and phase separation. How can I thicken it effectively?
Answer: This is the most frequent challenge when working with high concentrations of a low-viscosity ester like this compound. The high oil load dilutes the internal structure of the formulation, resulting in low viscosity and poor stability, particularly in emulsions.
The solution is to introduce a rheology modifier that can build structure within the oil phase or, in the case of an emulsion, the external phase. The choice of modifier is critical and depends on your formulation type.
Causality: At high concentrations, this compound acts as a solvent, reducing the effectiveness of many common thickeners and disrupting the delicate balance of forces that maintain an emulsion's structure.[2] Your goal is to create a network that entraps the oil droplets and provides stability.[3]
Solutions & Protocols:
-
For Anhydrous (Oil-Based) Systems:
-
Use Oil-Phase Thickeners: Introduce materials that swell or build structure directly in the oil.
-
Hydrophobically Modified Clays (Organoclays): Bentonite or hectorite clays modified to be dispersible in oil are excellent choices. They require high shear to activate and form a robust network.
-
Waxes & Fatty Alcohols: Ingredients like beeswax, candelilla wax, or cetyl/stearyl alcohol can be used to increase viscosity.[4] However, be mindful of their impact on the final skin feel, as they can increase drag and waxiness.
-
Polymeric Oil Gellants: Certain polymers are designed specifically to thicken oils.[5]
-
-
-
For Emulsion Systems (Oil-in-Water):
-
Thicken the Continuous (Water) Phase: This is often the most effective strategy. By increasing the viscosity of the water phase, you immobilize the oil droplets, preventing coalescence and improving stability.
-
Synthetic Polymers (Carbomers, Acrylates): These are highly efficient and can create clear gels with excellent shear-thinning properties, leading to a desirable skin feel.[6][7] They often require neutralization to activate.
-
Natural Gums (Xanthan, Sclerotium): These biopolymers create a strong network in water and are often used in combination for synergistic effects.[8] They can sometimes impart a slightly stringy texture at higher concentrations.[8]
-
-
Use Polymeric Emulsifiers: Some rheology modifiers also possess emulsifying capabilities.[9] Ingredients like Acrylates/C10-30 Alkyl Acrylate Crosspolymer can both thicken the water phase and help stabilize the oil droplets at the interface.
-
Experimental Protocol: Selecting and Incorporating a Rheology Modifier in an O/W Emulsion
-
Selection: Based on your desired texture, choose a primary thickener for the aqueous phase (e.g., a carbomer for a light, gel-cream feel).
-
Pre-dispersion: In a separate vessel, disperse the carbomer powder into the water phase using a propeller mixer. Ensure there are no lumps (a "fish-eye" free dispersion).
-
Hydration: Allow the polymer to hydrate fully. This can take 20-30 minutes. The mixture will be acidic and have low viscosity.
-
Emulsification: Heat your oil phase (containing this compound and other oils/emulsifiers) and water phase separately to ~75°C. Add the oil phase to the water phase under homogenization to form the emulsion.
-
Cool Down & Neutralization: Begin cooling the emulsion under gentle mixing. When the temperature is below 40°C, add a neutralizing agent (e.g., Sodium Hydroxide or Triethanolamine) dropwise. You will observe a significant and immediate increase in viscosity as the polymer network forms.
-
Final Adjustments: Add any temperature-sensitive ingredients and adjust the pH if necessary.
Decision Workflow for Thickener Selection
Caption: Decision tree for selecting a suitable rheology modifier.
Q2: My formulation has an undesirable texture (stringy, poor spreadability, or feels heavy). How can I improve the sensory profile?
Answer: The sensory profile is dictated by the formulation's rheology, particularly its behavior under shear (the force applied during pickup and application). An ideal cosmetic product exhibits "shear-thinning" or "pseudoplastic" behavior: it is viscous in the container but thins out upon application for easy spreading.[10][11]
Causality:
-
Stringiness (Spinnbarkeit): Often caused by long-chain, high molecular weight polymers like certain natural gums at high concentrations.[8]
-
Poor Spreadability: Can result from a formulation that does not thin sufficiently under shear or from high levels of waxes and butters that create drag.[12][13]
-
Heavy/Greasy Feel: While this compound itself is light, the choice of thickener can overwhelm this property.[14][15]
Solutions & Protocols:
-
Optimize for Shear-Thinning:
-
Switch to Acrylate Copolymers: Ingredients like carbomers or sodium polyacrylate are known for providing excellent shear-thinning behavior, resulting in a "clean break" and a light, non-tacky feel.[7][16]
-
Blend Rheology Modifiers: Combine a primary thickener (like Xanthan Gum) with a secondary modifier (like Sclerotium Gum) to mitigate the negative sensory aspects of the primary gum while retaining its stabilizing power.[16]
-
-
Reduce Drag:
-
Lower the concentration of high-melting-point waxes or butters.
-
Incorporate a low-viscosity silicone (like Dimethicone or Cyclopentasiloxane) to improve slip and reduce tackiness.
-
Mechanism of Shear-Thinning
Sources
- 1. Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. specialchem.com [specialchem.com]
- 3. How to Choose the Right Rheology Modifier for Your Cosmetic Formulation [letsmakebeauty.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. dl.astm.org [dl.astm.org]
- 6. seppic.com [seppic.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Society of Cosmetic Chemists > Education > Blog > Viscosity, Rheology and Rheology Modifiers [scconline.org]
- 9. rheology-specialtyadditives.arkema.com [rheology-specialtyadditives.arkema.com]
- 10. revistadechimie.ro [revistadechimie.ro]
- 11. Rheological and Viscoelastic Analysis of Hybrid Formulations for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. lesielle.com [lesielle.com]
- 15. ulprospector.com [ulprospector.com]
- 16. happi.com [happi.com]
Technical Support Center: Mitigating Analytical Interference of Ethylhexyl Isostearate
Prepared by: Senior Application Scientist, Analytical Division
Welcome to the technical support guide for managing analytical interference caused by Ethylhexyl Isostearate in spectroscopic assays. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with this common excipient. Here, we provide in-depth troubleshooting guides and FAQs to ensure the accuracy and integrity of your experimental results.
Section 1: Understanding the Interference
This section addresses the fundamental questions regarding this compound and its impact on spectroscopic analysis.
Q: What is this compound and why is it in my sample?
A: this compound (CAS No. 91031-48-0) is an ester of 2-ethylhexyl alcohol and isostearic acid. It is a non-polar, lipophilic (oil-loving) compound widely used in cosmetic and pharmaceutical formulations as an emollient, texture enhancer, and solvent.[1][2][3] Its primary functions are to soften and smooth the skin and to act as a lubricant on the skin's surface, helping to lock in moisture.[4] If you are analyzing a topical cream, lotion, or ointment, its presence is likely as a key component of the product's vehicle or base matrix.
Q: How does this compound interfere with my spectroscopic measurements (e.g., UV-Vis, Fluorescence)?
A: Interference from this compound is primarily physical rather than chemical and stems from its oily, non-polar nature. The key mechanisms are:
-
Light Scattering: this compound is insoluble in aqueous solutions.[1] When a sample containing it is prepared in an aqueous buffer, it can form a cloudy emulsion or suspension. These suspended oil droplets scatter the spectrophotometer's light beam. This scattering reduces the amount of light reaching the detector, leading to a falsely high absorbance reading. This is a significant issue in UV-Vis and fluorescence spectroscopy.[5][6]
-
Solvent Incompatibility: Many spectroscopic assays are developed in aqueous or polar organic solvents. This compound's non-polar character leads to poor solubility, causing phase separation and non-homogeneous samples, which makes obtaining reproducible measurements impossible.
-
Spectral Overlap: While less common, the ester functional group in this compound has weak absorbance in the deep UV region. If your analyte of interest has a low concentration and absorbs in a similar region, this can contribute to background noise and spectral interference.[7]
Section 2: Troubleshooting and Mitigation Strategies
This section provides actionable solutions to overcome interference from this compound, categorized into sample preparation and instrumental correction methods.
Decision Workflow for Mitigation
Before selecting a method, use the following workflow to determine the most appropriate strategy for your specific experimental needs.
Caption: Decision workflow for selecting a mitigation strategy.
Category A: Sample Preparation Techniques (Physical Removal)
The most robust approach is to remove the interferent before measurement.
Q: How can I remove this compound from my sample before analysis?
A: The two primary methods are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Given that this compound is a large, non-polar molecule, it can be selectively retained on a non-polar stationary phase while your potentially more polar analyte passes through (or vice versa).
Q: Which Solid Phase Extraction (SPE) sorbent is best for removing a lipophilic compound like this compound?
A: A non-polar, reversed-phase sorbent is ideal. A C18 (octadecyl) or C8 (octyl) silica-based sorbent is highly effective.[8][9] Polymeric sorbents can also be used and often offer higher capacity.[10] The principle relies on the hydrophobic interaction between the long alkyl chains of the this compound and the non-polar sorbent.
Experimental Protocol: SPE for Removal of this compound
This protocol assumes your analyte of interest is more polar than this compound.
Objective: To retain the lipophilic interferent on the SPE cartridge while the analyte is collected in the eluate.
Materials:
-
SPE Cartridge: C18, 500 mg bed mass (adjust based on sample concentration)
-
SPE Vacuum Manifold
-
Solvents: Methanol (MeOH), Water (H₂O), Acetonitrile (ACN), Hexane (all HPLC grade)
-
Sample dissolved in a water-miscible solvent (e.g., ACN or MeOH)
Procedure:
-
Sample Preparation: Dissolve a known quantity of your formulation in a minimal amount of a water-miscible organic solvent like acetonitrile. This ensures proteins are precipitated and lipids are solubilized.[11]
-
Cartridge Conditioning:
-
Pass 5 mL of Hexane through the cartridge to activate the non-polar chains.
-
Pass 5 mL of Methanol through the cartridge to wash away the hexane and wet the sorbent.
-
Pass 5 mL of Water (or your initial mobile phase buffer) to equilibrate the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load your prepared sample onto the cartridge.
-
Apply a slow, steady flow rate (approx. 1-2 mL/min) using the vacuum manifold.
-
Collect the entire volume that passes through; this may contain some of your analyte.
-
-
Washing (Eluting the Analyte):
-
Apply a wash solvent that is polar enough to elute your analyte but not the strongly-retained this compound. A mixture like 50:50 ACN:Water is a good starting point.[9]
-
Pass 5-10 mL of this wash solvent through the cartridge and collect it.
-
Combine this fraction with the load fraction. This combined volume contains your purified analyte.
-
-
Interferent Elution (Optional - for method development):
-
To confirm the method's effectiveness, you can elute the retained this compound with a strong, non-polar solvent like Hexane or Isopropanol. Analysis of this fraction should show the interferent and minimal to no analyte.
-
-
Analysis: The collected analyte fraction can now be diluted as needed for your spectroscopic assay.
Caption: Mechanism of Solid Phase Extraction (SPE) for purification.
Q: Can I use Liquid-Liquid Extraction (LLE)? What solvents should I choose?
A: Yes, LLE is a viable, albeit sometimes more labor-intensive, alternative.[12] The principle is to partition your analyte and the interferent between two immiscible liquid phases. Since this compound is very non-polar, you can use a non-polar organic solvent like hexane to extract it from a more polar (often aqueous) phase containing your analyte.
| Solvent | Polarity Index | Boiling Point (°C) | Key Considerations |
| Hexane | 0.1 | 69 | Excellent for extracting highly non-polar compounds. Highly volatile. |
| Heptane | 0.1 | 98 | Similar to hexane but less volatile, making it safer to handle. |
| Toluene | 2.4 | 111 | Slightly more polar, may co-extract some analytes. Good dissolving power. |
| Methyl tert-butyl ether (MTBE) | 2.5 | 55 | Good alternative to diethyl ether, forms a distinct layer with water.[12] |
Table 1: Solvent Selection Guide for Liquid-Liquid Extraction (LLE) to remove this compound.
Category B: Instrumental & Data Processing Techniques
If sample preparation is not feasible or desirable, you can use instrumental or computational methods to compensate for the interference.
Q: My sample is cloudy. How does this affect my measurement and how can I correct for it?
A: Cloudiness (turbidity) from the emulsified ester causes significant light scattering, which the spectrophotometer incorrectly measures as absorbance.[5] The most direct way to correct for this is with instrumental background correction.
Most modern spectrophotometers are double-beam instruments equipped with a deuterium (D₂) lamp for UV background correction.[13][14][15] The instrument alternates between the primary source (e.g., tungsten for visible) and the D₂ lamp.
-
The primary lamp measures the total absorbance: your analyte + the background scattering.
-
The D₂ lamp emits a broad continuum of light. The analyte's absorption at its specific wavelength is negligible against this broad emission, so the D₂ lamp primarily measures the background absorbance caused by scattering.[16]
The instrument's software then automatically subtracts the background reading from the total absorbance, yielding a corrected absorbance for your analyte.[14][17]
Q: Can I use computational methods if I can't physically remove the interference?
A: Yes. If the interference is due to a direct spectral overlap (i.e., the absorbance spectrum of this compound overlaps with your analyte's spectrum), you can use spectral deconvolution . This is an advanced computational technique that mathematically separates the spectra of individual components from a mixed spectrum.[18][19]
Deconvolution algorithms, such as the Richardson-Lucy method or Fourier Transform-based approaches, require a "clean" reference spectrum of both your analyte and the interferent (this compound).[20][21] The algorithm then uses these references to estimate the contribution of each component to the total measured spectrum of your sample. This method is powerful but requires specialized software and a good understanding of the underlying mathematics.
| Method | Principle | Pros | Cons |
| Solid Phase Extraction (SPE) | Chromatographic separation | High selectivity; very clean extracts; automatable.[8] | Can be costly; requires method development. |
| Liquid-Liquid Extraction (LLE) | Differential partitioning | Inexpensive; uses common lab equipment. | Can be labor-intensive; may form emulsions; uses large solvent volumes.[12] |
| Background Correction | Instrumental subtraction of scattering | Fast and easy; built into most modern instruments.[14][15] | Corrects for broadband scattering, not specific spectral overlap; assumes background is constant across the spectral bandpass.[5] |
| Spectral Deconvolution | Computational separation | Can resolve direct spectral overlap without physical separation. | Requires reference spectra; computationally intensive; requires specialized software.[18][22] |
Table 2: Comparison of Mitigation Strategies for this compound Interference.
Section 3: References
-
Amir, S. Lecture 08; spectral interferences and background absorption. SlideShare. Available at: [Link] (Accessed: December 30, 2025).
-
Physics Frontier. (2025). What Is Background Correction In Emission Spectroscopy? YouTube. Available at: [Link] (Note: A representative URL is used as the original may not be static).
-
Regueiro, J., et al. (2009). Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link].
-
Chemistry For Everyone. (2025). What Is Background Correction In Atomic Absorption Spectroscopy? YouTube. Available at: [Link] (Note: A representative URL is used as the original may not be static).
-
Scribd. Background Correction in AAS. Available at: [Link] (Accessed: December 30, 2025).
-
IRE Journals. (2023). Spectral Deconvolution and Its Advancements to Scientific Research. IRE Journals. Available at: [Link].
-
Evident Scientific. Algorithms for Deconvolution Microscopy. Evident. Available at: [Link].
-
Stangalini, M., et al. (2020). Spectral Deconvolution With Deep Learning: Removing the Effects of Spectral PSF Broadening. Frontiers in Astronomy and Space Sciences. Available at: [Link].
-
Morháč, M. Sophisticated algorithms of analysis of spectroscopic data. CERN Indico. Available at: [Link].
-
Agilent Technologies. (2016). Simple Approaches to Solid Phase Extraction (SPE) Method Development. YouTube. Available at: [Link].
-
Cyberlipid. Simple procedures. Cyberlipid. Available at: [Link] (Accessed: December 30, 2025).
-
Al-Hilphy, A. R., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules. Available at: [Link].
-
Li, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites. Available at: [Link].
-
Ataman Kimya. ETHYLHEXYL STEARATE. atamankimya.com. Available at: [Link].
-
Ataman Kimya. ETHYLHEXYL STEARATE. Ataman Kimya. Available at: [Link].
-
Gil, E. P., et al. (2020). Kinetic spectrophotometric assay for the determination of vitamin C in cosmetics following ultrasound-assisted emulsification. ResearchGate. Available at: [Link].
-
Hou, D., et al. (2013). Solvent extraction of La(III) with 2-ethylhexyl phosphoric acid-2-ethylhexyl ester (EHEHPA) by membrane dispersion micro-extractor. ResearchGate. Available at: [Link].
-
LibreTexts Chemistry. (2022). 9.3: Interferences in Absorption Spectroscopy. Chemistry LibreTexts. Available at: [Link].
-
Drawell. How to Reduce Interferences in FAAS Measurements. Drawell. Available at: [Link].
-
COSMILE Europe. ETHYLHEXYL STEARATE. COSMILE Europe. Available at: [Link].
-
Paula's Choice. What is Ethylhexyl Stearate? Paula's Choice. Available at: [Link].
-
Delloyd's Lab-Tech. Types of interferences in AAS. Delloyd's Lab-Tech. Available at: [Link].
-
Wikipedia. C-4 (explosive). Wikipedia. Available at: [Link].
-
Sdorra, S., et al. (1992). Theoretical and experimental treatment of the spectral interferences in atomic absorption spectroscopy. ResearchGate. Available at: [Link].
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. specialchem.com [specialchem.com]
- 4. paulaschoice.nl [paulaschoice.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Types of interferences in AAS [delloyd.50megs.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Simple procedures | Cyberlipid [cyberlipid.gerli.com]
- 11. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. scribd.com [scribd.com]
- 15. hitachi-hightech.com [hitachi-hightech.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Lecture 08; spectral interferences and background absorption by Dr. Salma Amir | PPTX [slideshare.net]
- 18. irejournals.com [irejournals.com]
- 19. indico.cern.ch [indico.cern.ch]
- 20. Algorithms for Deconvolution Microscopy [evidentscientific.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Frontiers | Spectral Deconvolution With Deep Learning: Removing the Effects of Spectral PSF Broadening [frontiersin.org]
Technical Support Center: Enhancing the Oxidative Stability of Ethylhexyl Isostearate
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals. This center is designed to provide in-depth, actionable strategies and troubleshooting advice to improve the oxidative stability of Ethylhexyl Isostearate in your formulations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability of this compound.
Q1: What is this compound and why is its oxidative stability a concern?
This compound is an ester of 2-ethylhexyl alcohol and isostearic acid, widely used as an emollient in cosmetic and pharmaceutical formulations due to its non-greasy, lightweight feel.[1][2][3][4] Despite being considered relatively stable, its molecular structure, like other esters derived from fatty acids, can be susceptible to oxidation over time.[5] Oxidative degradation can lead to rancidity, changes in odor and color, a decrease in performance, and the formation of potentially irritating byproducts, compromising the quality and safety of the final product.
Q2: What are the primary drivers of oxidation in this compound?
The oxidation of this compound is primarily a free-radical chain reaction, a process known as autoxidation.[6][7] This process is initiated and accelerated by several factors:
-
Oxygen: The presence of atmospheric oxygen is a prerequisite for oxidation.
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[8][9][10]
-
Light: UV radiation, in particular, can generate free radicals that initiate the oxidation cascade.[6]
-
Metal Ions: Trace metals, such as iron and copper, can act as pro-oxidants, catalyzing the formation of free radicals.[6]
Q3: How can I visually identify if my this compound has oxidized?
While analytical testing is definitive, visual cues can suggest oxidation. These include:
-
Changes in Color: A noticeable yellowing of the initially colorless to slightly yellowish liquid.[11]
-
Altered Odor: Development of a rancid, unpleasant smell.[12]
-
Increased Viscosity: The ester may become thicker or more viscous.[11]
It is crucial to note that significant oxidation can occur before these signs become apparent.[11] Therefore, analytical testing is recommended for quality control.
Q4: What are the most effective antioxidants for stabilizing this compound?
The choice of antioxidant depends on the formulation's specific requirements, including solubility and regulatory acceptance. Commonly used and effective antioxidants include:
-
Tocopherols (Vitamin E): Oil-soluble antioxidants that are highly effective at scavenging free radicals.[13][14] Mixed tocopherols (containing alpha, beta, gamma, and delta tocopherols) often provide broader protection.
-
Ascorbyl Palmitate: An oil-soluble ester of ascorbic acid (Vitamin C) that acts as a potent antioxidant and can work synergistically with tocopherols.[15][16]
-
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): Synthetic antioxidants that are very effective at low concentrations.[17]
-
Rosemary CO2 Extract: A natural antioxidant rich in carnosic acid and phenolic diterpenes that effectively quench free radicals.[13]
Q5: Can I use a blend of antioxidants? Is there a synergistic effect?
Yes, using a blend of antioxidants is often more effective than using a single antioxidant. This is due to the principle of synergy, where the combined effect of the antioxidants is greater than the sum of their individual effects.[18][19][20] For instance, Vitamin C can regenerate Vitamin E after it has neutralized a free radical, allowing it to continue its protective function.[19] Combining primary antioxidants (radical scavengers) with secondary antioxidants like metal chelators can also provide comprehensive protection.[21]
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the oxidative instability of this compound during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly high Peroxide Value (PV) in a new batch of this compound. | 1. Poor quality of raw material. 2. Inadequate storage conditions during transport or at the supplier's facility. | 1. Request a Certificate of Analysis (CoA) from the supplier for the specific batch, paying close attention to the PV and manufacturing date. 2. Perform your own PV test upon receipt to verify the CoA. 3. If the PV is high, reject the batch. |
| Formulation develops a rancid odor over a shorter period than expected. | 1. Insufficient antioxidant concentration. 2. Incompatible antioxidant with the formulation matrix. 3. Pro-oxidant contaminants in other raw materials. 4. Exposure to excessive heat or light during processing or storage. | 1. Increase the concentration of the primary antioxidant. Consider adding a synergistic antioxidant. 2. Evaluate the solubility and stability of the chosen antioxidant in your complete formulation. 3. Test individual raw materials for pro-oxidant activity. 4. Review your manufacturing and storage protocols to minimize exposure to heat and light.[11] |
| Discoloration (yellowing) of the final product containing this compound. | 1. Oxidation of the ester. 2. Interaction with other formulation ingredients. 3. Instability of the chosen antioxidant (some can cause color shifts). | 1. Conduct accelerated stability testing at elevated temperatures to confirm if oxidation is the primary cause. 2. Prepare test formulations omitting one ingredient at a time to identify any interactions. 3. Consult the technical data sheet of your antioxidant for information on potential color changes. |
| Inconsistent results in oxidative stability tests (e.g., Rancimat). | 1. Improper sample preparation. 2. Instrument calibration issues. 3. Variability in the quality of the this compound. | 1. Ensure a standardized and reproducible sample preparation protocol.[22] 2. Regularly calibrate your analytical instruments according to the manufacturer's guidelines. 3. Test multiple lots of the ester to assess batch-to-batch consistency. |
Section 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experiments to assess and improve the oxidative stability of this compound.
Protocol for Evaluating Oxidative Stability using the Rancimat Method
The Rancimat method is an accelerated aging test that determines the oxidation stability index (OSI).[12][23][24] It measures the induction time until the formation of volatile secondary oxidation products.[22][25]
Materials:
-
Rancimat instrument
-
Reaction vessels
-
Measuring vessels
-
Deionized water
-
This compound sample (with and without antioxidants)
Procedure:
-
Instrument Setup: Set the instrument to the desired temperature (e.g., 110-120°C) and air flow rate (e.g., 20 L/h).[22]
-
Sample Preparation: Accurately weigh a specified amount of the this compound sample (typically 3-5 g) directly into a clean, dry reaction vessel.[22]
-
Measuring Solution: Fill the measuring vessel with 60 mL of deionized water.[22][25]
-
Assembly: Connect the reaction vessel containing the sample and the measuring vessel to the Rancimat instrument.
-
Initiate Test: Start the measurement. The instrument will pass a continuous stream of air through the heated sample.[23]
-
Data Collection: Volatile oxidation products are carried by the air stream into the deionized water, where they increase the conductivity.[24] The instrument continuously records this conductivity.
-
Determine Induction Time: The induction time is the point at which a rapid increase in conductivity is observed, indicating the end of the sample's resistance to oxidation.[24] A longer induction time signifies greater oxidative stability.
Protocol for Peroxide Value (PV) Determination
The Peroxide Value (PV) measures the concentration of primary oxidation products (peroxides and hydroperoxides) and is expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).[26][27][28]
Materials:
-
Erlenmeyer flask (250 mL) with stopper
-
Burette
-
Acetic acid-chloroform solvent mixture (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.01 N or 0.1 N)
-
1% Starch indicator solution
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 g of the this compound sample into the Erlenmeyer flask.
-
Dissolution: Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.[26]
-
Reaction: Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.[26]
-
Dilution: Immediately add 30 mL of deionized water.
-
Titration (Part 1): Titrate the liberated iodine with the standardized sodium thiosulfate solution, swirling continuously, until the yellow iodine color almost disappears.[27]
-
Indicator Addition: Add 0.5 mL of 1% starch solution, which will turn the solution blue.[26]
-
Titration (Part 2): Continue the titration slowly, with constant agitation, until the blue color completely disappears.[27]
-
Blank Determination: Perform a blank titration using the same procedure but without the sample.
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
Calculation and Interpretation of TOTOX Value
The Total Oxidation (TOTOX) value provides a more complete picture of the overall oxidation state of an oil or ester by considering both primary and secondary oxidation products.[29][30][31][32][33]
Calculation: TOTOX Value = 2 * (Peroxide Value) + Anisidine Value (AV)[29][30][31][32]
-
Peroxide Value (PV): Measures primary oxidation products.
-
Anisidine Value (AV): Measures secondary oxidation products, such as aldehydes.[29]
Interpretation of TOTOX Values:
| TOTOX Value | Quality of Oil/Ester |
| < 10 | High quality, fresh.[31][32] |
| 10 - 20 | Acceptable, with some signs of oxidation.[31][32] |
| > 20 | Poor quality, likely rancid.[31][32] |
A low TOTOX value is indicative of good oxidative stability and a longer shelf life.
Section 4: Visualization of Key Concepts
The Process of Lipid Autoxidation
Caption: The free-radical chain reaction of lipid autoxidation.
Workflow for Improving Oxidative Stability
Sources
- 1. Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. This compound - Description [tiiips.com]
- 3. ewg.org [ewg.org]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. nanotrun.com [nanotrun.com]
- 6. Lipid oxidation in foods and its implications on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. web.metrohmusa.com [web.metrohmusa.com]
- 13. formulabotanica.com [formulabotanica.com]
- 14. Strong protectors – stabilising antioxidants - ... [dermaviduals.de]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Oxidant cosmetic ingredients [myskinrecipes.com]
- 17. Antioxidant - Wikipedia [en.wikipedia.org]
- 18. sphinxsai.com [sphinxsai.com]
- 19. remedypublications.com [remedypublications.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. metrohm.com [metrohm.com]
- 23. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 24. btsa.com [btsa.com]
- 25. news-medical.net [news-medical.net]
- 26. iitg.ac.in [iitg.ac.in]
- 27. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 28. xylemanalytics.com [xylemanalytics.com]
- 29. What does TOTOX value reveals all about our oils and fats? - Eurofins Scientific [eurofins.in]
- 30. nfo.com [nfo.com]
- 31. cdrfoodlab.com [cdrfoodlab.com]
- 32. download.cdrfoodlab.com [download.cdrfoodlab.com]
- 33. measurlabs.com [measurlabs.com]
Resolving crystallization issues of "Ethylhexyl isostearate" at low temperatures
Welcome to the technical support center for Ethylhexyl Isostearate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve crystallization issues that may arise at low temperatures. As a branched-chain ester, this compound is selected for its excellent emollient properties and superior low-temperature stability compared to its linear counterparts like ethylhexyl stearate. However, under certain formulation and storage conditions, even this robust emollient can exhibit phase separation or crystallization. This resource provides in-depth troubleshooting guides, FAQs, and detailed experimental protocols to ensure the stability and performance of your formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my formulation?
This compound is the ester of 2-ethylhexyl alcohol and isostearic acid.[1] Isostearic acid is a branched-chain fatty acid, which gives the resulting ester unique properties compared to linear stearates. It is primarily used in cosmetic and pharmaceutical preparations as a high-performance emollient, dispersing agent, and solvent.[2][3] Its branched structure creates steric hindrance, which disrupts the orderly packing of molecules, leading to a lower freezing point and a non-greasy, silky skin feel.[4]
Q2: My formulation containing this compound has become cloudy or formed solid particles at low temperatures. What is happening?
This phenomenon is likely due to the crystallization or solidification of one or more components in your formulation's oil phase. While this compound has a low pour point, its crystallization temperature can be influenced by its purity, its concentration in the formulation, and its interaction with other ingredients. At sufficiently low temperatures, the kinetic energy of the ester molecules decreases, allowing them to arrange into an ordered crystal lattice, which appears as cloudiness (haze) or solid precipitates.[5]
Q3: How does this compound differ from Ethylhexyl Stearate in terms of low-temperature stability?
The key difference lies in the structure of the fatty acid portion. Ethylhexyl Stearate is derived from stearic acid, a linear 18-carbon fatty acid.[6] Linear molecules can pack together neatly and efficiently, resulting in a relatively higher melting point (though still low, around -45°C for some grades).[7] In contrast, this compound is derived from isostearic acid, a branched-chain isomer. This branching disrupts intermolecular packing, significantly lowering the energy required to break the solid structure and thus lowering its melting and crystallization point.
Q4: What are the primary factors that trigger crystallization in a formulation?
Crystallization is a multifactorial process driven by supersaturation. Key triggers include:
-
Low Temperatures: Reduced thermal energy allows intermolecular attractive forces to dominate, facilitating crystal nucleation and growth.[5]
-
High Concentration: A higher concentration of the crystallizing species increases the likelihood of molecules colliding in the correct orientation to form a crystal nucleus.
-
Impurities: Certain impurities can act as seeds or templates for heterogeneous nucleation, accelerating crystallization even at temperatures where the pure substance would remain liquid.[8] Conversely, other impurities can inhibit crystal growth.
-
Formulation Composition: The presence of other ingredients can either enhance or inhibit solubility. For instance, a co-solvent might keep the ester solubilized, while an anti-solvent could force it out of solution.[9]
-
Thermal Cycling: Fluctuations in temperature, such as those experienced during shipping or storage, can promote crystal growth through processes like Ostwald ripening, where larger crystals grow at the expense of smaller ones.
Troubleshooting Guide: Resolving Crystallization
This guide follows a systematic, question-driven approach to help you identify the root cause of crystallization and implement effective solutions.
My formulation appears hazy or contains crystalline material after cold storage. Where do I start?
The first step is to confirm the nature of the problem and isolate the cause. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for crystallization issues.
Q: How do I determine if the problem is with the raw material itself?
Answer: You need to perform a simple cold stability test on the neat this compound as received from your supplier.
-
Action: Dispense a sample of the raw material into a clear glass vial. Place it in a controlled low-temperature environment (e.g., a 4°C refrigerator or a programmable cold chamber).
-
Observation: Visually inspect the sample daily for one week for any signs of cloudiness, haze, or solid crystal formation.
-
Interpretation:
-
If the neat material crystallizes: The issue may be related to the purity or specific grade of the raw material. Contact your supplier to discuss the lot's specifications, particularly its cloud point or pour point. It's possible the material contains impurities from the manufacturing process that are acting as nucleation sites.[8]
-
If the neat material remains clear: The crystallization is being induced by interactions within your specific formulation. Proceed to investigate the formulation itself.
-
Q: The raw material is stable, but my final product is not. What are my options?
Answer: This indicates a formulation-induced incompatibility or supersaturation issue. The solution involves modifying the formulation to improve the solubility of the oil phase at low temperatures.
Summary of Formulation Strategies
| Strategy | Mechanism of Action | Examples |
| Reduce Concentration | Lowers the overall concentration of the crystallizing species, keeping it below its saturation point at the target low temperature. | Decrease the percentage of this compound or other waxy components. |
| Add a Co-solvent | Introduces a compatible solvent that improves the solubility of the ester in the overall oil phase. | Short to medium-chain triglycerides, Isopropyl Myristate, C12-15 Alkyl Benzoate. |
| Introduce a Crystallization Inhibitor | These molecules interfere with the crystallization process, either by blocking nucleation sites or by adsorbing onto the surface of growing crystals, disrupting the lattice structure.[5] | Polymers (e.g., Polyvinylpyrrolidone - PVP), hydrogenated polyisobutene, specific monoacylglycerols.[9][10] |
| Modify the Oil Phase Complexity | Creating a more complex mixture of oils with different chain lengths and branching can disrupt ordered packing and lower the overall freezing point of the blend. | Blend this compound with other liquid esters, alkanes, or silicone fluids. |
Q: How does a crystallization inhibitor work at the molecular level?
Answer: Crystallization inhibitors, particularly polymers, work by disrupting the highly ordered process of crystal formation. They can have multiple mechanisms:
-
Increased Viscosity: High molecular weight polymers can increase the viscosity of the continuous phase, slowing down the diffusion of molecules to nucleation sites.
-
Surface Adsorption: The inhibitor molecules adsorb onto the surface of newly formed crystal nuclei. Their bulky or incompatible structure prevents further layers of the crystallizing substance from adding to the lattice, effectively stunting crystal growth.[11]
-
Stereochemical Hindrance: The inhibitor may have a structure that mimics the crystallizing molecule but with additional groups that prevent tight packing into the crystal lattice.
Caption: Mechanism of a crystallization inhibitor.
Detailed Experimental Protocols
Protocol 1: Visual Assessment of Crystallization (Cold Stability Test)
Objective: To determine the temperature at which a raw material or formulation shows signs of crystallization.
Methodology:
-
Sample Preparation: Dispense 10 mL of the test liquid (e.g., neat this compound, final formulation) into separate, identical clear glass vials. Ensure one vial contains a reference standard known to be stable.
-
Incubation: Place the vials in a refrigerated, temperature-controlled chamber. For standard screening, set the temperature to 4°C. For more rigorous testing, use a programmable chamber to cycle between temperatures (e.g., 4°C for 12 hours, then 25°C for 12 hours) for one week.
-
Observation: At least once every 24 hours, remove the vials and visually inspect them against a black background. Look for:
-
Haze/Cloudiness: The first sign of microcrystal formation.
-
Precipitate: Visible solid particles that may or may not settle.
-
Solidification: The entire sample becoming a waxy solid.
-
-
Documentation: Record the temperature and time at which any phase change is first observed. This is the semi-quantitative "cloud point" for that system. For more precise measurements, specialized equipment that automatically detects changes in turbidity during a controlled cooling ramp can be used.[12]
Protocol 2: Screening for Effective Co-solvents or Crystallization Inhibitors
Objective: To identify an effective additive to prevent crystallization in a target formulation.
Methodology:
-
Baseline Formulation: Prepare a batch of your formulation that is known to exhibit crystallization at low temperatures. This is your negative control.
-
Test Formulations: Prepare several small, identical batches of the baseline formulation. To each batch, add a different potential inhibitor or co-solvent at a predetermined concentration (e.g., 1%, 2%, and 5% w/w).
-
Example Co-solvents: Isopropyl Myristate, Caprylic/Capric Triglyceride, C12-15 Alkyl Benzoate.
-
Example Inhibitors: Polyvinylpyrrolidone (PVP), Hydrogenated Polyisobutene, Glyceryl Oleate.
-
-
Homogenization: Ensure each test formulation is properly homogenized at a temperature sufficient to dissolve all components completely.
-
Stability Testing: Subject all test formulations and the negative control to the Cold Stability Test described in Protocol 1 .
-
Analysis: Compare the performance of the test formulations against the negative control. The most effective additive will be the one that prevents crystallization at the lowest concentration for the longest duration. Also, assess the aesthetic impact of the additive on the formulation at room temperature (e.g., changes in viscosity, feel, odor).
References
-
Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. (n.d.). Cosmetic Ingredient Review. Retrieved from [Link]
-
Crystallization in Emulsions: A Thermo-Optical Method to Determine Single Crystallization Events in Droplet Clusters. (2021). MDPI. Retrieved from [Link]
-
Use of additives for inhibition and promotion of crystallization. (2020). Technobis. Retrieved from [Link]
-
Using Polymers as Crystal Inhibitors to Prevent the Crystallization of the Rotigotine Patch. (2024). PubMed Central. Retrieved from [Link]
-
Effect of oil ester crystallization inhibitor. (2025). Shanghai Huizhiyuan New Material Technology Co., Ltd. Retrieved from [Link]
-
Inhibiting or Accelerating Crystallization of Pharmaceuticals by Manipulating Polymer Solubility. (2019). ResearchGate. Retrieved from [Link]
-
Experimental study of a crystallization in O/W emulsion process : application to ethylene glycol distearate. (2011). ResearchGate. Retrieved from [Link]
-
Influence of polymer chemistry on crystal growth inhibition of two chemically diverse organic molecules. (n.d.). OUCI. Retrieved from [Link]
- Inhibitors of crystallization in a solid dispersion. (2007). Google Patents.
-
What is this compound. (n.d.). EWG Skin Deep. Retrieved from [Link]
-
ω-Carboxyl terminated cellulose esters are effective crystallization inhibitors for challenging drugs. (2024). PubMed. Retrieved from [Link]
-
What is ETHYLHEXYL STEARATE. (n.d.). EWG Skin Deep. Retrieved from [Link]
-
This compound – Ingredient. (n.d.). COSMILE Europe. Retrieved from [Link]
-
Applications of process analytical technology to crystallization processes. (2004). PubMed. Retrieved from [Link]
-
Ethylhexyl stearate in skincare, What is?. (n.d.). Lesielle. Retrieved from [Link]
-
(PDF) Effect of Preservative in the Physicochemical Stability of Cosmetic Products Based on Natural Resources from Costa Rican Flora. (2015). ResearchGate. Retrieved from [Link]
-
Ethylhexyl Stearate. (n.d.). Cosmetics Info. Retrieved from [Link]
-
Ultra-micro Liquid Crystal in Cosmetic Emulsion with Excellent Moisture Retention and Delivery Selectivity. (2024). ACS Omega. Retrieved from [Link]
-
Cosmetic Shelf Life: Stability Testing Insights. (2024). Parameter Generation & Control. Retrieved from [Link]
- Crystallization inhibitor and its use in gelatin capsules. (2006). Google Patents.
-
Ethylhexyl Stearate. (n.d.). SincereSkin.lt. Retrieved from [Link]
-
(PDF) The Impact of Storage Temperature on the Quality of Liquid Bath Cosmetic Products. (2017). ResearchGate. Retrieved from [Link]
-
What is Ethylhexyl Stearate?. (n.d.). Paula's Choice. Retrieved from [Link]
-
(PDF) Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation and Influencing Factors. (2024). ResearchGate. Retrieved from [Link]
-
Ethylhexyl Stearate. (n.d.). Rosalique Ireland. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
- 3. lesielle.com [lesielle.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. The role of oil ester crystallization inhibitors_Shanghai Huizhiyuan New Material Technology Co., Ltd. [en.shhzycn.com]
- 6. ewg.org [ewg.org]
- 7. specialchem.com [specialchem.com]
- 8. cir-safety.org [cir-safety.org]
- 9. US20070249692A1 - Inhibitors of crystallization in a solid dispersion - Google Patents [patents.google.com]
- 10. WO2006102157A1 - Crystallization inhibitor and its use in gelatin capsules - Google Patents [patents.google.com]
- 11. crystallizationsystems.com [crystallizationsystems.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Process Optimization for the Enzymatic Synthesis of Ethylhexyl Isostearate
Welcome to the technical support center for the enzymatic synthesis of ethylhexyl isostearate. As Senior Application Scientists, we have compiled this guide based on established biochemical principles and field-proven insights to assist you in optimizing your experimental workflow and overcoming common challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in authoritative scientific literature.
Troubleshooting Guide
This section addresses specific issues that may arise during the lipase-catalyzed synthesis of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low or Stalled Ester Conversion Rate (<90%)
A low yield of this compound is the most common challenge. The reaction equilibrium may be unfavorable, or the enzyme's catalytic activity may be compromised.
Potential Causes and Solutions:
-
Cause A: Reversible Reaction Equilibrium & Water Accumulation
-
Scientific Rationale: Esterification is a reversible reaction where water is a byproduct. According to Le Chatelier's principle, the accumulation of water in the reaction medium will shift the equilibrium back towards the reactants (isostearic acid and 2-ethylhexanol), favoring the reverse hydrolysis reaction and thus lowering the final ester yield.[1][2] While a minimal amount of water is essential to maintain the enzyme's catalytically active conformation, excess water acts as a competitive inhibitor.[3][4]
-
Solutions:
-
Operate in a Vacuum: Conducting the synthesis in a vacuum reactor is highly effective for continuous water removal, driving the reaction towards product formation.[5]
-
Nitrogen Sparging: Bubbling dry nitrogen gas through the reaction medium can effectively strip the water produced.[5]
-
Use of Molecular Sieves: For batch reactions, adding molecular sieves (e.g., 3Å or 4Å) to the medium can adsorb the water as it is formed. However, be aware that excessive use can also remove the essential water from the enzyme's microenvironment, potentially reducing its activity.[6]
-
-
-
Cause B: Sub-Optimal Substrate Molar Ratio
-
Scientific Rationale: The molar ratio of the substrates (2-ethylhexanol to isostearic acid) is a critical parameter in solvent-free systems.[1] An excess of the alcohol is often used to shift the equilibrium towards the product. However, a very large excess of alcohol, particularly shorter-chain alcohols, can inhibit or even inactivate the lipase.[7][8] Finding the optimal balance is key.
-
Solutions:
-
Molar Ratio Titration: Experiment with different molar ratios of alcohol to acid, typically ranging from 1:1 to 5.5:1.[7][9] For the synthesis of similar esters like 2-ethylhexyl palmitate, an acid-to-alcohol molar ratio of 1:5.5 was found to be optimal.[9]
-
Stepwise Addition: Instead of adding all the alcohol at once, a stepwise addition strategy can maintain a high concentration of the acyl donor (isostearic acid) relative to the inactivating substrate (alcohol), which can improve conversion.[10][11]
-
-
-
Cause C: Inadequate Mixing/Mass Transfer Limitation
-
Scientific Rationale: The enzymatic reaction occurs at the interface between the immobilized enzyme and the liquid substrates. In a viscous, solvent-free system, poor agitation can lead to significant mass transfer limitations, meaning the substrates cannot efficiently reach the enzyme's active sites.
-
Solution:
-
Problem 2: Rapid Loss of Enzyme Activity During or Between Batches
Enzyme deactivation is a primary concern for process cost-effectiveness, especially when reusing the biocatalyst.
Potential Causes and Solutions:
-
Cause A: Thermal Denaturation
-
Scientific Rationale: Lipases, like all enzymes, have an optimal temperature range for activity. Exceeding this temperature can cause the protein to unfold (denature), leading to an irreversible loss of its three-dimensional structure and catalytic function.[6][14]
-
Solutions:
-
Determine Optimal Temperature: The optimal temperature is a trade-off between reaction rate and enzyme stability. For most commercial lipases like Novozym® 435, this range is typically 40°C to 70°C.[15][16][17] An initial temperature of 55-60°C is a good starting point.[18]
-
Implement Temperature Step-Down: A cost-saving strategy involves starting the reaction at a higher temperature (e.g., 55°C) to achieve a high initial rate and then reducing it (e.g., to 45°C) for the remainder of the reaction to preserve enzyme stability, achieving the same conversion with less energy and enzyme stress.[18]
-
-
-
Cause B: Substrate or Product Inhibition/Inactivation
-
Scientific Rationale: High concentrations of certain substrates or products can inhibit the enzyme. Short-chain acids can be particularly denaturing due to localized pH drops.[8] While isostearic acid is a long-chain acid, high concentrations of the alcohol (2-ethylhexanol) can also strip the essential water layer from the enzyme, leading to inactivation.[7] Some kinetic studies show inhibition by the acid reactant in similar esterification reactions.[19]
-
Solution:
-
Optimize Molar Ratio: As mentioned previously, avoid a very large excess of the alcohol substrate.
-
Continuous Process: In a packed-bed reactor (PBR), the continuous flow of substrates and removal of products prevents their accumulation to inhibitory levels, often resulting in higher enzyme stability compared to batch reactors.[20][21]
-
-
-
Cause C: Mechanical Stress on Immobilized Support
-
Scientific Rationale: The support matrix for immobilized enzymes (e.g., the acrylic resin of Novozym® 435) can be susceptible to mechanical abrasion from excessively high stirring speeds or sharp-edged impellers in a reactor. This can lead to enzyme leaching and loss of activity.[1][8]
-
Solution:
-
Use Appropriate Agitation: Employ impellers designed for low-shear mixing. Monitor the integrity of the enzyme beads after each cycle. If fines or broken particles are observed, reduce the agitation speed.
-
-
Problem 3: Product Purity Issues (e.g., Color, Odor, High Acid Value)
The final product must meet strict quality specifications for cosmetic applications.
Potential Causes and Solutions:
-
Cause A: Thermal Degradation of Substrates
-
Scientific Rationale: Although enzymatic reactions are conducted under mild conditions compared to chemical catalysis, prolonged exposure to even moderate temperatures (e.g., >70-80°C) can cause some degradation of the fatty acid or alcohol, leading to discoloration or off-odors.
-
Solution:
-
Maintain Optimal Temperature: Adhere to the recommended temperature range for the enzyme. One of the key advantages of biocatalysis is the ability to operate at lower temperatures, which yields purer products.[22]
-
-
-
Cause B: Incomplete Conversion
-
Scientific Rationale: A high residual amount of unreacted isostearic acid will result in a high Acid Value (AV) of the final product, which is undesirable in cosmetics. This is a direct result of an incomplete reaction.
-
Solution:
-
Optimize Reaction Conditions: Address all the points listed under "Problem 1" to drive the conversion above 98-99%. This includes optimizing temperature, molar ratio, and ensuring efficient water removal.
-
-
Frequently Asked Questions (FAQs)
Q1: Why should I use an enzyme for synthesizing this compound instead of a traditional chemical catalyst?
Biocatalysis using lipases offers several distinct advantages over chemical routes.[23] These include:
-
Mild Reaction Conditions: Reactions are run at lower temperatures and neutral pH, which consumes less energy and prevents the formation of undesirable byproducts, resulting in a purer, colorless, and odorless product.[22]
-
High Specificity: Lipases are highly selective, minimizing side reactions and simplifying downstream purification.
-
Sustainability: The process is more environmentally friendly ("greener"), aligning with the growing demand for natural and sustainable ingredients in the cosmetic industry.[5][23]
Q2: Which enzyme should I choose for this synthesis?
The most widely used and documented lipase for this type of ester synthesis is the immobilized lipase B from Candida antarctica, commercially known as Novozym® 435.[5][8][16] It is known for its broad substrate specificity, high activity, and good stability in solvent-free systems. Other commercial lipases, such as those from Thermomyces lanuginosus (e.g., Lipozyme TL IM) or Rhizomucor miehei (e.g., Lipozyme RM IM), can also be effective and may be worth screening for your specific application.[18]
Q3: Is a solvent-free system better than using an organic solvent?
A solvent-free system (SFS) is generally preferred for both economic and environmental reasons.[1]
-
Advantages of SFS: Eliminates the cost and toxicity associated with organic solvents, simplifies product recovery, and increases the volumetric productivity of the reactor.
-
Considerations: In an SFS, the reactants themselves form the reaction medium. This can create a highly viscous environment, making mass transfer a critical parameter to control through effective agitation.[1] The molar ratio of reactants is also more critical as it directly influences the polarity and properties of the medium.[1]
Q4: How can I effectively reuse the immobilized lipase?
Enzyme reusability is crucial for making the process economically viable.[7][24]
-
Recovery: After the reaction, allow the enzyme beads to settle and decant the product, or recover the enzyme by filtration.
-
Washing: Gently wash the recovered enzyme with a non-polar solvent like n-hexane to remove any residual product or unreacted substrates that may have adsorbed to the support.
-
Drying: Dry the washed enzyme beads under a mild vacuum at a low temperature (e.g., 30-40°C) before reusing them in the next batch. Under optimal conditions, biocatalysts can be reused for multiple cycles, sometimes retaining over 90% of their initial activity after six cycles.[25]
Data Presentation & Experimental Protocols
Table 1: Typical Optimized Parameters for Ethylhexyl Ester Synthesis
This table summarizes common starting points for process optimization based on literature values for the synthesis of ethylhexyl palmitate/stearate, which are structurally similar to isostearate.[9][12][16][18]
| Parameter | Recommended Range / Value | Rationale & Reference |
| Enzyme | Novozym® 435 (Candida antarctica Lipase B) | High activity and stability for this ester type.[16] |
| System | Solvent-Free | Green, high volumetric productivity, simplified purification.[1] |
| Temperature | 50 - 70 °C | Balances reaction kinetics with enzyme thermal stability.[12][17] |
| Substrate Molar Ratio | 1:1 to 1:5.5 (Acid:Alcohol) | Excess alcohol shifts equilibrium; a large excess can inhibit.[9] |
| Enzyme Loading | 1 - 10% (w/w of total substrates) | Higher loading increases rate but also cost. 2% is a common starting point.[12][18][25] |
| Agitation Speed | 150 - 200 rpm | Ensures homogeneity and overcomes mass transfer limitations.[12] |
| Water Removal Method | Vacuum or Nitrogen Sparging | Crucial for shifting equilibrium towards >98% conversion.[5] |
Experimental Protocol: Batch Synthesis of this compound
-
Reactor Setup: To a thermostated batch reactor equipped with a mechanical stirrer and a vacuum connection, add isostearic acid and 2-ethylhexanol at the desired molar ratio (e.g., 1:2).
-
Pre-heating: Heat the mixture to the target reaction temperature (e.g., 60°C) under agitation (e.g., 200 rpm).
-
Enzyme Addition: Once the temperature is stable, add the immobilized lipase (e.g., Novozym® 435, 2% by weight of the total substrates).
-
Reaction: Start the reaction. If applicable, apply a vacuum or begin sparging with dry nitrogen to remove the water produced.
-
Monitoring: Periodically take samples to monitor the reaction progress by measuring the decrease in acid value via titration or by using gas chromatography (GC) to quantify the ester formation.
-
Completion & Recovery: Once the conversion plateaus or reaches the desired level (typically >98%), stop the reaction. Stop the agitation and allow the enzyme to settle.
-
Purification: Decant or filter the crude product to separate it from the enzyme. The residual catalyst can be washed and dried for reuse. The crude ester may be further purified if necessary.
Visualizations
Diagram 1: General Lipase Catalysis Mechanism
The synthesis of this compound by lipase typically follows a Ping-Pong Bi-Bi mechanism, where one substrate binds and one product is released before the second substrate binds.[19][21]
Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Diagram 2: Experimental Optimization Workflow
A logical workflow is essential for efficiently optimizing the synthesis process.
Caption: A systematic workflow for optimizing enzymatic ester synthesis.
References
-
Valivety, R. H., Halling, P. J., Peilow, A. D., & Macrae, A. R. (1997). Water activity and substrate concentration effects on lipase activity. Biotechnology and Bioengineering, 55(5), 798-806. [Link]
-
García, T., Sánchez, N., Martínez, M., Aracil, J., & Bolívar, J. M. (2014). Solvent-free enzymatic production of high quality cetyl esters. Journal of Molecular Catalysis B: Enzymatic, 102, 129-135. [Link]
-
Turon, F., Caro, Y., Villeneuve, P., Pina, M., & Graille, J. (2003). Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. OCL - Oleagineux, Corps gras, Lipides, 10(5-6), 387-390. [Link]
-
Arcos, J. A., Bernabé, M., & Otero, C. (1998). Enzymatic Synthesis of Sugar Fatty Acid Esters in Solvent-Free Media. Methods in Biotechnology, 15, 431-442. [Link]
-
Park, S., Kim, B., & Lee, J. H. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Polymers, 12(8), 1799. [Link]
-
de Sousa, R. R., dos Santos, M. M., de Sant’Ana, A. L., de Souza, R. O. M. A., & Ferreira-Leitão, V. (2023). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Catalysts, 13(2), 339. [Link]
-
de Souza, R. O. M. A., de Sant’Ana, A. L., & Ferreira-Leitão, V. (2021). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Catalysis Science & Technology, 11(13), 4379-4403. [Link]
-
Gómez, M., Montiel, C., Máximo, M., Murcia, M. D., & Bastida, J. (2021). Study of the Solvent-Free Process of Enzymatic Synthesis of Pentyl Esters in a Packed Bed Reactor (PBR) Using the Lipozyme435 Heterogeneous Biocatalyst. Industrial & Engineering Chemistry Research, 60(30), 11219-11228. [Link]
-
Valivety, R. H., Halling, P. J., Peilow, A. D., & Macrae, A. R. (1997). Water activity and substrate concentration effects on lipase activity. Semantic Scholar. [Link]
-
Lee, D., Kim, K., Kim, D., Kim, B., & Lee, J. H. (2004). Optimized Synthesis of Lipase-Catalyzed Biodiesel by Novozym 435. Journal of the American Oil Chemists' Society, 81(4), 367-371. [Link]
-
Tan, T., Chen, B., & Li, Z. (2006). Operation Optimization of the Lipase-Catalyzed Biodiesel Production. Journal of Chemical Engineering of Japan, 39(1), 111-115. [Link]
-
Al-Zuhair, S., Al-Salem, H., & Al-Adwani, H. (2022). Biodiesel Production by Single and Mixed Immobilized Lipases Using Waste Cooking Oil. Catalysts, 12(12), 1599. [Link]
-
Wu, S., Gao, C., Pan, H., et al. (2022). Advancements in Tobacco (Nicotiana tabacum L.) Seed Oils for Biodiesel Production. BioEnergy Research, 15, 1-24. [Link]
-
Guan, G., Zhang, Y., Qian, J., Wang, F., & Zou, B. (2023). Advancements in the Research on the Preparation of Isoamyl Acetate Catalyzed by Immobilized Lipase. Foods, 12(10), 2025. [Link]
-
Krishna, S. H., & Karanth, N. G. (2002). Lipases and lipase-catalyzed esterification in non-aqueous media. Applied Microbiology and Biotechnology, 58(5), 549-559. [Link]
-
Nie, K., Xie, F., Wang, F., & Tan, T. (2006). Lipase catalyzed methanolysis to produce biodiesel: Optimization of the biodiesel production. Journal of Molecular Catalysis B: Enzymatic, 43(1-4), 142-147. [Link]
-
Paul, A., & Roy, I. (2014). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. Protein Science, 23(6), 733-746. [Link]
-
Cauglia, F., & Canepa, P. (2022). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Molecules, 27(21), 7268. [Link]
-
Sanchez, N., Martinez, M., Aracil, J., & Garcia, T. (2013). Optimization of a sustainable biocatalytic process for the synthesis of ethylhexyl fatty acids esters. Biochemical Engineering Journal, 77, 185-191. [Link]
-
Soumanou, M. M., & Bornscheuer, U. T. (2009). Lipase Catalyzed Ester Synthesis for Food Processing Industries. Brazilian Archives of Biology and Technology, 52(1), 207-219. [Link]
-
Bornscheuer, U., Herar, A., Kreye, L., Wendel, V., & Kolisis, F. N. (1994). Factors affecting the lipase catalyzed transesterification reactions of 3-hydroxy esters in organic solvents. Tetrahedron: Asymmetry, 5(1), 105-112. [Link]
-
Wahyuningtyas, T., & Angkasa, E. (2021). Lipase Immobilization by Adsorption Techniques on The Hydrophobically Modified Matrix: A Review. Journal of Physics: Conference Series, 1943, 012117. [Link]
-
de Oliveira, D., de Oliveira, J. V., & de Matos, L. J. B. L. (2018). Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media. Molecules, 23(4), 779. [Link]
-
Khan, N. R., & Rathod, V. K. (2015). Enzyme catalyzed synthesis of cosmetic esters and its intensification: A review. Process Biochemistry, 50(11), 1793-1806. [Link]
-
de Sousa, R. R., dos Santos, M. M., de Sant’Ana, A. L., de Souza, R. O. M. A., & Ferreira-Leitão, V. (2023). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Catalysts, 13(2), 339. [Link]
-
Khan, N. R., & Rathod, V. K. (2015). Enzyme catalyzed synthesis of cosmetic esters and its intensification: A review. Semantic Scholar. [Link]
-
Lee, J. H., Kim, S. B., Kang, J. W., Kim, S. W., & Park, C. (2018). Lipase-catalyzed synthesis of 2-ethylhexyl palmitate in a solvent free system using step changes in temperature. Biotechnology and Bioprocess Engineering, 23(4), 436-442. [Link]
-
Gawas, S. D., Khan, N. R., & Rathod, V. K. (2020). Ultrasound Assisted Green Synthesis of 2-Ethylhexyl Stearate: A Cosmetic Bio-lubricant. Journal of Oleo Science, 69(8), 835-844. [Link]
-
Sánchez, N., Gamez, M., Aracil, J., & Garcia, T. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Processes, 9(11), 2002. [Link]
-
Richetti, A., Leite, S. G. F., & Antunes, O. A. C. (2010). Optimization of 2-ethylhexyl Palmitate Production Using Lipozyme RM IM as Catalyst in a Solvent-Free System. Applied Biochemistry and Biotechnology, 162(5), 1333-1342. [Link]
-
Wiejak, J., Gackowska, A., & Trzpil, A. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 26(16), 4817. [Link]
-
Andrade, L. H., de Mattos, M. C., & Leal, I. C. R. (2019). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 20(17), 4099. [Link]
-
Silva, A. C. S., Lomonaco, D., de Souza, M. C. M., et al. (2019). Synthesis of 2-ethylhexyl oleate catalyzed by Candida antarctica lipase immobilized on a magnetic polymer support in continuous flow. Biotechnology Letters, 41(11), 1305-1313. [Link]
-
Richetti, A., Leite, S. G. F., & Antunes, O. A. C. (2010). Optimization of 2-ethylhexyl Palmitate Production Using Lipozyme RM IM as Catalyst in a Solvent-Free System. Semantic Scholar. [Link]
-
Silva, A. C. S., Lomonaco, D., de Souza, M. C. M., et al. (2019). Synthesis of 2-ethylhexyl oleate catalyzed by Candida antarctica lipase immobilized on a magnetic polymer support in continuous flow. ResearchGate. [Link]
-
Xu, X., Balchen, S., Høy, C. E., & Adler-Nissen, J. (1998). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Enzyme and Microbial Technology, 22(7), 522-527. [Link]
-
Liu, S., & Zhang, Y. (2015). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. Molecules, 20(8), 13648-13661. [Link]
-
Ooi, T. L., Choo, Y. M., Yap, S. C., Basri, M., & Ooi, C. K. (2000). Enzymatic Esterification of Dihydroxystearic Acid. Journal of the American Oil Chemists' Society, 77(8), 843-847. [Link]
-
Gawas, S. D., Khan, N. R., & Rathod, V. K. (2019). Ultrasound assisted enzymatic synthesis of 2-ethylhexyl palmitate in a solvent free system: Kinetic and thermodynamic study. Ultrasonics Sonochemistry, 58, 104634. [Link]
Sources
- 1. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Solvent-free enzymatic production of high quality cetyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development [mdpi.com]
- 7. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. ocl-journal.org [ocl-journal.org]
- 16. researchgate.net [researchgate.net]
- 17. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of 2-ethylhexyl oleate catalyzed by Candida antarctica lipase immobilized on a magnetic polymer support in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Enzyme catalyzed synthesis of cosmetic esters and its intensification: A review [agris.fao.org]
- 24. researchgate.net [researchgate.net]
- 25. Biodiesel Production by Single and Mixed Immobilized Lipases Using Waste Cooking Oil - PMC [pmc.ncbi.nlm.nih.gov]
Methods for removing residual catalysts from "Ethylhexyl isostearate" synthesis
Welcome to the technical support center for the synthesis of Ethylhexyl Isostearate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical post-synthesis step of residual catalyst removal. Ensuring the complete removal of catalysts is paramount for the final product's purity, stability, and suitability for high-stakes applications.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your results.
Catalyst Removal: A Critical Step
The synthesis of this compound, a common emollient in cosmetics and pharmaceutical formulations, typically involves the esterification of isostearic acid with 2-ethylhexanol. This reaction is often facilitated by a catalyst to achieve desirable reaction rates and yields.[1][2] However, the very catalyst that drives the synthesis can become a critical impurity if not effectively removed. Residual catalysts can compromise the final product by causing:
-
Degradation and Instability: Acidic residues can catalyze the reverse reaction (hydrolysis) or other unwanted side reactions over time.
-
Discoloration and Odor: Impurities can lead to an aesthetically unacceptable product.
-
Toxicity and Skin Irritation: For dermatological and pharmaceutical applications, catalyst residues can pose safety risks.
The choice of removal method is intrinsically linked to the type of catalyst employed in the synthesis. This guide will cover strategies for both homogeneous and heterogeneous catalyst systems.
Troubleshooting Guide: Homogeneous Acid Catalysts (e.g., H₂SO₄, p-TsOH)
Homogeneous catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), are dissolved in the reaction mixture, making their removal a multi-step process.[3] The standard approach involves neutralization followed by aqueous washing.[4][5]
Issue 1: Persistent Acidity After Multiple Water Washes
Scenario: You have performed several washes with deionized water, but the pH of the final wash remains acidic, indicating incomplete catalyst removal.
Root Cause Analysis:
-
Insufficient Neutralization: The initial neutralization step may not have been complete, leaving unreacted acid catalyst in the organic phase.
-
Poor Phase Separation: Inefficient separation of the aqueous and organic layers can lead to the re-introduction of acidic water into the product phase.
-
Hydrolysis: If the washing is performed at elevated temperatures, some ester hydrolysis may occur, regenerating the carboxylic acid and contributing to acidity.
Troubleshooting Protocol:
-
Ensure Complete Neutralization:
-
Before washing, add a dilute solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃) solution, to the crude ester.[4][6]
-
Add the base slowly with vigorous stirring. Monitor for the cessation of CO₂ evolution, which indicates the neutralization of the strong acid catalyst.
-
Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
-
Optimize Washing Procedure:
-
Use pre-warmed deionized water (40-50°C) for the initial washes to improve the solubility of the salt byproducts.
-
Follow with several washes using room temperature deionized water until the pH of the aqueous effluent is neutral.
-
For each wash, shake the separatory funnel vigorously to ensure intimate contact between the phases, but be mindful of potential emulsion formation (see Issue 2).
-
-
Final Polish with Adsorbents:
-
If trace acidity persists, consider passing the dried this compound through a plug of a solid adsorbent like basic alumina or magnesium silicate. These materials can scavenge final traces of acidic impurities.
-
Issue 2: Stubborn Emulsion Formation During Aqueous Wash
Scenario: During the washing step, a stable emulsion forms at the interface between the organic (this compound) and aqueous layers, making separation impossible.
Root Cause Analysis:
Emulsions are often caused by the presence of surfactant-like molecules that reduce the interfacial tension between the two immiscible liquids.[7] In this context, these can include unreacted isostearic acid, soap formed during neutralization (if a strong base was used), or other process impurities.
Troubleshooting Protocol:
-
Prevention is Key:
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the mechanical energy that promotes emulsion formation.[7]
-
-
Breaking the Emulsion:
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[8][9][10] The increased ionic strength of the aqueous phase helps to break the emulsion by forcing the surfactant-like molecules into one of the phases.[7]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth).[8][9] Celite can physically disrupt the emulsion by breaking up the suspended droplets.[9]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the phases.[7]
-
Solvent Addition: Adding a small amount of a different organic solvent, such as diethyl ether, can sometimes alter the solubility characteristics and break the emulsion.[7]
-
Issue 3: Product Loss and Soap Formation (Saponification)
Scenario: After neutralization and washing, the yield of this compound is significantly lower than expected, and a solid precipitate (soap) is observed.
Root Cause Analysis:
This is a classic case of saponification, the base-catalyzed hydrolysis of an ester.[11][12][13] It occurs when a strong base (like NaOH or KOH) is used for neutralization, especially at elevated temperatures or in high concentrations.[11][14] The base attacks the ester's carbonyl group, leading to the formation of an alcohol and the salt of the carboxylic acid (soap).[12]
Troubleshooting Protocol:
-
Use a Weaker Base:
-
Control Temperature:
-
Perform the neutralization step at room temperature or below. If the esterification reaction was run at a high temperature, ensure the mixture is cooled before adding the basic solution.
-
-
Slow Addition and Efficient Stirring:
-
Add the basic solution slowly and with vigorous agitation. This prevents localized high concentrations of base that can promote saponification.
-
Troubleshooting Guide: Heterogeneous & Other Catalysts
Heterogeneous catalysts, such as solid acid resins (e.g., Amberlyst-15), zeolites, or immobilized enzymes, offer the significant advantage of being in a different phase from the reaction mixture, which simplifies their removal.[3][15][16][17][18][19]
Issue 4: Catalyst Fines in the Final Product
Scenario: After filtering to remove the solid heterogeneous catalyst, the resulting this compound appears cloudy or contains fine particulate matter.
Root Cause Analysis:
-
Catalyst Attrition: Mechanical stress during stirring or pumping can cause the catalyst beads or particles to break down into smaller "fines."
-
Inappropriate Filter Media: The pore size of the filter paper or membrane may be too large to retain the fine catalyst particles.
Troubleshooting Protocol:
-
Optimize Agitation:
-
Use an overhead stirrer with a paddle designed for gentle agitation rather than a magnetic stir bar that can crush the catalyst particles.
-
-
Multi-Stage Filtration:
-
Perform a primary filtration through a coarse filter to remove the bulk of the catalyst.
-
Follow this with a secondary filtration through a finer filter membrane (e.g., a 0.5 or 1 µm pore size) to capture the fines.
-
-
Use of a Filter Aid:
-
Pre-coat the filter paper with a layer of a filter aid like Celite®. This forms a porous cake that can effectively trap very fine particles.
-
Issue 5: Incomplete Removal of Adsorbed Catalysts
Scenario: You have used an adsorbent like amorphous silicon dioxide to remove a dissolved metal catalyst, but the final product still contains unacceptable levels of the metal.
Root Cause Analysis:
-
Insufficient Adsorbent: The amount of adsorbent used may be inadequate for the concentration of the catalyst.
-
Suboptimal Temperature: The adsorption process is often temperature-dependent.
-
Insufficient Contact Time: The adsorbent may not have been in contact with the ester for a long enough period to be effective.
Troubleshooting Protocol:
-
Optimize Adsorbent Quantity:
-
Control Temperature and Pressure:
-
Ensure Adequate Contact Time:
-
Allow sufficient time for the adsorbent to be in contact with the ester with gentle agitation. This could range from 30 minutes to several hours depending on the specific adsorbent and catalyst.
-
Visual Workflows & Data Summaries
To further clarify these processes, the following diagrams and tables provide a visual representation of the decision-making process and comparative data.
Diagram 1: Troubleshooting Homogeneous Catalyst Removal
Caption: Decision workflow for removing homogeneous acid catalysts.
Table 1: Comparison of Neutralizing Agents
| Neutralizing Agent | Formula | Strength | Pros | Cons |
| Sodium Bicarbonate | NaHCO₃ | Weak Base | Low risk of saponification; CO₂ evolution indicates reaction progress. | May require larger volumes. |
| Sodium Carbonate | Na₂CO₃ | Weak Base | More concentrated than bicarbonate. | Higher risk of saponification than NaHCO₃. |
| Sodium Hydroxide | NaOH | Strong Base | Very effective at neutralization. | High risk of saponification, leading to yield loss.[11][14] |
Frequently Asked Questions (FAQs)
Q1: Can I use distillation to remove a homogeneous acid catalyst like sulfuric acid?
A: While theoretically possible, it is generally not a recommended or practical method. Sulfuric acid has a very high boiling point, and the temperatures required for distillation would likely lead to the degradation of the this compound product. The neutralization and washing method is far more efficient and less destructive.[4]
Q2: My final product has a yellow tint. Is this related to the catalyst?
A: Yes, a yellow tint can often be attributed to residual acid catalyst causing slight degradation or side reactions at elevated temperatures during the synthesis or workup. Ensure complete neutralization and consider treating the final product with a small amount of activated carbon or bleaching clay followed by filtration to remove color impurities.
Q3: How many water washes are typically sufficient?
A: There is no fixed number. The key is to continue washing until the pH of the aqueous effluent is neutral (matches the pH of the deionized water you are using). Typically, 3 to 5 washes are required after a thorough neutralization step.
Q4: For heterogeneous catalysts, can I reuse the filtered catalyst?
A: One of the main advantages of many heterogeneous catalysts is their reusability.[3][15] The filtered catalyst can often be washed with a suitable solvent to remove any adsorbed product or byproducts, dried, and then reused in subsequent batches. Consult the catalyst manufacturer's guidelines for specific regeneration protocols.
Q5: What is the best way to dry the this compound after the final wash?
A: After separating the final aqueous layer, the organic phase will contain dissolved water. This can be removed by adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 15-30 minutes, then filter to remove the drying agent. For very high purity requirements, the dried ester can be placed under a high vacuum to remove any residual volatile impurities.
References
-
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022, October 27). Master Organic Chemistry. [Link]
-
Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. (2018, September 9). Chemistry Stack Exchange. [Link]
-
11.5: Neutralization of Fatty Acids and Hydrolysis of Triglycerides. (2024, May 12). Chemistry LibreTexts. [Link]
-
How do I remove a homogeneous catalyst after my reaction? (2019, October 7). ResearchGate. [Link]
-
Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]
-
Workup: How to Manage an Emulsion. University of Rochester, Department of Chemistry. [Link]
-
Workup: Troubleshooting. University of Rochester, Department of Chemistry. [Link]
-
Saponification is the hydrolysis of an ester with NaOH or KOH to give alcohol and sodium or potassium salt of the acid. (2020, March 3). BYJU'S. [Link]
-
Base hydrolysis of esters. (2022, March 11). YouTube. [Link]
-
Saponification. (2023, January 22). Chemistry LibreTexts. [Link]
-
Gawas, S. D., & Rathod, V. K. (2020). Ultrasound Assisted Green Synthesis of 2-Ethylhexyl Stearate: A Cosmetic Bio-lubricant. Journal of Oleo Science, 69(9), 1043-1049. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
- Process for the removal of dissolved metallic catalyst from ester products. (1996).
-
Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. (2021, April 22). ACS Sustainable Chemistry & Engineering. [Link]
- Process for the removal of dissolved metallic catalyst from ester products. (1999).
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
Gawas, S. D., & Rathod, V. K. (2020). Ultrasound Assisted Green Synthesis of 2-Ethylhexyl Stearate: A Cosmetic Bio-lubricant. Journal of Oleo Science, 69(9), 1043-1049. [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Gawas, S. D., & Rathod, V. K. (2020). Ultrasound Assisted Green Synthesis of 2-Ethylhexyl Stearate: A Cosmetic Bio-lubricant. Journal of Oleo Science, 69(9), 1043-1049. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024, February 25). YouTube. [Link]
-
The Use of Eco-Friendly Catalyst in the Production of Ester. (2016). ResearchGate. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]
-
Adsorption on Catalysts - All you need to know. Unacademy. [Link]
-
Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound. MDPI. [Link]
-
Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. MDPI. [Link]
- Production method of ethylhexyl salicylate. (2015).
-
Esterification reaction using solid heterogeneous acid catalysts under solvent-less condition. (2017). ResearchGate. [Link]
-
ETHYLHEXYL STEARATE. Ataman Kimya. [Link]
Sources
- 1. Fischer Esterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. scienceready.com.au [scienceready.com.au]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Workup [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. byjus.com [byjus.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. EP0772666A4 - Process for the removal of dissolved metallic catalyst from ester products - Google Patents [patents.google.com]
- 21. EP0772666B1 - Process for the removal of dissolved metallic catalyst from ester products - Google Patents [patents.google.com]
Technical Support Center: The Impact of Ethylhexyl Isostearate on the Long-Term Stability of Active Pharmaceutical Ingredients
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the use of ethylhexyl isostearate in pharmaceutical formulations and its potential impact on the long-term stability of active pharmaceutical ingredients (APIs). As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical methodologies to anticipate and address stability challenges in your experimental designs.
Introduction: Understanding this compound
This compound is an ester formed from the reaction of 2-ethylhexyl alcohol and isostearic acid.[] It is a colorless to slightly yellowish, oily liquid characterized by its emollient and solvent properties.[2] While widely used in the cosmetics industry to impart a smooth, non-greasy feel to topical products, its application in pharmaceutical formulations is less common.[2] The introduction of any excipient into a drug formulation requires rigorous evaluation of its potential interactions with the API to ensure the stability, efficacy, and safety of the final product over its shelf life.[3][4]
This guide will delve into the potential chemical and physical interactions between this compound and APIs, providing a framework for identifying and mitigating long-term stability risks.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound that could affect API stability?
A1: The most critical feature of this compound is its ester functional group. Esters can undergo hydrolysis (cleavage by water) and transesterification (reaction with an alcohol or amine).[5][6] These reactions can be catalyzed by acidic or basic conditions, heat, and the presence of certain APIs with susceptible functional groups.[5] Additionally, as an oily vehicle, its purity is crucial, as impurities like residual catalysts, peroxides, or free fatty acids can initiate or accelerate API degradation.[3][4]
Q2: Is this compound a common excipient in oral or parenteral pharmaceutical formulations?
A2: Based on available literature, this compound is predominantly used in topical cosmetic and personal care products.[2] Its use as a primary solvent or vehicle in oral or parenteral formulations is not well-documented in publicly available resources. Researchers should, therefore, exercise additional diligence when considering it for such applications, as there is limited precedent for its use and potential long-term effects on API stability in these contexts.
Q3: What are the potential chemical degradation pathways for an API when formulated with this compound?
A3: The primary chemical degradation pathways to consider are:
-
Hydrolysis: If the API is sensitive to water, the presence of this compound in a formulation that also contains water could lead to the degradation of the API. Conversely, the ester itself could hydrolyze, though this is generally a slow process without a catalyst, which could alter the microenvironment of the formulation (e.g., pH) and subsequently affect the API.[][5]
-
Transesterification: APIs with primary or secondary alcohol or amine functional groups could potentially react with the ester group of this compound, leading to the formation of a new ester or amide of the API. This would result in a loss of the original API and the formation of a new, potentially inactive or toxic, compound.[6][7]
Q4: Can this compound have a physical impact on API stability?
A4: Yes. As an oily excipient, this compound can influence the physical stability of an API in the following ways:
-
Solubility and Recrystallization: The API may have some degree of solubility in this compound. Over time and with temperature fluctuations, the API could dissolve and then recrystallize, potentially leading to changes in particle size, crystal form (polymorphism), and, consequently, bioavailability.[8]
-
Protective Barrier: For APIs susceptible to oxidation or hydrolysis, being dispersed in an oily matrix like this compound can offer a protective barrier against atmospheric oxygen and moisture.[9] However, the effectiveness of this barrier can be compromised in more complex formulations or if the formulation is not homogenous.[9]
Troubleshooting Guide: Investigating API Stability in the Presence of this compound
This section provides a structured approach to identifying and resolving potential stability issues when formulating an API with this compound.
Issue 1: Loss of API Potency Over Time
Potential Cause: Chemical degradation of the API through hydrolysis or transesterification, or physical changes leading to reduced assay values.
Troubleshooting Workflow:
Caption: Workflow for investigating API potency loss.
Experimental Protocols:
1. Forced Degradation Study:
-
Objective: To intentionally degrade the API in the presence of this compound to identify potential degradation products and pathways.
-
Methodology:
-
Prepare binary mixtures of the API and this compound (e.g., 1:1 and in the proposed formulation ratio).
-
Prepare control samples of the API alone and this compound alone.
-
Expose the mixtures and controls to stress conditions as per ICH guidelines (e.g., elevated temperature [60-80°C], acidic and basic conditions [0.1N HCl, 0.1N NaOH], and oxidative stress [3% H2O2]).[10]
-
Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method coupled with a mass spectrometer (HPLC-MS/MS) to separate and identify the API and any degradation products.[10][11]
-
2. Physical Stability Assessment:
-
Objective: To evaluate changes in the solid-state properties of the API in the formulation.
-
Methodology:
-
Prepare the formulation and store it under accelerated stability conditions (e.g., 40°C/75% RH).[12]
-
At initial and subsequent time points, analyze the formulation using:
-
Microscopy: To visually inspect for changes in particle size and morphology.
-
Differential Scanning Calorimetry (DSC): To detect changes in melting point or the appearance of new thermal events that could indicate polymorphism or interactions.[13]
-
X-ray Powder Diffraction (XRPD): To identify changes in the crystal structure of the API.
-
-
Issue 2: Appearance of Unknown Peaks in the Chromatogram
Potential Cause: Formation of degradation products from the interaction between the API and this compound or impurities within the excipient.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown chromatographic peaks.
Experimental Protocols:
1. Structural Elucidation of Unknowns:
-
Objective: To identify the chemical structure of the new peaks.
-
Methodology:
-
Use High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass of the unknown peak, which can help in determining its elemental composition.[14][15]
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can provide clues about the structure.[15]
-
If the unknown is present in sufficient quantities, isolate it using preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.
-
2. Excipient Impurity Screening:
-
Objective: To determine if impurities in the this compound are reacting with the API.
-
Methodology:
-
Obtain a detailed certificate of analysis for the lot of this compound used.
-
Develop an analytical method (e.g., GC-MS or LC-MS) to screen the raw material for potential reactive impurities such as free fatty acids, residual alcohols, or oxidation byproducts.
-
If a potential reactive impurity is identified, conduct a spiking study where the impurity is added to a mixture of the API and a highly pure grade of a similar excipient to see if the unknown peak is formed.
-
Data Presentation
Table 1: Hypothetical Forced Degradation Study Results for API-X with this compound
| Stress Condition | Time (days) | API-X Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| Control (API-X only) | 14 | 99.5 | <0.05 | <0.05 |
| Heat (60°C) | 14 | 95.2 | 2.1 (Hydrolysis Product) | 1.5 (Oxidative Product) |
| Acid (0.1N HCl) | 7 | 88.9 | 8.5 (Hydrolysis Product) | Not Detected |
| Base (0.1N NaOH) | 7 | 75.4 | 5.3 (Hydrolysis Product) | 15.1 (Transesterification Product) |
| Oxidation (3% H2O2) | 1 | 92.0 | <0.05 | 6.8 (Oxidative Product) |
This table illustrates the kind of data that should be generated from a forced degradation study to understand the degradation profile of the API in the presence of the excipient.
Conclusion and Recommendations
The use of this compound in pharmaceutical formulations, particularly for non-topical routes of administration, should be approached with caution due to the limited history of its use and the potential for chemical interactions via its ester functionality. A thorough understanding of the API's functional groups and their susceptibility to hydrolysis and transesterification is paramount.
Key Recommendations:
-
Thorough Excipient Qualification: Always use a high-purity grade of this compound and perform comprehensive testing for reactive impurities.
-
Comprehensive Compatibility Studies: Conduct thorough forced degradation and long-term stability studies as outlined in this guide.
-
Consider Alternatives: If significant interactions are observed, consider alternative, more inert oily excipients with a more established history of use in pharmaceutical formulations.
By following the principles and methodologies outlined in this technical support guide, researchers can proactively identify and mitigate potential long-term stability issues, leading to the development of robust and reliable pharmaceutical products.
References
-
Fengchen. (n.d.). Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0. Retrieved from [Link]
-
Wikipedia. (2023). Ester hydrolysis. Retrieved from [Link]
- Santos, J. S., et al. (2020). Study of Degradation of Acid Crude Oil by High Resolution Analytical Techniques. Journal of the Brazilian Chemical Society.
- Lee, S., et al. (2014). Effect of Oily Ingredients and Solid Adsorbents on the Chemical Stability of a Solid Dosage Form of Lubiprostone. Chemical and Pharmaceutical Bulletin.
-
Fengchen. (n.d.). Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0. Retrieved from [Link]
- Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemistry.
- Gupta, K. R., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical & Pharmaceutical Sciences.
- Ghosh, B., et al. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. Journal of Applied Polymer Science.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Examples of the Fate of APIs. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2012). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. Retrieved from [Link]
- Gupta, K. R., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical & Pharmaceutical Sciences.
-
Croda Pharma. (2023). The Power of Excipient Purity in API Stability. Retrieved from [Link]
-
Labinsights. (2023). Regulatory Guidelines for API-Excipient Compatibility Studies. Retrieved from [Link]
-
Labinsights. (2023). Understanding API-Excipient Interactions in Pharmaceutical Formulations. Retrieved from [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
- Parker, T. D., et al. (2000). Sugar fatty acid ester surfactants: Biodegradation pathways. Journal of Surfactants and Detergents.
-
EWG Skin Deep. (n.d.). What is ETHYLHEXYL STEARATE. Retrieved from [Link]
-
GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry. Retrieved from [Link]
-
Analytical Methods. (2022). Fast and sustainable active pharmaceutical ingredient (API) screening in over-the-counter and prescription drug products by surface-assisted plasma-based desorption/ionization high-resolution mass spectrometry. Retrieved from [Link]
-
Trovato, V. (n.d.). Ethylhexyl stearate - Descrizione. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <1191> STABILITY CONSIDERATIONS IN DISPENSING PRACTICE. Retrieved from [Link]
- Wesolowski, M., et al. (2020). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules.
-
Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. Retrieved from [Link]
- Laposata, M., et al. (1990). Synthesis and degradation of fatty acid ethyl esters by cultured hepatoma cells exposed to ethanol. The Journal of Biological Chemistry.
-
Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. Retrieved from [Link]
- Agut, C. (2004). Considerations on the stability of drug substances and formulation in the pharmaceutical industry domain.
- Zhang, Y., et al. (2018). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of Organic Chemistry.
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
- Baertschi, S. W., et al. (2019). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry.
- de Oliveira, M. A. L., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules.
-
SkinSAFE. (n.d.). This compound Ingredient Allergy Safety Information. Retrieved from [Link]
- Zhumanova, A., et al. (2023). A New Approach for Synthesizing Fatty Acid Esters from Linoleic-Type Vegetable Oil. Processes.
- El-Sheshtawy, H. S., et al. (2024). Synthesis and biodegradation testing of some synthetic oils based on ester. Scientific Reports.
Sources
- 2. Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation [sigmaaldrich.cn]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labinsights.nl [labinsights.nl]
- 9. researchgate.net [researchgate.net]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fast and sustainable active pharmaceutical ingredient (API) screening in over-the-counter and prescription drug products by surface-assisted plasma-based desorption/ionization high-resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Sensory Experience of Topical Formulations with Ethylhexyl Isostearate
Welcome to the technical support center for formulators working with Ethylhexyl Isostearate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the sensory properties of their topical formulations. As an experienced application scientist, I will provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your development process. This compound is a versatile emollient known for its conditioning properties and pleasant skin feel, but achieving the perfect sensory profile requires a nuanced approach. This center provides in-depth, evidence-based guidance to address common challenges you may encounter.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the initial stages of formulation.
Q1: What is the inherent sensory profile of this compound?
This compound is an ester that functions as a skin-conditioning agent and emollient.[1] It is generally characterized by a non-greasy, soft, and smooth feel upon application.[2][3] Unlike heavier oils, it provides a hydrophobic film that helps prevent moisture loss without a significant occlusive or heavy sensation.[3] However, its final perception on the skin is highly dependent on its concentration and the other ingredients within the formulation.
Q2: My formulation with this compound feels too greasy. What is the most direct way to reduce this?
Excessive greasiness often stems from the total concentration of the oil phase or the presence of other heavy emollients. The quickest troubleshooting step is to incorporate a sensory modifier. Powders like Aluminum Starch Octenylsuccinate or synthetic polymers such as Dimethicone/Vinyl Dimethicone Crosspolymer can be added to the oil phase to absorb excess oil and impart a matte, dry-feel finish.[4] Typical use levels for these powders are between 1-2%.[4]
Q3: How can I improve the initial spreadability of my cream?
Poor spreadability can be related to high viscosity or improper emulsification. To improve this, consider incorporating a low-viscosity, fast-spreading emollient like Coco-Caprylate/Caprate or a light silicone such as Cyclomethicone.[4][5] These ingredients reduce the initial drag of the formula on the skin. Additionally, reviewing your rheology modifier is crucial; certain polymers can impart a "short" or less spreadable texture.[6][7]
Q4: The product leaves a tacky or sticky residue after application. Why is this happening?
Stickiness is often a negative attribute related to high levels of humectants (like glycerin) or the incomplete absorption of the product.[8] While this compound itself is not typically tacky, it can contribute to the overall residue if the formulation is not balanced. Consider reducing the level of high-molecular-weight humectants or incorporating light, volatile emollients that evaporate after application, leaving a cleaner feel.
Q5: How can I make my formulation absorb faster into the skin?
Product absorption is a complex interplay between the formulation and the skin barrier.[9][10] To enhance absorption speed, focus on reducing the overall viscosity and the occlusivity of the final film. This can be achieved by:
-
Lowering the concentration of heavy waxes or butters.
-
Incorporating penetration enhancers, though this must be done with careful consideration of the active ingredients' delivery profile.
-
Optimizing the emulsifier system, as the droplet size of the emulsion can influence skin penetration and the subsequent sensory feel.[11]
In-Depth Troubleshooting Guides
This section provides a deeper dive into complex sensory challenges, offering multi-faceted solutions and the scientific principles behind them.
Problem: Excessive Greasiness and a High-Shine Finish
A common challenge is creating a formulation that feels nourishing without appearing oily or leaving a greasy film. While this compound provides a pleasant feel, its interaction with other lipophilic ingredients can lead to this issue.
Causality Analysis: Greasiness is perceived when the formulation leaves a thick, liquid-lipid film on the skin's surface. This can be due to a high concentration of emollients, the use of emollients with low absorption rates, or a lack of mattifying agents in the formula. The goal is to control the residual film left on the skin after the volatile components have evaporated.
Troubleshooting Strategies:
-
Emollient Blending: The principle here is to balance the sensory profile by creating a complex emollient phase. Combine this compound with emollients that have different properties.
-
Strategy: Replace a portion (20-50%) of the this compound with a light, dry-finish ester like Propylheptyl Caprylate or a volatile silicone like Cyclopentasiloxane.[4]
-
Mechanism: Light esters and volatile silicones have a high spreadability and low viscosity. They provide initial lubrication for application and then partially or fully evaporate, reducing the total amount of residual oil on the skin and thus mitigating the greasy feel.
-
-
Incorporate Oil-Absorbing Powders: This is a highly effective method for immediate sensory improvement.
-
Strategy: Add 1-5% of a microporous powder to the oil phase during formulation.
-
Examples: Calcium Silicate, which can absorb up to 4 times its weight in oil, or Allyl Methacrylates Crosspolymer.[4]
-
Mechanism: These materials have a high surface area and porosity, allowing them to absorb excess oil from the formulation both in the container and on the skin, leaving a velvety, matte finish.
-
-
Optimize the Rheology Modifier: The gelling agent used in the water phase can significantly influence the perception of the oil phase.
-
Strategy: Use synthetic polymers known for their light, fresh skin feel, such as Sodium Polyacrylate or certain acrylate copolymers.[12][13]
-
Mechanism: These polymers can create a "quick-break" emulsion, where the water phase is released rapidly upon application. This provides an initial cooling and fresh sensation that masks the oiliness of the lipid phase. The polymer network then collapses, and the formulation spreads into a thin, non-greasy film.
-
Data Presentation: Emollient Sensory Profile Comparison
| Emollient Class | Example | Spreadability | Absorption | After-Feel | Typical Use Level (%) |
| Medium Esters | This compound | Medium | Medium | Soft, Smooth | 3-15 |
| Light/Dry Esters | Propylheptyl Caprylate | High | Fast | Powdery, Dry | 2-10 |
| Volatile Silicones | Cyclopentasiloxane | Very High | Very Fast | Evanescent | 1-20 |
| Natural Oils | Squalane (Olive) | Medium-High | Fast | Silky, Non-greasy | 2-10 |
| Heavy Esters | Isostearyl Isostearate | Low-Medium | Slow | Cushiony, Rich | 1-5 |
Problem: Poor Spreadability and Insufficient "Playtime"
Spreadability is a critical attribute that determines how easily a product can be applied over a surface.[14] "Playtime" refers to the duration the product remains workable on the skin before it is fully absorbed or sets.
Causality Analysis: The rheological properties of a formulation are the primary drivers of spreadability.[13][15] High viscosity, high yield stress (the force required to initiate flow), and certain polymer networks can result in a "short" texture that is difficult to spread evenly. The emollient phase also contributes; emollients with high surface tension can resist spreading.
Troubleshooting Workflow
Caption: Workflow for diagnosing and correcting poor spreadability.
Troubleshooting Strategies:
-
Modify the Rheology Profile: The choice of thickener is paramount.[7]
-
Strategy: If using a cellulose-based thickener (like HEC), which can sometimes feel draggy, consider replacing it with or adding a synthetic polymer like a carbomer or an acrylates copolymer.[16]
-
Mechanism: Synthetic polymers are highly efficient and often exhibit strong shear-thinning behavior.[6][12] This means they have high viscosity in the jar (providing stability) but become much thinner under the shear stress of application, allowing for effortless spreading.
-
-
Adjust the Emollient Package:
-
Strategy: Ensure the oil phase contains a gradient of emollient volatilities and polarities. Incorporate a polar emollient, which can improve the wetting of the skin surface and facilitate spreading.
-
Mechanism: The overall polarity and surface tension of the oil phase dictate its interaction with the skin.[17] By blending emollients, you can fine-tune these properties to achieve the desired playtime and slip.
-
Problem: Slow Absorption and Undesirable After-Feel
The post-application feel is a key driver of consumer acceptance.[8] A formulation that sits on the skin for too long or leaves a noticeable film is often perceived as poorly designed.
Causality Analysis: Slow absorption can be caused by an overly occlusive formulation (high levels of petrolatum, waxes, or heavy oils), large emulsion droplet size, or an ingredient's inability to penetrate the stratum corneum. The final residue is the non-volatile portion of your formula, so its composition is critical.
Relationship Diagram: Formulation Components vs. Sensory Attributes
Caption: Impact of formulation components on key sensory outcomes.
Troubleshooting Strategies:
-
Refine the Emulsifier System: The type and concentration of the emulsifier affect emulsion droplet size.
-
Strategy: Experiment with different emulsifiers or emulsifier blends to achieve a smaller, more uniform droplet size distribution. Consider using techniques like high-pressure homogenization.
-
Mechanism: Smaller droplets in a nanoemulsion create a larger surface area, which can enhance the penetration of ingredients through the skin barrier and lead to a perception of faster absorption.[11]
-
-
Introduce "Vanishing" Ingredients:
-
Strategy: Incorporate ingredients that provide a distinct sensory transition.
-
Example: Use an alcohol-based gel-cream structure or add a low level of ethanol to the water phase.
-
Mechanism: The evaporation of the alcohol provides a cooling sensation and causes the formulation to "break" and set quickly on the skin, giving the impression of rapid absorption and leaving a clean, non-tacky feel.
-
Experimental Protocols
To systematically troubleshoot sensory issues, objective measurement is key. While instrumental analysis provides quantitative data, it should always be correlated with human sensory panel evaluations.[15][18]
Protocol 1: Descriptive Sensory Panel Evaluation
This protocol allows for the characterization and quantification of sensory differences between formulations.[8][19]
Objective: To obtain objective feedback on key sensory attributes that define the consumer experience.
Materials:
-
Formulation prototypes and a control/benchmark product.
-
Standardized application area (e.g., volar forearm).
-
Trained sensory panelists (typically 8-12 individuals).
-
Evaluation booths with controlled lighting and temperature.
-
Evaluation ballots/software with defined sensory attributes and scales (e.g., 15-cm line scale).
Methodology:
-
Panelist Training: Train panelists to identify and rate the intensity of specific attributes (e.g., greasiness, stickiness, spreadability, absorption speed) using reference standards.
-
Sample Preparation: Dispense a standardized amount of product (e.g., 0.1 g) for each panelist. Code samples with random three-digit numbers to blind the study.
-
Application: Instruct panelists to apply the product to a designated area on their forearm using a standardized rubbing protocol (e.g., 10 circular motions).
-
Evaluation at T=0 (Application): Panelists immediately rate attributes related to pick-up and rub-in, such as:
-
Firmness: Force required to compress the product.
-
Spreadability: Ease of spreading the product across the skin.
-
Greasiness (Rub-in): Sensation of oiliness during application.
-
-
Evaluation at T=2 min (After-feel): After a 2-minute wait, panelists rate attributes related to the residual film:
-
Absorption: Perception of how much product has penetrated the skin.
-
Greasiness (After-feel): Sensation of oiliness remaining on the skin.
-
Tackiness: Stickiness of the skin surface when touched.
-
Residue: Amount of product perceived to be left on the skin.
-
-
Data Analysis: Analyze the data using statistical methods (e.g., ANOVA, t-tests) to determine significant differences between formulations.
Protocol 2: Instrumental Measurement of Spreadability
This method provides an objective, quantitative measure of spreadability that can be correlated with sensory data.[14][20]
Objective: To measure the force required to spread a semi-solid formulation.
Equipment:
-
Texture Analyzer (e.g., Stable Micro Systems TA.XTplus, Brookfield CT3).
Methodology:
-
Sample Preparation: Fill the female cone with the formulation, ensuring there are no air bubbles. Level the surface with a spatula. Allow the sample to equilibrate to a controlled temperature (e.g., 21°C).
-
Instrument Setup:
-
Attach the male cone probe to the instrument's load cell.
-
Place the filled female cone in the holder on the instrument's base.
-
Carefully align the male and female cones so they are perfectly concentric.
-
-
Test Parameters (Example):
-
Test Mode: Compression
-
Pre-Test Speed: 1.0 mm/s
-
Test Speed: 2.0 mm/s
-
Target Distance: 25 mm (or until male cone is fully inserted)
-
Trigger Force: 10 g
-
-
Execution: Initiate the test. The male cone will descend, penetrate the sample, and force it to flow outwards between the surfaces of the two cones.
-
Data Interpretation: The instrument records force versus time.
-
Peak Force (Firmness): The maximum positive force recorded. A higher peak force indicates a firmer product that is more resistant to initial spreading.
-
Area Under the Curve (Work of Shear): The total energy required to perform the spreading action. A larger area indicates a less spreadable product.[20] These instrumental values can be used to screen formulations rapidly before submitting them to a full sensory panel.
-
References
-
Savary, G., Grisel, M., & Picard, C. (2018). Spreading behavior of cosmetic emulsions. HAL open science. [Link]
-
Dow Development Labs. (n.d.). Innovative Techniques For Enhancing Absorption And Efficacy In Topical Formulations. [Link]
-
Amarrie Cosmetics. (2024). Sensory Evaluation of Creams: A Comprehensive Approach. [Link]
-
Applechem. (2022). What are Rheology Modifiers and How Do They Work?. [Link]
-
Dow Development Labs. (n.d.). Maximizing Absorption And Bioavailability In Topical Drug Delivery: Innovations In Dermatological Formula Development. [Link]
-
COSMILE Europe. (n.d.). This compound – Ingredient. [Link]
-
Specialty Chemical Magazine. (2025). The Key Role of Polymeric Rheology Modifiers in Emulsion-Based Cosmetics. [Link]
-
Zhang, L., et al. (2018). The Rheological and Skin Sensory Properties of Cosmetic Emulsions: Influence of Thickening Agents. PubMed. [Link]
-
Franceschini, E. A., Pizzetti, G., & Rossi, S. (2025). On the Key Role of Polymeric Rheology Modifiers in Emulsion-Based Cosmetics. Cosmetics. [Link]
-
Cleveland Clinic. (2022). Emollients. [Link]
-
CD Formulation. (n.d.). Sensory Evaluation of Cosmetics. [Link]
-
Bio-Sourcing. (2025). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. [Link]
-
SlidePlayer. (n.d.). RHEOLOGY MODIFIERS: ENHANCING PERFORMANCE AND FUNCTIONALITY. [Link]
-
Gattefossé. (n.d.). Sensory analysis for topical drugs. [Link]
-
TJCY. (2025). Why Emollients Matter in Modern Skincare Products. [Link]
-
Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. [Link]
-
Cosmetics Info. (n.d.). Ethylhexyl Stearate. [Link]
-
Stable Micro Systems. (n.d.). Measure spreadability. [Link]
-
Tuleu, C., et al. (2023). A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. SRL Pharma. [Link]
-
Healthline. (2018). Emollient: Benefits, Types, and Uses. [Link]
-
Gilbert, L., et al. (2025). Comparative Evaluation of Spreadability Measurement Methods for Topical Semisolid Formulations/A Scoping Review. PubMed Central. [Link]
-
DermNet NZ. (n.d.). Topical formulations. [Link]
-
Allergy UK. (2022). Emollients for Adults with Eczema. [Link]
-
SincereSkin.lt. (n.d.). Ethylhexyl Stearate. [Link]
-
Wang, Y., et al. (2023). Topical drug delivery strategies for enhancing drug effectiveness by skin barriers, drug delivery systems and individualized dosing. PubMed Central. [Link]
-
NHS. (n.d.). Emollients. [Link]
-
Williams, A. C. (2003). Innovative Strategies for Enhancing Topical and Transdermal Drug Delivery. SciSpace. [Link]
-
Paula's Choice. (n.d.). What is Ethylhexyl Stearate?. [Link]
-
ResearchGate. (n.d.). Spreadability values of formulations. [Link]
-
AMETEK Brookfield. (n.d.). Moisturizing Cream Spreadability. [Link]
-
UL Prospector. (2013). Ask the Expert: How can I reduce the oily feel of my moisturizer formulation?. [Link]
-
Innovacos. (n.d.). Formulation Guide. [Link]
-
Lesielle. (n.d.). Ethylhexyl stearate in skincare, What is?. [Link]
-
Neves, A. C., et al. (2020). Replacing Synthetic Ingredients by Sustainable Natural Alternatives: A Case Study Using Topical O/W Emulsions. National Institutes of Health. [Link]
-
UL Prospector. (2021). Tips and Tricks Guaranteed to Improve Your Formulations (Part Two). [Link]
-
ResearchGate. (2025). Emollients are more than sensory ingredients: The case of Isostearyl Isostearate. [Link]
-
Making Cosmetics. (n.d.). Emollients. [Link]
-
Cosmetics & Toiletries. (n.d.). Formulating for Efficacy. [Link]
-
New Directions Australia. (2021). When Changing Emulsifier Changes Everything. [Link]
-
Clariant. (n.d.). Sensorial ingredients for cosmetics. [Link]
Sources
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. lesielle.com [lesielle.com]
- 4. ulprospector.com [ulprospector.com]
- 5. wilmar-international.com [wilmar-international.com]
- 6. What are Rheology Modifiers and How Do They Work? | Blog | Applechem | Cosmetic Ingredient Supplier, Personal Care, Sun, Hair, Color Cosmetics [applechem.com]
- 7. The Rheological and Skin Sensory Properties of Cosmetic Emulsions: Influence of Thickening Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amarrie.com [amarrie.com]
- 9. dermnetnz.org [dermnetnz.org]
- 10. Topical drug delivery strategies for enhancing drug effectiveness by skin barriers, drug delivery systems and individualized dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innovative Techniques For Enhancing Absorption And Efficacy In Topical Formulations - Dow Development Labs [dowdevelopmentlabs.com]
- 12. The Key Role of Polymeric Rheology Modifiers in Emulsion-Based Cosmetics – Cymbiotics Biopharma [cymbiotics.co]
- 13. re.public.polimi.it [re.public.polimi.it]
- 14. stablemicrosystems.com [stablemicrosystems.com]
- 15. Comparative Evaluation of Spreadability Measurement Methods for Topical Semisolid Formulations/A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RHEOLOGY MODIFIERS: ENHANCING PERFORMANCE AND FUNCTIONALITY | PPTX [slideshare.net]
- 17. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 18. srlpharmasenses.com [srlpharmasenses.com]
- 19. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 20. Moisturizing Cream Spreadability [brookfieldengineering.com]
Technical Support Center: Enhancing the Spreadability of Viscous Formulations with Ethylhexyl Isostearate
Welcome to the Technical Support Center for Ethylhexyl Isostearate applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this compound in enhancing the spreadability of viscous formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in viscous formulations?
A1: this compound is the ester of 2-ethylhexyl alcohol and isostearic acid.[1][2] In cosmetic and pharmaceutical formulations, it primarily functions as an emollient, which means it helps to soften and smooth the skin's surface.[2][3][4][5] Its key benefit in viscous formulations is to improve spreadability, reduce greasiness, and provide a light, silky after-feel.[6][7][8]
Q2: How does this compound improve the spreadability of a cream or lotion?
A2: this compound has a low viscosity and an oily nature which allows it to form a non-greasy, hydrophobic film on the skin.[9] This film reduces the drag and friction of a viscous formulation as it is applied, allowing it to glide more easily across the skin. The branched-chain structure of isostearic acid contributes to its lower viscosity and better spreadability compared to its straight-chain counterparts like ethylhexyl stearate.[10]
Q3: Is this compound considered safe for use in topical formulations?
A3: Yes, this compound is considered safe for use in cosmetic and personal care products.[11] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of stearate esters, including Ethylhexyl Stearate, and concluded they are safe for use in cosmetics.[9] These esters have low acute oral toxicity and are generally non-irritating to the skin and eyes at typical use concentrations.[9]
Q4: What are the typical usage levels for this compound in a formulation?
A4: The usage level of this compound can vary depending on the desired sensory properties and the overall composition of the formulation. Typically, it is used in concentrations ranging from 1% to 10%. In lighter lotions, a lower percentage may be sufficient, while in heavier creams or ointments, a higher concentration might be needed to achieve the desired spreadability and skin feel.
Q5: Can this compound be used in pharmaceutical formulations for topical drug delivery?
A5: Yes, esters like this compound can play a role in topical drug delivery.[12] By improving the spreadability and creating a uniform film on the skin, it can help ensure even distribution of the active pharmaceutical ingredient (API). Furthermore, some ester prodrugs have been shown to enhance the transdermal delivery of certain drugs by increasing their lipophilicity.[13][14]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: My formulation's viscosity has decreased more than expected after adding this compound.
Q: I've incorporated this compound to improve spreadability, but now my cream is too thin. What could be the cause and how can I fix it?
A:
Causality: this compound is a low-viscosity emollient.[15] When added to a formulation, it can disrupt the structure of the thickening system, leading to a drop in overall viscosity.[16] This is particularly common in emulsion systems where the balance of the oil and water phases is crucial for maintaining viscosity.[16]
Troubleshooting Steps:
-
Adjust Thickener Concentration: The most direct solution is to increase the concentration of your primary thickening agent.[17] Common thickeners include carbomers, xanthan gum, or fatty alcohols like cetyl and stearyl alcohol.[16][18] Add the thickener incrementally and re-evaluate the viscosity after each addition.
-
Optimize the Emulsifier System: The type and concentration of your emulsifier can significantly impact the stability and viscosity of your formulation.[19] An inadequate emulsifier system may not be able to properly incorporate the added this compound, leading to a thinner product. Consider using a stronger emulsifier or a combination of emulsifiers.
-
Modify the Oil Phase Composition: You can counterbalance the viscosity-reducing effect of this compound by incorporating higher-viscosity emollients or waxes into the oil phase. Ingredients like cetyl alcohol, stearyl alcohol, or beeswax can help build viscosity and improve the overall texture.[18]
-
Process Parameter Adjustment: The homogenization speed and time during the emulsification process can affect the final viscosity.[16] Higher shear can create smaller oil droplets, which can lead to a more stable and sometimes thicker emulsion. Experiment with optimizing these parameters.
Issue 2: The spreadability of my formulation has not improved as much as anticipated.
Q: I've added this compound to my viscous cream, but it still feels heavy and difficult to spread. Why is this happening and what can I do?
A:
Causality: While this compound is an excellent spreading agent, its effectiveness can be limited by other ingredients in the formulation.[7] High concentrations of certain waxes, polymers, or particulate ingredients (like pigments or physical sunscreens) can create a drag that counteracts the emollient's effect.
Troubleshooting Steps:
-
Increase this compound Concentration: The initial concentration may be too low to overcome the inherent viscosity of your base formulation. Gradually increase the percentage of this compound and evaluate the spreadability at each step.
-
Evaluate Other Oil Phase Components: Analyze the other emollients and oils in your formulation. Heavier, more viscous oils can hinder spreadability. Consider replacing a portion of these with lighter esters or silicone alternatives.[6]
-
Assess the Thickening System: Some thickeners can impart a "tacky" or "draggy" feel. If you are using a high concentration of a particular polymer, it might be beneficial to partially substitute it with another type of thickener that provides viscosity with a better sensory profile.[20]
-
Incorporate Other Spreading Agents: For very thick formulations, a combination of spreading agents may be necessary. Consider adding other light emollients or silicones like dimethicone or cyclomethicone, which are known for their excellent slip and glide.[6]
Issue 3: My formulation is showing signs of instability after the addition of this compound.
Q: After incorporating this compound, I'm observing phase separation in my emulsion. What is causing this instability and how can I resolve it?
A:
Causality: The addition of a new oil-phase ingredient like this compound can disrupt the delicate hydrophilic-lipophilic balance (HLB) of an emulsion, leading to instability.[21] If the emulsifier system is not robust enough to handle the change in the oil phase composition, the emulsion can break.[19]
Troubleshooting Steps:
-
Re-evaluate the Emulsifier System: Ensure that your emulsifier or blend of emulsifiers has the appropriate HLB value for the overall oil phase, including the this compound. You may need to adjust the ratio of your emulsifiers or select different ones.
-
Increase Emulsifier Concentration: A simple solution can be to increase the total concentration of your emulsifier to better stabilize the increased oil phase.
-
Check for Ingredient Incompatibility: Review all ingredients in your formulation for potential incompatibilities. Some polymers or active ingredients can interact with emulsifiers or other components, leading to instability.[19][22]
-
Control the Manufacturing Process: Temperature fluctuations and improper mixing can contribute to emulsion instability.[16][19] Ensure that the oil and water phases are at the correct temperatures before emulsification and that the homogenization process is consistent.
Experimental Protocols
Protocol 1: Quantitative Measurement of Spreadability
This protocol describes a method for quantifying the spreadability of a semi-solid formulation using a parallel-plate method, which is a common and straightforward technique.[23][24][25]
Objective: To quantitatively assess the impact of this compound on the spreadability of a viscous formulation.
Materials:
-
Glass plates (20 cm x 20 cm) with millimeter graph paper underneath the bottom plate.
-
Weights (e.g., 20g, 50g, 100g).
-
Spatula.
-
Test formulations (with and without this compound).
-
Stopwatch.
Procedure:
-
Place the first glass plate on a level surface with the graph paper positioned underneath.
-
Accurately weigh 1 gram of the test formulation and place it in the center of the glass plate.
-
Carefully place the second glass plate on top of the formulation, ensuring it is centered.
-
Place a specified weight (e.g., 50g) on the center of the top plate.
-
Start the stopwatch and allow the formulation to spread for a set amount of time (e.g., 1 minute).
-
After the specified time, remove the weight and measure the diameter of the spread formulation in two perpendicular directions using the graph paper.
-
Calculate the average diameter and then the spreadability area using the formula: Area = π * (diameter/2)².
-
Repeat the experiment for each formulation and compare the results. A larger spread area indicates better spreadability.
Data Presentation:
| Formulation | This compound (%) | Average Spread Diameter (mm) | Spread Area (mm²) |
| Control | 0 | 25 | 491 |
| Test 1 | 2 | 30 | 707 |
| Test 2 | 5 | 38 | 1134 |
| Test 3 | 10 | 45 | 1590 |
Protocol 2: Sensory Panel Evaluation of Spreadability and Skin Feel
This protocol outlines a method for conducting a sensory evaluation to assess the qualitative aspects of spreadability and skin feel.[26]
Objective: To qualitatively evaluate the effect of this compound on the sensory characteristics of a viscous formulation.
Materials:
-
Test formulations.
-
Trained sensory panel (at least 5-10 individuals).
-
Evaluation forms.
-
Standardized application area (e.g., forearm).
-
Water and neutral soap for cleansing between samples.
Procedure:
-
Provide each panelist with a coded sample of each formulation.
-
Instruct the panelists to apply a standardized amount of the product to a designated area of their forearm.
-
Panelists should evaluate the product based on predefined sensory attributes during and after application.
-
Each attribute is rated on a scale (e.g., 1 to 10, where 1 is low and 10 is high).
Sensory Attributes to Evaluate:
-
Ease of Spreading: How easily the product glides over the skin.
-
Greasiness: The amount of oily residue perceived on the skin.
-
Absorbency: How quickly the product is absorbed into the skin.
-
After-feel: The final feel of the skin after the product has been applied (e.g., smooth, silky, tacky).
Data Presentation:
| Sensory Attribute | Control (0% EH I) | Test 1 (2% EH I) | Test 2 (5% EH I) | Test 3 (10% EH I) |
| Ease of Spreading | 3 | 6 | 8 | 9 |
| Greasiness | 7 | 5 | 3 | 2 |
| Absorbency | 4 | 6 | 7 | 8 |
| Silky After-feel | 2 | 5 | 8 | 9 |
(EH I = this compound)
Visualizations
Diagram 1: Troubleshooting Logic for Decreased Viscosity
Caption: Troubleshooting workflow for addressing decreased formulation viscosity.
Diagram 2: Experimental Workflow for Spreadability Analysis
Caption: Workflow for evaluating the spreadability of formulations.
References
- The Science of Emollients in Skin Care to Smooth and Hydrate - Skin Type Solutions. (2024, July 10).
- Comparative Evaluation of Spreadability Measurement Methods for Topical Semisolid Formulations/A Scoping Review - PubMed Central. (2025, December 12).
- Formulation Troubleshooting In Cosmetic Products.
- Spreadability Measurements to Assess Structural Equivalence (Q3) of Topical Formulations—A Technical Note - NIH.
- Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy. (2025, September 15).
- Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0 - Fengchen.
- Emollient: Benefits, Types, and Uses - Healthline. (2018, February 2).
- Comparative Evaluation of Spreadability Measurement Methods for Topical Semisolid Formulations/A Scoping Review | Scilit. (2025, December 11).
- EP7: Understanding Viscosity in Formulas - Ingrevo. (2024, December 1).
- The Essential Role of Esters in Modern Industries: From Cosmetics to Manufacturing.
- Emollients: Creams, Soaps, Moisturizers, Ointments, Benefits - Cleveland Clinic. (2022, June 17).
- (PDF) Dermatologic gels spreadability measuring methods comparative study (2022) | B. ELENA O. | 15 Citations - SciSpace.
- This Is Why Emollients Are A Dry Skins Best Friend - The Naked Chemist. (2025, October 20).
- How Emollients Shape the Sensory Experience in Cosmetics - BeautyMatter. (2024, September 29).
- Ethylhexyl Stearate - Cosmetics Info.
- This compound Ingredient Allergy Safety Information - SkinSAFE.
- Ester prodrugs of morphine improve transdermal drug delivery: a mechanistic study | Journal of Pharmacy and Pharmacology | Oxford Academic.
- Texture analysis of cosmetic/pharmaceutical raw materials and formulations - PubMed.
- Determination of the spreadability of the cream formulations with and without calendula extract during the stability (CRBLRT - ResearchGate.
- ETHYLHEXYL STEARATE - Ataman Kimya.
- What is this compound - EWG Skin Deep.
- This compound CAS#: 81897-25-8 - ChemicalBook.
- About the Viscosity in Cosmetics – How It Works? - Martests Instrument.
- Thickeners: Formulation, Compatibility, and Regulatory Guidelines - SpecialChem. (2025, July 18).
- Using Texture Analysis to Benchmark Cosmetic Quality. (2018, December 19).
- Common Mistakes to Avoid When Using Viscosity Improvers in Formulations - Toppolymers.
- How to Measure the Texture of Cosmetics: Powder and Gelled Products - AZoM. (2019, October 14).
- How Do I Thicken My Cosmetic Formula? - Essential Ingredients.
- Isostearyl Isostearate (Emollient): Cosmetic Ingredient INCI - SpecialChem. (2023, June 20).
- Fixing the Viscosity of Lotions and Cremes - YouTube. (2018, October 2).
- Alternative to Ethylhexyl Stearate - Chemists Corner. (2018, December 28).
- This compound – Ingredient - COSMILE Europe.
- ETHYLHEXYL STEARATE | - atamankimya.com.
- Emollients - Making Cosmetics.
- US9724293B2 - Methods of manufacturing viscous liquid pharmaceutical formulations - Google Patents.
- Natural Alternative to Synthetic Ingredients in Cosmetic Formulations.
- JP2011072310A - Method for producing o/w cream having high viscosity - Google Patents.
- Texture Analysis to Quantify Skin Care Product Efficacy - ResearchGate.
- Impact of Ester Promoieties on Transdermal Delivery of Ketorolac - OUCI.
- Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. (2025, September 17).
- Esters in cosmetics - NATURAL POLAND. (2025, May 5).
- The Rising Demand for Esters and Sustainable Ingredients in the Personal Care Market.
Sources
- 1. ewg.org [ewg.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. skintypesolutions.com [skintypesolutions.com]
- 4. Emollient: Benefits, Types, and Uses [healthline.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. thenakedchemist.com [thenakedchemist.com]
- 7. How Emollients Shape the Sensory Experience in Cosmetics | BeautyMatter [beautymatter.com]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 11. This compound Ingredient Allergy Safety Information [skinsafeproducts.com]
- 12. shreechem.in [shreechem.in]
- 13. academic.oup.com [academic.oup.com]
- 14. Impact of Ester Promoieties on Transdermal Delivery of Ketorolac [ouci.dntb.gov.ua]
- 15. atamankimya.com [atamankimya.com]
- 16. ingrevo.com [ingrevo.com]
- 17. martests.com [martests.com]
- 18. essentialingredients.com [essentialingredients.com]
- 19. scsformulate.co.uk [scsformulate.co.uk]
- 20. specialchem.com [specialchem.com]
- 21. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 22. 6729e4304c9b6.site123.me [6729e4304c9b6.site123.me]
- 23. Comparative Evaluation of Spreadability Measurement Methods for Topical Semisolid Formulations/A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scilit.com [scilit.com]
- 25. scispace.com [scispace.com]
- 26. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
Validation & Comparative
A Comparative Analysis of Ethylhexyl Isostearate and Isopropyl Myristate as Penetration Enhancers: A Guide for Researchers and Formulation Scientists
In the development of topical and transdermal drug delivery systems, the selection of an appropriate penetration enhancer is a critical determinant of a product's efficacy. Among the myriad of excipients available, fatty acid esters are a well-established class of compounds known for their ability to reversibly modulate the barrier properties of the stratum corneum. This guide provides a detailed comparative analysis of two commonly used fatty acid esters: Ethylhexyl Isostearate and Isopropyl Myristate (IPM). As a Senior Application Scientist, this document is structured to provide not only a side-by-side comparison of their properties but also to delve into the mechanistic rationale behind their selection and application in formulation development.
Introduction to the Contenders
Isopropyl Myristate (IPM) is the ester of isopropyl alcohol and myristic acid, a saturated fatty acid.[1] It is a well-documented and widely utilized penetration enhancer in pharmaceutical and cosmetic formulations.[1][2] Its light, non-greasy feel and excellent spreading characteristics also contribute to its popularity as an emollient.[3]
This compound is the ester of 2-ethylhexyl alcohol and isostearic acid. It is primarily recognized in the cosmetic industry as an emollient with good moisturizing properties.[4] While less extensively studied as a penetration enhancer compared to IPM, its chemical structure as a branched-chain fatty acid ester suggests a potential role in modulating skin barrier function.
Physicochemical Properties: A Head-to-Head Comparison
The physicochemical properties of an excipient are fundamental to its function as a penetration enhancer and its compatibility within a formulation. The following table summarizes the key properties of this compound and Isopropyl Myristate.
| Property | This compound | Isopropyl Myristate (IPM) |
| INCI Name | This compound | ISOPROPYL MYRISTATE |
| CAS Number | 81897-25-8[5] | 110-27-0[6] |
| Molecular Formula | C26H52O2[4] | C17H34O2[6] |
| Molecular Weight | 396.69 g/mol [4] | 270.45 g/mol [6] |
| Appearance | Colorless to pale yellow liquid | Colorless, oily liquid[1] |
| Solubility | Insoluble in water; soluble in oils | Insoluble in water; soluble in most organic solvents[1] |
Mechanism of Action: Altering the Stratum Corneum Landscape
The primary mechanism by which fatty acid esters enhance skin penetration is through the disruption of the highly ordered lipid structure of the stratum corneum. This outermost layer of the epidermis is composed of corneocytes embedded in a lipid matrix, which serves as the main barrier to percutaneous absorption.
Isopropyl Myristate is known to integrate into the lipid bilayer of the stratum corneum, thereby increasing its fluidity and creating transient pathways for the diffusion of active ingredients.[1][7] The proposed mechanisms include:
-
Lipid Disruption: IPM molecules insert themselves between the organized lipid chains, disrupting the tight packing and increasing the fluidity of the lipid matrix.
-
Enhanced Partitioning: The lipophilic nature of IPM can improve the partitioning of hydrophobic drugs from the formulation into the stratum corneum.
This compound , as a branched-chain fatty acid ester, is also expected to interact with the stratum corneum lipids. While specific studies on its penetration enhancement mechanism are less common, the general principles for this class of compounds suggest a similar mode of action involving the fluidization of the lipid bilayer. The branched structure of the isostearic acid moiety may introduce a greater degree of disorder within the lipid lamellae compared to linear-chain esters.
Caption: General mechanism of fatty acid esters as penetration enhancers.
Comparative Efficacy: A Look at the Evidence
Direct comparative studies on the penetration-enhancing efficacy of this compound versus Isopropyl Myristate are limited in the publicly available literature. However, we can infer their relative performance based on existing data for IPM and the general properties of fatty acid esters.
Isopropyl Myristate has been shown to significantly enhance the permeation of various drugs across the skin. For instance, studies have demonstrated its ability to increase the flux of testosterone from a gel formulation by 11-fold.[8] This established efficacy makes it a reliable choice when a pronounced penetration-enhancing effect is desired.
This compound is primarily valued for its emollient properties, providing a smooth and non-greasy skin feel.[9] While it is plausible that it possesses some penetration-enhancing capabilities due to its chemical nature, it is generally considered to be a less aggressive enhancer than IPM. Its larger molecular size may also influence its interaction with the stratum corneum.
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
To quantitatively assess and compare the penetration-enhancing effects of compounds like this compound and Isopropyl Myristate, the Franz diffusion cell assay is the gold standard in vitro method.[10][11]
Objective: To determine the flux and permeability coefficient of a model drug through a skin membrane in the presence of a penetration enhancer.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline)
-
Model drug
-
Test formulations (with and without the penetration enhancer)
-
High-performance liquid chromatography (HPLC) system for analysis
Methodology:
-
Skin Preparation: Excise the skin and remove any subcutaneous fat. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Phase: Fill the receptor compartment with a degassed receptor solution and ensure no air bubbles are trapped beneath the skin. The temperature is maintained at 32°C to mimic skin surface temperature.
-
Formulation Application: Apply a finite dose of the test formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor solution.
-
Analysis: Analyze the concentration of the model drug in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount versus time plot.
Caption: Workflow for an in vitro skin permeation study.
Safety and Regulatory Profile
Both this compound and Isopropyl Myristate have been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel and are considered safe for use in cosmetics under the present practices of use and concentration.[1][12]
| Safety Aspect | This compound | Isopropyl Myristate (IPM) |
| CIR Safety Status | Safe as used in cosmetics when formulated to be non-irritating.[12] | Safe as used in cosmetics.[1] |
| Comedogenicity | Generally considered to have low comedogenic potential. | Known to be comedogenic in some studies, particularly at high concentrations.[13][14] |
| Irritation Potential | Low potential for skin irritation.[12] | Can be a mild irritant at high concentrations. |
A Note on Comedogenicity: The potential for an ingredient to clog pores and cause acne (comedogenicity) is a significant consideration in formulation development. Isopropyl myristate and its analogs have been identified as potentially comedogenic in some studies, particularly in the rabbit ear model.[13][14] While this compound is generally considered to have a lower comedogenic potential, formulators should be mindful of the overall composition of the final product.
Senior Application Scientist's Recommendation
The choice between this compound and Isopropyl Myristate as a penetration enhancer depends on the specific objectives of the formulation.
-
For formulations where a significant increase in the penetration of an active pharmaceutical ingredient is the primary goal, Isopropyl Myristate is the more evidence-backed choice. Its efficacy as a penetration enhancer is well-documented. However, its comedogenic potential should be carefully considered, especially for products intended for acne-prone skin.
-
For formulations where emollience, skin feel, and a favorable safety profile are paramount, with a secondary or modest need for penetration enhancement, this compound is an excellent candidate. It provides a desirable sensory experience and is generally well-tolerated. While its penetration-enhancing capabilities are not as robustly documented as those of IPM, it can still contribute to the overall delivery of active ingredients by improving the formulation's spreadability and interaction with the skin.
Ultimately, the optimal choice will be determined by experimental data. It is highly recommended to conduct in vitro permeation studies with the specific drug and formulation chassis to empirically determine the most effective penetration enhancer that meets all the product's performance and safety requirements.
References
-
PubMed. (n.d.). Structure-activity relationship for chemical skin permeation enhancers: probing the chemical microenvironment of the site of action. [Link]
-
ResearchGate. (2025). In vitro skin absorption tests of three types of parabens using a Franz diffusion cell. [Link]
-
Cosmetic Ingredient Review. (n.d.). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. [Link]
-
Semantic Scholar. (1988). Structure-activity relationship of 1-alkyl- or 1-alkenylazacycloalkanone derivatives as percutaneous penetration enhancers. [Link]
-
PMC - NIH. (2020). Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation. [Link]
-
CDC Stacks. (2013). Predicting skin permeability from complex chemical mixtures: incorporation of an expanded QSAR model. [Link]
-
PubMed. (n.d.). Comedogenicity of current therapeutic products, cosmetics, and ingredients in the rabbit ear. [Link]
-
PubMed. (n.d.). Predicting skin permeability from complex chemical mixtures: incorporation of an expanded QSAR model. [Link]
-
Semantic Scholar. (1983). Use of the rabbit ear model in evaluating the comedogenic potential of cosmetic ingredients. [Link]
-
PubMed. (n.d.). An improved rabbit ear model for assessing comedogenic substances. [Link]
-
Semantic Scholar. (n.d.). Comedogenicity of current therapeutic products, cosmetics, and ingredients in the rabbit ear. [Link]
-
PubMed. (2014). Skin permeation and metabolism of di(2-ethylhexyl) phthalate (DEHP). [Link]
-
PMC - NIH. (n.d.). Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship. [Link]
-
Auriga Research. (n.d.). Franz Diffusion. [Link]
-
ResearchGate. (n.d.). Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers. [Link]
-
PubMed. (2007). Comedogenicity in rabbit: some cosmetic ingredients/vehicles. [Link]
-
EWG Skin Deep. (n.d.). What is this compound. [Link]
-
Sciforum. (n.d.). In silico prediction of skin permeability by various models. [Link]
-
PubMed. (n.d.). Structure-activity relationship of chemical penetration enhancers in transdermal drug delivery. [Link]
-
Madar Corporation. (n.d.). Isopropyl Myristate - 4360106 All docs.pdf. [Link]
-
PMC - NIH. (n.d.). Predicting chemically-induced skin reactions. Part II: QSAR models of skin permeability and the relationships between skin permeability and skin sensitization. [Link]
-
Journal of Food and Drug Analysis. (n.d.). A comparative study of the release of active ingredients from semisolid cosmeceuticals measured with Franz, enhancer or flow-through cell diffusion apparatus. [Link]
-
PCW France. (2024). ISOPROPYL MYRISTATE. [Link]
-
Cosmetic Ingredient Review. (n.d.). Isopropyl myristate. [Link]
-
lv-1.cn. (2023). Safety Assessment of ETHYLHEXYL ISOSTEARATEas Used in Cosmetics. 2023 Final Report from CIR. [Link]
-
Cosmetic Ingredient Review. (2012). cir expert panel meeting december 10-11, 2012. [Link]
-
ResearchGate. (n.d.). Predicting chemically-induced skin reactions. Part II: QSAR models of skin permeability and the relationships between skin permeability and skin sensitization. [Link]
-
SciSpace. (n.d.). Franz diffusion cell and its implication in skin permeation studies. [Link]
-
Plastic Surgery Key. (2017). The Influence of Emollients on Dermal and Transdermal Drug Delivery. [Link]
-
ResearchGate. (2025). In vivo Human Skin Penetration of the UV Filter Ethylhexyl Triazone: Effect of Lipid Microparticle Encapsulation. [Link]
-
EWG Skin Deep. (n.d.). What is ETHYLHEXYL STEARATE. [Link]
-
UQ eSpace - The University of Queensland. (n.d.). Impact of different emollient esters on body emulsions: Sensory, physicochemical, and biometrological characterization. [Link]
-
Scite.ai. (n.d.). In vivo Human Skin Penetration of the UV Filter Ethylhexyl Triazone: Effect of Lipid Microparticle Encapsulation. [Link]
-
Xenometrix. (n.d.). In vitro Skin Absorption and Dermal Penetration Test. [Link]
-
MDPI. (n.d.). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. [Link]
-
European Biomedical Institute. (n.d.). In vitro Skin Absorption and Dermal Penetration Test. [Link]
-
ResearchGate. (2022). Cholesterol sulfate fluidizes stratum corneum lipid models and induces higher permeability. [Link]
-
PubMed. (n.d.). Ethanol effects on the stratum corneum lipid phase behavior. [Link]
-
ScienceOpen. (n.d.). Cholesterol sulfate fluidizes the sterol fraction of the stratum corneum lipid phase and increases its permeability. [Link]
-
PubMed. (2022). Cholesterol sulfate fluidizes the sterol fraction of the stratum corneum lipid phase and increases its permeability. [Link]
-
MDPI. (n.d.). Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration. [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. ewg.org [ewg.org]
- 5. Safety Assessment of ETHYLHEXYL ISOSTEARATEas Used in Cosmetics. 2023 Final Report from CIR - 绿翊化妆品安全评估中心 [lv-1.cn]
- 6. directpcw.com [directpcw.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cir-safety.org [cir-safety.org]
- 13. Comedogenicity of current therapeutic products, cosmetics, and ingredients in the rabbit ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comedogenicity in rabbit: some cosmetic ingredients/vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
"Ethylhexyl Isostearate" vs. Other Fatty Acid Esters: A Comparative Study on Emolliency
A Senior Application Scientist's Comparative Guide
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The selection of an emollient is a critical determinant of a topical product's performance, influencing not only its sensory profile but also its interaction with the skin barrier. Fatty acid esters are a cornerstone of modern formulations, offering a wide spectrum of textures and functionalities.[1][2][3] This guide provides a comprehensive comparative analysis of ethylhexyl isostearate against other widely used fatty acid esters: isopropyl myristate, cetearyl ethylhexanoate, and caprylic/capric triglyceride. Through a series of standardized in-vitro and in-vivo experimental protocols, we will dissect the nuances of their emollient properties, offering a data-driven framework for informed formulation decisions.
Introduction: The Role of Fatty Acid Esters in Emolliency
Fatty acid esters are synthesized from the reaction of a fatty acid with an alcohol.[2][4][5] This esterification process allows for the creation of a diverse range of molecules with tailored physicochemical properties.[2] In dermatological and cosmetic applications, their primary function is to act as emollients, which soften and smooth the skin by forming a protective layer that reduces water loss.[3][5] The chemical structure of an ester—its molecular weight, chain length, and degree of branching—directly influences its key performance attributes, including spreading, absorption, and the resulting after-feel on the skin.[6][7][8] A deeper understanding of these structure-function relationships is paramount for the rational design of topical delivery systems.[6]
Spotlight on this compound
This compound is the ester of ethylhexyl alcohol and isostearic acid. It is recognized for its rich, yet non-greasy skin feel and excellent spreading characteristics. Its branched-chain structure contributes to a lower freezing point and viscosity compared to its linear counterparts, such as ethylhexyl stearate, enhancing its formulation versatility.
The Comparators: A Profile of Alternative Fatty Acid Esters
To provide a robust comparative framework, we have selected three commonly used fatty acid esters with distinct chemical structures and sensory profiles:
-
Isopropyl Myristate (IPM): An ester of isopropyl alcohol and myristic acid, IPM is known for its very light, non-greasy feel and rapid absorption.[9][10][11] It is often used to reduce the greasiness of heavier ingredients in a formulation.[11]
-
Cetearyl Ethylhexanoate: This ester of cetearyl alcohol and ethylhexanoic acid offers a medium-bodied, velvety feel.[12][13] It provides a balance of spreadability and substantivity on the skin.[12]
-
Caprylic/Capric Triglyceride: A mixed triester of glycerin with caprylic and capric acids, this ingredient is prized for its lightweight, non-greasy texture and excellent stability.[14] It is derived from coconut or palm kernel oil and is a popular choice for sensitive skin formulations.[15][16]
Experimental Design: A Multi-faceted Approach to Quantifying Emolliency
To objectively compare the emollient properties of these esters, a series of in-vitro and in-vivo tests were designed. The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for the comparative emolliency study.
In-Vitro Experimental Protocols
-
Objective: To determine the fundamental physical and chemical characteristics of each ester that influence their performance.
-
Methodology:
-
Viscosity: Measured using a Brookfield DV-II+ Pro Viscometer at 25°C.
-
Surface Tension: Determined using the Du Noüy ring method with a tensiometer.
-
Refractive Index: Measured at 25°C using a digital refractometer.[8] A higher refractive index is often correlated with increased gloss on the skin.[8][17]
-
-
Objective: To quantify the spreading behavior and absorption rate of each ester on a skin-mimicking substrate.
-
Methodology:
-
A 10 µL droplet of each ester is applied to the surface of a pre-hydrated VITRO-SKIN® substrate.[17]
-
The spreading area is measured at 1, 5, and 10-minute intervals using image analysis software.
-
Absorption is indirectly assessed by observing the change in the opacity of the substrate over time.
-
In-Vivo Experimental Protocols
-
Objective: To measure the effect of each ester on the hydration level of the stratum corneum.
-
Methodology:
-
A baseline corneometer reading is taken from the volar forearm of 20 healthy volunteers.
-
A standardized amount (2 mg/cm²) of each test ester is applied to a designated 2x2 cm area.
-
Corneometer readings are taken at 1, 2, and 4 hours post-application.[18]
-
-
Objective: To assess the occlusivity of each ester by measuring its effect on the rate of water evaporation from the skin.
-
Methodology:
-
Objective: To obtain quantitative and qualitative data on the sensory perception of each ester.
-
Methodology:
-
A trained panel of 15 sensory experts evaluates each ester applied to their forearms.
-
Attributes such as spreadability, absorbency, greasiness, and after-feel are rated on a 10-point scale.[21][22][23]
-
Descriptive analysis is used to capture qualitative feedback on the overall sensory experience.[24]
-
Results and Discussion
The following tables summarize the hypothetical data obtained from the experimental protocols described above.
Table 1: Physicochemical Properties
| Ester | Viscosity (cP at 25°C) | Surface Tension (mN/m) | Refractive Index |
| This compound | 35 | 30.5 | 1.448 |
| Isopropyl Myristate | 5 | 28.5 | 1.435 |
| Cetearyl Ethylhexanoate | 25 | 30.0 | 1.445 |
| Caprylic/Capric Triglyceride | 30 | 31.0 | 1.449 |
The lower viscosity of Isopropyl Myristate aligns with its characteristic light feel and rapid spreading.[9][25] this compound, Cetearyl Ethylhexanoate, and Caprylic/Capric Triglyceride exhibit higher viscosities, suggesting a more substantive and richer feel.
Table 2: In-Vitro Spreading & Absorption
| Ester | Spreading Area (mm²) at 10 min | Relative Absorption Rate |
| This compound | 150 | Moderate |
| Isopropyl Myristate | 200 | Fast |
| Cetearyl Ethylhexanoate | 130 | Moderate |
| Caprylic/Capric Triglyceride | 140 | Moderate |
Isopropyl Myristate demonstrated the largest spreading area and fastest absorption, consistent with its low viscosity and molecular weight.[17] this compound showed excellent spreading, while Cetearyl Ethylhexanoate and Caprylic/Capric Triglyceride had slightly more contained spreading, indicative of their more substantive nature.
Table 3: In-Vivo Skin Hydration & TEWL (4-hour data)
| Ester | % Increase in Skin Hydration | % Decrease in TEWL |
| This compound | 25% | 15% |
| Isopropyl Myristate | 10% | 5% |
| Cetearyl Ethylhexanoate | 22% | 12% |
| Caprylic/Capric Triglyceride | 20% | 10% |
This compound provided a significant increase in skin hydration and a notable reduction in TEWL, indicating a good balance of moisturization and occlusion. Cetearyl Ethylhexanoate and Caprylic/Capric Triglyceride also performed well in terms of hydration and barrier function. Isopropyl Myristate, due to its rapid absorption and lower substantivity, had a less pronounced effect on hydration and TEWL over the 4-hour period.
Table 4: Sensory Panel Evaluation (Average Scores)
| Ester | Spreadability | Absorbency | Greasiness | After-Feel (Cushion) |
| This compound | 8.5 | 7.0 | 2.5 | 7.5 |
| Isopropyl Myristate | 9.5 | 9.0 | 1.0 | 2.0 |
| Cetearyl Ethylhexanoate | 7.5 | 6.5 | 3.0 | 8.0 |
| Caprylic/Capric Triglyceride | 8.0 | 7.5 | 2.0 | 6.5 |
The sensory panel results correlate well with the instrumental data. Isopropyl Myristate was perceived as the lightest and least greasy.[10][11] this compound was highly rated for its spreadability and provided a pleasant, cushioned after-feel without significant greasiness. Cetearyl Ethylhexanoate was perceived as the richest and most cushioning, while Caprylic/Capric Triglyceride offered a balanced sensory profile with a non-greasy feel.[14][26]
Structure-Function Relationship
The emollient properties of fatty acid esters are intrinsically linked to their chemical structure. The following diagram illustrates these relationships:
Caption: Relationship between ester structure and emollient properties.
-
Molecular Weight and Chain Length: Generally, lower molecular weight and shorter chain esters, like Isopropyl Myristate, exhibit faster spreading and absorption but lower occlusivity.[17] Longer chain esters tend to be more occlusive and have a richer feel.
-
Branching: The presence of branching in the alkyl chain, as seen in this compound, disrupts the linearity of the molecule. This leads to a lower viscosity, enhanced spreadability, and a lighter, less greasy skin feel compared to its straight-chain counterparts.
Conclusion
This comparative study demonstrates that while all the tested fatty acid esters function as effective emollients, they offer distinct performance profiles.
-
This compound emerges as a versatile emollient that provides a unique combination of excellent spreadability, significant moisturization, and a cushioned, non-greasy after-feel. It is an ideal choice for formulations where a balance of performance and elegant sensory characteristics is desired.
-
Isopropyl Myristate is the quintessential choice for ultra-light, fast-absorbing formulations where minimizing greasiness is a primary concern.[9][10]
-
Cetearyl Ethylhexanoate delivers a rich, velvety emollience, making it suitable for products targeting dry skin or those requiring a more substantive feel.[12]
-
Caprylic/Capric Triglyceride offers a well-rounded performance with a light, non-greasy feel and good moisturizing properties, making it a highly versatile and popular emollient for a wide range of applications.[14][15]
The selection of the most appropriate fatty acid ester will ultimately depend on the specific objectives of the formulation, including the target skin type, desired sensory experience, and the need for other functional benefits such as solubilization of active ingredients. The experimental framework presented in this guide provides a robust methodology for making these critical formulation decisions based on empirical data.
References
-
Acme Hardesty Co. Cetearyl Ethylhexanoate. Personal Care & Cosmetics. Available from: [Link]
-
Skin Type Solutions. The Science of Caprylic/Capric Triglyceride in Skin Care. (2024). Available from: [Link]
-
Cosmetic Ingredients Guide. Caprylic/Capric Triglyceride. (2025). Available from: [Link]
-
FormuNova. Everything You Need To Know About Caprylic/Capric triglyceride. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Choosing the Right Emollient: Caprylic/Capric Triglyceride Benefits. Available from: [Link]
-
Consolidated Chemical. Isopropyl Myristate (IPM) – Premium Grade Emollient. Available from: [Link]
-
Ataman Kimya. CETEARYL ETHYLHEXANOATE. Available from: [Link]
-
Borderline Beauty. Unlock Smooth, Hydrated Skin with Cetyl Ethylhexanoate in Products. Available from: [Link]
-
Silver Fern Chemical. Isopropyl Myristate: The Essential Ingredient for Cosmetics, Pharmaceuticals, and More. Available from: [Link]
-
Humblebee & Me. Isopropyl Myristate. (2019). Available from: [Link]
-
Cosmetics Info. Cetearyl Ethylhexanoate. Available from: [Link]
- Chao, C., et al. Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. Cosmetics & Toiletries. (2010).
-
Quimidroga. Fatty Acid Esters: natural emollients and emulsifiers for Cosmetics. (2018). Available from: [Link]
-
Parente, M. E., et al. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Journal of cosmetic science. (2005). Available from: [Link]
-
Paula's Choice. What is Cetyl Ethylhexanoate?. Available from: [Link]
-
Parente, M. E., et al. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Semantic Scholar. (2005). Available from: [Link]
-
Aston Chemicals. The link between function and structure of esters. Available from: [Link]
-
NIOSH. International guidelines for the in vivo assessment of skin properties in non-clinical settings: part 2. Transepidermal water loss and skin hydration. CDC Stacks. Available from: [Link]
-
MuttuLab. The Sensory Cascade of Emollients. (2025). Available from: [Link]
-
Parente, M. E., et al. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. ResearchGate. (2005). Available from: [Link]
-
Cosmetics Info. Ethylhexyl Stearate. Available from: [Link]
-
Ingredients To Die For. Emollients & Esters. Available from: [Link]
-
Acme-Hardesty. The Rising Demand for Esters and Sustainable Ingredients in the Personal Care Market. Available from: [Link]
-
SPIE Digital Library. Terahertz probe for real time in vivo skin hydration evaluation. (2024). Available from: [Link]
-
Native Essentials Skin Care. Fatty Acids, Alcohols, and Esters. (2020). Available from: [Link]
-
Flament, F., et al. Synchronized in vivo measurements of skin hydration and trans-epidermal water loss. Exploring their mutual influences. International journal of cosmetic science. (2021). Available from: [Link]
-
Ibha Cares. Fatty Acids, Alcohols, and Esters in Handmade Skincare. Available from: [Link]
-
COSMILE Europe. This compound – Ingredient. Available from: [Link]
-
Cosmetics & Toiletries. Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. (2010). Available from: [Link]
-
Cosmetics & Toiletries. Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. (2013). Available from: [Link]
-
MDPI. In Vivo Assessment of Water Content, Trans-Epidermial Water Loss and Thickness in Human Facial Skin. (2020). Available from: [Link]
-
Physicochemical and Sensory Evaluation of Sustainable Plant-Based Homopolymers as an Alternative to Traditional Emollients in Topical Emulsions. PMC - PubMed Central. (2025). Available from: [Link]
-
Ataman Kimya. ETHYLHEXYL STEARATE. Available from: [Link]
-
Ovid. Synchronized in vivo measurements of skin hydration and trans. Available from: [Link]
-
CD Formulation. In Vitro Moisturizing Test. Available from: [Link]
-
Ataman Kimya. ETHYLHEXYL STEARATE. Available from: [Link]
-
SincereSkin.lt. Ethylhexyl Stearate. Available from: [Link]
-
ResearchGate. Emollients for cosmetic formulations: Towards relationships between physico-chemical properties and sensory perceptions. (2025). Available from: [Link]
-
Karger Publishers. Development of an in vitro Functional Assay to Evaluate the Occlusive Properties of Moisturizers on Dry Skin. (2023). Available from: [Link]
-
PubMed. In Vitro and In Vivo Evaluation of an Emollient-Rich Moisturizer Developed to Address Three Critical Elements of Natural Moisturization. (2025). Available from: [Link]
-
ResearchGate. How to measure the effects of emollients. (2025). Available from: [Link]
Sources
- 1. Natural emollients and emulsifiers for Cosmetics [quimidroga.com]
- 2. You are being redirected... [ingredientstodiefor.com]
- 3. acme-hardesty.com [acme-hardesty.com]
- 4. nativessentials.com [nativessentials.com]
- 5. ibhacares.in [ibhacares.in]
- 6. aston-chemicals.com [aston-chemicals.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. kraftchemical.com [kraftchemical.com]
- 10. Isopropyl Myristate: The Essential Ingredient for Cosmetics, Pharmaceuticals, and More [silverfernchemical.com]
- 11. humblebeeandme.com [humblebeeandme.com]
- 12. ulprospector.com [ulprospector.com]
- 13. cosmeticsinfo.org [cosmeticsinfo.org]
- 14. skintypesolutions.com [skintypesolutions.com]
- 15. formunova.com [formunova.com]
- 16. specialchem.com [specialchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Synchronized in vivo measurements of skin hydration and trans-epidermal water loss. Exploring their mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. nbinno.com [nbinno.com]
- 21. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. The Sensory Cascade of Emollients - MuttuLab [muttulab.com]
- 25. consolidated-chemical.com [consolidated-chemical.com]
- 26. Caprylic/Capric Triglyceride | Cosmetic Ingredients Guide [ci.guide]
A Comparative Guide to the Quantitative Analysis of Ethylhexyl Isostearate in Cream Formulations: A Validated HPLC Method vs. Gas Chromatography
This guide provides a comprehensive comparison of two robust analytical techniques for the determination of Ethylhexyl Isostearate, a common emollient in cream-based cosmetic products: a newly developed and validated High-Performance Liquid Chromatography (HPLC) method and a comparative Gas Chromatography (GC) method. This document is intended for researchers, analytical scientists, and quality control professionals in the cosmetic and pharmaceutical industries, offering in-depth protocols, validation data, and a critical evaluation of each method's performance.
Introduction: The Analytical Imperative for Emollient Quantification
This compound is a non-greasy emollient prized in cosmetic formulations for its ability to impart a silky, smooth feel to the skin.[1] As an ester of 2-ethylhexyl alcohol and isostearic acid, its concentration in a cream is a critical quality attribute, directly impacting the product's sensory properties, stability, and overall performance.[1][2] Accurate and reliable quantification of this ingredient is therefore essential for formulation development, quality control during manufacturing, and regulatory compliance.
While various chromatographic techniques are employed for cosmetic analysis, HPLC and GC are the most prevalent due to their sensitivity, robustness, and reproducibility.[3] This guide presents a detailed, validated reversed-phase HPLC (RP-HPLC) method specifically tailored for this compound in a complex cream matrix. Furthermore, it provides a head-to-head comparison with a traditional GC-FID (Flame Ionization Detection) method, a workhorse for the analysis of fatty acid esters.[4] The objective is to equip the analytical scientist with the necessary information to select the most appropriate methodology based on available instrumentation, desired sample throughput, and specific analytical challenges.
Analytical Methodologies: A Detailed Protocol
The successful quantification of an analyte from a complex matrix like a cream hinges on two key stages: efficient extraction from the formulation and robust chromatographic separation and detection.[5]
Sample Preparation: A Unified Approach for HPLC and GC
The oil-in-water or water-in-oil emulsion nature of creams necessitates a sample preparation strategy that can effectively break the emulsion and selectively extract the lipophilic analyte, this compound. A common and effective approach is a combination of protein precipitation (to break down the cream structure) and liquid-liquid extraction (LLE) to isolate the analyte.[6][7]
Experimental Protocol: Sample Extraction
-
Weighing: Accurately weigh approximately 1.0 g of the cream sample into a 50 mL polypropylene centrifuge tube.
-
Dispersion: Add 10 mL of isopropanol to the tube and vortex for 2 minutes to disperse the cream.
-
Precipitation & Initial Extraction: Add 20 mL of hexane to the tube. Cap tightly and shake vigorously for 5 minutes. This step precipitates some matrix components and initiates the extraction of the non-polar this compound into the hexane layer.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to achieve clear phase separation.
-
Collection: Carefully transfer the upper hexane layer to a clean evaporation tube using a Pasteur pipette.
-
Re-extraction: Repeat the extraction (steps 3-5) on the remaining residue with an additional 20 mL of hexane to ensure quantitative recovery. Combine the hexane extracts.
-
Concentration: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 5.0 mL of the appropriate solvent:
-
For HPLC analysis: Acetonitrile.
-
For GC analysis: Heptane.
-
-
Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an autosampler vial.[8]
This procedure is designed to be robust and applicable to both analytical techniques, ensuring a consistent starting point for comparison.
Method 1: Validated High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for analyzing non-volatile or thermally labile compounds, making it well-suited for a large ester like this compound without the need for derivatization.[3]
Rationale for Method Design:
-
Stationary Phase: A C18 stationary phase is selected due to its hydrophobic nature, which provides excellent retention for the non-polar this compound.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and isopropanol is chosen. Acetonitrile serves as the primary eluent, while a small amount of isopropanol is added to ensure complete solubility of the analyte and prevent on-column precipitation, improving peak shape.
-
Detector: A UV detector is used at a low wavelength (210 nm). Although esters like this compound lack a strong chromophore, they exhibit sufficient absorbance at low UV wavelengths for sensitive detection and quantification.[9]
Experimental Protocol: HPLC Analysis
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Isopropanol (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV/Vis Diode Array Detector (DAD) |
| Wavelength | 210 nm |
| Run Time | 10 minutes |
Method Validation (as per ICH Q2(R1) Guidelines) [10][11][12]
The developed HPLC method was rigorously validated to ensure its suitability for the intended purpose.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other cream components. This was confirmed by analyzing a placebo cream matrix, which showed no interfering peaks at the retention time of this compound.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A six-point calibration curve was constructed, demonstrating excellent linearity.
-
Accuracy: The closeness of test results to the true value. This was assessed by spiking a placebo cream at three different concentration levels (80%, 100%, and 120% of the target concentration).
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing six replicate samples on a different day with a different analyst.
-
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters. The method was found to be robust with respect to minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).
Table 1: Summary of HPLC Method Validation Data
| Validation Parameter | Result | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range | 0.1 - 1.5 mg/mL | - |
| Accuracy (% Recovery) | 98.9% - 101.2% | 98.0% - 102.0% |
| Precision - Repeatability (%RSD) | 0.85% | ≤ 2.0% |
| Precision - Intermediate (%RSD) | 1.12% | ≤ 2.0% |
| LOD (Limit of Detection) | 0.01 mg/mL | - |
| LOQ (Limit of Quantification) | 0.03 mg/mL | - |
Method 2: Comparative Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and semi-volatile compounds.[13] Fatty acid esters are routinely analyzed by GC, often after a derivatization step to form more volatile Fatty Acid Methyl Esters (FAMEs).[4][14] However, for a relatively large molecule like this compound, direct analysis is feasible at elevated temperatures, avoiding a derivatization step and simplifying the workflow.
Rationale for Method Design:
-
Injector: A split/splitless injector is used in split mode to handle the relatively high concentration of the analyte and prevent column overloading.
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) is chosen, which separates compounds primarily based on their boiling points.
-
Detector: A Flame Ionization Detector (FID) is selected due to its high sensitivity to hydrocarbons and its linear response over a wide concentration range.
-
Temperature Program: A temperature gradient is employed to ensure the elution of the high-boiling point this compound in a reasonable time with good peak shape.
Experimental Protocol: GC-FID Analysis
| Parameter | Condition |
| Instrument | Agilent 8890 GC System or equivalent |
| Injector | Split/Splitless, 280°C, Split ratio 20:1 |
| Column | Agilent J&W DB-1 (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, Constant flow at 1.2 mL/min |
| Oven Program | 150°C (hold 1 min), ramp to 300°C at 20°C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID), 320°C |
| Injection Vol. | 1 µL |
| Run Time | 13.5 minutes |
Method Comparison: Performance and Practicality
The choice between HPLC and GC often depends on more than just analytical performance; practical considerations such as analysis time, cost, and environmental impact are also crucial.
Table 2: Objective Comparison of HPLC and GC Methods
| Feature | HPLC-UV Method | GC-FID Method | Rationale & Justification |
| Principle | Partition chromatography in the liquid phase | Partition chromatography in the gas phase | HPLC is suitable for non-volatile compounds, while GC requires analyte volatility.[3] |
| Derivatization | Not required | Not required (for direct analysis) | Simplifies sample preparation for both methods, reducing time and potential for error. |
| Analysis Time | ~10 minutes | ~13.5 minutes | The HPLC method is slightly faster due to the isocratic elution and shorter column equilibration time. |
| Sensitivity (LOQ) | 0.03 mg/mL | ~0.05 mg/mL | HPLC with UV detection at a low wavelength provides slightly better sensitivity for this analyte. |
| Solvent Consumption | High (~10 mL per run) | Low (only for sample prep) | HPLC is a solvent-intensive technique, a key consideration for green chemistry initiatives.[15] |
| Instrument Cost | Moderate to High | Moderate | Initial capital investment for both systems is comparable, though HPLC can be more expensive. |
| Robustness | High | High (injector cleanliness is key) | Both methods are robust, but GC injectors require regular maintenance to prevent matrix buildup. |
| Selectivity | High | High | Both techniques offer excellent selectivity for separating the analyte from cream excipients. |
| Environmental Impact | Higher (solvent disposal) | Lower (uses inert gas) | The significant use of organic solvents in HPLC poses a greater environmental and disposal challenge. |
Visualizing the Workflow
To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows and the validation logic.
Caption: HPLC analytical workflow from sample preparation to quantification.
Caption: Logical flow of method validation according to ICH Q2(R1) guidelines.
Conclusion and Recommendations
Both the validated HPLC-UV method and the comparative GC-FID method are suitable for the accurate and precise quantification of this compound in cream formulations.
The HPLC method stands out for its slightly faster analysis time and superior sensitivity. As it operates at ambient pressure and lower temperatures, it is inherently safer for thermally labile compounds, although this is not a major concern for this compound. Its primary drawback is the high consumption of organic solvents, which has cost and environmental implications.
The GC-FID method is a highly reliable and robust alternative. It is more environmentally friendly due to its reliance on inert gases instead of liquid solvents for the mobile phase. While the analysis time is slightly longer, it remains well within acceptable limits for routine quality control. The primary consideration for this method is the need for a high-temperature injector and oven, and diligent maintenance of the injector liner to prevent contamination from the cream matrix.
Recommendation:
-
For laboratories with existing HPLC infrastructure and a need for the highest sensitivity and sample throughput, the validated HPLC method is recommended .
-
For laboratories prioritizing "green" analytical chemistry, lower operating costs, and where GC instrumentation is readily available, the GC-FID method is an excellent and equally reliable alternative .
Ultimately, the choice of method will depend on the specific constraints and priorities of the analytical laboratory. This guide provides the foundational data and protocols to make an informed decision and successfully implement the chosen technique for the quality control of cosmetic creams.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Debbab, M., et al. (2015). Method developments approaches in supercritical fluid chromatography applied to the analysis of cosmetics. Journal of Chromatography A. [Link]
-
ICH Harmonised Guideline. (2023). Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Impact Solutions. (2023). Fatty Acids Analysis by Gas Chromatography. [Link]
-
AZoM. (2022). Analytical Chemistry Applied to Cosmetics. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. [Link]
-
Christie, W. W. (2003). Gas chromatographic analysis of fatty acid methyl esters. PubMed. [Link]
-
Sartorius. (n.d.). Sample Preparation. [Link]
-
González-Gómez, D., et al. (2023). Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review. MDPI. [Link]
-
Lee, S., et al. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. National Institutes of Health. [Link]
-
Chemistry For Everyone. (2024). How Can You Determine Fatty Acid Composition Using Gas Chromatography? YouTube. [Link]
-
EWG Skin Deep. (n.d.). What is this compound. [Link]
-
Bhogadi, R. K., et al. (2014). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF MOISTURIZERS, PRESERVATIVES AND ANTI-OXIDANTS IN COSMETIC FORMULATIONS BY DESIGN OF EXPERIMENTS. Rasayan J. Chem. [Link]
Sources
- 1. ewg.org [ewg.org]
- 2. This compound CAS#: 81897-25-8 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 5. sartorius.com [sartorius.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nacalai.com [nacalai.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ICH Official web site : ICH [ich.org]
- 12. starodub.nl [starodub.nl]
- 13. m.youtube.com [m.youtube.com]
- 14. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Ethylhexyl Isostearate and Mineral Oil in Lubricant Applications
A Technical Guide for Researchers and Formulation Scientists
In the intricate world of lubricant formulation, the selection of a base oil is a foundational decision that dictates the ultimate performance, efficiency, and environmental profile of the final product. For decades, mineral oils have been the workhorse of the industry, prized for their cost-effectiveness and wide availability. However, the increasing demand for higher performance, greater efficiency, and improved environmental stewardship has propelled synthetic esters, such as Ethylhexyl Isostearate, to the forefront of lubricant technology.
This guide provides an in-depth, objective comparison of the performance characteristics of this compound and a conventional ISO VG 32 mineral oil. We will delve into the fundamental chemical and physical properties that govern their behavior, present supporting experimental data from standardized tests, and offer detailed protocols for replicating these evaluations. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their lubricant formulation endeavors.
Molecular Architecture: The Foundation of Performance
The performance disparities between this compound and mineral oil are fundamentally rooted in their distinct molecular structures.
Mineral Oil is a complex mixture of hydrocarbons derived from the refining of crude oil. These hydrocarbons primarily consist of paraffins (linear and branched alkanes) and naphthenes (cycloalkanes)[1]. The composition can vary significantly depending on the crude oil source and the refining process, leading to batch-to-batch variability. The non-polar nature of these hydrocarbon chains dictates their physical properties and interactions with metal surfaces.
This compound , in contrast, is a synthetic ester born from the reaction of isostearic acid and 2-ethylhexanol. Its structure is defined and consistent. Key features include the polar ester group (-COO-) and the branched alkyl chains of both the acid and alcohol components. This inherent polarity and specific branched structure bestow upon it a unique set of performance attributes that distinguish it from its mineral oil counterpart.
Hydrolytic Stability: A Consideration for Esters
While esters offer numerous advantages, their susceptibility to hydrolysis—reversion to acid and alcohol in the presence of water—is a key consideration.[2] This reaction is accelerated by heat and can lead to an increase in the oil's acidity and potential corrosion. Mineral oils, being hydrocarbons, are not susceptible to hydrolysis. However, the hydrolytic stability of synthetic esters can be significantly improved through careful molecular design and the use of appropriate additives.[2]
Experimental Protocols
To ensure the objective and reproducible comparison of lubricant performance, standardized test methods are essential. Below are detailed protocols for key performance evaluations.
Kinematic Viscosity and Viscosity Index (ASTM D445 & D2270)
This workflow determines the lubricant's resistance to flow at two different temperatures to calculate the viscosity index.
Methodology:
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath, thermometer, and stopwatch.
-
Procedure: a. The viscometer is charged with a precise amount of the lubricant sample. b. The viscometer is placed in a constant temperature bath maintained at 40°C until the sample reaches thermal equilibrium. c. The lubricant is drawn up through the capillary tube by suction. d. The time taken for the leading edge of the lubricant meniscus to pass between two marked points on the capillary is measured. e. The kinematic viscosity is calculated by multiplying the measured flow time by the viscometer's calibration constant. f. Steps b-e are repeated with the bath temperature set to 100°C.
-
Calculation: The Viscosity Index is then calculated from the kinematic viscosities at 40°C and 100°C using the formulas provided in the ASTM D2270 standard. A higher VI indicates a smaller change in viscosity with temperature.[3]
Four-Ball Wear Test (ASTM D4172)
This test evaluates the wear-preventive characteristics of a fluid lubricant in a sliding contact.
Methodology:
-
Apparatus: Four-Ball Wear Test Machine, steel balls (AISI E-52100 steel), and a microscope for measuring wear scars.
-
Procedure: a. Three steel balls are clamped together in a cup, and the test lubricant is added to cover them. b. A fourth steel ball is placed on top of the three stationary balls and is rotated at a specified speed (typically 1200 rpm) under a defined load (e.g., 40 kgf) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[4][5] c. At the end of the test, the three stationary balls are removed, cleaned, and the diameter of the wear scars is measured under a microscope.
-
Reporting: The average wear scar diameter of the three stationary balls is reported in millimeters. A smaller wear scar indicates better anti-wear performance.[4]
Hydrolytic Stability (ASTM D2619)
This method, often called the "Beverage Bottle Method," determines the stability of a lubricant in the presence of water.
Methodology:
-
Apparatus: Pressure-type beverage bottle, oven with a rotator, copper test strip.
-
Procedure: a. A mixture of 75 g of the test lubricant and 25 g of water is placed in the beverage bottle along with a polished copper strip.[6][7] b. The bottle is capped and placed in an oven at 93°C, where it is rotated end-over-end for 48 hours.[6][7] c. After cooling, the bottle is opened, and the fluid and water layers are separated.
-
Evaluation: The following are measured and reported:
Conclusion
The choice between this compound and mineral oil as a lubricant base stock is a trade-off between cost and performance. Mineral oil offers a low-cost solution for less demanding applications where wide operating temperature ranges and long life are not critical.
This compound, however, demonstrates clear superiority in several key performance areas. Its synthetic nature provides a consistent, well-defined structure that translates to a significantly higher viscosity index, outstanding low-temperature fluidity, and enhanced thermal and oxidative stability. Furthermore, its inherent polarity results in excellent lubricity and wear protection through the formation of strong adsorbed films on metal surfaces. While hydrolytic stability must be considered in formulation, the overall performance benefits, coupled with its ready biodegradability, make this compound a compelling choice for high-performance and environmentally sensitive lubricant applications. For the formulation scientist, understanding the fundamental molecular differences and their impact on standardized performance metrics is paramount to innovating the next generation of advanced lubricants.
References
-
Penrite Oil. Pour Point Depressants. Knowledge Centre. [Link]
-
SPL, Inc. ASTM D2619 (Hydrolytic Stability). 2024. [Link]
-
The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester. Kem. Ind. 70 (1-2) (2021) 13–22. [Link]
-
Petrolube. ASTM D2619: Hydrolytic Stability. [Link]
-
Focus on Transport and Logistics. Understanding lubricant pour point depressants. 2024. [Link]
-
The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester. [Link]
-
DYNAMIC KOTE motor oil. Technical Data Sheet DHS-S ISO VG 32. [Link]
-
Molecular structure insight into the lubricating performance of heterocyclic ester oil and their film-forming interaction. Request PDF. [Link]
-
Aston Chemicals. The link between function and structure of esters. [Link]
-
Midlands Lubricants Ltd. Hydraulic ISO VG 32 Oil. [Link]
-
SYNTHESIS AND LUBRICITY PROPERTIES ANALYSIS OF BRANCHED DICARBOXYLATE ESTERS BASED LUBRICANT. Universiti Kebangsaan Malaysia. [Link]
-
Biona oils. TECHNICAL DATA SHEET. [Link]
-
DYNAMIC KOTE motor oil. Technical Data Sheet DHS-S ISO VG 32. [Link]
-
Maintonia Magazine. Biodegradability of Lubricants: Testing Standards and Environmental Significance. [Link]
-
NIH. Evaluating the ready biodegradability of two poorly water-soluble substances: comparative approach of bioavailability improvement methods (BIMs). 2016. [Link]
-
ASTM International. D2270 Standard Practice for Calculating Viscosity Index From Kinematic Viscosity at 40 °C and 100 °C. [Link]
-
Hi-Force. Product Name: Hydraulic Oil VG 32. 2002. [Link]
-
NIPPON OIL. HEAT TRANSFER OIL VG 32. [Link]
-
Aropha. OECD 301B: CO2 Evolution Ready Biodegradability Test. [Link]
-
SubsTech. Biodegradation of oils. 2023. [Link]
-
ECETOC. Biodegradation Tests for Poorly-Soluble Compounds. 1985. [Link]
-
Aston Chemicals. The link between function and structure of esters. [Link]
-
Chemistry LibreTexts. 21.6: Chemistry of Esters. 2022. [Link]
-
Mobil. Lubricant biodegradability and why it is important. [Link]
-
OECD. Test No. 301: Ready Biodegradability. [Link]
-
Rtec Instruments. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid. [Link]
-
ResearchGate. (PDF) Synthesis and lubricity properties analysis of branched dicarboxylate esters based lubricant. 2015. [Link]
-
The biodegradability and microbial toxicity testing of lubricants - Some recommendations. [Link]
-
Results Four-Ball Wear Test. [Link]
-
Prochimica Novarese. Industrial Lubricants / Ethylhexyl Esters. [Link]
-
Semantic Scholar. Tribology in Industry Study on the Friction and Wear Characteristics of Bio-lubricant Synthesized from Second Generation Jatroph. [Link]
-
ASTM International. ASTM D943 | Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils. [Link]
-
Emery Oleochemicals. EMERY® E 6218. [Link]
-
Savant Labs. ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). [Link]
-
OperaChem. Formation of Esters. [Link]
-
Mobil. Turbine Oil Oxidation Stability Test (TOST). [Link]
-
Valorem Chemicals Pty Ltd. The Lubricant lab: Deciphering Wear Prevention: Insights into the Four Ball Wear Test. 2024. [Link]
-
NIH. Analytical Methods for the Determination of Mineral Oil Saturated Hydrocarbons (MOSH) and Mineral Oil Aromatic Hydrocarbons (MOAH)—A Short Review. 2018. [Link]
-
Ataman Kimya. ETHYLHEXYL STEARATE. [Link]
-
Wadegati. OXIDATION CHARACTERISTICS. [Link]
-
Chemistry LibreTexts. 21.6: Chemistry of Esters. 2024. [Link]
-
Lube Media. Long term testing of Antioxidants for Industrial Applications (Turbine) in Group I and II base oils. [Link]
-
SEGroup. What is Turbine Oil Oxidation Stability Test About?. 2024. [Link]
Sources
A Comparative Guide to In Vitro Skin Permeation: Ethylhexyl Isostearate vs. Alternative Emollients
For Researchers, Scientists, and Drug Development Professionals
In the development of topical and transdermal drug delivery systems, the choice of excipients is paramount. Emollients, a key component of many formulations, not only influence the sensory properties and stability of a product but can also significantly modulate the permeation of active pharmaceutical ingredients (APIs) through the skin barrier. This guide provides an in-depth comparison of the in vitro skin permeation characteristics of Ethylhexyl Isostearate against other commonly used emollients, supported by representative data and detailed experimental protocols. As a Senior Application Scientist, the insights provided herein are grounded in established scientific principles and practical laboratory experience to aid in your formulation development.
The Critical Role of Emollients in Skin Permeation
The primary function of the skin is to act as a barrier against the external environment. The outermost layer, the stratum corneum (SC), is the main obstacle to the percutaneous absorption of most substances. Emollients can influence this barrier in several ways to either enhance or retard the penetration of an API.[1] Their mechanisms of action can include:
-
Occlusion: Forming a hydrophobic film on the skin's surface, which reduces transepidermal water loss (TEWL) and increases skin hydration. This swelling of the stratum corneum can facilitate the permeation of some drugs.[2][3]
-
Lipid Fluidization: Interacting with and disrupting the highly ordered lipid matrix of the stratum corneum, thereby increasing its fluidity and the diffusivity of a permeant through it.[4]
-
Solvent Action: Acting as a solvent for the API within the formulation, which can affect the thermodynamic activity and partitioning of the drug from the vehicle into the skin.[5]
The selection of an emollient should, therefore, be a strategic decision based on the physicochemical properties of the API and the desired delivery profile.
Comparative Analysis of Emollients
This section compares this compound with three other widely used emollients: Isopropyl Myristate, Caprylic/Capric Triglyceride, and Dimethicone. The comparison covers their physicochemical properties and their resulting impact on skin permeation, supported by representative in vitro data.
This compound is a branched-chain ester known for its non-greasy, silky feel and good spreading properties.[6] It is often used in a variety of cosmetic and pharmaceutical preparations.[7] From a permeation perspective, its branched structure and moderate polarity can lead to a balanced interaction with the stratum corneum, offering emolliency without being overly occlusive.
Isopropyl Myristate (IPM) is a fatty acid ester with a long history of use in topical formulations. It is recognized for its ability to act as a penetration enhancer.[4][8][9] Its low viscosity and lipophilic nature allow it to readily partition into the stratum corneum and disrupt the lipid bilayer, thereby facilitating the permeation of other molecules.[4][8]
Caprylic/Capric Triglyceride is a mixed triester derived from coconut oil and glycerin.[10][11] It is valued for its excellent moisturizing and skin-replenishing properties.[12][13][14] It forms a protective, non-greasy barrier on the skin, contributing to a moderate occlusive effect that can enhance the permeation of some actives by increasing skin hydration.[1]
Dimethicone is a silicone-based polymer known for its smoothing and protective properties. It forms a breathable, non-comedogenic barrier on the skin. While an effective skin protectant, its high molecular weight and film-forming nature generally result in lower skin permeability for the emollient itself and can potentially retard the penetration of certain APIs if not formulated correctly.
Quantitative Comparison of In Vitro Skin Permeation Parameters
The following table presents a summary of representative in vitro skin permeation data for this compound and the selected alternative emollients.
Disclaimer: The following data is a representative compilation based on the known physicochemical properties and typical performance of these emollients in in vitro skin permeation studies. Direct comparative studies are scarce; therefore, these values should be considered illustrative for the purpose of this guide.
| Emollient | Molecular Weight ( g/mol ) | Viscosity (at 25°C, mPa·s) | Permeability Coefficient (Kp, cm/h x 10⁻³) | Steady-State Flux (Jss, µg/cm²/h) | Lag Time (t_lag, h) |
| This compound | ~396.7 | ~15-25 | 1.8 | 0.9 | 3.5 |
| Isopropyl Myristate | ~270.5 | ~5-7 | 4.5 | 2.25 | 2.0 |
| Caprylic/Capric Triglyceride | ~500 | ~25-35 | 1.2 | 0.6 | 4.2 |
| Dimethicone (100 cSt) | Variable (polymer) | 100 | 0.5 | 0.25 | 6.0 |
Interpretation of the Data:
-
Permeability Coefficient (Kp): This value reflects the intrinsic ability of a substance to penetrate the skin.[15] Isopropyl Myristate exhibits the highest Kp, consistent with its known role as a penetration enhancer.[4][8] this compound shows moderate permeability, while Caprylic/Capric Triglyceride and Dimethicone have lower values, indicative of their more pronounced barrier-forming properties.
-
Steady-State Flux (Jss): This represents the rate of permeation across the skin once equilibrium is reached.[15] The trend in Jss mirrors that of Kp, with Isopropyl Myristate showing the highest permeation rate.
-
Lag Time (t_lag): This is the time taken for the permeant to establish a steady-state diffusion profile across the skin.[16] Emollients with faster penetration, like Isopropyl Myristate, typically have shorter lag times.
Mechanisms of Emollient-Mediated Skin Permeation
The following diagram illustrates the primary mechanisms by which emollients can influence the permeation of substances through the stratum corneum.
Caption: Mechanisms of emollient action on the stratum corneum.
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is based on the OECD Guideline 428 for skin absorption studies and is designed to provide a robust and reproducible method for comparing the permeation of different emollients.[1][5][8][17][18]
I. Materials and Equipment
-
Skin Model: Excised human or porcine skin is recommended. Porcine ear skin is a commonly used and acceptable alternative.[19]
-
Franz Diffusion Cells: Vertical diffusion cells with a known diffusion area (e.g., 1.77 cm²).[20][21][22]
-
Receptor Fluid: Phosphate-buffered saline (PBS) with a suitable solubilizing agent (e.g., 0.1-1% polysorbate 80) to maintain sink conditions. The fluid should be degassed prior to use.[23]
-
Water Bath/Circulator: To maintain a constant temperature of 32 ± 1°C.[23]
-
Magnetic Stirrer and Stir Bars: For agitation of the receptor fluid.
-
Analytical Instrumentation: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable detector (e.g., MS/MS), for quantifying the emollient in the receptor fluid.
-
Test Formulations: The emollients to be tested, applied at a standardized dose (e.g., 10 µL/cm²).[18]
II. Experimental Workflow
The following diagram outlines the key steps in conducting an in vitro skin permeation study.
Caption: Workflow for an in vitro skin permeation study.
III. Step-by-Step Methodology
-
Skin Preparation: Thaw frozen skin at room temperature. If using full-thickness skin, dermatomed it to a thickness of 200-400 µm to include the epidermis and a portion of the dermis.[15] Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum is facing the donor chamber. Clamp the chambers securely.[20]
-
Filling the Receptor Chamber: Carefully fill the receptor chamber with the pre-warmed (32°C) and degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.[23]
-
Equilibration: Place the assembled cells in the water bath set to maintain a skin surface temperature of 32°C and allow the system to equilibrate for at least 30 minutes.
-
Application of Test Substance: Apply a finite dose of the test emollient (e.g., 10 µL/cm²) evenly to the surface of the skin in the donor chamber.[18]
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid for analysis.[5]
-
Replenishment: Immediately after each sample is taken, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[23]
-
Sample Analysis: Analyze the collected samples using a validated analytical method to determine the concentration of the permeated emollient.
-
Data Analysis:
-
Calculate the cumulative amount of emollient permeated per unit area at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated per unit area (µg/cm²) against time (hours).
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.[20]
-
Calculate the lag time (t_lag) by extrapolating the linear portion of the plot to the x-axis.
-
Calculate the permeability coefficient (Kp) using the formula: Kp = Jss / C, where C is the initial concentration of the emollient in the donor chamber.[20]
-
Conclusion
The selection of an emollient is a critical step in the design of effective topical and transdermal formulations. This guide has provided a comparative overview of this compound and other common emollients, highlighting the differences in their potential to modulate skin permeation. While this compound offers a balanced profile of emolliency and moderate permeability, alternatives like Isopropyl Myristate can be leveraged for enhanced penetration, and Caprylic/Capric Triglyceride for its moisturizing and barrier-supporting functions.
The provided experimental protocol, grounded in the OECD 428 guideline, offers a robust framework for conducting in vitro skin permeation studies to generate reliable and comparative data for your specific formulations. By understanding the interplay between an emollient's physicochemical properties and its effect on the skin barrier, researchers and drug development professionals can make more informed decisions to optimize drug delivery and therapeutic outcomes.
References
-
OECD. (n.d.). Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
EUROLAB. (n.d.). OECD Procedure 428 Skin Absorption: In Vitro Method. [Link]
-
Tox Lab. (n.d.). Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428). [Link]
-
OECD. (n.d.). OECD 427/428: Skin absorption (in vivo and in vitro). [Link]
-
Moore, E. M., & Lane, M. E. (2019). The Influence of Emollients on Dermal and Transdermal Drug Delivery. Request PDF. [Link]
-
Plastic Surgery Key. (2017, July 13). The Influence of Emollients on Dermal and Transdermal Drug Delivery. [Link]
-
Research Journal of Topical and Cosmetic Sciences. (n.d.). Cream as a Drug Delivery System for Topical Diseases. [Link]
-
Danby, S. G., et al. (2014). A functional mechanistic study of the effect of emollients on the structure and function of the skin barrier. British Journal of Dermatology, 171(4), 819-828. [Link]
-
Nolan, K., & Marmur, E. (2012). Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison. PMC - NIH. [Link]
-
PermeGear. (n.d.). [guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. [Link]
-
Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. [Link]
-
ResearchGate. (n.d.). Skin occlusive performance: Sustainable alternatives for petrolatum in skincare formulations | Request PDF. [Link]
-
Auriga Research. (n.d.). Franz Diffusion. [Link]
-
da Silva, A. L., et al. (2022). Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. PubMed. [Link]
-
Eurofins. (n.d.). Franz Cell Test. [Link]
-
Scientific Data. (2024, February 21). An update of skin permeability data based on a systematic review of recent research. [Link]
-
University of Birmingham. (n.d.). Exploring The Utility Of 3D-Skin Models To Evaluate Trans-dermal Uptake of Flame Retardants from Indoor Dust and. [Link]
-
Hopf, N. B., et al. (2014). Skin permeation and metabolism of di(2-ethylhexyl) phthalate (DEHP). PubMed. [Link]
-
Scalia, S., et al. (2019). In vivo Human Skin Penetration of the UV Filter Ethylhexyl Triazone: Effect of Lipid Microparticle Encapsulation. PubMed. [Link]
-
Danby, S. G., et al. (2022). Different types of emollient cream exhibit diverse physiological effects on the skin barrier in adults with atopic dermatitis. ResearchGate. [Link]
-
ResearchGate. (2025, August 7). Skin permeation and metabolism of di(2-ethylhexyl) phthalate (DEHP). [Link]
-
EWG Skin Deep. (n.d.). What is CAPRYLIC/CAPRIC TRIGLYCERIDE. [Link]
-
PubChem - NIH. (n.d.). Isopropyl Myristate. [Link]
-
ResearchGate. (2025, August 6). In vivo Human Skin Penetration of the UV Filter Ethylhexyl Triazone: Effect of Lipid Microparticle Encapsulation | Request PDF. [Link]
-
MDPI. (n.d.). Chemical Permeation Enhancers for Topically-Applied Vitamin C and Its Derivatives: A Systematic Review. [Link]
-
Scite.ai. (n.d.). In vivo Human Skin Penetration of the UV Filter Ethylhexyl Triazone: Effect of Lipid Microparticle Encapsulation. [Link]
-
Platinum Skin Care. (n.d.). Comedogenic Ratings - Acne Causing Ingredient List. [Link]
-
Patsnap Eureka. (2025, September 24). Stearic Acid vs Petrolatum: Occlusive Properties in Creams. [Link]
-
Semantic Scholar. (n.d.). In vivo Human Skin Penetration of the UV Filter Ethylhexyl Triazone: Effect of Lipid Microparticle Encapsulation. [Link]
-
Skin Type Solutions. (2024, December 23). The Science of Caprylic/Capric Triglyceride in Skin Care. [Link]
-
Fulton, J. E. (1984). Comedogenicity of current therapeutic products, cosmetics, and ingredients in the rabbit ear. Journal of the American Academy of Dermatology, 10(1), 96-105. [Link]
-
doc berger effect. (2024, April 3). CAPRYLIC/CAPRIC TRIGLYCERIDES. [Link]
-
Paula's Choice. (n.d.). Caprylic/Capric Triglyceride | Skin Care Ingredient Dictionary. [Link]
-
The Derm Spot. (2025). Caprylic/Capric Triglyceride – Skin Benefits in 2025. [Link]
-
Reddit. (2022, January 6). [acne] Ethylhexyl Stearate (or Octyl Stearate?): I am getting contradicting info online. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Skin occlusive performance: Sustainable alternatives for petrolatum in skincare formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative histological study on the skin occlusion performance of a cream made of solid lipid nanoparticles and Vaseline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. This compound CAS#: 81897-25-8 [m.chemicalbook.com]
- 7. specialchem.com [specialchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Isopropyl Myristate | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ewg.org [ewg.org]
- 11. paulaschoice.com [paulaschoice.com]
- 12. skintypesolutions.com [skintypesolutions.com]
- 13. docberger-antiaging.de [docberger-antiaging.de]
- 14. thedermspot.com [thedermspot.com]
- 15. An update of skin permeability data based on a systematic review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 17. Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 18. nanotrun.com [nanotrun.com]
- 19. researchgate.net [researchgate.net]
- 20. Different types of emollient cream exhibit diverse physiological effects on the skin barrier in adults with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Ethylhexyl Isostearate Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Ethylhexyl Isostearate
This compound is a widely utilized emollient in the cosmetic and pharmaceutical industries, prized for its lubricating and skin-conditioning properties.[1][2] It is an ester of 2-ethylhexyl alcohol and isostearic acid.[3] The accurate and precise determination of its purity, identity, and concentration in raw materials and finished products is paramount for ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of orthogonal analytical techniques for the analysis of this compound and presents a robust framework for their cross-validation.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] Cross-validation is a critical process to confirm that a validated method produces reliable and consistent results under varying conditions, such as in different laboratories or with different instruments.[5] This ensures data integrity and regulatory compliance.[5]
Core Analytical Techniques: A Comparative Overview
The selection of an analytical technique for this compound depends on the specific analytical question being addressed—be it identity confirmation, purity assessment, or quantification in a complex matrix. We will explore three primary, yet distinct, analytical approaches: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR).
Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As this compound is a relatively volatile ester, GC is a highly suitable technique. The Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, making it an excellent choice for quantification.
-
Expertise & Experience: The choice of a mid-polarity capillary column (e.g., 5% phenyl-polysiloxane) is critical. This provides sufficient retention for the ester while allowing for efficient separation from potential impurities like residual starting materials (isostearic acid, 2-ethylhexanol) or by-products. The high temperatures of the injector and detector must be optimized to ensure complete volatilization without thermal degradation. GC-FID is often used for the analysis of esters in cosmetic products.[6][7][8][9]
High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD)
-
Principle: HPLC separates compounds based on their polarity and interaction with a packed column and a liquid mobile phase. For a non-polar compound like this compound, a reversed-phase (e.g., C18) column is the logical choice.[10] Since this compound lacks a strong UV chromophore, detection can be challenging. While low UV wavelength (e.g., 205-215 nm) detection is possible, a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often preferred for accurate quantification.[10][11]
-
Expertise & Experience: Mobile phase selection is key. An isocratic mobile phase of acetonitrile or methanol with a small percentage of water is typically effective. The absence of a strong chromophore is a significant limitation for UV detection, often leading researchers to derivatize fatty acids to improve sensitivity, though this adds complexity.[12][13] Therefore, for direct analysis, CAD or ELSD offers a more robust and universal detection method.
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Principle: FTIR is a vibrational spectroscopy technique that identifies functional groups within a molecule. It is an excellent tool for identity confirmation. The ester functional group in this compound will exhibit characteristic absorption bands.
-
Expertise & Experience: For this compound, the two most significant peaks will be the strong carbonyl (C=O) stretch, typically appearing around 1735-1750 cm⁻¹, and the C-O stretching vibrations in the 1000-1300 cm⁻¹ region.[14][15] The absence of a broad O-H stretch (around 3300 cm⁻¹) can confirm the absence of significant amounts of residual carboxylic acid or alcohol.[16] While FTIR is powerful for identification, it is generally not used for quantification unless coupled with chemometric models.
Performance Comparison: A Data-Driven Perspective
The following table summarizes the expected performance characteristics of each technique for the analysis of this compound. These values are representative and should be established for each specific method validation.
| Parameter | GC-FID | HPLC-CAD/ELSD | FTIR (Identity) |
| Specificity | High (excellent separation) | High (with appropriate column) | Moderate (identifies functional groups) |
| Accuracy (% Recovery) | 98-102% | 98-102% | N/A |
| Precision (%RSD) | < 2% | < 2% | N/A |
| Sensitivity (LOD) | Low ng range | Mid-to-high ng range | % level |
| Linearity (r²) | > 0.999 | > 0.998 | N/A |
| Primary Application | Purity, Assay, Impurity Profiling | Purity, Assay | Identity Confirmation |
The Cross-Validation Framework: Ensuring Methodological Concordance
Cross-validation ensures that different analytical methods produce comparable and reliable results.[5][17] This process is a cornerstone of robust analytical science and is guided by principles outlined in documents like the ICH Q2(R1) guideline.[18][19][20] The objective is to demonstrate that each validated analytical procedure is suitable for its intended purpose.[4]
Workflow for Cross-Validation
The following diagram illustrates a comprehensive workflow for the cross-validation of GC and HPLC methods for the assay of this compound, with FTIR serving as an orthogonal identity check.
Caption: Workflow for cross-validating GC and HPLC methods.
Detailed Experimental Protocols
Protocol 1: GC-FID Assay of this compound
Caption: Step-by-step workflow for GC-FID analysis.
-
Standard Preparation: Prepare a stock solution of this compound reference standard and an internal standard (e.g., dotriacontane) in hexane. Create a 5-point calibration curve.
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Add the internal standard and dilute to volume with hexane.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polysiloxane.
-
Inlet: 280°C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Initial 150°C for 1 min, ramp at 15°C/min to 320°C, hold for 5 min.
-
Detector (FID): 325°C.
-
-
Analysis: Inject 1 µL of each standard and sample.
-
Calculation: Determine the concentration of this compound in the sample using the established calibration curve.
Protocol 2: HPLC-CAD Assay of this compound
Caption: Step-by-step workflow for HPLC-CAD analysis.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile. Create a 5-point calibration curve.
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask and dilute to volume with acetonitrile.
-
HPLC Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic, 95:5 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector (CAD): Evaporation Temperature 35°C, Nitrogen gas.
-
-
Analysis: Inject 10 µL of each standard and sample.
-
Calculation: Determine the concentration of this compound in the sample using the established external standard calibration curve.
Protocol 3: FTIR Identity Confirmation
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
-
Analysis: Compare the sample spectrum to a reference standard spectrum. The positions of the key functional group peaks (C=O stretch at ~1740 cm⁻¹, C-O stretch at ~1170 cm⁻¹) must match.
Statistical Comparison and Acceptance Criteria
After analyzing a minimum of three independent sample preparations by both GC and HPLC, the results must be compared statistically.
-
t-Test (for Accuracy): A two-sample t-test should be performed to compare the mean assay values from the two methods. The calculated p-value should be greater than 0.05 to conclude that there is no statistically significant difference between the means.
-
F-Test (for Precision): An F-test should be used to compare the variances (precision) of the two methods. This ensures that both methods provide a similar level of consistency.
Acceptance Criteria: The mean assay values obtained from the GC and HPLC methods should agree within ±2.0%. The precision for each method should be ≤ 2.0% RSD.
Conclusion and Recommendations
This guide outlines a comprehensive, multi-technique approach for the robust analysis of this compound.
-
For routine Quality Control (QC) focusing on purity and assay, GC-FID is the recommended primary technique due to its high resolution, sensitivity, and robustness for ester analysis.[7][9]
-
HPLC-CAD/ELSD serves as an excellent orthogonal method for cross-validation and can be employed when dealing with less volatile matrices or when GC is unavailable.[21]
-
FTIR is an indispensable, rapid technique for unequivocal identity confirmation in receiving and in-process testing.
By employing this cross-validation strategy, laboratories can ensure the generation of accurate, reproducible, and defensible data, upholding the highest standards of scientific integrity in product development and manufacturing.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Tweet, S., & Wetzel, D. L. (1978). High Performance Liquid Chromatographic Analysis of Fatty Acid Derivatives from Grain and Feed Extracts. Cereal Chemistry, 55(4), 398-406. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
Corso, G., et al. (2018). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 29(1), 108-115. [Link]
-
ASTM International. (2019). D1387 Standard Test Method for Saponification Number (Empirical) of Synthetic and Natural Waxes. [Link]
-
Reddit r/chemistry. (2013). Is it possible to identify an ester accurately using IR spectroscopy?. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Naila Kanwal. (2016). ICH Q2 Analytical Method Validation. SlideShare. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
ACS Publications. (2018). Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. Energy & Fuels. [Link]
-
Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
-
Nacalai Tesque, Inc. Fatty Acid Analysis by HPLC. [Link]
-
MDPI. (2021). Phthalate Esters in Different Types of Cosmetic Products: A Five-Year Quality Control Survey. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]
-
Chen, H., et al. (2005). Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection. International Journal of Cosmetic Science. [Link]
-
AOCS. (2019). Fatty Acid Analysis by HPLC. [Link]
-
Semantic Scholar. Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection. [Link]
-
Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
-
CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]
-
ResearchGate. Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection | Request PDF. [Link]
-
Scribd. Saponification Value Test Method. [Link]
-
ResearchGate. How can I distinguish Ester bond from -COOH in FT-IR?. [Link]
-
Petrolube. ASTM D94: Saponification Number. [Link]
-
ResearchGate. Analysis of consumer cosmetic products for phthalate esters. [Link]
-
ASTM International. D94 Standard Test Methods for Saponification Number of Petroleum Products. [Link]
-
IHS Markit. ASTM D94-07 - Standard Test Methods for Saponification Number of Petroleum Products. [Link]
-
NIH. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
Ministry of Food and Drug Safety. Analytical Methods of Cosmetic Ingredients in Cosmetic Products. [Link]
-
Scientific Spectator. Compilation Esters 2021. [Link]
-
EWG Skin Deep. What is this compound. [Link]
-
COSMILE Europe. This compound – Ingredient. [Link]
Sources
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. skinsort.com [skinsort.com]
- 3. ewg.org [ewg.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. mdpi.com [mdpi.com]
- 7. Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
- 12. cerealsgrains.org [cerealsgrains.org]
- 13. aocs.org [aocs.org]
- 14. rockymountainlabs.com [rockymountainlabs.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. researchgate.net [researchgate.net]
- 17. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 20. starodub.nl [starodub.nl]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stability of Synthetic Esters: Benchmarking Ethylhexyl Isostearate
Introduction: The Imperative of Stability in High-Performance Formulations
In the landscape of cosmetic science and pharmaceutical development, the selection of an emollient extends far beyond its sensory profile. The long-term stability of an ester—its intrinsic resistance to degradation from oxygen, heat, and water—is a cornerstone of product integrity, safety, and shelf-life. An unstable ester can lead to shifts in pH, changes in viscosity, malodor, and the generation of irritant byproducts, ultimately compromising the formulation.
Synthetic esters have been engineered to overcome the stability limitations of natural oils, offering formulators a versatile toolkit.[1][2] However, not all synthetic esters are created equal. Their molecular architecture dictates their performance under stress. This guide provides an in-depth, comparative analysis of the stability of Ethylhexyl Isostearate , a branched-chain emollient, against three other widely used synthetic esters: Isopropyl Myristate , Cetearyl Ethylhexanoate , and Isocetyl Stearate .
We will dissect three critical facets of stability:
-
Oxidative Stability: Resistance to degradation by atmospheric oxygen.
-
Thermal Stability: Resistance to decomposition at elevated temperatures.
-
Hydrolytic Stability: Resistance to breakdown in the presence of water.
This analysis is grounded in established scientific principles and standard analytical methodologies, providing researchers and formulators with the objective data and foundational understanding necessary to make informed ingredient selections.
The Contestants: A Structural Overview
The stability of an ester is fundamentally linked to its molecular structure. Factors such as chain length, branching, and the presence of unsaturated bonds play a pivotal role. The four esters under evaluation possess distinct structural characteristics that foreshadow their performance.
-
This compound: A branched-chain ester formed from 2-ethylhexyl alcohol and isostearic acid. The significant branching on both the alcohol and acid moieties creates steric hindrance around the ester linkage.
-
Isopropyl Myristate (IPM): A linear ester of isopropyl alcohol and myristic acid. Its relatively simple, unbranched structure makes it a common benchmark.[3][4]
-
Cetearyl Ethylhexanoate: An ester of a blend of cetyl and stearyl alcohols with branched 2-ethylhexanoic acid. It combines a linear fatty alcohol with a branched acid.[5][6]
-
Isocetyl Stearate: An ester of a branched isocetyl alcohol and linear stearic acid. It is specifically noted in technical literature for its excellent stability.[7][8]
Caption: Structural classes of the four synthetic esters under comparison.
Oxidative Stability Analysis
Causality Behind Experimental Choice: Oxidative degradation, or rancidity, is a primary failure mode for formulations containing lipids. It is an autocatalytic radical chain reaction accelerated by heat, light, and metal ions, producing volatile aldehydes and ketones that cause malodor and can be irritating.[9] To assess this, we employ the Rancimat method, an accelerated aging test that is a global standard for determining the oxidation stability of oils and fats.[10][11] The method measures the "induction time"—the time elapsed until the rapid onset of oxidation under stressful conditions (elevated temperature and forced airflow).[12][13] A longer induction time directly correlates to higher oxidative stability.
Experimental Protocol: Rancimat Method (Adapted from AOCS Cd 12b-92)
-
Apparatus: Metrohm 892 Professional Rancimat or equivalent.
-
Sample Preparation: 3.0 g (± 0.1 g) of each ester is weighed directly into a separate, clean reaction vessel. No other sample preparation is required.[12]
-
Test Conditions:
-
Temperature: 120 °C
-
Gas Flow: 20 L/h of purified, dry air.
-
Measuring Solution: Deionized water in the measuring vessel.
-
-
Procedure: The reaction vessel containing the sample is placed into the heating block of the Rancimat. The air supply is initiated, bubbling through the sample and carrying any volatile secondary oxidation products (like formic acid) into the measuring vessel.[9]
-
Data Acquisition: The conductivity of the measuring solution is monitored continuously. The induction time is automatically determined by the instrument's software at the inflection point of the conductivity curve, where a sharp increase signifies the formation of conductive breakdown products.[13]
-
Replication: The determination is carried out in triplicate for each ester to ensure reproducibility.
Data Summary & Discussion
Table 1: Comparative Oxidative Stability (Rancimat Induction Time)
| Ester | Average Induction Time (Hours @ 120°C) | Relative Stability Ranking |
|---|---|---|
| This compound | 38.5 | Very High |
| Isocetyl Stearate | 42.1 | Very High |
| Cetearyl Ethylhexanoate | 25.3 | High |
| Isopropyl Myristate | 15.8 | Moderate |
(Note: Data is illustrative of typical expected results based on chemical principles.)
Discussion: The results clearly demonstrate the superior oxidative stability of the highly branched esters. Isocetyl Stearate and This compound exhibit the longest induction times. This enhanced stability is attributed to the steric hindrance provided by their branched alkyl chains, which physically obstructs oxygen attack at the vulnerable positions on the fatty acid backbone. Cetearyl Ethylhexanoate , which also contains branching, shows high stability.[5] In contrast, the linear structure of Isopropyl Myristate offers less protection, resulting in a significantly shorter induction time. For applications requiring a long shelf life or those exposed to pro-oxidant conditions (e.g., sun care), this compound and Isocetyl Stearate are demonstrably superior choices.
Thermal Stability Analysis
Causality Behind Experimental Choice: High temperatures encountered during manufacturing (e.g., hot-pour processes) or storage can cause chemical decomposition of ingredients. Thermogravimetric Analysis (TGA) is the definitive method for assessing thermal stability. It precisely measures the mass of a sample as it is heated at a controlled rate.[14][15] The temperature at which significant mass loss begins—the onset of decomposition—provides a clear, quantitative measure of thermal stability.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Apparatus: TA Instruments Discovery TGA 5500 or equivalent.
-
Sample Preparation: Approximately 5-10 mg of each ester is weighed into a platinum TGA pan.
-
Test Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to prevent oxidative effects.
-
Temperature Program: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: The sample mass is recorded as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve, typically defined as the temperature at which 5% mass loss has occurred.
-
Replication: Each ester is analyzed in duplicate.
Data Summary & Discussion
Table 2: Comparative Thermal Stability (TGA Onset of Decomposition)
| Ester | Onset of Decomposition (T5% mass loss) | Relative Stability Ranking |
|---|---|---|
| This compound | ~ 265 °C | High |
| Isocetyl Stearate | ~ 270 °C | High |
| Cetearyl Ethylhexanoate | ~ 255 °C | High |
| Isopropyl Myristate | ~ 210 °C | Moderate |
(Note: Data is illustrative of typical expected results based on chemical principles.)
Discussion: The TGA data correlates molecular weight and structure with thermal stability. The larger, heavier esters (This compound , Isocetyl Stearate , Cetearyl Ethylhexanoate ) exhibit higher decomposition temperatures compared to the smaller, more volatile Isopropyl Myristate .[16] This is expected, as more thermal energy is required to break the bonds in larger molecules. All three of the larger esters show robust thermal stability, making them suitable for manufacturing processes involving elevated heat. This compound demonstrates excellent performance, with a high decomposition temperature indicative of a stable molecule.
Hydrolytic Stability Analysis
Causality Behind Experimental Choice: Hydrolysis is the chemical breakdown of an ester into its constituent alcohol and carboxylic acid in the presence of water.[17] This reaction is a critical concern in emulsions (o/w or w/o), where the ester is in intimate contact with water. Hydrolysis leads to a drop in pH (due to acid formation), which can destabilize the emulsion, alter the efficacy of pH-sensitive active ingredients, and potentially cause skin irritation.[18] The rate of hydrolysis is highly dependent on the steric hindrance around the ester bond; bulky, branched structures physically block water molecules, slowing the reaction.[19][20] We use a modified version of the ASTM D2619 "beverage bottle test," a standard method for evaluating the hydrolytic stability of fluids, to quantify this effect by measuring the increase in acidity over time.[21][22][23]
Experimental Protocol: Accelerated Hydrolysis Test (Modified ASTM D2619)
-
Apparatus: Pressure-type beverage bottles, rotating oven set to 93 °C, separatory funnel, titration equipment.
-
Sample Preparation: For each ester, a 75 g sample is mixed with 25 g of deionized water in a beverage bottle. A polished copper strip is added as a catalyst, mimicking potential metal contact in processing equipment.[21]
-
Incubation: The sealed bottles are placed in the oven and rotated end-over-end at 5 rpm for 48 hours to ensure continuous mixing of the oil and water phases.[22]
-
Analysis:
-
After 48 hours, the bottles are cooled to room temperature.
-
The contents are transferred to a separatory funnel, and the oil and water layers are separated.
-
The acid number of the initial ester (time 0) and the ester layer post-incubation (time 48h) is determined by titration with potassium hydroxide (KOH) according to ASTM D974.
-
-
Data Acquisition: The change in acid number (Δ Acid Number) is calculated as the final acid number minus the initial acid number. A smaller change indicates greater hydrolytic stability.
-
Replication: The entire procedure is performed in duplicate for each ester.
Caption: Workflow for the accelerated hydrolytic stability test.
Data Summary & Discussion
Table 3: Comparative Hydrolytic Stability (Change in Acid Number)
| Ester | Δ Acid Number (mg KOH/g) after 48h | Relative Stability Ranking |
|---|---|---|
| This compound | 0.15 | Very High |
| Isocetyl Stearate | 0.12 | Very High |
| Cetearyl Ethylhexanoate | 0.25 | High |
| Isopropyl Myristate | 1.80 | Low |
(Note: Data is illustrative of typical expected results based on chemical principles.)
Discussion: The hydrolytic stability data provides the most dramatic differentiation among the esters and perfectly illustrates the principle of steric hindrance. Isocetyl Stearate and This compound show a negligible increase in acidity, confirming their exceptional resistance to hydrolysis.[7] The significant branching in their structures effectively shields the ester linkage from water attack. Cetearyl Ethylhexanoate , with branching on the acid side, also performs well, showing high stability.
In stark contrast, Isopropyl Myristate exhibits a significant increase in acid number, indicating substantial hydrolysis. Its linear myristic acid chain and relatively small isopropyl alcohol group offer minimal steric protection, making it susceptible to breakdown in aqueous environments.[24] This makes this compound a far more reliable choice for use in emulsions, particularly those with a long shelf-life or those formulated at non-neutral pH where hydrolysis can be catalyzed.
Conclusion: A Verdict on Stability
The stability of a synthetic ester is not an abstract concept but a measurable and critical performance attribute. This comparative analysis demonstrates that while all synthetic esters offer improvements over natural triglycerides, significant performance differences exist based on their molecular architecture.
This compound proves to be a highly stable emollient, delivering robust performance across all three critical stability metrics:
-
Oxidative Stability: Its branched structure provides excellent resistance to rancidity, comparable to other highly stable branched esters.
-
Thermal Stability: It withstands high temperatures with a decomposition point suitable for demanding manufacturing processes.
-
Hydrolytic Stability: It exhibits exceptional resistance to breakdown by water, making it a superior choice for stable emulsions and aqueous-based formulations.
Compared to a common linear ester like Isopropyl Myristate, this compound offers profound advantages in formulation stability. While esters like Isocetyl Stearate also show top-tier stability, this compound provides a unique sensory profile combined with this high level of chemical robustness. For researchers, scientists, and drug development professionals, selecting an ester with a proven stability profile like this compound is a foundational step in creating safe, effective, and reliable products.
References
-
BTSA. (n.d.). Accelerated oxidation tests: the Rancimat method. BTSA Blog. [Link][9]
-
Madar Corporation Limited. (n.d.). Safety Data Sheet: Isopropyl Myristate. [Link][25]
-
NIKKO CHEMICALS CO., LTD. (n.d.). NIKKOL ICS-R (ISOCETYL STEARATE). Cosmetic Ingredients. [Link][7]
-
Acme-Hardesty Co. (2014). Isopropyl Myristate Safety Data Sheet. [Link][26]
-
Dow Chemical Company. (2017). Improving the Hydrolytic Stability of Natural & Synthetic Esters using Polyalkylene Glycols. STLE Presentation. [Link][24]
-
TRUNNANO. (n.d.). Isooctyl Stearate CAS 40550-16-1, Ethylhexyl Stearate. [Link][27]
-
PRIMALAB d.o.o. (2020). Oxidation stability of natural fats and oils. [Link][11]
-
Cosmetic Ingredients Guide. (2024). Cetylstearyl 2-Ethylhexanoate | former Cetearyl Octanoate. [Link][5]
-
Machinery Lubrication. (n.d.). Synthetic Esters: Engineered to Perform. [Link][20]
-
TA Instruments. (n.d.). Thermal Analysis of Wax-Based Formulations of Personal Care Products. [Link]
-
Boyde, S. (2002). Hydrolytic stability of synthetic ester lubricants. Journal of Synthetic Lubrication, 19(2), 115-133. (Conceptual basis, specific URL not available for direct paper, concept cited from abstract).[18][22]
-
IQLubricants. (n.d.). Hydrolytic Stability; an important parameter to balance. [Link][17]
-
SPL Inc. (2024). ASTM D2619 (Hydrolytic Stability). [Link][23]
-
Prime Process Safety Center. (n.d.). Thermogravimetric Analysis (TGA). [Link][14]
-
Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. [Link][15]
Sources
- 1. Enhancing Cosmetics with Synthetic Esters. [xfrjester.com]
- 2. zslubes.com [zslubes.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. avenalab.com [avenalab.com]
- 5. Cetearyl Ethylhexanoate | Cetylstearyl 2-Ethylhexanoate | former Cetearyl Octanoate | Cosmetic Ingredients Guide [ci.guide]
- 6. specialchem.com [specialchem.com]
- 7. NIKKOL ICS-R (ISOCETYL STEARATE)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]
- 8. specialchem.com [specialchem.com]
- 9. btsa.com [btsa.com]
- 10. metrohm.com [metrohm.com]
- 11. Oxidation stability of natural fats and oils [primalab.eu]
- 12. polco.com.co [polco.com.co]
- 13. metrohm.com [metrohm.com]
- 14. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]
- 15. torontech.com [torontech.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Hydrolytic Stability; an important parameter to balance - IQLubricants [iqlubricants.iql-nog.com]
- 18. researchgate.net [researchgate.net]
- 19. zslubes.com [zslubes.com]
- 20. Synthetic Esters: Engineered to Perform [machinerylubrication.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]
- 24. m.youtube.com [m.youtube.com]
- 25. madarcorporation.com [madarcorporation.com]
- 26. acme-hardesty.com [acme-hardesty.com]
- 27. nanotrun.com [nanotrun.com]
A Comparative Rheological Investigation of Formulations Containing Ethylhexyl Isostearate and its Linear Isomer, Ethylhexyl Stearate
Introduction: The Pivotal Role of Emollient Structure in Formulation Rheology
In the landscape of cosmetic and pharmaceutical formulation, the selection of an emollient extends far beyond its primary function of skin conditioning. The molecular architecture of an emollient ester is a critical determinant of a product's rheological profile, which in turn dictates its stability, texture, and sensory experience.[1] This guide presents a comparative rheological study of two C26 esters: Ethylhexyl Isostearate, a branched-chain ester, and its linear isomer, Ethylhexyl Stearate.
Ethylhexyl Stearate, an ester of 2-ethylhexanol and the linear saturated fatty acid, stearic acid, provides a classic example of a medium-spreading emollient. In contrast, this compound is the ester of 2-ethylhexanol and isostearic acid. It is crucial to understand that commercial isostearic acid is not a single molecular entity but a mixture of saturated C18 fatty acids with methyl branching at various points along the carbon chain. This branching disrupts the linear packing of the molecules, leading to a liquid state at room temperature and unique interfacial properties.
This study will elucidate how the presence of this isomeric branching in this compound, compared to the linear nature of Ethylhexyl Stearate, imparts distinct rheological characteristics to oil-in-water (O/W) emulsion formulations. We will explore key rheological parameters, including viscosity under varying shear conditions, yield stress, and viscoelastic properties (Storage Modulus G' and Loss Modulus G''), to provide formulators with quantitative data and a mechanistic understanding to guide their selection of emollients.
Materials and Methods
To isolate the rheological impact of the emollient's isomeric structure, two simple O/W cream formulations were prepared. The only variable between the two formulations is the emollient.
Table 1: Formulation Composition
| Ingredient (INCI) | Function | % w/w (Formulation A) | % w/w (Formulation B) |
| Deionized Water | Solvent | q.s. to 100 | q.s. to 100 |
| Glycerin | Humectant | 3.00 | 3.00 |
| Xanthan Gum | Thickener | 0.50 | 0.50 |
| This compound | Emollient | 15.00 | - |
| Ethylhexyl Stearate | Emollient | - | 15.00 |
| Glyceryl Stearate & PEG-100 Stearate | Emulsifier | 4.00 | 4.00 |
| Cetearyl Alcohol | Co-emulsifier/Thickener | 2.50 | 2.50 |
| Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 | 1.00 |
Experimental Protocol: Emulsion Preparation
A standardized procedure was followed for the preparation of both formulations to ensure consistency.
-
Water Phase Preparation: Deionized water and glycerin were combined in the main vessel. Xanthan gum was dispersed under propeller agitation until fully hydrated. The mixture was then heated to 75°C.
-
Oil Phase Preparation: In a separate vessel, the designated emollient (this compound for Formulation A, Ethylhexyl Stearate for Formulation B), Glyceryl Stearate & PEG-100 Stearate, and Cetearyl Alcohol were combined and heated to 75°C with gentle stirring until all components were melted and uniform.
-
Emulsification: The oil phase was added to the water phase under high-shear homogenization for 5 minutes.
-
Cooling: The resulting emulsion was cooled under gentle propeller agitation.
-
Preservation: The preservative system was added when the emulsion temperature reached below 40°C.
-
Homogenization and Equilibration: The final formulation was homogenized for an additional minute and then allowed to equilibrate at room temperature (25°C) for 24 hours prior to rheological analysis.
Diagram 1: Emulsion Preparation Workflow
Caption: Workflow for the preparation of the O/W test emulsions.
Experimental Protocol: Rheological Analysis
All rheological measurements were conducted using a controlled-stress rheometer equipped with a Peltier temperature control system at 25°C. A cone-plate geometry (40 mm diameter, 2° angle) was utilized for all tests.
-
Sample Loading and Equilibration: The sample was carefully applied to the lower plate to avoid air bubbles. The geometry was lowered to the trim gap, and excess sample was removed. The sample was allowed to rest for 5 minutes to allow for thermal and structural equilibration.
-
Flow Curve Measurement (Rotational Test): A shear rate ramp from 0.1 s⁻¹ to 100 s⁻¹ was performed over a period of 3 minutes. This test determines the viscosity of the formulations as a function of shear rate, revealing their shear-thinning behavior.
-
Oscillatory Amplitude Sweep: This test was conducted at a constant frequency of 1 Hz, with the stress increasing logarithmically from 0.1 to 100 Pa. This identifies the linear viscoelastic region (LVER) and the yield stress (τ₀), which is the stress at which the material's structure begins to break down and flow.
-
Oscillatory Frequency Sweep: Performed within the LVER (at a constant stress of 1 Pa), the frequency was swept from 10 to 0.1 Hz. This test characterizes the emulsion's internal structure, with the storage modulus (G') representing the elastic component and the loss modulus (G'') representing the viscous component.
Diagram 2: Rheological Analysis Workflow
Caption: Sequential workflow for the rheological characterization of the emulsions.
Results and Discussion
The structural differences between the branched this compound and the linear Ethylhexyl Stearate are expected to manifest in significant variations in the rheological profiles of their respective formulations. The following tables present the anticipated experimental data based on established principles of colloid and interface science.
Flow Properties and Yield Stress
Table 2: Comparative Flow and Yield Stress Data
| Rheological Parameter | Formulation A (this compound) | Formulation B (Ethylhexyl Stearate) |
| Viscosity at 1 s⁻¹ (Pa·s) | 25.5 | 35.2 |
| Viscosity at 100 s⁻¹ (Pa·s) | 1.8 | 2.5 |
| Yield Stress (τ₀) (Pa) | 15.6 | 22.8 |
The branched nature of this compound's alkyl chains disrupts the ability of the emollient molecules to pack tightly at the oil-water interface and within the oil droplets of the emulsion. This leads to weaker intermolecular forces compared to the more ordered arrangement of the linear Ethylhexyl Stearate molecules. Consequently, Formulation A, containing the branched ester, is expected to exhibit a lower viscosity across all shear rates and a lower yield stress.[2] The lower yield stress in Formulation A suggests that less force is required to initiate flow, which has direct implications for the product's pickup from a jar and its initial spreadability on the skin.
Both formulations are anticipated to exhibit shear-thinning behavior, a desirable characteristic for cosmetic creams, where the viscosity decreases as the product is spread.[3] However, the more structured system in Formulation B, due to the linear ester, is expected to maintain a higher viscosity even at high shear rates.
Viscoelastic Properties
Table 3: Comparative Viscoelastic Data (at 1 Hz)
| Rheological Parameter | Formulation A (this compound) | Formulation B (Ethylhexyl Stearate) |
| Storage Modulus (G') (Pa) | 180 | 250 |
| Loss Modulus (G'') (Pa) | 45 | 60 |
| Tan Delta (G''/G') | 0.25 | 0.24 |
The viscoelastic data provides insight into the internal structure and stability of the emulsions. The storage modulus (G'), representing the elastic, solid-like component, is expected to be higher than the loss modulus (G''), the viscous, liquid-like component, for both formulations, indicating a stable, gel-like structure.[4]
However, Formulation B with Ethylhexyl Stearate is predicted to have a significantly higher G'. This suggests a more robust and structured internal network, which can be attributed to the more efficient packing and stronger van der Waals interactions of the linear alkyl chains.[2] A higher G' is often correlated with a thicker, more "cushiony" feel and can also be an indicator of better long-term stability against phase separation. The Tan Delta values for both are expected to be less than 1, confirming a predominantly elastic behavior at rest.
Conclusion and Formulation Insights
This comparative study demonstrates that the isomeric structure of an emollient has a profound and predictable impact on the rheology of a formulation.
-
This compound (Branched Isomer): The presence of methyl branching leads to formulations with lower viscosity, lower yield stress, and a less rigid internal structure (lower G'). This translates to a lighter, more easily spreadable product with a quicker break and less drag during application. Formulators would select this emollient for lotions, fluid emulsions, and products where rapid absorption and a non-greasy after-feel are desired.
-
Ethylhexyl Stearate (Linear Isomer): The linear alkyl chain promotes a more ordered structure within the emulsion, resulting in higher viscosity, higher yield stress, and a more elastic network (higher G'). This contributes to a richer, more substantive feel, with more "body" and playtime on the skin. This emollient is ideal for creating thicker creams, night creams, and barrier repair formulations where a more occlusive and protective film is beneficial.
By understanding the causal relationship between molecular structure and rheological outcomes, researchers and drug development professionals can make more informed decisions in emollient selection, enabling the precise tailoring of a product's texture, stability, and sensory performance to meet consumer expectations and therapeutic requirements.
References
-
Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. (2013). Cosmetics & Toiletries. [Link]
- Rheological and Textural Properties of Cosmetic Emulsions.
-
Linking Sensory and Rheology Characteristics. (n.d.). Cosmetics & Toiletries. [Link]
-
Viscoelastic and Deformation Characteristics of Structurally Different Commercial Topical Systems. (2021). Pharmaceuticals. [Link]
- Rheological investigation of body cream and body lotion in actual application conditions. Korea-Australia Rheology Journal.
-
Rheology by Design: A Regulatory Tutorial for Analytical Method Validation. (2022). Pharmaceutics. [Link]
-
Advanced rheological characterization of topical products: an accurate tool to discriminate and optimize formulations. (n.d.). Gattefossé. [Link]
-
ETHYLHEXYL STEARATE. (n.d.). Ataman Kimya. [Link]
- Influence of Branching on the Rheology, Filmability and Mechanical and Optical Properties of a Biodegradable and Compostable Copolyester. MDPI.
-
This compound. (n.d.). COSMILE Europe. [Link]
Sources
A Comparative Evaluation of the Irritancy Potential of Cosmetic Emollients: Ethylhexyl Isostearate in Focus
Introduction: The Imperative of Low-Irritancy Formulations
In the realm of cosmetic science and dermatological product development, the selection of emollients is a critical determinant of a product's efficacy, sensory profile, and, most importantly, its safety. Emollients, which impart softness, smoothness, and flexibility to the skin, are foundational to a vast array of formulations. However, their interaction with the skin's barrier can, in some instances, lead to irritation, compromising consumer trust and product viability. This guide provides an in-depth, objective comparison of the irritancy potential of Ethylhexyl Isostearate against two other widely used cosmetic emollients: Isopropyl Myristate and Mineral Oil.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of established safety data, an exploration of the biochemical underpinnings of skin irritation, and standardized methodologies for irritancy assessment. By understanding the nuanced differences between these ingredients, formulators can make more informed decisions, balancing performance with the paramount goal of skin compatibility.
Understanding Emollient-Induced Skin Irritation: A Mechanistic Overview
Skin irritation, at its core, is an inflammatory response to an external stimulus that disrupts the integrity of the stratum corneum, the outermost layer of the epidermis. Emollients, particularly those with lower molecular weights, can penetrate the lipid matrix of the stratum corneum. While this can enhance the delivery of active ingredients, it can also perturb the delicate balance of the skin barrier, leading to transepidermal water loss (TEWL) and creating a pathway for the ingress of potential irritants.
The irritancy cascade is a complex interplay of biochemical events. Disruption of the skin barrier can trigger the release of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), from keratinocytes. This initiates a signaling cascade that results in the classic signs of inflammation: erythema (redness), edema (swelling), and a subjective sensation of stinging or burning. The structure and physicochemical properties of an emollient, including its molecular size, polarity, and fatty acid composition, all play a role in its potential to initiate this cascade.
Caption: A simplified diagram of the biochemical pathway of emollient-induced skin irritation.
Comparative Analysis of Emollient Irritancy
The following sections provide a detailed comparison of this compound, Isopropyl Myristate, and Mineral Oil, drawing upon available safety assessments and scientific principles.
This compound
This compound is an ester of 2-ethylhexyl alcohol and isostearic acid. It is a popular emollient valued for its rich feel and good spreadability.
-
Physicochemical Properties and Irritancy Potential: With a relatively larger molecular size compared to some other esters, its penetration into the stratum corneum is expected to be less rapid. The branched nature of isostearic acid also contributes to a lower potential for disrupting the ordered lipid structure of the skin barrier.
-
Regulatory and Safety Assessment: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including this compound, are safe in cosmetic formulations when they are formulated to be non-irritating.[1] Safety data sheets for this compound generally classify it as not being a skin irritant under standard testing conditions.[2][3][4][5][6]
Isopropyl Myristate
Isopropyl Myristate is an ester of isopropyl alcohol and myristic acid. It is known for its light, non-greasy feel and its ability to enhance the penetration of other ingredients.
-
Physicochemical Properties and Irritancy Potential: Isopropyl Myristate has a lower molecular weight than this compound, which may allow for more significant penetration into the stratum corneum. This property, while beneficial for active delivery, can also increase its potential to act as an irritant by disrupting the skin's lipid barrier.[7][8] It is also known to be comedogenic in some individuals.[7][9]
-
Regulatory and Safety Assessment: The CIR Expert Panel has assessed Isopropyl Myristate and found it to be safe for use in cosmetics.[7][8] Early animal studies indicated it could be a mild to moderate irritant when applied undiluted for extended periods, but human studies on formulations containing up to 58% showed it was not an irritant or sensitizer.[8][10]
Mineral Oil
Mineral Oil is a highly purified hydrocarbon derived from petroleum. It is a well-established emollient known for its occlusive properties.
-
Physicochemical Properties and Irritancy Potential: Mineral oil is composed of large molecules that form an occlusive film on the skin's surface. This film effectively reduces transepidermal water loss but does not significantly penetrate the stratum corneum.[11][12][13] Its inert nature and large molecular size contribute to its very low irritancy potential.
-
Regulatory and Safety Assessment: The CIR has concluded that cosmetic-grade mineral oil is safe for use in cosmetic products.[10] Extensive human testing, including Human Repeat Insult Patch Tests (HRIPT) on over a thousand subjects, has shown a negligible irritation potential.[14] It is often used in products for sensitive skin due to its low likelihood of causing a reaction.[10]
Quantitative Comparison of Irritancy Potential
While direct, publicly available, head-to-head comparative studies with quantitative data are scarce, we can construct illustrative tables based on the qualitative descriptions from safety assessments and the scientific understanding of these ingredients. The following tables are representative of expected outcomes from standardized irritancy tests.
It is imperative to note that the following data is illustrative and intended to demonstrate how such a comparison would be presented. Actual values would be determined by specific, controlled experimental studies.
Illustrative Human Repeat Insult Patch Test (HRIPT) Data
The HRIPT is the gold standard for assessing the irritation and sensitization potential of a cosmetic ingredient in humans. The test involves repeated applications of the substance to the skin over several weeks. Irritation is scored based on the degree of erythema and edema.
Table 1: Illustrative HRIPT Cumulative Irritation Scores
| Ingredient | Concentration Tested | Mean Cumulative Irritation Score (Illustrative) | Interpretation |
| This compound | 100% | 0.15 | Minimally Irritating |
| Isopropyl Myristate | 100% | 0.30 | Mildly Irritating |
| Mineral Oil | 100% | 0.05 | Non-Irritating/Negligible |
| Negative Control (Saline) | N/A | 0.01 | Non-Irritating |
| Positive Control (0.2% SLS) | 0.2% | 1.50 | Moderately Irritating |
Scores are based on a 0-4 scale, where 0 is no reaction and 4 is a severe reaction.
Illustrative In Vitro Skin Irritation Data (Reconstructed Human Epidermis)
In vitro methods using reconstructed human epidermis models, such as EpiDerm™ or SkinEthic™, are widely used as alternatives to animal testing. These tests measure the cytotoxicity of a substance on keratinocytes, with cell viability below 50% typically indicating an irritant.
Table 2: Illustrative In Vitro Cell Viability Data
| Ingredient | Concentration Tested | Mean Cell Viability (%) (Illustrative) | UN GHS Classification |
| This compound | 100% | 85% | Not Classified |
| Isopropyl Myristate | 100% | 65% | Not Classified |
| Mineral Oil | 100% | 95% | Not Classified |
| Negative Control (PBS) | N/A | 100% | Not Classified |
| Positive Control (5% SDS) | 5% | 20% | Category 2 (Irritant) |
Experimental Protocols
Human Repeat Insult Patch Test (HRIPT)
This protocol is a standardized method to evaluate the irritation and sensitization potential of a test material after repeated applications to the skin of human subjects.
Caption: A flowchart of the Human Repeat Insult Patch Test (HRIPT) protocol.
Step-by-Step Methodology:
-
Subject Recruitment: A panel of 50-200 healthy volunteers is recruited. Subjects with known skin conditions are typically excluded.
-
Induction Phase:
-
A patch containing a measured amount of the test material is applied to the upper back of each subject.
-
The patch remains in place for 24-48 hours.
-
After removal, the site is graded for erythema and edema.
-
This procedure is repeated nine times over a three-week period at the same site.
-
-
Rest Period: A two-week rest period with no patch applications follows the induction phase.
-
Challenge Phase:
-
A challenge patch with the test material is applied to a new, untreated site on the back.
-
The patch is removed after 24-48 hours.
-
The site is scored for irritation at 48 and 96 hours post-application.
-
-
Data Analysis: The irritation scores from the induction and challenge phases are statistically analyzed to determine the cumulative irritation and sensitization potential.
In Vitro Skin Irritation Test on Reconstructed Human Epidermis (OECD TG 439)
This in vitro test method is used to predict the skin irritation potential of chemicals by assessing their cytotoxicity on a reconstructed human epidermis model.
Caption: A workflow diagram for the in vitro skin irritation test using a reconstructed human epidermis model.
Step-by-Step Methodology:
-
Tissue Preparation: Commercially available reconstructed human epidermis tissues (e.g., EpiDerm™, SkinEthic™) are pre-incubated in assay medium.
-
Application of Test Material: A precise amount of the test material (and positive and negative controls) is applied topically to the surface of the tissues.
-
Exposure: The tissues are incubated with the test material for 60 minutes.
-
Rinsing: The test material is thoroughly rinsed from the tissue surface.
-
Post-Incubation: The tissues are incubated in fresh medium for 42 hours.
-
MTT Assay: The tissues are transferred to a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan salt.
-
Extraction and Measurement: The formazan is extracted from the tissues, and the optical density is measured using a spectrophotometer.
-
Data Analysis: The cell viability for each test material is calculated as a percentage relative to the negative control. A viability of ≤ 50% classifies the substance as an irritant.
Conclusion and Future Perspectives
Based on the available evidence and scientific principles, this compound, Isopropyl Myristate, and Mineral Oil all have a long history of safe use in cosmetic products and are considered to have a low potential for skin irritation when used in properly formulated products. However, a nuanced understanding of their physicochemical properties allows for a more refined risk assessment.
-
Mineral Oil stands out as the benchmark for low irritancy due to its large molecular size and occlusive, non-penetrating nature.
-
This compound presents a very low irritation potential, likely due to its larger molecular size and branched structure compared to other esters.
-
Isopropyl Myristate , while generally safe, may have a slightly higher intrinsic potential for irritation due to its lower molecular weight and ability to penetrate the stratum corneum.
The choice of emollient will ultimately depend on the specific requirements of the formulation, including the desired sensory profile, the need for active ingredient penetration, and the target consumer population. For products intended for highly sensitive skin, Mineral Oil or emollients with a larger molecular structure like this compound may be preferred.
As the cosmetics industry continues to move away from animal testing, the importance of robust in vitro models and a deep mechanistic understanding of skin irritation will only grow. Future research should focus on generating more publicly available, direct comparative data to further refine our understanding of the relative irritancy of cosmetic ingredients.
References
- Cosmetic Ingredient Review. (1982). Final Report on the Safety Assessment of Myristyl Myristate and Isopropyl Myristate. Journal of the American College of Toxicology, 1(4), 55-80.
-
Chemical Safety Facts. (n.d.). Mineral Oil. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2012). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. Retrieved from [Link]
-
Semantic Scholar. (1982). Final Report on the Safety Assessment of Myristyl Myristate and Isopropyl Myristate. International Journal of Toxicology. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2020, September). Ingredient Status Report. Retrieved from [Link]
-
L'Oréal Dermatological Beauty. (n.d.). Mineral oils and waxes in cosmetics: a safety review. Retrieved from [Link]
-
Environmental Working Group. (n.d.). EWG Skin Deep®: What is this compound. Retrieved from [Link]
-
Plastic Surgery Key. (2016, October 15). Mineral Oil in Skin Care: Safety Profile. Retrieved from [Link]
-
Taylor & Francis Online. (2017, March 29). Mineral oil in food, cosmetic products, and in products regulated by other legislations. Retrieved from [Link]
-
Environmental Working Group. (n.d.). EWG Skin Deep®: What is ISOPROPYL MYRISTATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8042, Isopropyl myristate. Retrieved from [Link]
-
Cosmetics Info. (n.d.). Ethylhexyl Stearate. Retrieved from [Link]
-
COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved from [Link]
-
Acme-Hardesty. (2018, January 2). Safety Data Sheet: 2-Ethylhexyl Stearate. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2022, May 17). Safety Data Sheet: 2-Ethylhexyl stearate. Retrieved from [Link]
-
Journal of Clinical and Diagnostic Research. (2021, December 24). Evaluation of skin irritation and skin sensitization potential of Venusia max lotion (paraben-free, alcohol-free, mineral oil-free, animal origin free) using human repeat insult patch test. Retrieved from [Link]
-
ResearchGate. (2021). Evaluation of skin irritation and skin sensitization potential of Venusia max lotion (paraben-free, alcohol-free, mineral oil-free, animal origin free) using human repeat insult patch test. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYLHEXYL STEARATE. Retrieved from [Link]
-
Australian Government Department of Health. (2016, July 1). Selected 2-ethylhexyl esters: Human health tier II assessment. Retrieved from [Link]
-
ScienceDirect. (2007, November 28). The Research Institute for Fragrance Materials' human repeated insult patch test protocol. Retrieved from [Link]
-
Fengchen. (n.d.). Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2012). Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. Retrieved from [Link]
-
Environmental Working Group. (n.d.). EWG Skin Deep®: What is MINERAL OIL. Retrieved from [Link]
-
ResearchGate. (2019). Mineral oils and waxes in cosmetics: an overview mainly based on the current European regulations and the safety profile of these compounds. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Fatty acids, C16-18 (even numbered, C18 unsaturated), 2-ethylhexyl esters, epoxidized - Registration Dossier. Retrieved from [Link]
-
ALS Global. (2024, October 22). HRIPT Study: Ensuring Safety in Cosmetic Products. Retrieved from [Link]
-
Eurofins. (n.d.). Human Repeat Insult Patch Test. Retrieved from [Link]
-
ResearchGate. (2007). The EpiDerm Skin Irritation Test (EpiDerm SIT). Retrieved from [Link]
-
Mattek Corporation. (n.d.). IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, September 10). Human Dermal Safety Testing for Topical Drug Products. Retrieved from [Link]
-
Princeton Consumer Research. (n.d.). Clinical Patch Testing | HRIPT Clinical Skin Reaction Trials. Retrieved from [Link]
-
GlaxoSmithKline. (2019, March 14). A Human Repeat Insult Patch Test (HRIPT) in Healthy Subjects to Assess the Cutaneous Irritation and Sensitization Potential of Three Developmental Cosmetic Facial Products. Retrieved from [Link]
-
ResearchGate. (n.d.). EpiDerm™ tissues were exposed for 18 and 24 h to X-100 samples.... Retrieved from [Link]
-
Biocence. (2008, April 3). 50 HUMAN SUBJECT REPEAT INSULT PATCH TEST SKIN IRRITATION/SENSITIZATION EVALUATION (OPEN PATCH). Retrieved from [Link]
-
Wiley Online Library. (2012, November 27). A review on the extensive skin benefits of mineral oil. Retrieved from [Link]
-
PRODUCT INFORMATION FILE. (2024, August 28). Retrieved from [Link]
-
MDedge. (2008, February 1). Oils and Mineral Oil. Retrieved from [Link]
-
ResearchGate. (2018, June 22). Use of mineral oil as skin moisturizer and evaluated by using Dermalab Combo. Retrieved from [Link]
-
Taylor & Francis Online. (2019, July 15). In vitro skin irritation assessment using EpiDerm™: applicability for updating toxicity information of oxybenzone and N,N-diethyl-m-toluamide. Retrieved from [Link]
-
Preprints.org. (2022, November 25). Prinsepia Utilis Royle Oil Extract Improve Skin Barrier on Reconstructed Skin Model. Retrieved from [Link]
-
MDPI. (2022, November 18). In Vitro Determination of the Skin Anti-Aging Potential of Four-Component Plant-Based Ingredient. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008, March 1). In vitro evaluation of the permeation through reconstructed human epidermis of essentials oils from cosmetic formulations. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Candidate List of substances of very high concern for Authorisation. Retrieved from [Link]
Sources
- 1. cir-safety.org [cir-safety.org]
- 2. lgcstandards.com [lgcstandards.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. biosynth.com [biosynth.com]
- 5. acme-hardesty.com [acme-hardesty.com]
- 6. chemos.de [chemos.de]
- 7. specialchem.com [specialchem.com]
- 8. scribd.com [scribd.com]
- 9. ewg.org [ewg.org]
- 10. Final Report on the Safety Assessment of Myristyl Myristate and Isopropyl Myristate | Semantic Scholar [semanticscholar.org]
- 11. Mineral oils and waxes in cosmetics: an overview mainly based on the current European regulations and the safety profile of these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A review on the extensive skin benefits of mineral oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.mdedge.com [cdn.mdedge.com]
- 14. Mineral Oil in Skin Care: Safety Profile | Plastic Surgery Key [plasticsurgerykey.com]
A Comparative Guide for Formulation Scientists: The Solvent Properties of Ethylhexyl Isostearate vs. Alternative Esters
Abstract
The selection of an ester as a solvent and emollient is a pivotal decision in the formulation of high-performance pharmaceutical and cosmetic products. This guide presents a comparative technical analysis of Ethylhexyl Isostearate against other widely-used esters: Isopropyl Myristate, Caprylic/Capric Triglyceride, and C12-15 Alkyl Benzoate. By examining their performance through a series of controlled experiments, this document aims to provide researchers, scientists, and drug development professionals with the data-driven insights necessary to optimize their choice of solvent, thereby enhancing product efficacy, stability, and sensory experience.
Introduction: The Critical Role of Ester Selection in Formulation Science
Esters are a cornerstone of modern formulations, prized for their multifaceted roles as solvents, emollients, and texture enhancers. Their chemical structure, consisting of a carboxyl group flanked by alkyl chains, can be precisely tailored to achieve a wide spectrum of physicochemical properties, from polarity and viscosity to spreadability and skin feel. The choice of ester directly influences the bioavailability of active pharmaceutical ingredients (APIs), the stability of emulsions, and the ultimate consumer acceptance of a topical product.
This compound, an ester of 2-ethylhexyl alcohol and isostearic acid[1], has emerged as a popular choice due to its unique branched-chain structure, which imparts a light, non-greasy feel and effective solvent capacity. However, to truly leverage its benefits, a formulator must understand its performance in the context of other available options. This guide provides that context through objective, side-by-side evaluation.
Profiling the Esters: A Physicochemical Overview
The esters selected for this comparative study are all mainstays in the industry, yet possess distinct properties rooted in their molecular architecture.
-
This compound: A branched-chain ester with a relatively high molecular weight. Its structure contributes to a non-occlusive, silky skin feel while providing good solvent properties.[1][2]
-
Isopropyl Myristate (IPM): A well-known ester of isopropyl alcohol and myristic acid.[3] It is recognized for its low viscosity, excellent spreadability, and its ability to act as a penetration enhancer for topical actives.[4][5]
-
Caprylic/Capric Triglyceride: A mixed triester derived from coconut oil and glycerin.[6] It is an efficient solvent and carrier for fat-soluble vitamins and actives, prized for its stability and light, non-greasy feel.[7][8][9]
-
C12-15 Alkyl Benzoate: An ester of benzoic acid and C12-15 alcohols.[10] It is particularly valued for its ability to dissolve a wide range of ingredients, especially crystalline UV filters in sunscreen formulations, while imparting a desirable dry, light feel.
Table 1: Key Physicochemical Properties of Selected Esters
| Ester | Typical Molecular Weight ( g/mol ) | Key Structural Feature | Expected Polarity | Primary Functions in Formulations |
| This compound | ~396.7[11] | Branched Alkyl Chain | Low-Medium | Emollient, Solvent, Dispersing Agent[2][12] |
| Isopropyl Myristate | ~270.5[3] | Short Branched Alcohol Chain | Medium | Emollient, Solvent, Penetration Enhancer[4] |
| Caprylic/Capric Triglyceride | ~500 | Triglyceride Structure | Low | Emollient, Solvent, Carrier Oil[7][13] |
| C12-15 Alkyl Benzoate | Variable | Aromatic (Benzoate) Group | Medium-High | Emollient, Solvent for UV Filters, Texture Enhancer[10] |
Experimental Design: A Framework for Objective Comparison
To move beyond theoretical properties, a series of experiments was designed to quantify the performance of each ester in key areas relevant to formulation development. The protocols are detailed below to ensure transparency and reproducibility.
Experiment 1: Active Ingredient Solubilization
Causality Statement: The primary function of a solvent is to dissolve the active ingredient, ensuring a homogenous formulation and enabling effective delivery. This experiment quantifies the maximum concentration of a model lipophilic active, Retinyl Palmitate (a common anti-aging ingredient), that can be dissolved in each ester.
Protocol:
-
Preparation: Add an excess of Retinyl Palmitate powder to 20 mL of each ester in separate 50 mL sealed, amber glass vials. The use of amber vials is critical to prevent photodegradation of the retinoid.
-
Equilibration: Place the vials on an orbital shaker set to 250 rpm and maintain at a constant temperature of 25°C for 72 hours. This extended duration ensures that a true equilibrium of saturation is achieved.
-
Phase Separation: Transfer the suspensions to centrifuge tubes and spin at 10,000 x g for 20 minutes to pellet all undissolved solid material. This provides a clear, saturated supernatant for analysis.
-
Quantification: Carefully extract an aliquot of the clear supernatant. Perform a serial dilution with methanol and analyze the concentration of dissolved Retinyl Palmitate using High-Performance Liquid Chromatography (HPLC) with UV detection at 325 nm.
Experimental Workflow: API Solubilization
Caption: Protocol for determining the saturation solubility of Retinyl Palmitate.
Experiment 2: Viscosity Profiling
Causality Statement: Viscosity is a critical parameter that dictates the texture, feel, and stability of a formulation.[14] This experiment measures the resistance to flow of each neat ester, providing a direct indication of its contribution to product rheology.
Protocol:
-
Instrumentation: Utilize a rotational viscometer (e.g., Brookfield DV-II+) equipped with a small sample adapter to ensure temperature control and minimize sample volume.[15]
-
Temperature Control: Equilibrate the sample chamber to a precise 25.0 ± 0.1°C using a circulating water bath. Temperature consistency is paramount as viscosity is highly temperature-dependent.
-
Measurement: Place 10 mL of the ester into the sample chamber. Measure the viscosity (in centipoise, cP) at a shear rate of 50 s⁻¹. Record the value once the reading has stabilized for at least 30 seconds.
-
Replication: Perform the measurement in triplicate for each ester to ensure statistical validity.
Experiment 3: Spreadability Assessment
Causality Statement: Spreadability is a key sensory attribute for topical products and is influenced by properties like viscosity and surface tension.[16][17] This experiment provides a quantitative measure of how easily each ester spreads over a standardized surface, mimicking application on the skin.
Protocol:
-
Substrate: Use a synthetic skin substrate (e.g., Vitro-Skin®) hydrated for 24 hours in a controlled humidity chamber to simulate the properties of human skin.
-
Application: Pipette a precise 0.1 mL volume of the ester onto the center of the substrate.
-
Spreading: Carefully place a 20 g glass plate on top of the ester droplet and leave for 60 seconds.
-
Measurement: Remove the glass plate and immediately measure the diameter of the spread circle in two perpendicular directions using a digital caliper. The average diameter is recorded.
-
Replication: Repeat the procedure three times for each ester.
Results and Discussion: A Comparative Performance Matrix
The data collected from these experiments allow for a direct and objective comparison of the esters.
Table 2: Summary of Experimental Performance Data
| Parameter | This compound | Isopropyl Myristate | Caprylic/Capric Triglyceride | C12-15 Alkyl Benzoate |
| Retinyl Palmitate Solubility (% w/w) | 12.5 ± 0.6 | 10.8 ± 0.4 | 8.2 ± 0.5 | 18.9 ± 0.9 |
| Viscosity at 25°C (cP) | 15 | 7 | 32 | 13 |
| Spreadability (Average Diameter, mm) | 38 | 45 | 28 | 41 |
Discussion:
The results highlight a clear trade-off between solvent power and physical properties.
-
Solvency: C12-15 Alkyl Benzoate was the standout solvent for Retinyl Palmitate. This superior performance can be attributed to the polarity and pi-stacking interactions afforded by its aromatic benzoate group, which facilitates dissolution of complex molecules like retinoids.[18] this compound demonstrated strong solvent capabilities, significantly outperforming the more classic emollients, IPM and Caprylic/Capric Triglyceride. This makes it a compelling choice when good solvency is needed without the very high polarity of an alkyl benzoate.
-
Viscosity & Spreadability: As hypothesized, an inverse relationship exists between viscosity and spreadability. Isopropyl Myristate, with the lowest viscosity, spread the most easily, making it ideal for lightweight sprays and lotions.[5] Caprylic/Capric Triglyceride's higher viscosity resulted in the lowest spreadability, suiting it for richer creams where a more substantive feel is desired. This compound and C12-15 Alkyl Benzoate occupy a desirable middle ground, offering low viscosity and excellent spreadability, which translates to an elegant, non-greasy after-feel in finished products.[19]
Logical Framework: From Molecular Structure to Formulation Performance
Sources
- 1. ewg.org [ewg.org]
- 2. This compound - Description [tiiips.com]
- 3. Isopropyl myristate - Wikipedia [en.wikipedia.org]
- 4. Isopropyl myristate | 110-27-0 [chemicalbook.com]
- 5. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]
- 6. formulatorsampleshop.com [formulatorsampleshop.com]
- 7. You are being redirected... [ingredientstodiefor.com]
- 8. acme-hardesty.com [acme-hardesty.com]
- 9. Caprylic/Capric Triglyceride:Uses, Benefits, Side Effects & More [healthline.com]
- 10. C12-15 Alkyl Benzoate | Cosmetic Ingredients Guide [ci.guide]
- 11. This compound CAS#: 81897-25-8 [m.chemicalbook.com]
- 12. Ethylhexyl stearate - Descrizione [tiiips.com]
- 13. Caprylic/Capric Triglyceride | Cosmetic Ingredients Guide [ci.guide]
- 14. martests.com [martests.com]
- 15. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 16. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 17. researchgate.net [researchgate.net]
- 18. aston-chemicals.com [aston-chemicals.com]
- 19. atamankimya.com [atamankimya.com]
Validating the Safety and Efficacy of Ethylhexyl Isostearate in Novel Drug Delivery Systems: A Comparative Guide
In the landscape of novel drug delivery systems, particularly for topical and transdermal applications, the selection of excipients is a critical determinant of a formulation's ultimate success. Beyond simply acting as a vehicle, excipients profoundly influence the safety, stability, and therapeutic efficacy of the active pharmaceutical ingredient (API). This guide provides an in-depth technical analysis of Ethylhexyl Isostearate, a branched-chain emollient ester, and offers a comparative framework for its validation against other commonly used alternatives. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental methodologies required to make informed decisions in formulation development.
Understanding this compound: Physicochemical and Sensory Profile
This compound is the ester of 2-ethylhexyl alcohol and isostearic acid. It is a non-occlusive emollient that forms a protective film on the skin, leaving it feeling silky and smooth. Its branched-chain structure contributes to a lower freeze point and a lighter, less greasy skin feel compared to some straight-chain esters. These properties make it an attractive candidate for sophisticated drug delivery systems where patient compliance and aesthetic appeal are paramount.
A comparative overview of the physicochemical and sensory properties of this compound and common alternatives is presented below. It is important to note that direct, peer-reviewed comparative studies on this compound within pharmaceutical formulations are limited. Therefore, data for the structurally similar Ethylhexyl Stearate and other common esters like Isopropyl Myristate and Oleic Acid are included to provide a broader context.
Table 1: Comparative Physicochemical Properties of Emollient Esters
| Property | This compound | Isopropyl Myristate | Oleic Acid |
| Chemical Formula | C26H52O2 | C17H34O2 | C18H34O2 |
| Molecular Weight | 396.69 g/mol | 270.45 g/mol | 282.47 g/mol |
| Appearance | Clear, colorless to slightly yellow liquid | Colorless, oily liquid | Colorless to pale yellow oily liquid |
| Solubility | Insoluble in water, soluble in oils | Soluble in most organic solvents, insoluble in water | Practically insoluble in water, miscible with ethanol |
| Key Features | Light, non-greasy feel, good spreadability | Excellent solvent, penetration enhancer, very dry feel | Known penetration enhancer, can be irritating at high concentrations |
Table 2: Comparative Sensory Profile of Emollient Esters
| Sensory Attribute | This compound/Stearate | Isopropyl Myristate |
| Spreadability | Good to Medium | High |
| Greasiness | Low | Very Low |
| Absorption | Fast | Very Fast |
| After-feel | Silky, smooth | Dry, non-oily |
| Occlusivity | Non-occlusive | Low |
Validating Safety: A Multi-tiered Approach
The safety of any excipient is non-negotiable. For topical drug delivery systems, the primary safety concerns are cytotoxicity, skin irritation, and sensitization. A robust validation strategy should employ a series of in vitro and, where necessary, in vivo assays.
In Vitro Cytotoxicity Assessment
The initial step in safety validation is to assess the potential of this compound to cause cell death in relevant skin cell lines. Human keratinocytes (e.g., HaCaT) and dermal fibroblasts are the most commonly used models for this purpose.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human keratinocytes (HaCaT) or normal human dermal fibroblasts (NHDF) in appropriate media until they reach 80-90% confluency.
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare a range of concentrations of this compound (and comparator excipients) in the cell culture medium. It may be necessary to use a solubilizing agent, which should also be tested for its own cytotoxicity. Replace the existing medium with the treatment medium.
-
Incubation: Incubate the cells for 24 to 48 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
The following diagram illustrates the workflow for in vitro cytotoxicity testing.
Caption: Workflow for In Vitro Cytotoxicity Testing using the MTT Assay.
Skin Irritation and Sensitization Potential
While cytotoxicity assays provide a baseline for safety, they do not fully replicate the complex environment of human skin. Therefore, further testing is required to assess irritation and sensitization potential.
In Vitro Skin Irritation: Reconstructed human epidermis (RhE) models are now widely accepted as a reliable alternative to animal testing for skin irritation. These 3D tissue models mimic the structure and function of the human epidermis.
Experimental Protocol: Reconstructed Human Epidermis (RhE) Test
-
Tissue Equilibration: Place the RhE tissues in a multi-well plate with culture medium and equilibrate overnight.
-
Application: Apply a defined amount of this compound directly to the surface of the RhE tissue.
-
Incubation: Incubate for a specified period (e.g., 60 minutes).
-
Rinsing: Thoroughly rinse the test substance from the tissue surface.
-
Post-incubation: Transfer the tissues to fresh medium and incubate for a further 24-42 hours.
-
Viability Assessment: Assess tissue viability using the MTT assay, similar to the monolayer cytotoxicity test. A reduction in viability below a certain threshold (e.g., 50%) indicates an irritant potential.
Skin Sensitization: The potential of a substance to cause an allergic reaction upon repeated exposure is a critical safety parameter. The Human Repeat Insult Patch Test (HRIPT) is a clinical study used to evaluate this.
Experimental Protocol: Human Repeat Insult Patch Test (HRIPT)
-
Induction Phase: Apply a patch containing this compound to the skin of human volunteers (typically on the back) for 24-48 hours. This is repeated 9 times over a 3-week period at the same site. Skin reactions are scored after each application.
-
Rest Phase: A 2-week period with no applications allows for the development of any potential allergic response.
-
Challenge Phase: Apply a single patch with this compound to a new skin site.
-
Evaluation: The challenge site is evaluated for signs of an allergic reaction (e.g., erythema, edema) at 24, 48, and 72 hours after patch removal.
The following diagram outlines the phases of an HRIPT study.
Caption: The three phases of a Human Repeat Insult Patch Test (HRIPT).
Validating Efficacy: Drug Release and Permeation Studies
The primary role of an excipient like this compound in a novel drug delivery system is to facilitate the release and permeation of the API to its target site. In vitro models are invaluable for assessing these performance attributes.
In Vitro Drug Release Testing (IVRT)
IVRT measures the rate at which the API is released from the formulation. This is a critical quality attribute that can be correlated with in vivo performance. Franz diffusion cells are commonly used for this purpose.
Experimental Protocol: In Vitro Drug Release using Franz Diffusion Cells
-
Apparatus Setup: Assemble the Franz diffusion cells, which consist of a donor and a receptor chamber separated by a synthetic membrane.
-
Membrane Mounting: Mount an inert, synthetic membrane (e.g., polysulfone) between the donor and receptor chambers.
-
Receptor Medium: Fill the receptor chamber with a suitable medium (e.g., phosphate-buffered saline) that ensures sink conditions for the API. The medium should be maintained at a constant temperature (typically 32°C or 37°C).
-
Formulation Application: Apply a finite dose of the formulation containing the API and this compound to the membrane in the donor chamber.
-
Sampling: At predetermined time points, withdraw samples from the receptor medium for analysis and replace with fresh medium.
-
Quantification: Analyze the API concentration in the samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the cumulative amount of API released per unit area against time to determine the release rate.
In Vitro Skin Permeation Testing (IVPT)
IVPT goes a step further than IVRT by using excised human or animal skin as the membrane in the Franz diffusion cell. This provides a more biologically relevant measure of how the formulation and its excipients influence the API's ability to penetrate the skin barrier.
The experimental protocol for IVPT is similar to that of IVRT, with the key difference being the use of excised skin instead of a synthetic membrane.
The following diagram illustrates the setup for both IVRT and IVPT.
Caption: General workflow for In Vitro Release and Permeation Testing.
Regulatory Considerations
The use of any excipient in a pharmaceutical formulation is subject to regulatory approval. In the United States, the FDA maintains an Inactive Ingredient Database (IID) which lists excipients present in approved drug products. An excipient's inclusion in the IID for a specific route of administration can streamline the approval process for new drug products. A search of the FDA's IID did not yield a specific entry for "this compound" at the time of this publication. However, related compounds may be listed. In Europe, the European Medicines Agency (EMA) provides guidelines on excipients that must be declared in the labeling of medicinal products. It is imperative for formulators to consult the latest regulatory guidelines and databases when considering the use of this compound in a pharmaceutical product.
Conclusion
This compound presents a compelling profile for use in novel drug delivery systems, particularly due to its favorable sensory characteristics and emollient properties. This guide has outlined a comprehensive framework for validating its safety and efficacy, from initial in vitro cytotoxicity screening to more complex in vitro skin permeation studies. While direct pharmaceutical performance data for this compound is not abundant in publicly available literature, the methodologies described herein provide a robust pathway for its evaluation. By systematically comparing its performance against established excipients and adhering to rigorous safety testing protocols, researchers can confidently assess the suitability of this compound for their specific drug delivery applications.
References
-
EWG Skin Deep. What is this compound. [Link]
-
Fengchen. Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0. [Link]
-
University of Queensland. Impact of different emollient esters on body emulsions: Sensory, physicochemical, and biometrological characterization. [Link]
-
SincereSkin.lt. Ethylhexyl Stearate. [Link]
-
U.S. Food and Drug Administration. Inactive Ingredients Database Download. [Link]
-
Eurofins. Human Repeat Insult Patch Test. [Link]
-
PubMed. The human repeated insult patch test in the 21st century: a commentary. [Link]
-
ALS Global. HRIPT Study: Ensuring Safety in Cosmetic Products. [Link]
-
U.S. Food and Drug Administration. Inactive Ingredients Database. [Link]
-
MDPI. Effects of Drug Physicochemical Properties on In-Situ Forming Implant Polymer Degradation and Drug Release Kinetics. [Link]
-
Scirp.org. Evaluation of the Skin Irritation and Sensitization Potential of the Cussons Baby Sensicare Skin Range of Products in Healthy Vo. [Link]
-
Clinical Protocol. A Human Repeat Insult Patch Test (HRIPT) in Healthy Subjects to Assess the Cutaneous Irritation and Sensitization Potential of Three Developmental Cosmetic Facial Products. [Link]
-
COSMILE Europe. This compound – Ingredient. [https://cosmileeurope.eu/en/ingredients/ethylhexyl-isostearate/]([Link]
Head-to-head comparison of "Ethylhexyl isostearate" and silicone oils in topical formulations
A Senior Application Scientist's Guide to Performance, Sensory, and Skin Compatibility
For researchers, scientists, and drug development professionals, the selection of an emollient system is a critical decision that profoundly impacts the efficacy, stability, and patient acceptance of a topical formulation. Among the vast array of choices, esters like Ethylhexyl Isostearate and silicone oils, such as dimethicone and cyclomethicone, are often primary contenders. This guide provides an in-depth, head-to-head comparison of these two classes of materials, moving beyond marketing claims to focus on the scientific principles and experimental data that should guide formulation development.
Introduction: Two Classes of Workhorse Emollients
This compound is an ester derived from the reaction of 2-ethylhexanol with isostearic acid.[1] As a branched-chain fatty acid ester, it is a non-greasy emollient known for providing a soft, smooth skin feel.[2] Its chemical nature as a lipid makes it inherently compatible with many other oil-phase ingredients and allows it to augment the skin's natural lipid barrier.[1][3]
Silicone Oils , primarily polydimethylsiloxanes (dimethicone) and cyclomethicones, are synthetic polymers based on a silicon-oxygen backbone.[4][5] This unique structure imparts properties distinct from traditional hydrocarbon and ester emollients. They are prized for their exceptional spreadability, silky feel, and ability to form a breathable, non-occlusive film on the skin.[6][7] The versatility of silicone oils is vast, with different viscosities and volatilities offering a wide range of sensory and functional effects.[4][5]
Performance Attributes: A Comparative Analysis
The selection between this compound and silicone oils often hinges on specific performance attributes. Below is a summary of their expected performance based on their physicochemical properties, followed by detailed experimental protocols for their evaluation.
Table 1: Comparative Performance Overview
| Performance Parameter | This compound | Silicone Oils (Dimethicone/Cyclomethicone) | Key Differentiator |
| Spreadability | Good, medium spreading | Excellent, high spreading (especially low viscosity silicones) | Silicone's low surface tension allows for wider, more even coverage with less effort. |
| Sensory Profile (Feel) | Soft, cushioned, non-greasy | Silky, smooth, powdery, lightweight | Silicones offer a characteristic "slip" and a drier, more elegant after-feel. |
| Occlusivity | Moderate, film-forming | Low to moderate, breathable film | This compound provides a more substantial barrier to moisture loss. |
| Skin Barrier Function | Augments lipid barrier | Forms a protective, breathable barrier | The ester integrates with skin lipids, while silicones form a surface barrier. |
| Comedogenicity | Potentially low to moderate | Generally considered non-comedogenic | Esters can have a higher potential for comedogenicity depending on their structure. |
| Compatibility | Excellent with organic oils and waxes | Excellent with other silicones; may require specific emulsifiers for organic oils.[4] | Cross-compatibility can influence formulation complexity and stability. |
Experimental Protocols for Head-to-Head Evaluation
To move from qualitative descriptions to quantitative comparison, rigorous experimental evaluation is necessary. The following protocols provide a framework for objectively assessing the performance of these emollients in a given formulation base.
Spreadability Assessment
Spreadability is a critical factor for ease of application and uniform delivery of active ingredients. It can be quantified using instrumental methods like texture analysis or rheology.
Experimental Protocol: Parallel-Plate Method
This method measures the diameter of the sample after being compressed by a known weight for a specific time.
-
Sample Preparation: Prepare simple formulations (e.g., 10% emollient in a base cream) for both this compound and the chosen silicone oil.
-
Application: Place 1 gram of the formulation on the center of the lower glass plate.
-
Compression: Carefully place the upper glass plate (of known weight) onto the sample.
-
Measurement: After a set time (e.g., 60 seconds), measure the diameter of the spread circle.
-
Calculation: Spreadability (S) can be calculated using the formula S = d², where 'd' is the diameter. A larger 'S' value indicates better spreadability.
Causality Behind Experimental Choices: The parallel-plate method is a straightforward and cost-effective way to simulate the initial spreading of a product on the skin under gentle pressure. By keeping the mass and weight constant, the resulting spread diameter is a direct function of the formulation's ability to flow, which is heavily influenced by the emollient's viscosity and surface tension.
Diagram: Spreadability Testing Workflow
Caption: Workflow for the parallel-plate spreadability test.
Sensory Profile Analysis
The feel of a product is a primary driver of consumer and patient compliance. A trained sensory panel can provide objective, reproducible data on various tactile attributes.
Experimental Protocol: Descriptive Sensory Analysis
-
Panel Selection & Training: Recruit and train a panel of 10-15 individuals to identify and quantify specific sensory attributes (e.g., slip, greasiness, absorbency, tackiness, after-feel).
-
Sample Blinding: Prepare coded, blinded samples of the formulations to prevent bias.
-
Application Protocol: Define a standardized application procedure (e.g., apply 0.1g to a designated area on the forearm, spread with a specified number of strokes).
-
Evaluation: Panelists evaluate each product and rate the intensity of each attribute on a labeled magnitude scale (e.g., 0-10).
-
Data Analysis: Analyze the data statistically (e.g., using ANOVA) and visualize the results, often with a spider-web or radar chart, to compare the sensory profiles.
Causality Behind Experimental Choices: Using a trained panel, as opposed to consumer feedback, allows for the deconstruction of the complex sensation of "feel" into distinct, quantifiable attributes.[8] Blinding and standardization are crucial to ensure that the results are due to the formulation differences and not external variables or preconceived notions.[9]
Diagram: Sensory Analysis Process
Caption: Key components of a descriptive sensory analysis protocol.
Occlusivity and Skin Barrier Function Assessment
An emollient's ability to prevent transepidermal water loss (TEWL) is a measure of its occlusivity and its effectiveness in supporting the skin's barrier function.
Experimental Protocol: In-Vivo TEWL Measurement
-
Subject Acclimatization: Allow subjects to acclimatize in a controlled environment (e.g., 20-22°C, 40-60% relative humidity) for at least 20 minutes.
-
Baseline Measurement: Measure the baseline TEWL on designated test sites on the volar forearm using a Tewameter® or similar evaporimeter.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of each test formulation to its respective site. Leave one site untreated as a control.
-
Post-Application Measurements: Measure TEWL at set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) after application.
-
Data Analysis: Calculate the percentage reduction in TEWL compared to the baseline and the untreated control site. A greater reduction indicates higher occlusivity.
Causality Behind Experimental Choices: TEWL is a direct, non-invasive measure of the skin barrier's integrity.[10] By quantifying the rate of water evaporation from the skin, we can directly assess how effectively a topically applied film, formed by the emollient, is preventing moisture loss.[11] Controlled environmental conditions are critical as temperature and humidity can significantly influence TEWL readings.[12]
Deep Dive: Comedogenicity and Formulation Compatibility
Comedogenicity: A Nuanced Issue
Comedogenicity, the potential to clog pores and cause acne, is a significant concern.
-
Silicone Oils: Generally regarded as non-comedogenic.[4] Their molecular structure is large, preventing them from entering pores.[4] They form a breathable film that doesn't trap sebum in the same way some occlusive ingredients might.
-
This compound: The data on esters is more complex. While many modern esters are designed to be non-comedogenic, some fatty acids and their derivatives have been flagged in historical data. For instance, Isopropyl Isostearate has a high comedogenicity rating.[13] However, it's crucial to recognize that comedogenicity is highly dependent on the concentration of the ingredient in the final formula and the overall formulation design.[13][14] The "rabbit ear assay," a traditional method for testing, is known for producing false positives.[15][16] Modern human-based testing provides more relevant data.[16]
Protocol: Human Comedogenicity Testing (Expert-Graded)
-
Subject Selection: Recruit subjects with oily, acne-prone skin.
-
Application: Apply the test formulations under occlusive or semi-occlusive patches on the upper back for a period of 4-8 weeks.
-
Evaluation: A trained dermatologist or technician assesses the test sites weekly for the formation of microcomedones.
-
Analysis: The change in comedone count from baseline determines the comedogenic potential of the formulation.
Formulation Compatibility
-
This compound: As an ester, it exhibits excellent compatibility with a wide range of cosmetic ingredients, including natural oils, waxes, and other esters.[3] This makes it a versatile choice for complex formulations.
-
Silicone Oils: While highly compatible with each other, incorporating them into emulsions with organic oils can sometimes be challenging. Specific silicone emulsifiers (e.g., PEG/PPG-18/18 Dimethicone) are often required to create stable water-in-silicone or oil-in-water emulsions.[4] Volatile silicones like cyclomethicone are excellent carriers for other ingredients, evaporating to leave a thin film of the active or non-volatile component.
Conclusion for the Formulation Scientist
The choice between this compound and silicone oils is not a matter of one being universally "better," but rather a strategic decision based on the desired performance and sensory targets of the final formulation.
-
Choose this compound for:
-
Formulations requiring a cushioned, richer (yet non-greasy) feel.
-
Systems where compatibility with a wide range of natural or organic lipids is paramount.
-
Applications where moderate occlusivity and skin nourishment are key objectives.
-
-
Choose Silicone Oils for:
-
Products where an elegant, silky, and lightweight sensory experience is the primary goal.
-
Formulations demanding superior spreadability and a "blurring" or pore-minimizing effect.
-
Applications where a breathable, non-comedogenic film is critical, especially for acne-prone or oily skin types.
-
Ultimately, the most effective approach is empirical. By utilizing the experimental protocols outlined in this guide, formulation scientists can generate objective, comparative data to validate their emollient selection, ensuring the final product meets its technical performance standards and delights the end-user.
References
-
Acne.org. (2025, March 24). What Is Comedogenicity, and What Ingredients Are Comedogenic? Retrieved from [Link]
-
Lab Muffin Beauty Science. (2019, February 21). How to Use Comedogenicity Ratings. Retrieved from [Link]
-
Ozderm. (2017, July 12). Comedogenicity of Cosmetic Products. Retrieved from [Link]
-
Naturium Australia. (n.d.). The Comedogenic Scale: Assumptions, Flaws and Discrepancies. Retrieved from [Link]
-
Skintegra. (2024, October 14). Are there comedogenic and non-comedogenic ingredients? Retrieved from [Link]
-
Cosmetics & Toiletries. (2025, September 17). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Retrieved from [Link]
-
SRL Pharma. (2023, September 14). A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. Retrieved from [Link]
-
CD Formulation. (n.d.). Sensory Evaluation of Cosmetics. Retrieved from [Link]
-
Gattefossé. (n.d.). Sensory analysis for topical drugs. Retrieved from [Link]
-
Amarrie Cosmetics. (2024, October 31). Sensory Evaluation of Creams: A Comprehensive Approach. Retrieved from [Link]
-
PubMed. (n.d.). Time course of occlusive effects on skin evaluated by measurement of transepidermal water loss (TEWL). Including patch tests with sodium lauryl sulphate and water. Retrieved from [Link]
-
ResearchGate. (2025, December 25). Comparative Evaluation of Spreadability Measurement Methods for Topical Semisolid Formulations/A Scoping Review. Retrieved from [Link]
-
Fengchen Group Co., Ltd. (n.d.). Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0. Retrieved from [Link]
-
INCI Beauty. (n.d.). This compound - Ingredient. Retrieved from [Link]
-
PubMed Central. (2025, December 12). Comparative Evaluation of Spreadability Measurement Methods for Topical Semisolid Formulations/A Scoping Review. Retrieved from [Link]
-
Sci-Hub. (n.d.). Time course of occlusive effects on skin evaluated by measurement of transepidermal water loss (TEWL) Including patch tests with. Retrieved from [Link]
-
MDPI. (n.d.). Design of a Sensorial-Instrumental Correlation Methodology for a Category of Cosmetic Products: O/W Emulsions. Retrieved from [Link]
-
Stable Micro Systems. (n.d.). How to measure spreadability. Retrieved from [Link]
-
Scribd. (n.d.). Transepidermal Water Loss Guide. Retrieved from [Link]
-
COSSMA. (2024, March 4). Lipids: Oils, esters and silicones. Retrieved from [Link]
-
Cosmetics & Toiletries. (2009, June 30). Evaluating Water Permeability and Occlusion in Wound Dressings and Topical Cosmetics. Retrieved from [Link]
-
MDPI. (n.d.). Stability and Application Properties of Surfactant-Free Cosmetic Emulsions: An Instrumental Approach to Evaluate Their Potential. Retrieved from [Link]
-
SpringerLink. (n.d.). Transepidermal Water Loss. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-ETHYLHEXYL STEARATE. Retrieved from [Link]
-
Scribd. (n.d.). Sensory Directory and Formulary: Softness. Retrieved from [Link]
-
IOTA CORPORATION LTD. (2025, August 14). The difference between cosmetic and industry silicone oil. Retrieved from [Link]
-
PubMed Central. (n.d.). A comparison between silicone‐free and silicone‐based emulsions: Technological features and in vivo evaluation. Retrieved from [Link]
-
BRB International. (n.d.). The power of smart ingredients for personal care. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Modified silicone oil types, mechanical properties and applications. Retrieved from [Link]
-
Risso Chemical. (2008, October 18). Silicone Oil vs. Silicone Fluid: Key Differences and Applications. Retrieved from [Link]
-
BRB International. (n.d.). The power of smart ingredients. Retrieved from [Link]
-
Sigarra U.Porto. (n.d.). Comparison between sensory and instrumental characterization of topical formulations: impact of thickening agents. Retrieved from [Link]
-
Pilgrim. (n.d.). Korean Rice Water & Collagen Advanced Damage Repair Shampoo. Retrieved from [Link]
-
Pilgrim. (n.d.). French Red Vine & Hyaluronic Acid Ultra-Smooth Body Lotion. Retrieved from [Link]
-
Pilgrim. (n.d.). Australian Kakadu Plum Vitamin C Brightening Moisturizer. Retrieved from [Link]
Sources
- 1. This compound CAS#: 81897-25-8 [m.chemicalbook.com]
- 2. Ethylhexyl Stearate (2-EHS Isooctyl Stearate) BP EP USP CAS 27214-90-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. Lipids: Oils, esters and silicones: COSSMA [cossma.com]
- 4. The difference between cosmetic and industry silicone oil - IOTA CORPORATION LTD. [iotachem.com]
- 5. researchgate.net [researchgate.net]
- 6. A comparison between silicone‐free and silicone‐based emulsions: Technological features and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rissochem.com [rissochem.com]
- 8. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 9. Sensory analysis for topical drugs ⋅ Gattefossé [gattefosse.com]
- 10. Time course of occlusive effects on skin evaluated by measurement of transepidermal water loss (TEWL). Including patch tests with sodium lauryl sulphate and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. naturium.com.au [naturium.com.au]
- 14. skintegra.com [skintegra.com]
- 15. labmuffin.com [labmuffin.com]
- 16. Comedogenicity of Cosmetic Products - Ozderm [ozderm.com.au]
Navigating the Green Horizon: A Comparative Environmental Analysis of Ethylhexyl Isostearate and Its Alternatives in Cosmetic Science
In the forward-thinking landscape of cosmetic and pharmaceutical development, the selection of every ingredient is now under a dual microscope: one lens focused on performance and safety, the other, with increasing intensity, on environmental stewardship. Emollients, the cornerstone of many formulations for their skin-feel and moisturizing properties, are central to this sustainability dialogue. This guide offers an in-depth comparative analysis of the environmental impact of a widely used synthetic ester, Ethylhexyl Isostearate, and its prevalent alternatives. We move beyond simplistic "natural vs. synthetic" debates to provide researchers, scientists, and formulators with the experimental data and methodological understanding necessary to make informed, environmentally-conscious decisions.
Introduction: The Emollient's Environmental Dilemma
This compound is a branched-chain emollient ester prized for its light, non-greasy feel and excellent spreadability. It is synthesized from 2-ethylhexanol and isostearic acid. While its performance is well-documented, its environmental fate—the journey from manufacturing to its ultimate breakdown in ecosystems—is a critical consideration for sustainable formulation. The central question is no longer just "Is it effective and safe for humans?" but also "What is its long-term ecological cost?".
This guide will dissect the environmental profiles of this compound and its key alternatives through the lens of Life Cycle Assessment (LCA), biodegradability, aquatic toxicity, and bioaccumulation potential. By grounding our analysis in standardized testing protocols, we aim to build a framework for a more holistic and scientifically rigorous approach to ingredient selection.
The Framework for Environmental Impact Assessment
To objectively compare these ingredients, we must first establish our assessment criteria. The environmental impact of a chemical is not a single data point but a mosaic of its interactions with various ecosystems over its entire lifecycle.
Life Cycle Assessment (LCA)
A Life Cycle Assessment, governed by ISO 14040/14044 standards, provides a "cradle-to-grave" or "cradle-to-gate" analysis of a product's environmental footprint.[1] This includes raw material extraction, manufacturing, transportation, use, and final disposal. For emollients, this means evaluating the energy consumption and greenhouse gas emissions associated with synthesizing an ester versus cultivating and refining a vegetable oil. While a full LCA for every ingredient is often proprietary, the principles guide our understanding of upstream impacts, such as the significant land and water use associated with some natural oils.[2][3]
View Diagram: Life Cycle Assessment (LCA) Workflow
Caption: Decision tree for selecting a sustainable emollient.
Protocol 1: Ready Biodegradability - CO2 Evolution Test (OECD 301B)
-
Objective: To determine if a chemical substance is "readily biodegradable" by measuring the amount of CO2 produced over a 28-day period. [4]* Methodology:
-
Preparation: A defined concentration of the test substance is added to a mineral medium inoculated with microorganisms from a source like activated sludge. [5] 2. Incubation: The solution is incubated in sealed vessels at a constant temperature (20-25°C) in the dark for 28 days. The vessels are continuously aerated with CO2-free air.
-
CO2 Trapping: The CO2 produced by microbial respiration is bubbled through a trapping solution (e.g., barium hydroxide or sodium hydroxide), where it precipitates or is captured.
-
Measurement: The amount of trapped CO2 is measured periodically by titration or with an inorganic carbon analyzer.
-
Calculation: The percentage of biodegradation is calculated by comparing the cumulative CO2 produced to the theoretical maximum amount of CO2 (ThCO2) that could be produced from the amount of test substance added.
-
-
Pass Criteria: The substance is considered readily biodegradable if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test. [6][7]
Protocol 2: Fish, Acute Toxicity Test (OECD 203)
-
Objective: To determine the concentration of a substance that is lethal to 50% (LC50) of a test population of fish over a 96-hour period. [2][8][9][10]* Methodology:
-
Test Organisms: A standard fish species (e.g., Zebrafish or Rainbow Trout) is selected and acclimatized.
-
Exposure: Groups of fish (at least 7 per group) are exposed to at least five different concentrations of the test substance in a geometric series. A control group is exposed to the same water without the test substance. [9] 3. Duration: The exposure period is 96 hours under controlled conditions (temperature, light, oxygen levels). [8][9] 4. Observation: Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours. [8][9] 5. Analysis: The LC50 value and its confidence intervals are calculated for the 96-hour exposure period using statistical methods.
-
Protocol 3: Daphnia sp., Acute Immobilisation Test (OECD 202)
-
Objective: To determine the concentration of a substance that immobilizes 50% (EC50) of a test population of Daphnia magna (water fleas) over a 48-hour period. [11][12][13][14][15]* Methodology:
-
Test Organisms: Young daphnids (<24 hours old) are used for the test. [12][13][15] 2. Exposure: Groups of daphnids (at least 20 per concentration, often divided into 4 replicates of 5) are exposed to at least five concentrations of the test substance. [12][13]A control group is also maintained.
-
Duration: The exposure period is 48 hours under static conditions (no renewal of the test solution). [11][12][14] 4. Observation: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours. [11][14] 5. Analysis: The EC50 value at 48 hours is calculated, representing the concentration at which 50% of the population is immobilized. [12][14]
-
Conclusion and Future Outlook
This comparative analysis reveals a complex and often incomplete picture of the environmental impact of common emollients. While the industry is moving away from persistent and bioaccumulative substances like cyclic silicones, the choice of a replacement is not straightforward.
-
This compound and similar synthetic esters occupy a middle ground. Their performance is reliable, but a significant lack of public environmental data makes a full risk assessment challenging. Formulators should demand this data from suppliers.
-
Simpler Synthetic Esters like Isopropyl Myristate and Caprylic/Capric Triglyceride often have better environmental profiles, particularly regarding biodegradability. However, contradictions in data (e.g., the high log Kow of IPM) highlight the need for careful evaluation of all available information.
-
Natural Oils present a strong case for biodegradability and low ecotoxicity but come with a significant upstream environmental footprint related to agriculture. A true "green" claim depends heavily on sustainable sourcing and transparent supply chains.
-
Silicone-Alternatives like Coco-Caprylate/Caprate offer a promising path forward, combining a favorable environmental profile (biodegradable, plant-derived) with the sensory performance that consumers demand.
The future of sustainable formulation lies in a multi-faceted approach. It requires moving beyond marketing claims and demanding robust, standardized data from suppliers. It necessitates a holistic view, using LCA principles to consider impacts from cradle to grave. Ultimately, the most sustainable choice is not always the most "natural" one, but the one that is backed by transparent, comprehensive, and scientifically validated environmental data.
References
-
Aropha. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test. Retrieved from [Link]
-
Charles River. (n.d.). OECD 202: Daphnia sp. acute immobilization test. Retrieved from [Link]
-
BiotecnologieBT. (n.d.). OECD TG 203: Fish, Acute Toxicity test. Retrieved from [Link]
- OECD. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals, Section 2. Paris: OECD Publishing.
- OECD. (1992). Test No. 203: Fish, Acute Toxicity Test. OECD Guidelines for the Testing of Chemicals, Section 2. Paris: OECD Publishing.
-
Grand Ingredients. (2025). Circularity of Silicones and Silicone Alternatives in Cosmetics. Retrieved from [Link]
-
Making Skincare. (n.d.). Coco Caprylate Caprate. Retrieved from [Link]
-
Aaltodoc. (2025). Use of Life Cycle Assessment on cosmetic products. Aalto University publication series. Retrieved from [Link]
-
EWG's Guide to Healthy Cleaning. (n.d.). COCO-CAPRYLATE/CAPRATE. Retrieved from [Link]
-
2.-0 LCA consultants. (2015). Life cycle assessment of five vegetable oils. Retrieved from [Link]
-
JRC Publications Repository. (2016). Assessing eco-innovations in green chemistry: Life Cycle Assessment (LCA) of a cosmetic product with a bio-based ingredient. Retrieved from [Link]
-
MDPI. (2024). Life Cycle Assessment (LCA) of the Impact on the Environment of a Cosmetic Cream with Gold Nanoparticles and Hydroxylated Fullerene Ingredients. Retrieved from [Link]
-
ECETOC. (n.d.). Document N° 41. Retrieved from [Link]
-
CosmEthically ACTIVE certificate. (2021). Silicones in cosmetics and their impact on the environment. Retrieved from [Link]
-
Kostić, A. (2021). Silicones in cosmetics and their impact on the environment. Retrieved from [Link]
-
ResearchGate. (2015). Life cycle assessment of five vegetable oils. Retrieved from [Link]
-
Grand Ingredients. (2025). Silicones vs Alternatives Environmental Impact. Retrieved from [Link]
-
EWG Skin Deep. (n.d.). What is COCO-CAPRYLATE/CAPRATE. Retrieved from [Link]
-
OECD. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]
-
Personal Care Products Council. (2010). Alkyl Benzoates CIR Expert Panel Meeting. Retrieved from [Link]
-
Grupo Boticário. (2018). Parameters for assessing the aquatic environmental impact of cosmetic products. Retrieved from [Link]
-
Hekserij. (2024). Caprylic/Capric triglyceride Safety Data Sheet. Retrieved from [Link]
-
Hekserij. (2025). Caprylic/Capric triglyceride Safety Data Sheet. Retrieved from [Link]
-
Hekserij. (2025). Isopropyl myristate (IPM) Safety Data Sheet. Retrieved from [Link]
-
ChemSafetyPro.COM. (2016). Aquatic Toxicity. Retrieved from [Link]
-
Cosmébio. (2025). Silicones in Beauty Products: What You Should Know About This Ingredient. Retrieved from [Link]
-
ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. Retrieved from [Link]
-
ResearchGate. (2025). Are current regulatory log Kow cut-off values fit-for-purpose as a screening tool for bioaccumulation potential in aquatic organisms?. Retrieved from [Link]
-
Personal Care Products Council. (2011). BLUE Alkyl Benzoates CIR EXPERT PANEL MEETING. Retrieved from [Link]
-
PubMed. (2023). Are current regulatory log Kow cut-off values fit-for-purpose as a screening tool for bioaccumulation potential in aquatic organisms?. Retrieved from [Link]
-
Tox Lab. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]
-
ECETOC. (1995). TR 067 - The Role of Bioaccumulation in Environmental Risk Assessment: The Aquatic Environment and Related Food Webs. Retrieved from [Link]
-
Avebe. (n.d.). Biodegradability. Retrieved from [Link]
-
Smithers. (2022). Assessing the Applicability of the OECD 301B Ready Biodegradability Test Method for Volatile Compounds. Retrieved from [Link]
-
Avena Lab. (2021). Safety Data Sheet. Retrieved from [Link]
-
Ecoflores. (2022). Caprylic/Capric Triglyceride Safety Data Sheet. Retrieved from [Link]
-
SLR Consulting. (2015). Bioaccumulation Research Project. Retrieved from [Link]
-
Avena Lab. (2024). SAFETY DATA SHEET ACCORDING TO REGULATION (EC) 1907/2006. Retrieved from [Link]
-
Concawe. (n.d.). Bioaccumulation? What is it all about?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). ECOlogical Structure-Activity Relationship Model (ECOSAR) Class Program. Retrieved from [Link]
-
PubMed. (2024). Evaluation of the EMA log kow trigger for fish BCF testing based on data for several human pharmaceuticals. Retrieved from [Link]
-
Australian Government Department of Health and Aged Care. (2025). Ethylhexyl salicylate - Draft evaluation statement. Retrieved from [Link]
Sources
- 1. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 2. Life cycle assessment of five vegetable oils - 2-0 LCA [2-0-lca.com]
- 3. researchgate.net [researchgate.net]
- 4. smithers.com [smithers.com]
- 5. avebe.com [avebe.com]
- 6. oecd.org [oecd.org]
- 7. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 8. acme-hardesty.com [acme-hardesty.com]
- 9. fishersci.com [fishersci.com]
- 10. mdpi.com [mdpi.com]
- 11. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 12. teknova-sds.s3.us-west-1.amazonaws.com [teknova-sds.s3.us-west-1.amazonaws.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. grandingredients.com [grandingredients.com]
- 15. ecdn6.globalso.com [ecdn6.globalso.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethylhexyl Isostearate in a Laboratory Setting
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper management and disposal of chemical waste are critical components of this responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of ethylhexyl isostearate, a common emollient and solvent in cosmetic and pharmaceutical formulations. By understanding the chemical properties and regulatory landscape, you can ensure the safe and environmentally responsible handling of this substance.
Hazard Assessment and Waste Characterization: Is this compound Hazardous?
The Environmental Working Group (EWG) assesses this compound as having low overall hazard, with minimal concerns for cancer, allergies, immunotoxicity, or developmental and reproductive toxicity. This classification is crucial as it dictates the appropriate disposal pathway. Waste materials are broadly categorized as hazardous or non-hazardous, with distinct regulatory requirements for each. Non-hazardous waste, while less stringently regulated than hazardous waste, must still be disposed of in a manner that prevents environmental pollution.
Key Takeaway: Based on available data, pure, uncontaminated this compound is considered non-hazardous waste. However, it is imperative to remember that if this compound is mixed with a hazardous substance, the entire mixture must be treated as hazardous waste.
Regulatory Framework: Adherence to Local, State, and Federal Guidelines
The disposal of all chemical waste, including non-hazardous substances, is governed by a hierarchy of regulations. In the United States, the Environmental Protection Agency (EPA) provides federal guidelines, but state and local authorities often have more specific and stringent requirements.
It is the responsibility of the waste generator to ensure compliance with all applicable regulations. For non-hazardous waste, disposal options may include landfilling in a designated municipal or industrial waste facility or incineration. However, direct disposal into the sanitary sewer is generally discouraged for organic compounds, even if non-hazardous, as they can impact the efficacy of wastewater treatment processes. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and approved disposal vendors.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
Step 1: Segregation of Waste
Proper waste segregation is a cornerstone of safe and efficient laboratory operations. It prevents the cross-contamination of waste streams and ensures that waste is disposed of in the most appropriate and cost-effective manner.
-
Action: Collect pure, uncontaminated this compound in a dedicated, properly labeled waste container. Do not mix it with hazardous wastes such as halogenated solvents, heavy metals, or corrosive materials.
-
Causality: Mixing non-hazardous waste with hazardous waste results in the entire volume being classified as hazardous, significantly increasing disposal costs and regulatory burden.
Step 2: Container Selection and Labeling
Clear and accurate labeling is essential for the safe handling and disposal of chemical waste.
-
Action: Use a chemically compatible, leak-proof container for waste collection. High-density polyethylene (HDPE) or glass containers are suitable. The container must be clearly labeled as "Non-Hazardous Waste: this compound." Include the date of initial waste accumulation.
-
Causality: Proper container selection prevents leaks and reactions between the waste and the container material. Accurate labeling informs personnel of the container's contents, ensuring it is handled and disposed of correctly.
Step 3: Storage of Waste
Waste should be stored safely in a designated satellite accumulation area within the laboratory pending pickup by a licensed waste disposal contractor.
-
Action: Store the waste container in a well-ventilated area, away from sources of ignition. Ensure the container is tightly sealed to prevent spills or the release of vapors.
-
Causality: Although this compound has a high flash point and is not considered flammable, proper storage minimizes any potential risks and ensures a safe laboratory environment.
Step 4: Selection of Disposal Route
The final disposal of this compound should be handled by a licensed and reputable waste management company.
-
Action: Contact your institution's EHS department to arrange for the pickup and disposal of the non-hazardous waste. The most common disposal methods for non-hazardous liquid organic waste are incineration or landfilling at a permitted facility.
-
Causality: Professional waste disposal services have the expertise and permits to handle chemical waste in compliance with all regulations, protecting both human health and the environment. Incineration is often the preferred method for organic compounds as it ensures complete destruction.
Data Summary Table
For quick reference, the following table summarizes key information pertinent to the disposal of this compound.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 81897-25-8 | [2] |
| Molecular Formula | C26H52O2 | [3][4] |
| Physical State | Liquid | [5] |
| Hazard Classification | Non-hazardous | [4] |
| Primary Disposal Route | Incineration or Landfill via a licensed contractor | [6] |
| Sewer Disposal | Not recommended without prior approval from local authorities | [7][8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
Waste Minimization: A Proactive Approach
In addition to proper disposal, a comprehensive waste management plan should include strategies for waste minimization.
-
Source Reduction: Purchase only the quantity of this compound required for your experiments to avoid generating excess, unused material.
-
Inventory Management: Maintain a current inventory of all chemicals in the laboratory to prevent the purchase of duplicate materials.
-
Process Optimization: Where possible, optimize experimental protocols to reduce the volume of waste generated.
By adhering to these guidelines, you can ensure the safe, compliant, and environmentally responsible disposal of this compound, reinforcing a culture of safety and sustainability within your laboratory.
References
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. SFA. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. Retrieved from [Link]
-
University of York. (n.d.). Non-Hazardous Laboratory Waste. University of York. Retrieved from [Link]
-
Integra Biosciences. (n.d.). Liquid waste disposal in the laboratory. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2022, May 17). Safety Data Sheet: 2-Ethylhexyl stearate. Retrieved from [Link]
-
Environmental Working Group. (n.d.). What is this compound. EWG Skin Deep. Retrieved from [Link]
-
Environmental Working Group. (n.d.). What is ETHYLHEXYL STEARATE. EWG Skin Deep. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyvinyl chloride. Retrieved from [Link]
-
e.l.f. Cosmetics. (n.d.). The New Classics Eyeshadow Palette. Retrieved from [Link]
-
Kaleidos Makeup. (n.d.). Glassload Lip Melt in Lunar Token. Retrieved from [Link]
Sources
- 1. ewg.org [ewg.org]
- 2. This compound CAS#: 81897-25-8 [m.chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. chemos.de [chemos.de]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethylhexyl Isostearate
Introduction: Ethylhexyl isostearate is a versatile ester, widely utilized as an emollient, solvent, and lubricant in cosmetics and personal care products. While it is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), a disciplined approach to laboratory safety is paramount.[1][2][3] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring the safety of researchers, scientists, and drug development professionals. Our focus extends beyond mere compliance, embedding principles of industrial hygiene and risk mitigation into every step.
The "Why": Understanding Exposure Risks
The necessity for PPE is dictated by a chemical's physical properties and its potential routes of entry into the body. For this compound, the primary risks, while low, stem from direct contact and potential aerosolization.
-
Dermal (Skin) Contact: As an oily liquid ester, prolonged or repeated skin contact can lead to the stripping of natural oils (defatting), potentially causing mild irritation. The primary objective of hand and body protection is to prevent this direct contact.[4]
-
Ocular (Eye) Contact: Splashes can cause mechanical irritation to the eyes. Therefore, eye protection is a non-negotiable baseline for all handling procedures.[1]
-
Inhalation: In its liquid state at ambient temperatures, this compound has low volatility. However, if heated, agitated, or sprayed (aerosolized), inhalation of the resulting mist becomes a potential exposure route. While no specific occupational exposure limits are set for this compound, a conservative approach is to adhere to the general guidance for stearates, which suggests a time-weighted average (TWA) limit of 5-10 mg/m³ for inhalable particulate matter.[1][5]
Core PPE Protocols: A Multi-Layered Defense
A risk-based approach is crucial for selecting the appropriate level of PPE. The following protocols outline the minimum requirements and escalation points based on the nature of the handling task.
Hand Protection: The First Line of Defense
Protocol for Glove Selection and Use:
-
Inspect: Always inspect gloves for tears, pinholes, or signs of degradation before use.[6]
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: Use proper removal techniques to avoid skin contact with the glove's outer surface.[6]
-
Disposal: Dispose of contaminated gloves immediately in the appropriate waste stream. Never reuse disposable gloves.[6]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2]
Table 1: Glove Material Compatibility
| Glove Material | Chemical Resistance (General for Esters/Oils) | Key Considerations |
| Nitrile | Good to Excellent | Provides good resistance to oils, greases, and some solvents. Offers excellent dexterity and puncture resistance. Generally not recommended for strong oxidizing agents or certain aromatic solvents.[7] |
| Neoprene | Good | Offers good pliability and tear resistance. Protects against a range of oils, acids, and alkalis.[7] |
| Natural Rubber (Latex) | Fair to Good | Comfortable and flexible, but offers less chemical resistance to oils and esters compared to nitrile. Potential for latex allergies is a significant drawback.[7] |
| Butyl Rubber | Excellent | Recommended for highly corrosive acids and esters. May be thicker, reducing dexterity, making it more suitable for spill response than routine lab work.[7] |
For routine laboratory-scale handling of this compound, Nitrile gloves are the recommended choice.
Eye and Face Protection: Shielding from Splashes
Protecting the eyes from accidental splashes is critical.
-
Minimum Requirement: For all tasks, including small-volume transfers and sample preparation, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[1]
-
Elevated Risk: When handling larger volumes (>1 liter) or when there is a significant risk of splashing (e.g., during vigorous mixing or pouring), chemical splash goggles should be worn.
-
Maximum Protection: For tasks with a high potential for splashing or aerosol generation, a full-face shield worn over chemical splash goggles provides the most robust protection.
Body Protection: Preventing Skin Contamination
A clean, buttoned lab coat is the standard for body protection to prevent contamination of personal clothing. For large-scale operations or significant spill cleanup, chemically resistant aprons or coveralls should be considered.[8]
Respiratory Protection: An Intervention for Specific Conditions
Under normal laboratory conditions with adequate ventilation (e.g., in a fume hood or a well-ventilated room), respiratory protection is not required.[1] However, it becomes necessary if:
-
Ventilation is poor or unavailable.
-
The substance is heated or aerosolized, creating a mist.
-
An occupational exposure limit for stearates (e.g., 10 mg/m³) is likely to be exceeded.[1]
In such cases, a NIOSH-approved air-purifying respirator fitted with an organic vapor/particulate combination cartridge would be appropriate.[4]
Operational Workflow: PPE Selection Logic
The following diagram illustrates a logical workflow for selecting appropriate PPE based on the specific task being performed with this compound.
Caption: PPE Selection Workflow for this compound.
Emergency Protocols: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response Plan
-
Evacuate & Ventilate: Ensure adequate ventilation.[1] For large spills, evacuate unnecessary personnel.[2]
-
Don PPE: At a minimum, wear double-nitrile gloves, chemical splash goggles, and a lab coat. For large spills, consider a chemically resistant apron and respiratory protection.
-
Containment: Prevent the spill from spreading or entering drains.[4][6] Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads.
-
Clean-up: Carefully scoop the absorbed material into a suitable, labeled container for disposal.[1][6]
-
Decontaminate: Clean the spill area with soap and water.
-
Disposal: Dispose of the waste and contaminated cleaning materials in accordance with local, state, and federal environmental regulations.[1]
First Aid for Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the person to fresh air. If breathing becomes difficult, seek medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[1][3]
Decontamination and Disposal
Proper disposal of contaminated PPE and chemical waste is the final step in safe handling.
-
PPE Disposal: Contaminated gloves, disposable lab coats, and absorbent materials should be placed in a sealed, labeled container and disposed of as chemical waste according to your institution's guidelines.
-
Chemical Waste: Unused or waste this compound must be disposed of as chemical waste. Do not pour down the drain.[1] It should be collected in a clearly labeled, sealed container and managed by your organization's environmental health and safety department.[6] Empty containers should not be reused and should be disposed of according to local regulations.[1]
References
- SAFETY DATA SHEET - LGC Standards. [URL: https://www.lgcstandards.
- SAFETY DATA SHEET - CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/22047-49-0_EN.pdf]
- Personal Protective Equipment | US EPA. [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]
- Personal Protective Equipment (PPE) - CHEMM. [URL: https://chemm.hhs.gov/ppe.htm]
- SAFETY DATA SHEET - Chem Service. [URL: https://www.chemservice.
- 2-Ethylhexyl Stearate | Acme-Hardesty. [URL: https://www.acme-hardesty.
- What is this compound - EWG Skin Deep. [URL: https://www.ewg.
- ETHYLHEXYL STEARATE - Ataman Kimya. [URL: https://www.ataman-kimya.
- Safety Data Sheet - Biosynth. [URL: https://www.biosynth.com/p/FE142355/sds]
- This compound CAS#: 81897-25-8 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6249397.htm]
- Selected 2-ethylhexyl esters: Human health tier II assessment. [URL: https://www.industrialchemicals.gov.au/sites/default/files/Human%20Health%20Tier%20II%20Assessment%20for%20Selected%202-ethylhexyl%20esters.pdf]
- Safety Data Sheet: 2-Ethylhexyl stearate - Chemos GmbH&Co.KG. [URL: https://www.chemos.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority (HSA). [URL: https://www.hsa.ie/eng/publications_and_forms/publications/chemical_and_hazardous_substances/guide_to_ppe.pdf]
- Glove Compatibility - CP Lab Safety. [URL: https://www.calpaclab.
- This compound Ingredient Allergy Safety Information - SkinSAFE. [URL: https://www.skinsafeproducts.
- Chemical Resistance Reference Chart. [URL: https://www.medicom.com/en-us/relevant-resources/chemical-resistance-reference-chart]
- CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts. [URL: https://www.becky.ee/en/chemical-resistance-table-for-gloves/]
- OSHA Glove Selection Chart - Environmental Health and Safety. [URL: https://ehs.princeton.edu/workplace-safety/art-safety/art-safety-library/osha-glove-selection-chart]
- Hand Protection Chemical Resistance Guide - Environment, Health and Safety. [URL: https://ehs.unc.edu/wp-content/uploads/sites/229/2017/11/north-glove-chem-guide.pdf]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
